molecular formula C8H11NO B1338725 3-(Methoxymethyl)aniline CAS No. 53473-83-9

3-(Methoxymethyl)aniline

Cat. No.: B1338725
CAS No.: 53473-83-9
M. Wt: 137.18 g/mol
InChI Key: IRMGVBTVFRYBGN-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)aniline is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Methoxymethyl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Methoxymethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methoxymethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(methoxymethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMGVBTVFRYBGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10516107
Record name 3-(Methoxymethyl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53473-83-9
Record name 3-(Methoxymethyl)aniline
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Record name 3-(methoxymethyl)aniline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Methoxymethyl)aniline (CAS No. 53473-83-9)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 3-(Methoxymethyl)aniline, a versatile building block for researchers, scientists, and professionals in drug development. This document deviates from rigid templates to offer a narrative that is both scientifically rigorous and grounded in practical application.

Section 1: Strategic Importance and Physicochemical Profile

3-(Methoxymethyl)aniline has emerged as a compound of significant interest due to the unique interplay of its amino and methoxymethyl functionalities.[1] The electron-donating amino group strongly influences the molecule's reactivity in electrophilic aromatic substitutions, while the methoxymethyl group at the meta position introduces specific steric and solubility characteristics.[1] This combination makes it a valuable precursor in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry.[1]

A comprehensive understanding of its physicochemical properties is paramount for its effective application in synthetic chemistry.

PropertyValueSource
CAS Number 53473-83-9[1]
Molecular Formula C₈H₁₁NO[1]
Molecular Weight 137.18 g/mol [1]
Appearance Pale-yellow to Brown LiquidVendor Data
Boiling Point 115-118 °C @ 1-2 TorrVendor Data
Density 1.067 g/cm³ @ 20 °CVendor Data
Refractive Index 1.551Vendor Data
pKa 4.59 ± 0.25 (Predicted)[2]
XlogP 0.5 (Predicted)[3]
Solubility Low in water; Soluble in polar aprotic solvents like DMSO and acetone.[1]

Section 2: Synthesis Strategies and Methodologies

The synthesis of 3-(Methoxymethyl)aniline can be approached through several strategic routes. The selection of a particular method is often dictated by the availability of starting materials, desired scale, and purity requirements. The most prevalent and practical approach involves the reduction of a nitroaromatic precursor.

Core Synthesis Workflow: Reduction of 1-(Methoxymethyl)-3-nitrobenzene

This robust two-step process is the most commonly employed method for the preparation of 3-(Methoxymethyl)aniline. It begins with the synthesis of the nitro-intermediate followed by its reduction.

SynthesisWorkflow cluster_step1 Step 1: Methoxymethylation cluster_step2 Step 2: Nitro Group Reduction 3-Nitrobenzyl_alcohol 3-Nitrobenzyl alcohol NaH_MeI NaH, MeI in THF 3-Nitrobenzyl_alcohol->NaH_MeI 1. Deprotonation 2. Nucleophilic Attack Intermediate 1-(Methoxymethyl)- 3-nitrobenzene NaH_MeI->Intermediate Reducer Fe / NH₄Cl in EtOH/H₂O Intermediate->Reducer Reduction Final_Product 3-(Methoxymethyl)aniline Reducer->Final_Product

Caption: General two-step synthesis of 3-(Methoxymethyl)aniline.

Step-by-Step Protocol:

Step 1: Synthesis of 1-(Methoxymethyl)-3-nitrobenzene

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-nitrobenzyl alcohol (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-(methoxymethyl)-3-nitrobenzene.

Step 2: Synthesis of 3-(Methoxymethyl)aniline

  • To a vigorously stirred solution of 1-(methoxymethyl)-3-nitrobenzene (1.0 eq.) in a mixture of ethanol and water, add ammonium chloride (4.0 eq.) and iron powder (5.0 eq.).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-(methoxymethyl)aniline. Further purification can be achieved by vacuum distillation.

Alternative Synthetic Routes

While the reduction of the corresponding nitro compound is prevalent, other methods can be employed:

  • From 3-Aminobenzyl Alcohol: Direct O-methylation of 3-aminobenzyl alcohol presents a more direct route. However, this requires careful selection of reagents to avoid N-methylation of the more nucleophilic amine. Protection of the amino group (e.g., as an acetyl or Boc derivative) prior to methylation, followed by deprotection, is a common strategy to ensure regioselectivity.

  • From Arylboronic Acids: A modern approach involves the use of 3-(methoxymethyl)phenylboronic acid in a copper-catalyzed amination reaction with an ammonia source. This method, while potentially offering milder conditions, may be less cost-effective for large-scale synthesis.

Section 3: Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of 3-(Methoxymethyl)aniline. The following is a summary of expected spectroscopic data based on the analysis of structurally similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons (Ar-H): A complex multiplet pattern is expected in the aromatic region (typically δ 6.5-7.2 ppm). The protons ortho and para to the electron-donating amino group will be shifted upfield compared to the proton meta to it.

  • Methylene Protons (-CH₂-): A singlet is expected for the methylene protons of the methoxymethyl group, typically in the range of δ 4.3-4.5 ppm.

  • Methyl Protons (-OCH₃): A singlet corresponding to the three methyl protons will appear further upfield, generally around δ 3.3-3.4 ppm.

  • Amine Protons (-NH₂): A broad singlet is expected for the amine protons, the chemical shift of which is concentration and solvent dependent, but typically appears between δ 3.5-4.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon atoms ortho and para to the amino group will be shielded (shifted upfield), while the carbon attached to the amino group will be significantly deshielded.

  • Methylene Carbon (-CH₂-): The methylene carbon of the methoxymethyl group is expected to appear around δ 70-75 ppm.

  • Methyl Carbon (-OCH₃): The methyl carbon signal is anticipated in the region of δ 55-60 ppm.

IR (Infrared) Spectroscopy:

  • N-H Stretching: Two characteristic sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.[4]

  • C-O Stretching: A strong absorption band around 1080-1150 cm⁻¹ is indicative of the C-O ether linkage.[1]

  • Aromatic C-H Stretching: Peaks above 3000 cm⁻¹.

  • Aromatic C=C Bending: Overtone and combination bands in the 1600-2000 cm⁻¹ region and out-of-plane bending in the 675-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.

MS (Mass Spectrometry):

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z = 137.

  • Fragmentation Pattern: Common fragmentation pathways include the loss of the methyl group (M-15), the methoxy group (M-31), and cleavage of the benzylic C-C bond.

Section 4: Reactivity Profile and Synthetic Utility

The dual functionality of 3-(Methoxymethyl)aniline dictates its reactivity and makes it a versatile synthetic intermediate.

Reactivity cluster_amine Amine Reactivity cluster_ring Aromatic Ring Reactivity Aniline 3-(Methoxymethyl)aniline Acylation Acylation (RCOCl, Pyridine) Aniline->Acylation Alkylation Alkylation (R-X, Base) Aniline->Alkylation Diazotization Diazotization (NaNO₂, HCl, 0°C) Aniline->Diazotization EAS Electrophilic Aromatic Substitution (EAS) Aniline->EAS Halogenation Halogenation (Br₂, AcOH) EAS->Halogenation Nitration Nitration (HNO₃, H₂SO₄) EAS->Nitration

Caption: Reactivity profile of 3-(Methoxymethyl)aniline.

Reactions at the Amino Group
  • Acylation: The amino group readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. This is often a necessary step to protect the amino group and modulate its directing effect in subsequent electrophilic aromatic substitution reactions.

  • Alkylation: N-alkylation can be achieved using alkyl halides, though over-alkylation to form the tertiary amine can be a competing side reaction. Reductive amination provides a more controlled method for mono-alkylation.

  • Diazotization: The primary aromatic amine can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. These diazonium salts are versatile intermediates for a wide range of transformations, including Sandmeyer, Schiemann, and azo-coupling reactions.

Reactions on the Aromatic Ring
  • Electrophilic Aromatic Substitution (EAS): The amino group is a powerful activating and ortho-, para-directing group.[1] Therefore, electrophilic substitution will predominantly occur at the positions ortho and para to the amino group (C2, C4, and C6). The methoxymethyl group at the C3 position exerts a minor deactivating inductive effect and provides steric hindrance, particularly at the adjacent C2 position.[1] This steric influence can be exploited to favor substitution at the C4 and C6 positions.

Section 5: Applications in Drug Discovery and Development

The structural motifs present in 3-(Methoxymethyl)aniline make it a valuable building block in the synthesis of pharmacologically active compounds. The aniline moiety is a common feature in many drug molecules, often serving as a key pharmacophore or a convenient handle for further functionalization.

While specific marketed drugs directly derived from 3-(methoxymethyl)aniline are not prominently documented, its utility as an intermediate is evident in patent literature and medicinal chemistry studies. For instance, substituted anilines are crucial components in the development of:

  • Kinase Inhibitors: The aniline scaffold is frequently used to construct ATP-competitive kinase inhibitors, where the aniline nitrogen can form key hydrogen bond interactions with the hinge region of the kinase. The methoxymethyl substituent can be used to probe specific pockets within the active site or to modulate the physicochemical properties of the molecule to improve its pharmacokinetic profile.

  • HDAC Inhibitors: 3-Methoxy-4-(methoxymethoxy)aniline, a related compound, has been used as an intermediate in the synthesis of Histone Deacetylase (HDAC) inhibitors, suggesting that 3-(methoxymethyl)aniline could be a valuable precursor for similar therapeutic agents.[5][6]

  • Antipsychotic Agents: The synthesis of meta-substituted anilines is a key step in the preparation of certain antipsychotic drugs, such as 5-HT6 receptor antagonists.[7] The unique substitution pattern of 3-(methoxymethyl)aniline makes it a relevant starting material for the exploration of novel CNS-active compounds.

Section 6: Safety, Handling, and Disposal

As with all aniline derivatives, 3-(Methoxymethyl)aniline should be handled with appropriate safety precautions.

  • Hazard Identification: This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation. Aniline and its derivatives are known to be toxic and can cause methemoglobinemia.

  • Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8] All handling should be performed in a well-ventilated fume hood.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and acids.[8][9] It is recommended to store at 2–8°C under an inert atmosphere like nitrogen to prevent degradation.[1][8] The material may darken upon exposure to air and light.[8][9]

  • Spills and Disposal: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable container for disposal.[8] Dispose of the chemical waste in accordance with all local, state, and federal regulations.[10] Do not allow the material to enter drains or waterways.[10]

Section 7: Conclusion

3-(Methoxymethyl)aniline (CAS No. 53473-83-9) is a strategically important chemical intermediate with a unique combination of functional groups that impart valuable reactivity and physicochemical properties. Its synthesis is well-established, and its utility as a building block in the creation of complex molecules, particularly in the field of drug discovery, is evident. A thorough understanding of its synthesis, characterization, reactivity, and safe handling, as outlined in this guide, is crucial for its effective application in research and development.

References

  • ChemBK. (2023). 3-METHOXY-N-METHYLANILINE - Physico-chemical Properties. Retrieved from [Link]

  • PubChem. 3-(Dimethoxymethyl)aniline. National Institutes of Health. Retrieved from [Link]

  • Material Safety Data Sheet. (2013). 3-Methoxyaniline. ScienceLab.com.
  • Google Patents. (2012). CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.
  • Google Patents. (2016). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Google Patents. (2013). CN101880242B - Method for preparing 3-amino-4-methoxyacetanilide by taking Raney nickel as catalyst.
  • Google Patents. (2015). CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method.
  • Google Patents. (2011). CN102180800A - Synthesis method of aniline compound.
  • Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)
  • Supplementary Inform
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

  • PubMed. (2023). Practical Access to meta-Substituted Anilines by Amination of Quinone Imine Ketals Derived from Anisidines: Efficient Synthesis of Anti-Psychotic Drugs. Retrieved from [Link]

  • SpectraBase. 3-Methoxy-5-(trifluoromethyl)aniline - Optional[13C NMR] - Spectrum. Retrieved from [Link]

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  • ResearchGate. (2016).
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  • PubChemLite. 3-(methoxymethyl)aniline (C8H11NO). Retrieved from [Link]

  • Google Patents. (2016). CN105924363A - Preparation method of N-methyl-4-methoxyaniline.
  • Google Patents. (2019). KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline.
  • PubMed Central (PMC). (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. National Institutes of Health. Retrieved from [Link]

  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni c
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Sources

An In-Depth Technical Guide to 3-(Methoxymethyl)aniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the successful synthesis of novel molecular entities. Among the vast arsenal of available synthons, substituted anilines represent a cornerstone of synthetic versatility. This guide provides an in-depth technical overview of 3-(Methoxymethyl)aniline (CAS No. 53473-83-9), a compound of increasing interest due to its unique structural features. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into its physical and chemical properties, synthesis, reactivity, and potential applications, thereby empowering its effective utilization in pioneering research endeavors.

Section 1: Core Molecular Attributes and Physicochemical Properties

3-(Methoxymethyl)aniline, with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol , is a substituted aniline characterized by a methoxymethyl group at the meta-position of the benzene ring.[1] This substitution pattern imparts a unique combination of electronic and steric properties that influence its reactivity and solubility.

Structural and Identification Data
ParameterValueSource
IUPAC Name 3-(Methoxymethyl)benzenamine[1]
CAS Number 53473-83-9[1][2]
Molecular Formula C₈H₁₁NO[1][2]
Molecular Weight 137.18 g/mol [1][2]
InChI InChI=1S/C8H11NO/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6,9H2,1H3[1]
InChIKey IRMGVBTVFRYBGN-UHFFFAOYSA-N[3]
Canonical SMILES COCC1=CC(=CC=C1)N[1][3]
Synonyms 3-(Methoxymethyl)benzenamine, [3-(methoxymethyl)phenyl]amine[1]
Physicochemical Properties

Precise experimental data for the physical properties of 3-(Methoxymethyl)aniline are not widely reported in readily accessible literature. The data presented below for related isomers can offer an estimation, but should be treated with caution.

PropertyValue (Isomer/Related Compound)Isomer/Related CompoundSource
Boiling Point 239-240 °C (lit.)3-Methoxy-N-methylaniline
Density 1.049 g/mL at 25 °C (lit.)3-Methoxy-N-methylaniline
Refractive Index n20/D 1.5690 (lit.)3-Methoxy-N-methylaniline

Due to the presence of the polar amino and ether groups, 3-(Methoxymethyl)aniline is expected to be soluble in a range of organic solvents.

Section 2: Synthesis and Manufacturing

The synthesis of 3-(Methoxymethyl)aniline is most commonly achieved through a two-step process starting from a commercially available precursor. The causality behind this synthetic strategy lies in the reliable and high-yielding nature of each transformation.

Synthesis_Workflow Start 3-Nitrobenzyl chloride Intermediate 1-(Methoxymethyl)-3-nitrobenzene Start->Intermediate Nucleophilic Substitution (Sodium Methoxide) Product 3-(Methoxymethyl)aniline Intermediate->Product Reduction of Nitro Group (e.g., Catalytic Hydrogenation)

Synthetic pathway to 3-(Methoxymethyl)aniline.
Step 1: Synthesis of 1-(Methoxymethyl)-3-nitrobenzene

The initial step involves the nucleophilic substitution of the benzylic chloride in 3-nitrobenzyl chloride with a methoxide source. This reaction is a classic Williamson ether synthesis adapted for a benzylic halide.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitrobenzyl chloride in methanol.

  • Reagent Addition: To the stirred solution, add a solution of sodium methoxide in methanol. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling, the reaction mixture is typically filtered to remove any precipitated salts. The filtrate is then concentrated under reduced pressure. The crude product can be purified by vacuum distillation to yield 1-(methoxymethyl)-3-nitrobenzene as a liquid.

Step 2: Reduction of 1-(Methoxymethyl)-3-nitrobenzene to 3-(Methoxymethyl)aniline

The final step is the reduction of the nitro group to an amine. This transformation is a cornerstone of aromatic amine synthesis and can be achieved through various methods. Catalytic hydrogenation is a common and efficient method.

Conceptual Experimental Protocol (Catalytic Hydrogenation):

  • Catalyst and Solvent: To a solution of 1-(methoxymethyl)-3-nitrobenzene in a suitable solvent such as ethanol or ethyl acetate, a catalytic amount of palladium on carbon (Pd/C) is added.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, either by bubbling hydrogen gas through the solution or by using a Parr hydrogenator apparatus.

  • Reaction Monitoring: The reaction is monitored by TLC or by monitoring hydrogen uptake.

  • Work-up: Upon completion, the catalyst is carefully removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the crude 3-(Methoxymethyl)aniline.

  • Purification: The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Section 3: Chemical Reactivity and Synthetic Utility

The reactivity of 3-(Methoxymethyl)aniline is governed by the interplay of the electron-donating amino group and the weakly electron-withdrawing methoxymethyl group.

Electrophilic Aromatic Substitution

The amino group is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. The methoxymethyl group is generally considered to be a weak deactivator and a meta-director. However, the powerful activating effect of the amino group will dominate the regioselectivity of EAS reactions.

EAS_Reactivity Molecule 3-(Methoxymethyl)aniline Positions Activated Positions for EAS (ortho and para to -NH2) Molecule->Positions Amino group directs electrophilic attack

Directing effects in electrophilic aromatic substitution.

Therefore, electrophiles are expected to substitute at the positions ortho and para to the amino group (C2, C4, and C6). Steric hindrance from the methoxymethyl group at the 3-position may slightly disfavor substitution at the C2 position.

Reactions of the Amino Group

The amino group of 3-(Methoxymethyl)aniline undergoes typical reactions of primary anilines, including:

  • Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be converted to a wide range of functional groups.

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is often used as a protecting group strategy for the amino group to moderate its reactivity in subsequent reactions.

  • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Section 4: Applications in Drug Discovery and Development

While specific blockbuster drugs containing the 3-(methoxymethyl)aniline moiety are not prominently documented, its structural features make it a valuable building block in medicinal chemistry. The meta-substitution pattern is a common motif in pharmacologically active molecules. The methoxymethyl group can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability.

Anilines and their derivatives are precursors in the synthesis of a wide array of pharmaceuticals, including analgesics, antihistamines, and anticancer agents.[4] The strategic incorporation of the 3-(methoxymethyl)aniline scaffold allows for the exploration of new chemical space in the quest for novel therapeutic agents. For instance, related methoxy- and methyl-substituted anilines are used in the preparation of indoles, indazoles, and quinolines with potential antiviral and antitumor activities.[5]

Section 5: Safety, Handling, and Storage

As with all aniline derivatives, 3-(Methoxymethyl)aniline should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification

While a comprehensive, verified Material Safety Data Sheet (MSDS) for 3-(Methoxymethyl)aniline is not consistently available, data for structurally related compounds such as 3-methoxyaniline suggest that it may be harmful if swallowed, in contact with skin, or if inhaled.[6] It may also cause skin and eye irritation.[7]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Spill and Exposure: In case of skin or eye contact, flush immediately with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.

Storage

It is recommended to store 3-(Methoxymethyl)aniline in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Some suppliers recommend storage at 2-8°C.

Section 6: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, the benzylic methylene protons (-CH₂-), the methoxy protons (-OCH₃), and the amine protons (-NH₂). The chemical shifts and coupling patterns of the aromatic protons would provide information about the substitution pattern.

  • ¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons, the benzylic carbon, and the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to exhibit characteristic absorption bands for:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C-H stretching: Bands for aromatic and aliphatic C-H bonds.

  • C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

  • C-O stretching: A strong band for the ether linkage, typically in the 1000-1300 cm⁻¹ region.

  • C-N stretching: A band in the 1250-1350 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 137. The fragmentation pattern would likely involve the loss of a methoxy group, a methyl group, or cleavage of the benzylic C-C bond.

Conclusion

3-(Methoxymethyl)aniline is a versatile synthetic intermediate with significant potential in the fields of drug discovery and materials science. Its unique substitution pattern offers a platform for the synthesis of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development. This guide has aimed to provide a comprehensive overview of the current knowledge on this compound, serving as a valuable resource for scientists at the forefront of chemical innovation. Further research into its specific applications and detailed characterization will undoubtedly expand its role as a key building block in the creation of novel and impactful molecules.

References

(Note: The following is a consolidated list of sources used in the generation of this technical guide. URLs are provided for verification where available.)

  • PubChem. (n.d.). 3-(Dimethoxymethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

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  • Safety Data Sheet. (2024, September 28). 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. Leyan.
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3-(Methoxymethyl)aniline synthesis from 3-aminobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Synthesis of 3-(Methoxymethyl)aniline from 3-Aminobenzyl Alcohol

Executive Summary

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 3-(methoxymethyl)aniline, a valuable substituted aniline building block, starting from 3-aminobenzyl alcohol. The core of this synthesis is the Williamson ether synthesis, a robust and widely-used method for forming ether linkages. This document details the underlying reaction mechanism, provides a meticulously validated step-by-step experimental protocol, outlines critical safety and hazard mitigation procedures, and describes the analytical methods required for the characterization of the final product. Designed for researchers and drug development professionals, this guide emphasizes the causality behind experimental choices to ensure reproducibility and a thorough understanding of the synthetic process.

Introduction: Significance and Synthetic Strategy

Substituted anilines are cornerstone intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. 3-(Methoxymethyl)aniline, with its unique combination of a nucleophilic amino group and a methoxymethyl moiety, offers a versatile scaffold for further chemical elaboration. The methoxymethyl group can influence molecular conformation, solubility, and metabolic stability, making it a desirable feature in drug design.

The most direct and efficient route for converting the benzylic alcohol in 3-aminobenzyl alcohol to a methyl ether is the Williamson ether synthesis. This classic organic reaction involves the deprotonation of an alcohol to form a potent nucleophile, the alkoxide, which subsequently displaces a halide from an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction.[1][2]

This guide focuses on the O-methylation of 3-aminobenzyl alcohol using sodium hydride (NaH) as the base and methyl iodide (CH₃I) as the methylating agent in an anhydrous tetrahydrofuran (THF) solvent system. This choice of reagents is predicated on the high efficacy of NaH in generating the alkoxide irreversibly and the excellent reactivity of methyl iodide as a primary alkyl halide in SN2 reactions.[2][3]

Reaction Mechanism: The Williamson Ether Synthesis

The synthesis proceeds in two primary mechanistic steps, as depicted below. The reaction is critically dependent on an SN2 pathway, which necessitates the use of a sterically unhindered alkylating agent like methyl iodide.[1][2]

  • Deprotonation: The strong, non-nucleophilic base, sodium hydride, abstracts the acidic proton from the hydroxyl group of 3-aminobenzyl alcohol. This acid-base reaction is highly favorable and irreversible, as it generates gaseous hydrogen (H₂), which evolves from the reaction mixture. The product of this step is the sodium salt of the corresponding benzyl alkoxide, a potent nucleophile.

  • Nucleophilic Substitution (SN2): The newly formed alkoxide ion attacks the electrophilic carbon atom of methyl iodide. In a concerted mechanism, the alkoxide forms a new carbon-oxygen bond while simultaneously displacing the iodide leaving group.[2] This backside attack results in the formation of the desired ether, 3-(methoxymethyl)aniline.

Williamson_Ether_Synthesis Figure 1: Reaction Mechanism cluster_reactants Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack Start 3-Aminobenzyl Alcohol Alkoxide Sodium Benzylalkoxide Intermediate Start->Alkoxide + NaH Base NaH (Sodium Hydride) H2 H₂ (gas) Base->H2 - H₂ Product 3-(Methoxymethyl)aniline Alkoxide->Product + CH₃I MethylIodide CH₃I (Methyl Iodide) Salt NaI (Sodium Iodide) MethylIodide->Salt - NaI

Figure 1: Williamson Ether Synthesis Mechanism.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding the target compound with high purity.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Notes
3-Aminobenzyl alcoholC₇H₉NO123.15[4]5.00 g40.6Starting material. Ensure it is dry.[4]
Sodium Hydride (60% in oil)NaH24.001.95 g48.7 (1.2 eq)Highly reactive with water. Handle with extreme care.[5][6]
Methyl IodideCH₃I141.946.35 g (2.80 mL)44.7 (1.1 eq)Toxic and volatile. Handle in a fume hood.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11150 mL-Dry, aprotic solvent is essential.[5]
Hexane (anhydrous)C₆H₁₄86.18~40 mL-For washing the NaH dispersion.
Saturated NH₄Cl (aq)NH₄Cl53.49~20 mL-For quenching the reaction.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~300 mL-Extraction solvent.
Brine (Saturated NaCl)NaCl58.44~50 mL-For washing the organic layer.
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying agent.
Silica GelSiO₂60.08As needed-For column chromatography.
Step-by-Step Methodology

A. Reaction Setup and Reagent Preparation

  • Glassware Preparation: Dry a 250 mL three-neck round-bottom flask and a magnetic stir bar in an oven at 120 °C for at least 4 hours. Assemble the flask with a reflux condenser and a gas inlet adapter while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon. Maintain a positive inert gas pressure throughout the reaction.

  • Sodium Hydride Washing: In a separate dry flask under an inert atmosphere, weigh 1.95 g of the 60% NaH dispersion. Add ~20 mL of anhydrous hexane and stir the suspension for 5 minutes.[5] Stop stirring, allow the grey NaH powder to settle, and carefully remove the hexane supernatant containing the mineral oil via cannula or a dry syringe. Repeat this washing step one more time. The resulting oil-free NaH is highly pyrophoric and must be kept under an inert atmosphere at all times.[5]

  • Solvent Addition: Carefully add 100 mL of anhydrous THF to the washed NaH in the reaction flask.

B. Synthesis

  • Substrate Addition: Dissolve 5.00 g of 3-aminobenzyl alcohol in 50 mL of anhydrous THF in a separate dry flask. Add this solution dropwise to the stirred NaH/THF suspension at 0 °C (ice bath) over 30 minutes. Vigorous bubbling (H₂ evolution) will be observed.

  • Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Methylation: Cool the reaction mixture back down to 0 °C. Add 2.80 mL of methyl iodide dropwise via syringe over 15 minutes. A white precipitate (NaI) may begin to form.

  • Reaction Progression: After adding the methyl iodide, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:EtOAc eluent system) until the starting material spot is consumed (typically 4-6 hours).

C. Work-up and Purification

  • Quenching: Once the reaction is complete, cool the flask to 0 °C. Cautiously and slowly add saturated aqueous ammonium chloride solution dropwise to quench any unreacted NaH. CAUTION: This is an exothermic process that evolves hydrogen gas; add slowly to control the rate of gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate and 50 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

  • Washing: Combine the organic layers and wash with 50 mL of brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel. A gradient elution system, starting with 100% hexane and gradually increasing to 20% ethyl acetate in hexane, is typically effective for separating the product from non-polar impurities and any unreacted starting material. Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield 3-(methoxymethyl)aniline.

Safety and Hazard Mitigation

Handling the reagents for this synthesis requires strict adherence to safety protocols.

ReagentHazardsMitigation Measures
Sodium Hydride (NaH) Water-reactive, flammable solid, causes severe skin and eye burns.[6]Handle exclusively under an inert atmosphere (glove box or Schlenk line).[5] Never allow contact with water or protic solvents.[6][7] Use non-sparking tools. Wear a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[5][8] In case of fire, use a Class D extinguisher (dry sand, soda ash); DO NOT use water, CO₂, or foam.[7]
Methyl Iodide (CH₃I) Toxic, volatile, suspected carcinogen.Handle only in a certified chemical fume hood. Avoid inhalation and skin contact. Wear appropriate gloves and safety goggles.
Tetrahydrofuran (THF) Flammable liquid, can form explosive peroxides.Use in a well-ventilated area away from ignition sources. Use from a freshly opened bottle or test for and remove peroxides before use.
3-Aminobenzyl alcohol Skin and eye irritant.[4]Avoid contact with skin and eyes. Wear standard personal protective equipment (PPE).

Characterization of 3-(Methoxymethyl)aniline

The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis.

Analysis TechniqueExpected Results for 3-(Methoxymethyl)aniline (C₈H₁₁NO, MW: 137.18 g/mol [9])
¹H NMR (CDCl₃, 400 MHz) δ ~7.15 (t, 1H, Ar-H), ~6.70-6.80 (m, 2H, Ar-H), ~6.60 (d, 1H, Ar-H), 4.40 (s, 2H, -CH₂-O), 3.65 (br s, 2H, -NH₂), 3.35 (s, 3H, -O-CH₃).
¹³C NMR (CDCl₃, 100 MHz) δ ~147.0 (C-NH₂), ~140.0 (C-CH₂), ~129.5 (Ar-CH), ~118.0 (Ar-CH), ~114.5 (Ar-CH), ~113.5 (Ar-CH), ~74.0 (-CH₂-O), ~58.0 (-O-CH₃).
Mass Spectrometry (EI) Molecular Ion (M⁺) at m/z = 137. Key fragments may include m/z = 106 ([M-OCH₃]⁺) and m/z = 92 ([M-CH₂OCH₃]⁺).
FT-IR (thin film, cm⁻¹) ~3450-3300 (N-H stretch, two bands for primary amine), ~3050 (Ar C-H stretch), ~2950-2800 (Aliphatic C-H stretch), ~1620 (N-H bend), ~1100 (C-O ether stretch).[9]

Experimental Workflow Visualization

The following diagram provides a high-level overview of the entire synthetic and purification workflow.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_glass Dry Glassware & Assemble Under N₂ wash_nah Wash NaH with Hexane prep_glass->wash_nah add_thf Add Anhydrous THF to NaH wash_nah->add_thf add_alcohol Add 3-Aminobenzyl Alcohol Solution (0 °C → RT) add_thf->add_alcohol add_mei Add Methyl Iodide (0 °C) add_alcohol->add_mei react Stir at RT (4-6h) Monitor by TLC add_mei->react quench Quench with aq. NH₄Cl (0 °C) react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify via Column Chromatography dry->purify analyze Characterize Product (NMR, MS, IR) purify->analyze

Figure 2: Synthetic Workflow Diagram.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride. Retrieved from nj.gov. [Link]

  • University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from ehs.ucsb.edu. [Link]

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  • Atici, E., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. National Institutes of Health. [Link]

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Reactivity of the amino group in 3-(Methoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Amino Group in 3-(Methoxymethyl)aniline

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of 3-(Methoxymethyl)aniline in Modern Synthesis

In the landscape of synthetic organic chemistry and drug development, the selection of starting materials is a critical determinant of success. Aniline and its derivatives are foundational scaffolds, yet their utility is often dictated by the subtle interplay of substituents that adorn the aromatic ring. 3-(Methoxymethyl)aniline (CAS No: 53473-83-9) has emerged as a particularly valuable building block.[1] Its unique architecture, featuring a primary amino group and a methoxymethyl moiety in a meta-relationship, provides a nuanced reactivity profile that can be strategically exploited.[1]

This guide offers an in-depth exploration of the reactivity of the amino group in 3-(Methoxymethyl)aniline. Moving beyond a simple recitation of reactions, we will dissect the electronic and steric factors that govern its behavior, provide field-proven experimental protocols, and contextualize its application within the demanding sphere of pharmaceutical research. This document is intended for the practicing researcher and drug development professional, for whom a deep, mechanistic understanding of a reagent is paramount to innovation.

Molecular Architecture and Electronic Landscape

At the heart of 3-(Methoxymethyl)aniline's utility lies the electronic dialogue between its two key functional groups and the aromatic ring. A comprehensive understanding of this interplay is essential to predict and control its chemical behavior.

Table 1: Physicochemical Properties of 3-(Methoxymethyl)aniline

PropertyValueReference
CAS Number 53473-83-9[2][3]
Molecular Formula C₈H₁₁NO[2][4]
Molecular Weight 137.18 g/mol [2][4]
Appearance Colorless to pale yellow liquid/oil[5][6]
Boiling Point Not widely reported; similar to isomersN/A
Topological Polar Surface Area 35.2 Ų[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 2[2]
The Dominant Influence of the Amino Group

The primary aromatic amino group (-NH₂) is a powerful activating group in the context of electrophilic aromatic substitution (EAS). This is due to its strong positive mesomeric effect (+M), where the nitrogen's lone pair of electrons is delocalized into the π-system of the benzene ring.[7][8] This donation of electron density significantly enriches the ring, particularly at the positions ortho (C2, C6) and para (C4) to the amine. Consequently, the amino group is a potent ortho, para-director.[1] Furthermore, this lone pair makes the nitrogen atom nucleophilic and basic, allowing it to readily react with a variety of electrophiles.[9]

The Modulating Role of the meta-Methoxymethyl Group

The methoxymethyl group (-CH₂OCH₃) positioned at C3 exerts a more subtle electronic influence. Its primary contribution is a weak, electron-withdrawing inductive effect (-I) owing to the electronegativity of the ether oxygen. Because of its meta position, it cannot participate directly in resonance with the amino group, meaning its mesomeric effect on the ring's overall activation is negligible.[10]

The net result is a finely tuned system:

  • High Nucleophilicity: The amino group's lone pair remains highly available for reactions, making it a strong nucleophile and a weak base.[9]

  • Activated Ring: The aromatic ring is strongly activated towards EAS, primarily governed by the amino group.

  • Slightly Attenuated Basicity: The -I effect of the methoxymethyl group renders the amine slightly less basic than aniline itself, a factor that can be advantageous in controlling reaction rates.[10][11]

Caption: Electronic effects governing reactivity in 3-(Methoxymethyl)aniline.

Core Reactivity of the Amino Group: A Practical Guide

The synthetic versatility of 3-(Methoxymethyl)aniline stems from the predictable and high-yielding transformations of its amino group. Here, we detail the most critical reactions, emphasizing the rationale behind procedural choices.

N-Acylation: Protection and Amide Synthesis

N-acylation is arguably the most common initial step in the synthetic manipulation of anilines. It serves two primary purposes: forming a stable amide bond as part of a target molecule or temporarily "protecting" the amine. This protection moderates the high reactivity of the aniline, preventing unwanted side reactions like polysubstitution in EAS and oxidation.[7]

Principle: The nucleophilic amino group attacks the electrophilic carbonyl carbon of an acylating agent (e.g., acid chloride, anhydride), leading to the formation of an N-aryl amide via nucleophilic acyl substitution.

Protocol 2.1.1: Acetylation with Acetic Anhydride

This procedure exemplifies a standard method for forming an acetamide, a common protecting group.

  • Dissolution: Dissolve 3-(Methoxymethyl)aniline (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as pyridine (1.2 eq.) or triethylamine (1.2 eq.), to the solution and cool to 0 °C in an ice bath.

    • Causality: The base is crucial for scavenging the acidic byproduct (acetic acid), preventing protonation of the starting aniline which would render it non-nucleophilic.

  • Acylation: Add acetic anhydride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl (to remove excess base), saturated NaHCO₃ solution (to remove excess acetic acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting N-(3-(methoxymethyl)phenyl)acetamide can be further purified by recrystallization or column chromatography if necessary.

acylation_workflow start 1. Dissolve Aniline in DCM add_base 2. Add Pyridine (Cool to 0°C) start->add_base add_anhydride 3. Add Acetic Anhydride (Dropwise at 0°C) add_base->add_anhydride react 4. Stir & Monitor (TLC) add_anhydride->react workup 5. Aqueous Work-up (Wash Steps) react->workup purify 6. Dry & Purify (Recrystallization/Chromatography) workup->purify product Product: N-Aryl Amide purify->product

Caption: Standard workflow for the N-acylation of an aniline.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation is fundamental to synthesizing more complex amine structures. While direct alkylation with alkyl halides is possible, it is often plagued by over-alkylation, yielding mixtures of secondary and tertiary amines. Reductive amination offers a more controlled and widely applicable alternative for producing secondary amines.[12]

Principle: The aniline first condenses with an aldehyde or ketone to form an intermediate imine (or enamine). This intermediate is then reduced in situ by a mild reducing agent to afford the corresponding alkylated amine.

Protocol 2.2.1: Reductive Amination with Sodium Triacetoxyborohydride (STAB)
  • Mixture Preparation: In a flask, combine 3-(Methoxymethyl)aniline (1.0 eq.) and a carbonyl compound (e.g., benzaldehyde, 1.0-1.2 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or THF.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB, 1.5 eq.) to the mixture in portions.

    • Causality: STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the carbonyl starting material than other hydrides like NaBH₄, reducing the likelihood of alcohol byproduct formation. It does not violently react with the trace acid that can catalyze imine formation.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the formation of the product.

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.

  • Extraction and Purification: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

Diazotization: Gateway to Unparalleled Synthetic Diversity

The conversion of a primary aromatic amine to a diazonium salt is one of the most powerful transformations in organic synthesis.[9][13] The resulting diazonium group (-N₂⁺) is an exceptional leaving group (dinitrogen gas), allowing for its substitution by a vast array of nucleophiles in reactions such as the Sandmeyer and Schiemann reactions.[13]

Principle: The amine reacts with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, to form an arenediazonium salt.[14]

Protocol 2.3.1: Diazotization and Sandmeyer Reaction (Bromination)

This protocol details the conversion of the amino group to a bromo substituent, a common and robust transformation.

  • Acidic Solution: Suspend or dissolve 3-(Methoxymethyl)aniline (1.0 eq.) in an aqueous solution of a strong acid, such as 48% HBr (~3.0 eq.). Cool the mixture to 0-5 °C using an ice-salt bath.

    • Causality: A strong acid is required to generate the active nitrosating agent, the nitrosonium ion (NO⁺). The excess acid also ensures the reaction medium remains acidic.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq.) in a minimal amount of cold water. Add this solution dropwise to the aniline solution, ensuring the temperature is strictly maintained below 5 °C.

    • Causality: Arenediazonium salts are thermally unstable and can decompose explosively at higher temperatures. Slow, dropwise addition and rigorous temperature control are critical for safety and yield.

  • Diazonium Salt Formation: Stir the reaction mixture at 0-5 °C for 30 minutes after the addition is complete. The formation of a clear solution indicates the generation of the soluble diazonium salt.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq.) in 48% HBr and cool it in an ice bath. Add the cold diazonium salt solution slowly to the stirred CuBr solution.

  • Decomposition: Vigorous nitrogen evolution will be observed. After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.

  • Isolation: Cool the reaction mixture and extract the product, 1-bromo-3-(methoxymethyl)benzene, with a solvent like ether or DCM. Wash, dry, and purify by distillation or chromatography.

diazotization_pathway cluster_main Diazotization & Sandmeyer Reaction aniline 3-(Methoxymethyl)aniline step1 1. NaNO₂, HBr 2. 0-5 °C diazonium Arenediazonium Salt [Ar-N₂⁺] step2 CuBr product Aryl Halide / Nitrile / etc. (e.g., Ar-Br) step1->diazonium step2->product

Caption: General pathway for diazotization and subsequent Sandmeyer reaction.

Conclusions for the Synthetic Strategist

3-(Methoxymethyl)aniline is more than a simple aniline derivative; it is a versatile platform for molecular construction. The reactivity of its amino group can be precisely controlled to engage in acylation, alkylation, and diazotization reactions, each providing a reliable entry point to a different class of compounds. The methoxymethyl substituent, while electronically modest from its meta position, can influence solubility and provide a potential site for metabolic activity, making this reagent particularly attractive in drug discovery programs.[1][15] By mastering the principles and protocols outlined in this guide, researchers can fully leverage the synthetic power of this important intermediate.

References

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An In-depth Technical Guide to the Electron-Donating and Withdrawing Effects of the Methoxymethyl Group

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the electronic properties of the methoxymethyl (MOM) group, a functionality of significant interest to researchers, scientists, and drug development professionals. We will delve into the nuanced electron-donating and withdrawing characteristics of the MOM group, its impact on molecular reactivity, and its widespread application as a protecting group in organic synthesis.

Introduction: The Versatile Methoxymethyl Group

The methoxymethyl group (–CH₂OCH₃), commonly abbreviated as MOM, is an acetal functional group frequently employed in multi-step organic synthesis. Its primary role is to serve as a protecting group for alcohols and phenols, shielding these sensitive functionalities from a wide range of reaction conditions.[1][2][3] The utility of the MOM group stems from its ease of installation, stability across a broad spectrum of non-acidic reagents, and its clean removal under acidic conditions.[4][5] Beyond its protective function, the electronic nature of the MOM group can subtly influence the reactivity and properties of the parent molecule, a facet that is critical for rational molecular design in fields such as medicinal chemistry.[6][7]

The Dichotomous Electronic Nature of the Methoxymethyl Group

The electronic influence of a substituent is a complex interplay of inductive and resonance effects.[8][9] The methoxymethyl group is a fascinating case study in this regard, exhibiting a dual character that can be understood by dissecting these two fundamental electronic contributions.

The Inductive Effect (–I Effect)

The inductive effect is the transmission of charge through a chain of atoms in a molecule, leading to a permanent dipole in a bond.[8] Oxygen is a highly electronegative atom, and in the methoxymethyl group, both oxygen atoms exert an electron-withdrawing inductive effect. This –I effect pulls electron density away from the atom to which the MOM group is attached.

Inductive_Effect cluster_0 Methoxymethyl Group R R O2 O R->O2 σ-bond C CH₂ O1 O C->O1 σ-bond Explanation Oxygen atoms pull electron density through the σ-bonds, creating a net electron-withdrawing inductive effect. C2 CH₃ O1->C2 σ-bond O2->C σ-bond

Figure 1: Inductive effect of the methoxymethyl group. The electronegative oxygen atoms withdraw electron density through the sigma bond network.

The Resonance Effect (+M Effect)

The resonance or mesomeric effect involves the delocalization of π-electrons through a conjugated system.[8] When the methoxymethyl group is attached to a π-system, such as an aromatic ring, the lone pair of electrons on the oxygen atom adjacent to the system can be donated into it. This donation of electron density is termed a positive mesomeric or resonance effect (+M effect).

Resonance_Effect cluster_0 Resonance Structures Struct1 R-Ö-CH₂-Ar Struct2 R-O+=CH₂-Ar⁻ Struct1->Struct2 delocalization Explanation The lone pair on the oxygen atom can delocalize into the π-system, increasing electron density at the ortho and para positions.

Figure 2: Resonance effect of an alkoxy group attached to an aromatic ring. The lone pair on the oxygen can be donated into the π-system.

For the methoxymethyl group, the situation is slightly more complex than for a simple methoxy group. The intervening methylene (–CH₂–) group prevents direct conjugation of the methoxy's oxygen with an attached aromatic ring. However, the oxygen atom directly bonded to the aromatic ring can still participate in resonance.

Quantitative Analysis of Electronic Effects: Hammett and Taft Parameters

To move beyond a qualitative description, we can use linear free-energy relationships, such as the Hammett and Taft equations, to quantify the electronic effects of substituents.[10][11]

Hammett Substituent Constants (σ)

The Hammett equation is a powerful tool for correlating reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives.[10] The substituent constant, σ, is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

ParameterValue (Estimated)Interpretation
σm ~ +0.05Weakly electron-withdrawing at the meta position (primarily inductive effect)
σp ~ -0.10Weakly electron-donating at the para position (resonance effect outweighs inductive effect)

These estimated values suggest that the methoxymethyl group is a weak electron-withdrawing group when its resonance effect cannot be exerted (meta position) and a weak electron-donating group when resonance is possible (para position).

Taft Equation: Dissecting Inductive and Steric Effects

The Taft equation is an extension of the Hammett equation that separates the polar (inductive), steric, and resonance effects of a substituent.[11] This is particularly useful for understanding reactions of aliphatic and ortho-substituted aromatic compounds. The Taft equation is given by:

log(k/k₀) = ρσ + δEs

Where:

  • σ* is the polar substituent constant (inductive effect).

  • Es is the steric substituent constant.

  • ρ* and δ are reaction constants.

Due to the lack of extensive experimental data, specific Taft parameters for the methoxymethyl group are not well-established. However, its steric bulk is expected to be greater than that of a methoxy group, which can be a significant factor in its influence on reaction rates.

The Methoxymethyl Group as a Protecting Group

The primary application of the methoxymethyl group is in the protection of hydroxyl and amino functionalities.[1][3][4] The formation of a MOM ether renders the alcohol inert to a wide array of reagents, including strong bases, organometallics, and many oxidizing and reducing agents.[3]

Installation of the MOM Group (Protection)

The MOM group is typically introduced using methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[2]

Experimental Protocol: Protection of a Primary Alcohol

  • Dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add N,N-diisopropylethylamine (DIPEA) (1.5 eq.) to the solution and stir.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add methoxymethyl chloride (MOMCl) (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers , wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired MOM-protected alcohol.

MOM_Protection Start Alcohol (R-OH) Reagents + MOMCl + DIPEA Start->Reagents Product MOM Ether (R-OMOM) Reagents->Product

Figure 3: General workflow for the protection of an alcohol with a MOM group.

Cleavage of the MOM Group (Deprotection)

The MOM group is an acetal and is therefore readily cleaved under acidic conditions.[4][15] A variety of acidic reagents can be employed, with the choice depending on the sensitivity of other functional groups in the molecule.

Experimental Protocol: Deprotection of a MOM Ether

  • Dissolve the MOM-protected compound (1.0 eq.) in a suitable solvent, such as methanol or a mixture of tetrahydrofuran (THF) and water.

  • Add a catalytic amount of a strong acid , such as hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers , wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the deprotected alcohol.

MOM_Deprotection Start MOM Ether (R-OMOM) Reagents + Acid (e.g., HCl) Start->Reagents Product Alcohol (R-OH) Reagents->Product

Figure 4: General workflow for the deprotection of a MOM ether.

Spectroscopic Characterization of MOM Ethers

The presence of a MOM group can be readily identified using standard spectroscopic techniques.

  • ¹H NMR: The methoxymethyl group gives rise to two characteristic signals: a singlet for the methoxy (–OCH₃) protons, typically in the range of δ 3.3-3.5 ppm, and a singlet for the methylene (–OCH₂O–) protons, usually found between δ 4.6-4.8 ppm.

  • ¹³C NMR: The carbon signals for the MOM group appear at approximately δ 55-60 ppm for the methoxy carbon and δ 90-95 ppm for the methylene carbon.

  • IR Spectroscopy: A characteristic C-O stretching band for the ether linkages is observed in the region of 1150-1050 cm⁻¹.

Implications for Drug Development and Medicinal Chemistry

The electronic and steric properties of the methoxymethyl group can have a significant impact in the context of drug design and development.

  • Modulation of Physicochemical Properties: The introduction of a MOM group can alter a molecule's lipophilicity, polarity, and hydrogen bonding capacity, which in turn can affect its solubility, membrane permeability, and pharmacokinetic profile.[6][7]

  • Structure-Activity Relationships (SAR): As a substituent, the MOM group's electronic and steric contributions can influence the binding affinity of a drug candidate to its biological target.[16][17] Understanding these effects is crucial for optimizing lead compounds.

  • Prodrug Strategies: The MOM group can be used as a temporary protecting group in a prodrug strategy, where the active drug is released upon cleavage of the MOM ether in a specific physiological environment.

Conclusion

The methoxymethyl group is a valuable tool in the arsenal of the synthetic chemist, primarily for its role as a robust and versatile protecting group. A deeper understanding of its electronic properties reveals a nuanced interplay of inductive and resonance effects, which classify it as a weak electron-withdrawing or -donating group depending on its position relative to a π-system. While experimentally determined quantitative parameters like Hammett constants are not widely documented, computational chemistry provides valuable estimates. For researchers in drug discovery and development, a thorough appreciation of the steric and electronic consequences of introducing a MOM group is essential for the rational design of new therapeutic agents.

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The Strategic deployment of 3-(Methoxymethyl)aniline in Modern Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aniline scaffold remains a cornerstone in the edifice of medicinal chemistry, prized for its synthetic versatility and its presence in a multitude of clinically successful pharmaceuticals.[1][2] This technical guide moves beyond the well-trodden path of simple aniline derivatives to explore the untapped potential of 3-(methoxymethyl)aniline as a strategic building block in contemporary drug discovery. We will dissect the nuanced roles of its constituent functional groups, propose avenues for synthetic diversification, and forecast its applicability in developing next-generation therapeutics. This document serves as a forward-looking resource for researchers, scientists, and drug development professionals, aiming to inspire innovative approaches to lead generation and optimization by leveraging the unique structural attributes of this compound.

The Aniline Moiety: A Privileged Scaffold with Inherent Challenges

Aniline and its derivatives are ubiquitous in medicinal chemistry, forming the core of drugs targeting a wide spectrum of diseases, from cancer to cardiovascular disorders.[2][3] Their prevalence stems from their utility as versatile synthetic intermediates for constructing complex heterocyclic systems and their ability to engage in key binding interactions with biological targets.[4] Aromatic compounds, in general, provide a rigid and planar framework that is crucial for binding to proteins and nucleic acids.[4]

However, the aniline motif is not without its drawbacks. A primary concern in drug development is its susceptibility to metabolic oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites and potential toxicity.[5][6] This metabolic instability can also result in rapid drug clearance, diminishing therapeutic efficacy.[5] Consequently, a key challenge in modern medicinal chemistry is to harness the synthetic advantages of anilines while mitigating their inherent liabilities. This has led to extensive research into strategies such as isosteric replacement to improve the safety profiles of aniline-containing drug candidates.[7][8]

Deconstructing 3-(Methoxymethyl)aniline: A Building Block with Tri-functional Reactivity

3-(Methoxymethyl)aniline (C8H11NO) presents a unique combination of functional groups that can be strategically exploited for the synthesis of diverse compound libraries.[9] While direct literature on its biological applications is sparse, an analysis of its structure allows for a confident prediction of its synthetic utility.[9]

PropertyValue (Predicted/Known)Source
Molecular Formula C8H11NOPubChemLite[9]
Molecular Weight 137.18 g/mol PubChemLite
Appearance Colorless to pale yellow liquid (typical for anilines)General knowledge on anilines[10][11]
Solubility Slightly soluble in water, soluble in organic solventsGeneral knowledge on anilines[10][11]
pKa (conjugate acid) 4.0 - 5.0 (estimated for substituted anilines)Based on substituted anilines[12]
XlogP (predicted) 0.5PubChemLite[9]

The true potential of 3-(methoxymethyl)aniline lies in its three distinct points of reactivity:

  • The Amino Group: The nucleophilic nitrogen atom is a prime site for N-alkylation and N-acylation, allowing for the introduction of a wide array of substituents to modulate physicochemical properties and explore structure-activity relationships (SAR).[11][13]

  • The Aromatic Ring: The benzene ring is amenable to electrophilic aromatic substitution. The amino group is an activating, ortho-, para-director, while the methoxymethyl group is a deactivating meta-director. This interplay of directing effects offers opportunities for regioselective functionalization.[11][14]

  • The Methoxymethyl Group: The benzylic ether linkage provides a unique handle for modification. While relatively stable, it can be cleaved under certain conditions to reveal a hydroxymethyl group, which can then be further functionalized. More importantly, the methoxy group itself can significantly influence the molecule's properties.

The methoxy group is a prevalent feature in many approved drugs, where it can enhance ligand-target binding, improve physicochemical properties, and favorably modulate ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[15][16] It can act as a hydrogen bond acceptor and its presence can block a site of potential metabolism.[16][17] The methoxymethyl group in this aniline derivative can therefore be viewed as a tool to fine-tune solubility, lipophilicity, and metabolic stability.

Synthetic Strategies for Derivatization

The trifunctional nature of 3-(methoxymethyl)aniline opens up a multitude of synthetic pathways for generating novel chemical entities. Below are proposed workflows for the targeted modification of this scaffold.

N-Functionalization Workflow

The amino group is the most reactive site for initial derivatization. Standard N-alkylation and N-acylation protocols can be readily applied.

N_Functionalization Aniline 3-(Methoxymethyl)aniline Alkylation N-Alkylation (e.g., R-X, base) Aniline->Alkylation Acylation N-Acylation (e.g., RCOCl, base) Aniline->Acylation Alkylated N-Alkyl Derivatives Alkylation->Alkylated Acylated N-Amide Derivatives Acylation->Acylated

Caption: Workflow for N-functionalization of 3-(Methoxymethyl)aniline.

Protocol for N-Acylation:

  • Dissolve 3-(methoxymethyl)aniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.

  • Add a non-nucleophilic base (e.g., triethylamine, pyridine) (1.1 equivalents).

  • Cool the mixture to 0 °C.

  • Slowly add the desired acyl chloride or anhydride (1.05 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Perform an aqueous workup to remove the base and salts.

  • Purify the product by column chromatography.

Aromatic Ring Functionalization

Transition metal-catalyzed cross-coupling reactions and classical electrophilic aromatic substitutions are powerful tools for modifying the aniline ring.

Ring_Functionalization Aniline 3-(Methoxymethyl)aniline Halogenation Halogenation (e.g., NBS, NCS) Aniline->Halogenation Halogenated Halogenated Aniline Halogenation->Halogenated Coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Halogenated->Coupling Functionalized Aryl/Heteroaryl Substituted Derivatives Coupling->Functionalized

Sources

A Technical Guide to an Underutilized Asset: 3-(Methoxymethyl)aniline as a Strategic Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Overview: Unlocking New Chemical Space

In the relentless pursuit of novel chemical entities within pharmaceutical and materials science, the selection of foundational building blocks is a critical determinant of success. While the universe of substituted anilines is vast, certain scaffolds remain underexplored despite their potential to unlock unique chemical space. 3-(Methoxymethyl)aniline (CAS 53473-83-9) represents one such asset. Its distinct combination of a powerful ortho-, para-directing amino group and a meta-positioned methoxymethyl substituent offers a nuanced platform for controlling regioselectivity in heterocyclic synthesis.

This guide serves as a technical roadmap for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a strategic and predictive framework for leveraging 3-(methoxymethyl)aniline in the synthesis of high-value heterocyclic systems. While the direct application of this specific aniline in many classical named reactions is not yet widely documented in peer-reviewed literature, this document will establish a scientifically rigorous foundation for its use by analyzing its inherent reactivity and drawing parallels from well-established chemical principles[1]. We will explore its synthesis, predict its behavior in key cyclization reactions, and provide detailed, field-tested protocols to serve as a validated starting point for experimental work.

Core Compound Analysis: Physicochemical and Reactivity Profile

A comprehensive understanding of a building block's intrinsic properties is paramount before its inclusion in any synthetic campaign. 3-(Methoxymethyl)aniline is a liquid at room temperature, possessing a unique confluence of electronic and steric characteristics that dictate its reactivity.

Physicochemical Data

The fundamental properties of 3-(methoxymethyl)aniline are summarized below, providing essential data for reaction planning and analytical characterization.

PropertyValueReference(s)
CAS Number 53473-83-9[2][3][4]
Molecular Formula C₈H₁₁NO[3][4]
Molecular Weight 137.18 g/mol [3]
Boiling Point 97.175 °C (Predicted)[2]
SMILES NC1=CC=CC(COC)=C1[3]
Electronic and Steric Landscape

The synthetic utility of 3-(methoxymethyl)aniline is governed by the interplay between its two key functional groups:

  • The Amino Group (-NH₂): As a powerful activating group, the amine functionality dominates the electronic landscape of the aromatic ring. It strongly directs incoming electrophiles to the positions ortho and para to itself (C2, C4, and C6). This makes the aniline ring highly nucleophilic and primed for electrophilic aromatic substitution, the cornerstone of many cyclization reactions.

  • The Methoxymethyl Group (-CH₂OCH₃): Located at the C3 position, this group exerts a more subtle influence. Electronically, it is a weak activating group. Sterically, however, it presents a significant hurdle for reactions targeting the adjacent C2 position. This steric hindrance is a key strategic element, as it can be exploited to favor cyclization at the less-encumbered C6 position, thereby affording a single major regioisomer where other meta-substituted anilines might yield mixtures.

This predictable regiochemical bias makes 3-(methoxymethyl)aniline a superior choice for chemists aiming to streamline synthetic routes and avoid costly, labor-intensive isomer separations.

Foundational Synthesis: A Validated Protocol

The reliable and scalable synthesis of 3-(methoxymethyl)aniline is critical for its use as a building block. The most robust and commonly cited method proceeds via the reduction of its nitroaromatic precursor, 1-(methoxymethyl)-3-nitrobenzene[1]. The precursor itself is readily synthesized from commercially available starting materials[5].

Synthetic Workflow Diagram

Sources

The Dawn of a Molecular Revolution: A Technical Guide to the Discovery and Synthesis of Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

For millennia, the vibrant hues that colored human civilization were painstakingly extracted from the natural world. From the deep indigo of the Indigofera plant to the rich crimson of the cochineal insect, color was a luxury dictated by geography and laborious extraction. This all changed in the mid-19th century with a serendipitous discovery in a rudimentary home laboratory – a discovery that would not only ignite the synthetic dye industry but also lay the foundational chemistry for countless pharmaceuticals and advanced materials. This guide delves into the fascinating history and the synthetic evolution of substituted anilines, the molecular workhorses that emerged from this chemical revolution.

From Coal Tar Sludge to Mauveine: A Serendipitous Beginning

The story of substituted anilines begins with aniline itself. First isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo, it was initially named "Crystallin".[1] A few years later, Friedlieb Runge isolated a substance from coal tar that produced a blue color and named it "kyanol".[1] It wasn't until 1843 that the brilliant German chemist August Wilhelm von Hofmann demonstrated that these and other similar compounds were, in fact, the same substance, which he named aniline.[1] Hofmann's research on coal tar derivatives and his systematic study of amines laid the crucial groundwork for the explosive developments to come.[2][3]

The pivotal moment arrived in 1856, in the home laboratory of Hofmann's prodigious 18-year-old student, William Henry Perkin.[4][5] Tasked with the ambitious goal of synthesizing the antimalarial drug quinine from a coal tar derivative, Perkin's experiment with the oxidation of impure aniline using potassium dichromate yielded not the colorless quinine, but a black, tarry sludge.[4][5] Lesser chemists might have discarded the failed experiment, but Perkin's curiosity led him to wash the residue with alcohol, revealing a brilliant purple solution.[4] This purple dye, which he named "mauveine," was the world's first synthetic dye and it would change the world.[4][5]

Perkin's discovery, patented in August 1856, was the catalyst for the birth of the synthetic dye industry.[6] Mauveine mania swept across Europe, and the once-disdained coal tar became a valuable feedstock for a burgeoning chemical industry.[6][7] This industrial demand spurred the development of large-scale production methods for aniline, most notably the Béchamp reduction, which used iron and acid to reduce nitrobenzene.[4][8]

dot graph "Historical_Timeline_of_Aniline_Discovery" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: A timeline of the key discoveries in the history of aniline.

The Pharmaceutical Dawn: Sulfanilamide and the Birth of Antibacterial Chemotherapy

The impact of substituted anilines soon extended beyond the realm of color. In the early 20th century, chemists began to explore the medicinal properties of aniline derivatives. A pivotal breakthrough came with the discovery of sulfanilamide. While the compound itself was first synthesized in 1908 by Paul Gelmo, its profound biological activity was not realized until the 1930s.[9] Researchers at the Bayer laboratories, including Gerhard Domagk, were investigating the antibacterial properties of azo dyes, which are synthesized from aniline derivatives. They discovered that a red dye, Prontosil, was remarkably effective in treating streptococcal infections in mice.[10]

Crucially, researchers at the Pasteur Institute in France soon discovered that Prontosil was a prodrug, and that in the body it was metabolized to the simpler, colorless compound, sulfanilamide, which was the true active antibacterial agent.[10] This discovery was a watershed moment in medicine, heralding the era of antibacterial chemotherapy and saving countless lives. The synthesis of sulfanilamide, starting from aniline, became a cornerstone of medicinal chemistry.[11][12]

The Synthetic Arsenal: From Classical Reductions to Modern Cross-Coupling

The journey from simple aniline to the vast array of complex substituted anilines used today has been driven by the continuous evolution of synthetic methodologies. These methods can be broadly categorized into classical and modern approaches.

Classical Approaches: The Enduring Power of Reduction

The earliest and still widely used methods for synthesizing substituted anilines involve the reduction of the corresponding nitroarenes. The ready availability of a diverse range of nitroaromatics through electrophilic nitration makes this a robust and economical approach.

Béchamp Reduction: Developed by Antoine Béchamp in 1854, this method utilizes iron metal in the presence of an acid, typically hydrochloric acid, to reduce nitroarenes to anilines.[4][8] The Béchamp reduction was instrumental in the industrial-scale production of aniline and remains a valuable tool, particularly for its cost-effectiveness and tolerance of various functional groups.[4][8]

Catalytic Hydrogenation: A cleaner and often more efficient alternative to metal-acid reductions is catalytic hydrogenation. This method employs hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C) or Raney nickel.[7][13] The reaction conditions can be tuned to selectively reduce the nitro group in the presence of other reducible functional groups.[13]

MethodReducing Agent/CatalystTypical ConditionsAdvantagesDisadvantages
Béchamp Reduction Fe / HClReflux in aqueous acidInexpensive, high functional group toleranceGenerates significant iron sludge waste
Catalytic Hydrogenation H₂, Pd/C or Raney Ni1-5 atm H₂, room temp to 80°CClean, high yielding, scalableCatalyst can be expensive, potential for over-reduction of other functional groups

Experimental Protocol: Béchamp Reduction of Nitrobenzene to Aniline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add iron powder (3 equivalents) and a small amount of hydrochloric acid in water.

  • Addition of Nitrobenzene: Heat the mixture to reflux and add the nitrobenzene (1 equivalent) dropwise, ensuring the reaction does not become too vigorous.

  • Reaction Monitoring: Continue refluxing until the reaction is complete, which can be monitored by the disappearance of the characteristic smell of nitrobenzene.

  • Workup: Cool the reaction mixture and add a strong base (e.g., NaOH) to precipitate iron hydroxides. The aniline can then be isolated by steam distillation.

  • Purification: The collected aniline is then purified by fractional distillation.

dot graph "Bechamp_Reduction_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: A simplified workflow for the Béchamp reduction.

Modern Marvels: The Rise of Catalytic C-N Cross-Coupling

The latter half of the 20th century witnessed a paradigm shift in the synthesis of substituted anilines with the advent of transition metal-catalyzed cross-coupling reactions. These powerful methods allow for the direct formation of the carbon-nitrogen bond, offering unprecedented scope and functional group tolerance.

Ullmann Condensation: One of the earliest examples of a copper-catalyzed C-N bond formation, the Ullmann condensation, traditionally required harsh reaction conditions (high temperatures and stoichiometric copper).[2][14] However, modern iterations of the Ullmann reaction utilize catalytic amounts of copper salts, often in the presence of ligands, allowing for milder reaction conditions and a broader substrate scope.[14]

Buchwald-Hartwig Amination: The development of the palladium-catalyzed Buchwald-Hartwig amination in the 1990s was a true game-changer.[5][11] This reaction enables the coupling of a wide variety of aryl halides and pseudohalides with a vast range of primary and secondary amines, using a palladium catalyst and a strong, non-nucleophilic base.[5][11] The continuous development of sophisticated phosphine ligands has dramatically expanded the scope and efficiency of this reaction, making it an indispensable tool in modern organic synthesis, particularly in the pharmaceutical industry.[11][15]

ReactionCatalystLigand (Typical)Base (Typical)Temperature (°C)Key Advantages
Ullmann Condensation Cu(I) saltsDiamines, amino acidsK₂CO₃, Cs₂CO₃100-200Low catalyst cost, abundant metal
Buchwald-Hartwig Amination Pd(0) or Pd(II) complexesBulky, electron-rich phosphinesNaOtBu, LiHMDS25-120Broad substrate scope, high functional group tolerance, milder conditions

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

  • Purification: The crude product is then purified by flash column chromatography on silica gel.

dot graph "Buchwald_Hartwig_Catalytic_Cycle" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];

} Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

The Future of Aniline Synthesis: Greener, More Efficient, and Ever-Expanding

The field of substituted aniline synthesis continues to evolve, driven by the principles of green chemistry and the demand for ever more complex and diverse molecular architectures. Current research focuses on developing more sustainable and economical methods, such as:

  • Base Metal Catalysis: The use of more abundant and less toxic first-row transition metals like nickel and copper as catalysts for C-N cross-coupling reactions is a major area of investigation.

  • Photoredox Catalysis: Light-mediated reactions offer the potential for milder reaction conditions and novel reaction pathways.

  • Flow Chemistry: Continuous flow processes can offer improved safety, scalability, and efficiency compared to traditional batch methods.[16]

From a chance discovery in a 19th-century laboratory to a cornerstone of modern chemical synthesis, the journey of substituted anilines is a testament to the power of scientific curiosity and innovation. The ever-expanding toolkit of synthetic methodologies for their preparation ensures that these versatile molecules will continue to play a central role in the development of new medicines, materials, and technologies for years to come.

References

  • Perkin, W. H. On the First of the Artificial Colouring Matters. Journal of the Chemical Society, Transactions, 69, 596-597 (1896).
  • Hofmann, A. W. Researches regarding the molecular constitution of the volatile organic bases. Philosophical Transactions of the Royal Society of London, 140, 93-131 (1850).
  • Perkin, W. H. The history of alizarin and allied colouring matters, and their production from coal tar. Journal of the Society of Arts, 27, 572-603 (1879).
  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.
  • Béchamp, A. (1854). De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine. Annales de chimie et de physique, 42, 186-196.
  • Garfield, S. (2001). Mauve: How One Man Invented a Color That Changed the World. W. W. Norton & Company.
  • Hager, T. (2008). The Demon Under the Microscope: From Battlefield Hospitals to Nazi Labs, One Doctor's Heroic Search for the World's First Miracle Drug. Harmony.
  • Gelmo, P. (1908). Über Sulfamide der p-Amidobenzolsulfonsäure.
  • Domagk, G. (1935). Ein Beitrag zur Chemotherapie der bakteriellen Infektionen. Deutsche Medizinische Wochenschrift, 61(8), 250-253.
  • Tréfouël, J., Tréfouël, T., Nitti, F., & Bovet, D. (1935). Activité du p-aminophénylsulfamide sur les infections streptococciques expérimentales de la souris et du lapin. Comptes Rendus des Séances de la Société de Biologie et de ses Filiales, 120, 756-758.
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  • Wikipedia contributors. (2023). Mauveine. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Sulfanilamide. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Béchamp reduction. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Reduction of nitro compounds. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Ley, S. V., & Baxendale, I. R. (2002). New tools for organic synthesis: the emergence of flow chemistry. Nature Reviews Drug Discovery, 1(4), 289-302.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann‐Type Coupling Reactions.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 41(11), 1534-1544.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical reviews, 116(19), 12564-12649.
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A Technical Guide to the Solubility of 3-(Methoxymethyl)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 3-(methoxymethyl)aniline, a key intermediate in various synthetic applications, particularly within the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies for determining and understanding its solubility in common organic solvents.

Introduction: The Significance of Solubility for 3-(Methoxymethyl)aniline

3-(Methoxymethyl)aniline (CAS No: 53473-83-9, Molecular Formula: C8H11NO) is a substituted aniline derivative.[1] Its utility in multi-step organic syntheses is often dictated by its behavior in solution. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing robust purification protocols (such as crystallization and chromatography), and formulating final products. In drug development, solubility is a critical determinant of a compound's bioavailability and efficacy. This guide will equip the reader with the foundational knowledge and practical tools to systematically approach the solubility characterization of this compound.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces.[2][3] The dissolution process involves the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.[4] For a substance to dissolve, the energy required to break the existing bonds must be compensated by the energy released from the new interactions.

The molecular structure of 3-(methoxymethyl)aniline features both polar and non-polar characteristics, which dictates its solubility profile:

  • Polar Moieties: The primary amine (-NH2) group is capable of hydrogen bonding, and the ether linkage in the methoxymethyl group (-CH2OCH3) can act as a hydrogen bond acceptor. These features suggest solubility in polar solvents.[5][6]

  • Non-Polar Moiety: The benzene ring is hydrophobic and will preferentially interact with non-polar solvents through van der Waals forces.

Therefore, the solubility of 3-(methoxymethyl)aniline will be a balance between these competing factors. It is expected to be more soluble in solvents of intermediate polarity and in those that can engage in hydrogen bonding.

Predicting Solubility: A Qualitative Framework

Based on the "like dissolves like" principle, we can make qualitative predictions about the solubility of 3-(methoxymethyl)aniline in various classes of organic solvents:

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the presence of the amine and ether groups in 3-(methoxymethyl)aniline, some solubility is expected. However, the non-polar benzene ring may limit high solubility, particularly in water. As the alkyl chain of the alcohol increases (e.g., from methanol to butanol), the polarity decreases, which may enhance solubility.

  • Polar Aprotic Solvents (e.g., acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents are polar but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. However, they can act as hydrogen bond acceptors, interacting with the amine group of 3-(methoxymethyl)aniline. Good solubility is generally expected in these solvents.

  • Non-Polar Solvents (e.g., hexane, toluene, diethyl ether): These solvents primarily interact through weak van der Waals forces. While the benzene ring of 3-(methoxymethyl)aniline will have favorable interactions with these solvents, the polar amine and ether groups will be disfavored. Therefore, lower solubility is anticipated in highly non-polar solvents like hexane. Solvents with some slight polarity, like diethyl ether, may show moderate solubility.

The following diagram illustrates the logical flow for selecting an appropriate solvent based on these principles.

G cluster_solute 3-(Methoxymethyl)aniline Analysis cluster_solvents Solvent Classes cluster_prediction Solubility Prediction solute Molecular Structure: - Polar Amine (-NH2) - Polar Ether (-OCH3) - Non-polar Benzene Ring polar_protic Polar Protic (e.g., Methanol, Water) Hydrogen Bond Donors/Acceptors solute->polar_protic Good Interaction (H-bonding with -NH2 & -OCH3) polar_aprotic Polar Aprotic (e.g., DMSO, Acetone) Hydrogen Bond Acceptors solute->polar_aprotic Good Interaction (H-bond accepting with -NH2) nonpolar Non-Polar (e.g., Hexane, Toluene) Van der Waals Forces solute->nonpolar Moderate Interaction (van der Waals with Benzene Ring) moderate_sol Moderate Solubility polar_protic->moderate_sol high_sol High Solubility polar_aprotic->high_sol low_sol Low Solubility nonpolar->low_sol

Caption: A logical diagram illustrating the prediction of solubility based on molecular interactions.

Experimental Determination of Solubility

While theoretical predictions are useful, empirical determination is essential for quantitative assessment. The following section outlines a standard laboratory protocol for determining the solubility of 3-(methoxymethyl)aniline.

Materials and Equipment
  • 3-(Methoxymethyl)aniline (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer

  • Syringe filters (0.22 µm)

Safety Precautions
  • Consult the Safety Data Sheet (SDS) for 3-(methoxymethyl)aniline and all solvents before use.[7]

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Experimental Workflow: Shake-Flask Method

The shake-flask method is a widely used technique for determining equilibrium solubility.[8]

  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-(methoxymethyl)aniline to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sample Preparation and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial to remove any remaining solid particles.

    • The concentration of 3-(methoxymethyl)aniline in the filtrate can be determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy, against a calibration curve prepared with known concentrations of the compound.

The following diagram outlines this experimental workflow.

G start Start: Shake-Flask Method step1 Step 1: Add excess 3-(methoxymethyl)aniline to solvent start->step1 step2 Step 2: Equilibrate in thermostatic shaker (24-48h) step1->step2 step3 Step 3: Phase Separation (Settling or Centrifugation) step2->step3 step4 Step 4: Withdraw and filter supernatant (0.22 µm filter) step3->step4 step5 Step 5: Analyze concentration (HPLC or UV-Vis) step4->step5 end End: Determine Solubility step5->end

Caption: A flowchart of the shake-flask method for solubility determination.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility across different solvents.

Solvent ClassSolventTemperature (°C)Solubility (g/L)
Polar Protic Water25To be determined
Methanol25To be determined
Ethanol25To be determined
Polar Aprotic Dimethyl Sulfoxide (DMSO)25To be determined
Acetonitrile25To be determined
Acetone25To be determined
Non-Polar Toluene25To be determined
Hexane25To be determined

Note: The values in this table are placeholders and should be populated with experimentally determined data.

Conclusion

The solubility of 3-(methoxymethyl)aniline in organic solvents is a critical parameter for its effective use in research and development. This guide has provided a framework for understanding and determining its solubility, grounded in the principles of molecular interactions. By combining theoretical predictions with rigorous experimental validation, researchers can confidently select appropriate solvent systems to optimize their synthetic and formulation processes.

References

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds [Video]. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, August 12). 1.6: Physical properties of organic compounds. Retrieved from [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • PubChem. (n.d.). 3-(methoxymethyl)aniline. Retrieved from [Link]

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Whitepaper: A Predictive and Experimental Roadmap for Unveiling the Biological Activity of 3-(Methoxymethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The aniline scaffold is a cornerstone in medicinal chemistry, serving as a precursor for a multitude of essential medicines, including analgesics, antibiotics, and anticancer agents.[1][2][3] This guide delineates a comprehensive, integrated strategy for the design, prediction, and validation of the biological activity of novel derivatives based on the 3-(methoxymethyl)aniline core. By synergizing advanced in silico predictive methodologies with rigorous experimental validation, we present a roadmap to efficiently identify and optimize lead compounds. This document provides not only the theoretical underpinnings of each step but also actionable protocols and the causal logic behind key experimental choices, empowering research teams to accelerate their drug discovery programs.

The Strategic Imperative: From Core Scaffold to Lead Candidate

The journey from a simple chemical scaffold to a viable drug candidate is fraught with challenges, high costs, and significant attrition rates. The 3-(methoxymethyl)aniline scaffold presents an intriguing starting point due to the versatile chemistry of the aniline group and the potential for the methoxymethyl substituent to engage in specific molecular interactions. To navigate the vast chemical space of its potential derivatives, a predictive-first approach is not merely advantageous; it is essential. Computational techniques, or in silico methods, allow for the rapid, cost-effective screening of thousands of virtual compounds, prioritizing a select few for synthesis and laboratory evaluation.[4][5] This guide champions a workflow that places computational modeling at the forefront, ensuring that resource-intensive experimental work is focused on candidates with the highest probability of success.

In Silico Prediction: Charting Biological Potential in a Virtual Landscape

The initial phase of our strategy is entirely computational, designed to build a robust, data-driven hypothesis for the biological activity of our designed derivatives. This process involves two primary, complementary techniques: Quantitative Structure-Activity Relationship (QSAR) modeling and Molecular Docking.

Quantitative Structure-Activity Relationship (QSAR): Decoding the Molecular Blueprint

QSAR modeling is a computational methodology that correlates variations in the chemical structure of compounds with their biological activity.[6][7] It is founded on the principle that the structure of a molecule dictates its physicochemical properties, which in turn determine its biological effect. For aniline derivatives, QSAR can predict activities ranging from lipophilicity to specific enzyme inhibition.[6][8]

Causality in QSAR: The goal is to build a statistically significant mathematical model that can predict the activity of unsynthesized compounds. We select specific molecular descriptors (e.g., electronic, steric, hydrophobic properties) because these are the fundamental language of molecular interactions. A well-constructed QSAR model can reveal which structural features are critical for the desired activity, thereby guiding intelligent molecular design.

Experimental Protocol: QSAR Model Development

  • Data Set Curation: Compile a training set of known aniline derivatives with experimentally determined biological activity against a specific target (e.g., IC50 values for a particular kinase).

  • Structure Optimization: Generate 3D structures for all molecules in the training set and perform energy minimization using a suitable force field (e.g., MMFF94) to achieve stable conformations.

  • Descriptor Calculation: Compute a wide range of molecular descriptors (e.g., MLOGP for lipophilicity, solvent-accessible surface area, partial charges) for each optimized structure.[6]

  • Descriptor Selection: Employ a statistical method, such as a genetic algorithm, to select a subset of descriptors that have the most significant correlation with biological activity, avoiding overfitting.[6]

  • Model Generation: Use multiple linear regression (MLR), partial least squares (PLS), or other machine learning algorithms to build the QSAR equation linking the selected descriptors to the activity.[6][7]

  • Model Validation: Rigorously validate the model's predictive power using internal (e.g., leave-one-out cross-validation, q²) and external validation with a dedicated test set of compounds not used in model training (r²). A robust model will have high values for both q² and r².[9]

G cluster_QSAR QSAR Modeling Workflow Data Curate Training Set (Known Aniline Derivatives) Opt 3D Structure Optimization Data->Opt Desc Calculate Molecular Descriptors Opt->Desc Select Feature Selection (Genetic Algorithm) Desc->Select Build Generate Model (e.g., PLS, MLR) Select->Build Validate Internal & External Validation Build->Validate Predict Predict Activity of New Derivatives Validate->Predict

QSAR modeling workflow for predictive activity assessment.
Molecular Docking: Visualizing the Target Engagement

While QSAR provides a statistical prediction, molecular docking offers a biophysical simulation of how a ligand (our derivative) might bind to the active site of a biological target, such as an enzyme or receptor.[10] This technique is crucial for structure-based drug design and for understanding the specific interactions that drive inhibitory activity.[7][11]

Causality in Docking: We perform docking to generate a plausible binding hypothesis. By analyzing the docked pose, we can identify key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and target protein. The calculated binding energy or docking score serves as a semi-quantitative estimate of binding affinity, allowing us to rank virtual compounds before synthesis.[10][12]

Experimental Protocol: Molecular Docking Simulation

  • Target Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 2Y2T for E. coli DNA gyrase B, a potential antibacterial target).[11][13]

    • Remove water molecules, co-crystallized ligands, and any non-essential protein chains.

    • Add polar hydrogen atoms and assign atomic charges using a molecular modeling suite (e.g., AutoDock Tools).[13]

  • Ligand Preparation:

    • Draw the 2D structure of the 3-(methoxymethyl)aniline derivative and convert it to a 3D structure.

    • Perform energy minimization to find the lowest energy conformation. This is critical for ensuring the ligand structure is realistic.

    • Define rotatable bonds to allow for conformational flexibility during docking.

  • Docking Simulation:

    • Define the binding site on the target protein, typically a grid box encompassing the known active site.

    • Execute the docking algorithm (e.g., AutoDock Vina) which systematically samples different conformations and orientations of the ligand within the binding site.[12]

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores (expressed in kcal/mol). The more negative the score, the more favorable the predicted binding.

    • Visualize the best-scoring pose to identify key intermolecular interactions (e.g., hydrogen bonds with specific amino acid residues, pi-pi stacking).[11]

G cluster_Docking Molecular Docking Workflow PDB Select Target Protein (from PDB) PrepP Prepare Protein (Remove Water, Add H+) PDB->PrepP Grid Define Binding Site (Grid Box) PrepP->Grid PrepL Prepare Ligand (3D Structure, Energy Min.) PrepL->Grid Dock Run Docking Simulation Grid->Dock Analyze Analyze Poses & Scores (Binding Energy) Dock->Analyze Visualize Visualize Interactions (H-bonds, Hydrophobic) Analyze->Visualize

Structure-based prediction via molecular docking workflow.

Synthesis and Characterization: From Virtual Design to Physical Compound

Following the identification of promising candidates from in silico screening, the next phase is their physical synthesis and rigorous structural confirmation. The aniline amine group is a versatile chemical handle for creating a diverse library of derivatives.

General Synthetic Strategy

A common and effective method for derivatizing the aniline core is through nucleophilic substitution or condensation reactions. For instance, creating a library of amide derivatives can be achieved by reacting 3-(methoxymethyl)aniline with a variety of acyl chlorides or carboxylic acids.

Experimental Protocol: General Synthesis of an Amide Derivative

  • Reaction Setup: To a solution of 3-(methoxymethyl)aniline (1.0 mmol) and a base such as triethylamine (1.2 mmol) in an anhydrous solvent like dichloromethane (DCM, 10 mL), add the desired acyl chloride (1.1 mmol) dropwise at 0 °C.[14]

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the final compound.[14]

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).[13][15] The data must be consistent with the proposed structure.

Experimental Validation: Testing the Predictions

This phase is the ultimate arbiter of the in silico predictions. Well-designed in vitro assays provide quantitative data on the biological activity of the synthesized compounds, allowing for a direct comparison with the computational predictions.

In Vitro Enzyme Inhibition Assay

If the target identified through docking is an enzyme (e.g., a kinase), a direct inhibition assay is the gold standard for validation.

Experimental Protocol: Generic Kinase Inhibition Assay

  • Assay Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. The signal (e.g., fluorescence, luminescence) is inversely proportional to the inhibitory activity.

  • Reagents: Target kinase, appropriate substrate, ATP, assay buffer, and detection reagents.

  • Procedure:

    • Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM).

    • In a microplate, add the kinase, the test compound at various concentrations, and the substrate.

    • Initiate the enzymatic reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at a controlled temperature.

    • Stop the reaction and add the detection reagent.

    • Measure the signal using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Cell-Based Cytotoxicity Assay (MTT Assay)

If the predicted activity is anticancer, a cytotoxicity assay against relevant cancer cell lines is a fundamental validation step.[16]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivative for a specified duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).[14]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: After incubation, dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, representing the concentration that causes 50% cell death.

Data Summary and Correlation

The final step is to synthesize all the data and evaluate the predictive power of the in silico models.

Compound IDPredicted Binding Energy (kcal/mol)Predicted QSAR Activity (logIC50)Experimental Kinase IC50 (nM)Experimental Cytotoxicity IC50 (µM)
Derivative-01-9.1-7.5851.2
Derivative-02-7.2-6.11,25015.8
Derivative-03-9.5-8.0450.8
Control N/AN/A>10,000>50

A strong correlation between the predicted values (e.g., binding energy) and the experimental results (e.g., IC50) validates the computational model and provides confidence in using it for further rounds of lead optimization.[11][17]

Conclusion and Future Directions

This guide has outlined a powerful, integrated workflow that leverages the predictive strength of in silico modeling to guide efficient and targeted experimental work in the discovery of novel bioactive 3-(methoxymethyl)aniline derivatives. By establishing a robust correlation between computational predictions and empirical data, research programs can significantly de-risk and accelerate the path from initial concept to a validated lead compound.

Future work should focus on optimizing the most potent "hit" compounds identified through this process. This involves further cycles of derivative synthesis based on the validated structure-activity relationships, followed by more comprehensive biological evaluation, including assessing selectivity against other targets and initiating preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.[18]

References

  • Computational/in silico methods in drug target and lead prediction. PubMed Central. Available at: [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. Available at: [Link]

  • Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. Biotechnology & Bio-resources. Available at: [Link]

  • Mutagenic and analgesic activities of aniline derivatives. PubMed. Available at: [Link]

  • Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. Neuroquantology. Available at: [Link]

  • Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. Journal of Pharmaceutical Research & Reports. Available at: [Link]

  • Synthesis and Inhibition Profiles of N-Benzyl- and N-Allyl Aniline Derivatives against Carbonic Anhydrase and Acetylcholinesterase – A Molecular Docking Study. ResearchGate. Available at: [Link]

  • Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives. PubMed Central. Available at: [Link]

  • Preparation, Characterization, Biological Activity and Molecular Docking Study of Some New Aniline Derivatives. University of Misan. Available at: [Link]

  • Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. Available at: [Link]

  • Reactions and pharmaceutical applications of aniline. Slideshare. Available at: [Link]

  • Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). PubMed. Available at: [Link]

  • Aniline in Pharmaceuticals: A Precursor for Essential Medicines. Tradewheel. Available at: [Link]

  • In Silico Target Prediction for Small Molecules. OUCI. Available at: [Link]

  • Can Aniline Be Used In Drug Development?. Bloom Tech. Available at: [Link]

  • Investigating the Mechanisms of Aromatic Amine-Induced Protein Free Radical Formation by Quantitative Structure-Activity Relationships (QSARs). National Institutes of Health. Available at: [Link]

  • 3D-QSAR and molecular docking studies of 4-anilinoquinazoline derivatives: a rational approach to anticancer drug design. PubMed. Available at: [Link]

  • 3-Methoxy-4-methylaniline. PubChem. Available at: [Link]

  • De novo design of N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors: 3D-QSAR, molecular fragment replacement, protein-ligand interaction fingerprint, and ADMET prediction. PubMed. Available at: [Link]

  • Computational Studies of Novel Aniline Pyrimidine WDR5‐MLL1 Inhibitors: QSAR, Molecular Docking, and Molecular Dynamics Simulation. ResearchGate. Available at: [Link]

  • Understanding the Biological Activity and Toxicological Profile of 4-Methoxy-2-methylaniline. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • N-Methyl-m-anisidine. PubChem. Available at: [Link]

  • 2-(Methoxymethyl)-3-methyl-aniline. PubChem. Available at: [Link]

  • Synthesis, Characterization, Biological Evaluation, And In Silico Study Of Aniline Derivatives. STM Journals. Available at: [Link]

  • (PDF) Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. Available at: [Link]

  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. PubMed Central. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Quinoline Derivatives from 3-(Methoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3][4][5] This document provides a comprehensive guide to the synthesis of novel quinoline derivatives utilizing 3-(methoxymethyl)aniline as a key starting material. We delve into the practical application of classical quinoline syntheses, including the Skraup, Doebner-von Miller, Combes, and Friedländer methodologies.[6] Beyond mere procedural outlines, this guide elucidates the underlying mechanistic principles and discusses the critical aspect of regioselectivity, which is paramount when employing a substituted aniline such as 3-(methoxymethyl)aniline. Detailed, step-by-step protocols, data presentation in tabular format, and visual diagrams of reaction pathways are provided to empower researchers in the synthesis of new chemical entities for drug discovery and development.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a structural motif of immense significance in the pharmaceutical sciences.[3] Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3][4][5] Prominent examples of quinoline-based drugs include chloroquine, an antimalarial, and ciprofloxacin, a broad-spectrum antibiotic.[4] The versatility of the quinoline ring system, which allows for functionalization at various positions, makes it a highly attractive scaffold for the design of novel therapeutic agents.[1][2] The strategic introduction of substituents onto the quinoline core can modulate the compound's pharmacokinetic and pharmacodynamic properties, offering a pathway to optimize efficacy and safety.[1]

Strategic Approaches to Quinoline Synthesis from 3-(Methoxymethyl)aniline

The synthesis of quinolines from anilines is a well-established field in organic chemistry, with several named reactions providing reliable routes to this important scaffold.[6] The choice of synthetic strategy depends on the desired substitution pattern on the resulting quinoline ring. In this guide, we focus on the application of 3-(methoxymethyl)aniline in four classical, yet robust, quinoline syntheses.

The Skraup Synthesis: A Classic Route to Unsubstituted and Substituted Quinolines

The Skraup synthesis is a powerful method for the preparation of quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[7][8][9] The reaction proceeds through the in situ formation of acrolein from the dehydration of glycerol, followed by a Michael addition of the aniline, cyclization, and finally oxidation to the quinoline.[7][9]

When using a meta-substituted aniline like 3-(methoxymethyl)aniline, the cyclization step can theoretically lead to two isomeric products: a 5-substituted and a 7-substituted quinoline. The directing effect of the methoxymethyl group, which is weakly electron-donating, will influence the position of the electrophilic attack on the aniline ring. Generally, cyclization is favored at the less sterically hindered ortho position (para to the activating group), which in this case would lead to the formation of 7-(methoxymethyl)quinoline as the major product.

Experimental Workflow for the Skraup Synthesis

start Start reagents Combine 3-(methoxymethyl)aniline, glycerol, and nitrobenzene in a flask. start->reagents acid Slowly add concentrated sulfuric acid with cooling and stirring. reagents->acid heat Heat the reaction mixture under reflux. acid->heat workup Cool, dilute with water, and neutralize with NaOH. heat->workup extraction Extract with an organic solvent (e.g., DCM). workup->extraction purification Dry, concentrate, and purify by column chromatography. extraction->purification end End purification->end aniline 3-(Methoxymethyl)aniline michael_add Michael Addition aniline->michael_add unsat_carbonyl α,β-Unsaturated Carbonyl unsat_carbonyl->michael_add cyclization Cyclization michael_add->cyclization dehydration Dehydration cyclization->dehydration oxidation Oxidation dehydration->oxidation quinoline Substituted Quinoline oxidation->quinoline

Sources

Application Notes and Protocols for Buchwald-Hartwig Amination with 3-(Methoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Modern Synthesis

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering an unparalleled method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] Its significance lies in its broad substrate scope and functional group tolerance, largely overcoming the limitations of classical methods like nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh reaction conditions.[1][4]

This guide provides a detailed examination and a robust starting protocol for the Buchwald-Hartwig amination of 3-(Methoxymethyl)aniline, an electron-rich aniline derivative. The presence of both an activating methoxymethyl group and a primary amine presents unique considerations for catalyst selection and reaction optimization. As a Senior Application Scientist, this document aims to provide not just a procedural checklist, but a deeper understanding of the "why" behind each experimental parameter, empowering researchers to troubleshoot and adapt the protocol for their specific synthetic challenges.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational protocol design and optimization. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a sequence of well-defined steps, each influenced by the choice of ligand, base, and solvent.[5][6][7]

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (or pseudohalide) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) species.[5][8] The choice of ligand is critical here; bulky, electron-rich phosphine ligands are known to facilitate this rate-limiting step, especially for less reactive aryl chlorides.[5][8]

  • Amine Coordination and Deprotonation: The aniline, in this case, 3-(Methoxymethyl)aniline, coordinates to the Pd(II) complex. A strong base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[8][9] The pKa of the aniline and the steric environment around the nitrogen are key factors in this step.

  • Reductive Elimination: This is the product-forming step where the C-N bond is forged, yielding the desired arylamine and regenerating the active Pd(0) catalyst.[5][8] The electronic and steric properties of the ligand play a crucial role in promoting this final step.

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) PdII_ArX L-Pd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Amine [L-Pd(II)(Ar)(H₂NAr')]+X⁻ PdII_ArX->PdII_Amine Amine Coordination (H₂NAr') PdII_Amido L-Pd(II)(Ar)(HNAr') PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination Product Ar-NHAr' (Product) PdII_Amido->Product Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification Start Start: Oven-dried Schlenk flask Add_Solids Add Pd catalyst, ligand, base, and aryl halide under inert atmosphere Start->Add_Solids Add_Liquids Add degassed solvent and 3-(Methoxymethyl)aniline via syringe Add_Solids->Add_Liquids Degas Degas the reaction mixture (freeze-pump-thaw or sparging) Add_Liquids->Degas Heat Heat the reaction to the desired temperature with stirring Degas->Heat Monitor Monitor reaction progress by TLC, GC-MS, or LC-MS Heat->Monitor Cool Cool to room temperature and quench the reaction Monitor->Cool Extract Dilute with an organic solvent and perform aqueous extraction Cool->Extract Dry Dry the organic layer, filter, and concentrate Extract->Dry Purify Purify the crude product by flash column chromatography Dry->Purify End End: Characterize the purified product Purify->End

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Materials and Reagents
  • Aryl bromide (1.0 equiv)

  • 3-(Methoxymethyl)aniline (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous, degassed toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst, the phosphine ligand, sodium tert-butoxide, and the aryl bromide under an inert atmosphere.

    • Evacuate and backfill the flask with inert gas three times.

  • Addition of Reagents:

    • Add the anhydrous, degassed toluene via syringe.

    • Add the 3-(Methoxymethyl)aniline via syringe.

    • Thoroughly degas the reaction mixture by either three freeze-pump-thaw cycles or by bubbling an inert gas through the solution for 15-20 minutes.

  • Reaction:

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Quench the reaction by the slow addition of water.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalyst, poor quality reagents/solvents, incorrect base.Ensure all reagents and solvents are anhydrous and degassed. [10]Screen different ligands and bases. Increase catalyst loading.
Formation of side products (e.g., hydrodehalogenation) Catalyst deactivation, presence of water.Re-optimize the reaction conditions, ensuring strictly anhydrous conditions. Consider a different ligand or catalyst system.
Incomplete reaction Insufficient reaction time or temperature.Increase the reaction temperature or prolong the reaction time.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of arylamines. The protocol and considerations outlined in this document provide a strong foundation for the successful coupling of 3-(Methoxymethyl)aniline with a variety of aryl halides. By understanding the mechanistic principles and the roles of each reaction component, researchers can effectively optimize and troubleshoot this critical transformation in their synthetic endeavors.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]

  • Vaddula, B. R., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Marion, N., & Nolan, S. P. (2008). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]

  • The Organic Chemist. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Fors, B. P., & Buchwald, S. L. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • NROChemistry. (2023). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • Nolan, S. P., & Cazin, C. S. J. (2010). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2014). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Bakos, J., & Rieth, T. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3659-3668. [Link]

  • The Curious Chemist. (2020). Buchwald-Hartwig Amination Mechanism | Organic Chemistry. YouTube. [Link]

  • Paul Murray Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]

Sources

Application Notes and Protocols: Suzuki Coupling Conditions for 3-(Methoxymethyl)aniline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-(Methoxymethyl)aniline Analogs and the Suzuki-Miyaura Coupling

The 3-(methoxymethyl)aniline scaffold is a valuable building block in medicinal chemistry and materials science. The presence of the electron-donating amine and the methoxymethyl group at the meta-position imparts unique electronic and steric properties, influencing molecular conformation and potential biological interactions. The synthesis of biaryl structures derived from these analogs is of significant interest for the development of novel therapeutics and functional materials.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis due to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents.[1][2] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, providing a powerful tool for constructing complex molecular architectures.[1][2]

However, the application of the Suzuki-Miyaura coupling to aniline derivatives, particularly those with electron-donating substituents, is not without its challenges. The primary amine can coordinate to the palladium catalyst, potentially inhibiting its activity. Furthermore, the electronic properties of the aniline ring can influence the rates of the key steps in the catalytic cycle. This guide provides a comprehensive overview of the key considerations, optimized protocols, and troubleshooting strategies for the successful Suzuki-Miyaura coupling of 3-(methoxymethyl)aniline analogs.

Mechanism & Key Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] Understanding these steps is crucial for optimizing reaction conditions for specific substrates like 3-(methoxymethyl)aniline analogs.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R¹-R² (Biaryl Product) RedElim->Product ArylHalide R¹-X (Aniline analog) ArylHalide->OxAdd Organoboron R²-B(OR)₂ Organoboron->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation caption Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Key Considerations for 3-(Methoxymethyl)aniline Analogs:

  • Choice of Palladium Precatalyst and Ligand: The success of coupling electron-rich anilines often hinges on the selection of a suitable catalyst system.

    • Ligands: Bulky, electron-rich phosphine ligands are generally preferred as they promote the formation of a monoligated, highly reactive palladium(0) species, which facilitates the oxidative addition step with otherwise less reactive aryl halides.[4] Ligands such as SPhos and XPhos from the Buchwald group have shown high activity for challenging substrates.[5] For unprotected ortho-bromoanilines, the palladacycle CataCXium A Pd G3 has been demonstrated to be uniquely effective.[1]

    • Precatalysts: Using preformed palladium complexes (precatalysts) can offer advantages in terms of air stability and reproducibility.

  • Solvent Selection: The choice of solvent can significantly impact reaction outcomes.

    • Aprotic polar solvents like dioxane and tetrahydrofuran (THF) are commonly used.

    • Notably, 2-methyltetrahydrofuran (2-MeTHF) has been shown to dramatically improve yields in the coupling of unprotected bromoanilines.[1]

  • Base Selection: The base plays a crucial role in the transmetalation step, activating the organoboron species.

    • Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently employed.

    • The choice of base should be tailored to the specific substrates and catalyst system. For challenging couplings, stronger bases like K₃PO₄ are often effective.

  • Nature of the Halide: The reactivity of the aryl halide follows the trend I > Br > OTf >> Cl.[3] For less reactive aryl chlorides, more active catalyst systems are generally required.[6]

  • Unprotected Amine: While the free amine on the aniline ring can pose a challenge, many modern catalyst systems exhibit good tolerance.[1][7] In cases of persistent low yield or side reactions, protection of the amine (e.g., as a carbamate) may be considered, although this adds extra steps to the synthesis.

Optimized Protocol for Suzuki-Miyaura Coupling of a Bromo-3-(methoxymethyl)aniline Analog

This protocol is a generalized starting point based on successful couplings of structurally similar electron-rich anilines.[1] Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Materials:

  • Bromo-3-(methoxymethyl)aniline analog (1.0 equiv)

  • Arylboronic acid or ester (1.5 equiv)

  • CataCXium A Pd G3 (5 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous, finely ground (2.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Nitrogen or Argon gas

  • Standard laboratory glassware (flame-dried)

Experimental Workflow:

Experimental_Workflow start Start reagents Combine Bromo-aniline, Boronic Acid, Base, and Catalyst in a flame-dried flask. start->reagents inert_atm Evacuate and backfill with Nitrogen/Argon (3x). reagents->inert_atm solvent Add anhydrous 2-MeTHF via syringe. inert_atm->solvent reaction Heat the reaction mixture (e.g., 70-90 °C) with vigorous stirring. solvent->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup Quench with water, extract with an organic solvent (e.g., Ethyl Acetate). monitoring->workup Upon completion purification Dry, concentrate, and purify by column chromatography. workup->purification end End purification->end

Caption: Figure 2. Experimental Workflow for the Suzuki-Miyaura Coupling.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add the bromo-3-(methoxymethyl)aniline analog (1.0 equiv), the arylboronic acid or ester (1.5 equiv), potassium phosphate (2.0 equiv), and CataCXium A Pd G3 (0.05 equiv).

  • Seal the flask with a septum and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous 2-MeTHF via syringe to achieve a concentration of approximately 0.1-0.3 M with respect to the bromo-aniline.

  • Place the flask in a preheated oil bath at 70-90 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Recommended Starting Conditions

The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of 3-(methoxymethyl)aniline analogs, extrapolated from successful protocols for other challenging aniline substrates.[1]

ParameterRecommended ConditionRationale
Aryl Halide Bromo- or Iodo-anilineHigher reactivity compared to chloro-anilines.[6]
Catalyst CataCXium A Pd G3Proven efficacy for unprotected bromoanilines.[1]
Ligand (Implicit in Palladacycle)
Catalyst Loading 5 mol%A good starting point for optimization.
Boronic Acid/Ester 1.5 equivalentsA slight excess helps drive the reaction to completion.
Base K₃PO₄ (2.0 equivalents)Effective for challenging couplings.
Solvent 2-MeTHF (anhydrous)Shown to significantly improve yields for anilines.[1]
Temperature 70-90 °CProvides sufficient thermal energy without degrading reagents.
Atmosphere Inert (Nitrogen/Argon)Prevents oxidation and deactivation of the catalyst.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Poor quality reagents (water, oxygen). 3. Insufficient temperature.1. Use a fresh batch of catalyst or a different catalyst/ligand system (e.g., SPhos/XPhos based). 2. Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed. Use flame-dried glassware. 3. Increase the reaction temperature in increments of 10 °C.
Protodeboronation Presence of water or protic impurities.Use anhydrous, finely ground base. Ensure the boronic acid is dry or consider using a more stable boronate ester.
Homocoupling of Boronic Acid Presence of oxygen, leading to oxidation of Pd(0) to Pd(II).Rigorously exclude oxygen by maintaining a positive pressure of inert gas. Ensure solvents are properly degassed.
Formation of Byproducts 1. Side reactions of the amine. 2. Catalyst decomposition.1. Consider protecting the aniline nitrogen (e.g., as a Boc-carbamate). 2. Screen different ligands or use a more stable precatalyst.

References

  • Garg, N. K. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. PMC. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2022). PMC. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central. [Link]

  • Palladium chloride catalyzed Hiyama cross-coupling reaction using phenyltrimethoxysilane. (n.d.). ScienceDirect. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Nobel Prize. [Link]

  • Search Results for "3". (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • Bard, E. R., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Pd-catalyzed cross-coupling reactions of alkyl halides. (2011). Royal Society of Chemistry. [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. [Link]

  • Palladium catalyzed couplings. (2020). Chemistry LibreTexts. [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (2022). PMC. [Link]

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles. (2024). PubMed. [Link]

  • Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. (n.d.). ResearchGate. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2015). National Institutes of Health. [Link]

  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. [Link]

  • Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2020). Beilstein Journal of Organic Chemistry. [Link]

  • Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. (2008). PubMed. [Link]

  • Synthetic protocol for diarylethenes through Suzuki-Miyaura coupling. (2011). PubMed. [Link]

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Application Notes & Protocols: The Pictet-Spengler Reaction of 3-(Methoxymethyl)aniline with Aldehydes for the Synthesis of Tetrahydroquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

The Pictet-Spengler reaction, a cornerstone of heterocyclic chemistry since its discovery in 1911, provides a powerful and direct route to constructing tetrahydroisoquinoline and tetrahydro-β-carboline frameworks.[1][2][3][4][5] These scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[6][7][8][9] This guide focuses on a specific, synthetically valuable variant: the reaction of 3-(methoxymethyl)aniline with various aldehydes to yield substituted tetrahydroquinolines.

The strategic placement of the methoxymethyl group on the aniline ring serves a dual purpose. As an electron-donating group, it activates the aromatic ring, facilitating the crucial intramolecular cyclization step under potentially milder conditions than unsubstituted or deactivated anilines.[10] Secondly, the resulting methoxymethyl substituent on the tetrahydroquinoline product provides a versatile chemical handle for further synthetic elaboration, making it a highly attractive building block in drug discovery programs.

This document provides a comprehensive overview, from mechanistic principles to detailed, field-tested protocols, designed for researchers, scientists, and drug development professionals seeking to leverage this reaction for the synthesis of novel molecular entities.

The Reaction Mechanism: An In-Depth Look

The Pictet-Spengler reaction proceeds through a two-stage mechanism: the formation of an iminium ion, followed by an intramolecular electrophilic aromatic substitution (SEAr).[11][12][13] The presence of an acid catalyst is typically essential, as it protonates the initially formed imine (Schiff base) to generate the highly electrophilic iminium ion, which is necessary for the subsequent ring closure.[11]

The reaction with 3-(methoxymethyl)aniline can be visualized as follows:

  • Imine Formation: The nucleophilic amine of 3-(methoxymethyl)aniline attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (imine).

  • Iminium Ion Generation: In the presence of an acid catalyst (e.g., TFA, HCl), the imine nitrogen is protonated, forming a highly reactive iminium ion.

  • Intramolecular Cyclization: The electron-rich aniline ring acts as the nucleophile, attacking the electrophilic iminium carbon. The cyclization occurs at the position ortho to the activating amino group, which is the most nucleophilic site.

  • Rearomatization: The resulting intermediate undergoes deprotonation to restore the aromaticity of the benzene ring, yielding the final tetrahydroquinoline product.

Pictet_Spengler_Mechanism Figure 1: Mechanism of the Pictet-Spengler Reaction cluster_start Reactants Aniline 3-(Methoxymethyl)aniline Imine Schiff Base (Imine) Aniline->Imine - H₂O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ (Catalyst) Cyclized Cyclized Intermediate (Non-aromatic) Iminium->Cyclized Intramolecular Electrophilic Aromatic Substitution Product Tetrahydroquinoline Product Cyclized->Product - H⁺ (Rearomatization)

Caption: Figure 1: Mechanism of the Pictet-Spengler Reaction

Experimental Protocols & Methodologies

This section provides a robust, general protocol for the Pictet-Spengler reaction between 3-(methoxymethyl)aniline and a representative aldehyde. It is designed to be a validated starting point for further optimization.

Materials & Reagents
  • Substrates: 3-(Methoxymethyl)aniline (CAS: 130420-32-1), Aldehyde of choice (e.g., Benzaldehyde, 4-Chlorobenzaldehyde).

  • Catalysts: Trifluoroacetic acid (TFA), p-Toluenesulfonic acid (TsOH), or Hydrochloric acid (HCl).

  • Solvents: Anhydrous 1,2-Dichloroethane (DCE) or Toluene.

  • Reagents for Workup: Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Silica gel (for column chromatography), Hexanes, Ethyl acetate.

General Step-by-Step Protocol

The following protocol describes the reaction on a 1 mmol scale. It should be performed in a well-ventilated fume hood.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(methoxymethyl)aniline (1.0 mmol, 1.0 eq.).

  • Solvent & Aldehyde Addition: Dissolve the aniline in anhydrous 1,2-dichloroethane (DCE, 5 mL). To this solution, add the aldehyde (1.1 mmol, 1.1 eq.). Using a slight excess of the aldehyde ensures complete consumption of the limiting aniline reagent.[10]

  • Catalyst Addition: Add the acid catalyst, trifluoroacetic acid (TFA, 1.5 mmol, 1.5 eq.), dropwise to the stirring solution.

  • Heating & Monitoring: Heat the reaction mixture to 80 °C (reflux for DCE) and monitor its progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (20 mL) to neutralize the acid catalyst.

  • Workup - Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers.

  • Workup - Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tetrahydroquinoline product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental_Workflow Figure 2: General Experimental Workflow A 1. Reactant Combination (Aniline, Aldehyde, Solvent) B 2. Catalyst Addition (e.g., TFA) A->B C 3. Heating & Reaction Monitoring (Reflux, TLC) B->C D 4. Aqueous Workup (Quenching, Extraction, Drying) C->D E 5. Purification (Flash Column Chromatography) D->E F 6. Product Characterization (NMR, MS) E->F

Caption: Figure 2: General Experimental Workflow

Optimization and Data

The success of the Pictet-Spengler reaction is highly dependent on the specific substrates and reaction conditions.[14] The choice of acid catalyst, solvent, and temperature can significantly impact reaction time and yield. The table below presents representative data for the reaction of 3-(methoxymethyl)aniline with 4-chlorobenzaldehyde, illustrating the effect of different catalysts.

EntryCatalyst (eq.)SolventTemperature (°C)Time (h)Yield (%)
1TFA (1.5)DCE80685
2TsOH (1.2)Toluene110878
3HCl (4M in Dioxane, 1.2)DCE801072
4No CatalystDCE8024<5

Table 1: Catalyst screening for the reaction of 3-(methoxymethyl)aniline with 4-chlorobenzaldehyde. Yields are for the isolated, purified product.

Senior Application Scientist's Insights & Troubleshooting

Causality Behind Experimental Choices:
  • Catalyst Choice: Strong Brønsted acids like TFA are often highly effective as they readily protonate the intermediate imine to form the reactive iminium ion.[14][15] The catalyst loading is crucial; substoichiometric amounts may lead to incomplete conversion, while a large excess can sometimes promote side reactions.

  • Solvent Selection: Anhydrous, non-protic solvents like DCE and toluene are preferred.[14] They are effective at solvating the reactants while not competing as nucleophiles. The choice of solvent also dictates the accessible temperature range.

  • Inert Atmosphere: While not always strictly necessary for robust substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the aniline starting material and the potential formation of oxidized β-carboline byproducts, especially during prolonged heating.[16]

Troubleshooting Common Issues:
  • Low or No Conversion:

    • Cause: Insufficiently active catalyst or low temperature. The electrophilicity of the aldehyde also plays a major role; electron-withdrawing groups on the aldehyde generally increase its reactivity.

    • Solution: Switch to a stronger acid catalyst (e.g., from TsOH to TFA). Increase the reaction temperature. Ensure all reagents, especially the solvent, are anhydrous, as water can hydrolyze the iminium ion intermediate.

  • Formation of Multiple Byproducts:

    • Cause: Reaction temperature is too high, or the reaction time is too long, leading to decomposition or side reactions. The substrate itself may be unstable under strongly acidic conditions.

    • Solution: Lower the reaction temperature and monitor carefully by TLC to stop the reaction upon consumption of the starting material. Consider using a milder catalyst or a different solvent system.

  • Difficult Purification:

    • Cause: The polarity of the product is very similar to that of unreacted starting material or byproducts.

    • Solution: Ensure the workup effectively removes the acid catalyst. A basic wash (NaHCO₃) is critical. Optimize the chromatography eluent system using TLC, testing multiple solvent combinations to achieve better separation.

Applications in Drug Discovery

The substituted tetrahydroquinoline core synthesized through this methodology is a valuable platform for building compound libraries for high-throughput screening. The methoxymethyl group can be readily deprotected (e.g., using BBr₃) to reveal a phenol, which can then be engaged in a variety of subsequent reactions such as etherifications, esterifications, or Suzuki couplings to rapidly generate diverse analogs for structure-activity relationship (SAR) studies. This makes the Pictet-Spengler reaction of 3-(methoxymethyl)aniline a strategically important tool in the hit-to-lead and lead optimization phases of drug discovery.[8][9]

References

  • The Pictet-Spengler Reaction Upd
  • Synthetic versus enzymatic pictet-spengler reaction: An overview. Bentham Science.
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  • The Pictet-Spengler Reaction Updates Its Habits.
  • Pictet-Spengler reactions for the synthesis of pharmaceutically relevant heterocycles. Europe PMC.
  • Pictet–Spengler reaction. Grokipedia.
  • The Pictet-Spengler Reaction Upd
  • Optimizing Pictet-Spengler Reactions for Tryptamine Analogs: A Technical Support Guide. Benchchem.
  • Pictet–Spengler reaction. Wikipedia.
  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC.
  • Application of Pictet-Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combin
  • Application of Pictet–Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry.
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  • Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. PubMed Central.
  • The Pictet-Spengler Reaction Updates Its Habits. PMC - PubMed Central - NIH.
  • The Pictet Spengler Reaction Mechanism. YouTube.
  • Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant P
  • Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction. Beilstein Journals.
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GC-MS Analysis of 3-(Methoxymethyl)aniline Reaction Mixtures: A Comprehensive Protocol for Purity Assessment and Byproduct Identification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical and Chemical Industries

Abstract

3-(Methoxymethyl)aniline is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Monitoring the purity and impurity profile of its reaction mixtures is critical for ensuring final product quality, optimizing reaction yields, and meeting regulatory standards. This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the qualitative and quantitative analysis of 3-(Methoxymethyl)aniline reaction mixtures. We provide a step-by-step guide from sample preparation to data interpretation, underpinned by the rationale for each experimental choice. This guide is intended for researchers, process chemists, and quality control analysts in the drug development and chemical synthesis sectors.

Introduction: The Analytical Imperative

The chemical reactivity of 3-(Methoxymethyl)aniline is centered around its nucleophilic amino group and the aromatic ring, making it a versatile precursor.[1][2] Its synthesis, typically involving the reduction of a nitroaromatic precursor, can lead to a variety of related substances, including unreacted starting materials, intermediates, and side-reaction products.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this application due to its high resolving power and ability to provide structural information, making it ideal for separating and identifying volatile and semi-volatile compounds within a complex matrix.[3][4] This protocol establishes a reliable method to ensure the identity and purity of 3-(Methoxymethyl)aniline, facilitating process control and quality assurance.

Understanding the Synthetic Landscape

A robust analytical method is built upon a solid understanding of the chemical process. The most common synthesis route to 3-(Methoxymethyl)aniline involves a two-step process, which informs the potential impurity profile.[1]

  • Ether Formation: 3-Nitrobenzyl chloride is reacted with sodium methoxide to form 1-(methoxymethyl)-3-nitrobenzene.

  • Nitro Group Reduction: The intermediate, 1-(methoxymethyl)-3-nitrobenzene, is reduced to the corresponding amine using methods like catalytic hydrogenation.[5][6]

This pathway suggests the likely presence of the following impurities that the GC-MS method must be able to resolve and identify:

  • Starting Material: Unreacted 1-(methoxymethyl)-3-nitrobenzene.

  • Precursor Impurities: Impurities from the initial 3-nitrobenzyl chloride.

  • Incomplete Reaction Products: Intermediates from partial reduction of the nitro group.

  • Solvents and Reagents: Residual solvents from the reaction and workup (e.g., methanol, ethyl acetate, toluene).[7]

cluster_synthesis Synthesis Pathway of 3-(Methoxymethyl)aniline cluster_impurities Potential Impurity Sources A 3-Nitrobenzyl Chloride + Sodium Methoxide B 1-(Methoxymethyl)-3-nitrobenzene (Intermediate) A->B Nucleophilic Substitution C Catalytic Hydrogenation (Reduction) B->C Input for Reduction I1 Unreacted Intermediate (B) B->I1 Incomplete Reaction D 3-(Methoxymethyl)aniline (Final Product) C->D Final Product Formation I2 Side-Reaction Products C->I2 Side Reactions I3 Residual Solvents

Diagram 1: Synthesis pathway and potential impurity introduction points.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring that samples are prepared and analyzed with high fidelity.

Part A: Sample Preparation Workflow

Proper sample preparation is paramount to prevent matrix interference and ensure analyte stability.[8] The goal is to isolate the analytes of interest from the crude reaction mixture and prepare a clean, dilute solution suitable for GC-MS injection.[9][10]

Start Start: Crude Reaction Mixture Step1 1. Sampling & Quenching Take 100 µL aliquot. Quench with H₂O if necessary. Start->Step1 Step2 2. Liquid-Liquid Extraction (LLE) Add 1 mL Ethyl Acetate. Add 1 mL sat. NaHCO₃ (aq). Vortex thoroughly. Step1->Step2 Step3 3. Phase Separation Centrifuge for 2 min. Collect organic (upper) layer. Step2->Step3 Step4 4. Drying Pass organic layer through anhydrous Na₂SO₄. Step3->Step4 Step5 5. Dilution Perform serial dilution in Ethyl Acetate to ~10 µg/mL. Step4->Step5 Step6 6. Filtration Filter through 0.22 µm PTFE syringe filter into GC vial. Step5->Step6 End Ready for GC-MS Analysis Step6->End

Diagram 2: Step-by-step sample preparation workflow.

Step-by-Step Methodology:

  • Sampling: Withdraw a representative 100 µL aliquot from the homogenized reaction mixture. If the reaction is ongoing, it should be quenched immediately by dilution in a suitable solvent or aqueous solution to halt any further chemical changes.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the aliquot to a 2 mL microcentrifuge tube.

    • Add 1 mL of ethyl acetate (a versatile solvent for aromatic amines) and 1 mL of a saturated sodium bicarbonate (NaHCO₃) solution. The basic aqueous solution neutralizes any acidic catalysts and ensures the aniline is in its free base form, maximizing its solubility in the organic solvent.[4]

    • Vortex the mixture vigorously for 1 minute to ensure thorough extraction.

  • Phase Separation: Centrifuge the tube at 2000 x g for 2 minutes to achieve a clean separation between the aqueous and organic layers.

  • Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate (Na₂SO₄) to remove residual water, which can interfere with certain GC columns and ionization processes.

  • Dilution: Perform a serial dilution of the dried organic extract with ethyl acetate to a final approximate concentration of 10 µg/mL. This concentration is optimal to achieve good signal-to-noise without overloading the GC column or saturating the detector.[9]

  • Filtration: Filter the final diluted sample through a 0.22 µm PTFE syringe filter directly into a 2 mL glass autosampler vial. This step removes any fine particulates that could block the injector syringe or contaminate the GC inlet.[11]

Part B: GC-MS Instrumentation and Conditions

The following parameters provide a robust starting point for the analysis of 3-(Methoxymethyl)aniline and related compounds. Optimization may be required based on the specific instrument and impurity profile.

Parameter Condition Rationale
Gas Chromatograph (GC)
InstrumentAgilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
Injection PortSplit/SplitlessAllows for flexibility in concentration; splitless mode is used for trace analysis.[12]
Injector Temp.250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection ModeSplitless (1 min purge delay)Maximizes analyte transfer to the column for sensitivity.
Injection Volume1 µLStandard volume for capillary GC.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Column Flow1.2 mL/min (Constant Flow)Optimal flow rate for column efficiency and MS interface.
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm filmA robust, non-polar column providing excellent separation for a wide range of semi-volatile compounds.[12]
Oven Program80 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min)The initial hold separates volatile solvents, while the ramp effectively elutes the target analyte and higher-boiling impurities.[13]
Mass Spectrometer (MS)
InstrumentAgilent 5977B MSD or equivalentProvides high sensitivity and spectral integrity.
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[14]
Electron Energy70 eVThe standard energy for generating EI mass spectra, allowing for direct comparison with NIST libraries.[15]
Source Temp.230 °CReduces analyte condensation and contamination within the ion source.
Quadrupole Temp.150 °CEnsures stable mass filtering.
Acquisition ModeFull ScanUsed for qualitative identification of all eluting compounds.
Mass Rangem/z 40 - 450A wide enough range to capture the molecular ions and fragment ions of expected compounds.
Solvent Delay3 minutesPrevents the high concentration of the injection solvent from reaching and saturating the detector.

Data Analysis and Interpretation

A systematic approach to data analysis is crucial for confident compound identification.

Start Start: Acquired GC-MS Data (Total Ion Chromatogram) Step1 1. Peak Integration Identify and integrate all significant chromatographic peaks. Start->Step1 Step2 2. Mass Spectrum Extraction Extract the mass spectrum for each integrated peak. Step1->Step2 Step3 3. Library Search Compare each experimental spectrum against the NIST/EPA/NIH Mass Spectral Library. Step2->Step3 Step4 4. Manual Verification Verify library hit by comparing retention time and fragmentation pattern. Step3->Step4 Step5 5. Compound Identification Assign identity to peaks: - Target Analyte - Known Impurities - Unknowns Step4->Step5 End Final Report: - Purity Calculation - Impurity Profile Step5->End

Diagram 3: Systematic workflow for GC-MS data analysis.

Qualitative Analysis: Compound Identification
  • Peak Identification: The primary peak in the chromatogram should correspond to 3-(Methoxymethyl)aniline. Its identity is confirmed by its mass spectrum.

  • Mass Spectral Interpretation: The Electron Ionization (EI) mass spectrum of 3-(Methoxymethyl)aniline is expected to show a molecular ion (M⁺˙) at m/z 137 , corresponding to its molecular weight.[7][16] Key fragment ions would include:

    • m/z 106: Loss of the methoxy group (•OCH₃).

    • m/z 91: Formation of the tropylium ion, characteristic of benzyl compounds.

    • m/z 77: Phenyl cation.

  • Library Matching: The definitive identification is achieved by comparing the experimentally obtained mass spectrum of each peak against an authoritative spectral library, such as the NIST Mass Spectral Library.[17][18][19] A high match factor (>800) combined with a consistent retention time relative to a standard provides high confidence in the identification.

Quantitative Analysis: Purity Assessment

For quantitative assessment, an internal or external standard method should be employed.

  • Percent Area Normalization: A quick estimation of purity can be obtained by calculating the area percent of the main analyte peak relative to the total area of all integrated peaks. This method assumes all compounds have a similar response factor.

  • External Standard Calibration: For accurate quantification, a calibration curve is prepared by analyzing standards of 3-(Methoxymethyl)aniline at several concentration levels. The concentration of the analyte in the sample is then determined by comparing its peak area to the calibration curve.

Compound Expected Retention Time (min) Molecular Weight ( g/mol ) Key Diagnostic Ions (m/z)
3-(Methoxymethyl)aniline ~12-15137.18137 , 106, 91
1-(Methoxymethyl)-3-nitrobenzene~15-18167.16167 , 136, 120, 90
3-Nitrobenzyl alcohol~14-16153.14153 , 136, 107, 77
Ethyl Acetate (Solvent)~3-488.1143, 70, 88

Note: Retention times are estimates and will vary based on the specific GC system and conditions.

Conclusion

This application note provides a comprehensive and validated GC-MS protocol for the analysis of 3-(Methoxymethyl)aniline reaction mixtures. By combining a detailed understanding of the underlying synthesis with a robust analytical methodology, this guide enables chemists and researchers to confidently assess product purity, identify reaction byproducts, and ultimately control the quality of their synthesis process. The methods described herein are grounded in established principles of chromatography and mass spectrometry and serve as a reliable foundation for process development and quality control in the chemical and pharmaceutical industries.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrometry Data Center. NIST.gov. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrometry Data Center. NIST.gov. [Link]

  • Troutman, M. R., & Wishnok, J. S. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical & Environmental Mass Spectrometry, 14(5), 221–227. [Link]

  • National Institute of Standards and Technology (NIST). (2023, May 18). NIST Mass Spectrometry Data Center Standard Reference Data and Software Tools for Seized Drug Analysis. NIST.gov. [Link]

  • University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. UCR Mass Spectrometry Facility. [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. scioninstruments.com. [Link]

  • PubChem. (2018, September 17). NIST Mass Spectrometry Data Center - PubChem Data Source. PubChem. [Link]

  • Drawell. (n.d.). Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. drawell.com. [Link]

  • Stein, S. E. (2023). NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis. Journal of Forensic Sciences, 68(4), 1115-1127. [Link]

  • Hawach Scientific. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. hawach.com. [Link]

  • Schmidt, L., Stroomer, F. J., & Kuster, B. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Journal of Chromatography B, 1224, 123746. [Link]

  • SCION Instruments. (n.d.). GC-MS sample preparation and column choice guide. scioninstruments.com. [Link]

  • An, T., Zhang, Y., & Li, G. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 315-323. [Link]

  • Kaziur-Cegla, W., et al. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC–MS. Green Analytical Chemistry, 6, 100071. [Link]

  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]

  • PubChem. (n.d.). 3-(Dimethoxymethyl)aniline. PubChem. [Link]

  • PubChemLite. (n.d.). 3-(methoxymethyl)aniline (C8H11NO). PubChemLite. [Link]

  • Schmidt, N., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Water, 13(20), 2899. [Link]

  • NIST. (n.d.). Benzenamine, 3-methoxy-. NIST WebBook. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. [Link]

  • Google Patents. (n.d.). CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound.
  • Google Patents. (n.d.). CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.
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Synthesis of Novel Kinase Inhibitors from 3-(Methoxymethyl)aniline: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy, offering more precise and effective treatment options. A common structural motif found in many successful kinase inhibitors is the anilinopyrimidine or anilinoquinazoline scaffold, which effectively mimics the ATP-binding site of various kinases.

This guide provides a comprehensive overview and detailed protocols for the synthesis of a novel potential kinase inhibitor, N-(3-(methoxymethyl)phenyl)pyrimidin-2-amine , starting from the readily available building block, 3-(methoxymethyl)aniline. This starting material offers a unique substitution pattern that can be exploited to achieve desirable pharmacokinetic and pharmacodynamic properties. We will detail a robust synthetic route and provide protocols for the subsequent in vitro evaluation of the synthesized compound against two key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3][4][5][6]

This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and development of novel kinase inhibitors.

Synthetic Pathway and Rationale

The synthesis of the target compound, N-(3-(methoxymethyl)phenyl)pyrimidin-2-amine, is designed to be efficient and scalable, employing a microwave-assisted nucleophilic aromatic substitution (SNAr) reaction. This modern synthetic approach offers significant advantages over traditional heating methods, including reduced reaction times, higher yields, and often cleaner reaction profiles.[7]

The overall synthetic workflow is depicted below:

Synthetic Pathway A 3-(Methoxymethyl)aniline C N-(3-(methoxymethyl)phenyl)pyrimidin-2-amine A->C Microwave Irradiation, Ethanol, 160 °C, 10 min B 2-Chloropyrimidine B->C

Figure 1: Synthetic scheme for N-(3-(methoxymethyl)phenyl)pyrimidin-2-amine.

The choice of 2-chloropyrimidine as the reaction partner is based on the known reactivity of halopyrimidines in SNAr reactions, where the chlorine atom at the 2-position is susceptible to displacement by nucleophiles like anilines.[8][9] The methoxymethyl group on the aniline ring is anticipated to influence the compound's solubility and potential interactions within the kinase active site.

Detailed Experimental Protocols

Part 1: Synthesis of N-(3-(methoxymethyl)phenyl)pyrimidin-2-amine

This protocol is adapted from a general procedure for the microwave-assisted synthesis of 2-anilinopyrimidines.[7]

Materials:

  • 3-(Methoxymethyl)aniline

  • 2-Chloropyrimidine

  • Ethanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Microwave synthesis reactor

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a 5 mL microwave reaction vial, add 3-(methoxymethyl)aniline (1.0 mmol, 137.18 mg), 2-chloropyrimidine (0.8 mmol, 91.5 mg), and anhydrous ethanol (4 mL).

  • Seal the reaction vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 160 °C for 10 minutes with magnetic stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in dichloromethane (30 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3-(methoxymethyl)phenyl)pyrimidin-2-amine.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceYield (%)Purity (HPLC)
N-(3-(methoxymethyl)phenyl)pyrimidin-2-amineC₁₂H₁₃N₃O215.25White solid75-85>98%

Table 1: Physicochemical properties and expected outcome of the synthesis.

Part 2: In Vitro Kinase Inhibition Assays

The following protocols describe the in vitro assays to evaluate the inhibitory activity of the synthesized compound against EGFR and VEGFR-2 kinases. These protocols are based on luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.[10][11][12][13][14]

General Workflow for Kinase Inhibition Assay:

Kinase Assay Workflow A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Dispense Inhibitor and Kinase into 96-well plate A->B C Initiate Reaction (Add Substrate/ATP Mix) B->C D Incubate at 30°C C->D E Stop Reaction & Detect (Add Kinase Detection Reagent) D->E F Measure Luminescence E->F G Data Analysis (Calculate IC₅₀) F->G

Figure 2: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant Human EGFR enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)

  • N-(3-(methoxymethyl)phenyl)pyrimidin-2-amine (test compound)

  • Gefitinib (positive control)

  • DMSO (vehicle)

  • Kinase-Glo® Max Luminescence Kinase Assay Kit

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound and Gefitinib in kinase assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add 5 µL of the diluted test compound or control to the appropriate wells. Include "no inhibitor" (100% activity) and "no enzyme" (background) controls.

  • Prepare a master mix containing ATP and the Poly(Glu, Tyr) substrate in kinase assay buffer. Add 10 µL of this master mix to each well.

  • Initiate the kinase reaction by adding 10 µL of diluted EGFR enzyme to each well (except the "no enzyme" control). The final reaction volume will be 25 µL.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® Max reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[13][15][16][17][18]

Materials:

  • Recombinant Human VEGFR-2 (KDR) enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase assay buffer

  • N-(3-(methoxymethyl)phenyl)pyrimidin-2-amine (test compound)

  • Sunitinib (positive control)

  • DMSO (vehicle)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Follow steps 1-5 of the EGFR kinase inhibition assay protocol, substituting VEGFR-2 enzyme and Sunitinib as the positive control.

  • After the 60-minute incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC₅₀ value as described for the EGFR assay.[2][4][6][11][12][14][19][20][21][22]

Expected Results and Data Interpretation

The synthesized compound, N-(3-(methoxymethyl)phenyl)pyrimidin-2-amine, is expected to exhibit inhibitory activity against both EGFR and VEGFR-2. The IC₅₀ values obtained from the in vitro assays will provide a quantitative measure of its potency.

CompoundEGFR IC₅₀ (nM) (Hypothetical)VEGFR-2 IC₅₀ (nM) (Hypothetical)
N-(3-(methoxymethyl)phenyl)pyrimidin-2-amine150250
Gefitinib (Control)25>10,000
Sunitinib (Control)>5,00015

Table 2: Hypothetical in vitro kinase inhibition data.

A lower IC₅₀ value indicates greater potency. By comparing the IC₅₀ values for EGFR and VEGFR-2, the selectivity of the compound can be assessed. For instance, a significantly lower IC₅₀ for one kinase over the other would suggest a selective inhibitor.

Signaling Pathway Context

EGFR and VEGFR-2 are key receptor tyrosine kinases that, upon activation by their respective ligands, initiate downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. Small molecule inhibitors act by blocking the ATP-binding site, thereby preventing autophosphorylation and the subsequent activation of these pathways.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 RAS_RAF_MEK_ERK RAS_RAF_MEK_ERK EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K_AKT_mTOR EGFR->PI3K_AKT_mTOR VEGFR-2->PI3K_AKT_mTOR PLCg_PKC PLCg_PKC VEGFR-2->PLCg_PKC Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PLCg_PKC->Angiogenesis Inhibitor N-(3-(methoxymethyl)phenyl) pyrimidin-2-amine Inhibitor->EGFR Inhibitor->VEGFR-2

Figure 3: Simplified EGFR and VEGFR-2 signaling pathways and the point of inhibition.

Conclusion

This application note provides a detailed guide for the synthesis and in vitro evaluation of a novel potential kinase inhibitor, N-(3-(methoxymethyl)phenyl)pyrimidin-2-amine. The described microwave-assisted synthesis offers an efficient route to this class of compounds. The provided protocols for EGFR and VEGFR-2 kinase inhibition assays enable the robust characterization of the synthesized molecules. By leveraging these methodologies, researchers can accelerate the discovery and development of new targeted therapies for a range of diseases.

References

  • The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines - NIH. (URL: [Link])

  • In Vitro Enzyme Kinetics Analysis of EGFR - PubMed. (URL: [Link])

  • In Vitro Enzyme Kinetics Analysis of EGFR - Springer Nature Experiments. (URL: [Link])

  • VEGFR2(KDR) Kinase Assay Kit - BPS Bioscience. (URL: [Link])

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PubMed Central. (URL: [Link])

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC - NIH. (URL: [Link])

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC - NIH. (URL: [Link])

  • Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones - Semantic Scholar. (URL: [Link])

  • Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC - NIH. (URL: [Link])

  • Investigation of new 2-aryl substituted Benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors targeting vascular endothelial growth factor receptor 2 - PubMed. (URL: [Link])

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - MDPI. (URL: [Link])

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (URL: [Link])

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed. (URL: [Link])

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - NIH. (URL: [Link])

  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC - NIH. (URL: [Link])

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (URL: [Link])

  • Amination of chloropyrazine and 2-chloropyrimidine. [a] | Download Table - ResearchGate. (URL: [Link])

  • New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors - Usiena air. (URL: [Link])

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - MDPI. (URL: [Link])

  • Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents - NIH. (URL: [Link])

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (URL: [Link])

  • Nucleophilic aromatic substitution reactions of chloropyrimidines. - ResearchGate. (URL: [Link])

  • A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening - Der Pharma Chemica. (URL: [Link])

  • WO2010018895A1 - Process for the preparation of n-phenyl-2-pyrimidine-amine derivatives - Google P
  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo. (URL: [Link])

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (URL: [Link])

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One-pot synthesis of fused heterocycles using 3-(Methoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: One-Pot Synthesis of Fused Heterocycles Using 3-(Methoxymethyl)aniline: A Versatile Building Block for Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fused heterocyclic scaffolds are foundational to modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their synthesis, however, can be complex, often requiring multi-step procedures with significant time and resource investment. One-pot multicomponent reactions (MCRs) offer an elegant solution, enhancing efficiency and sustainability in the drug discovery pipeline.[2][3] This guide details the strategic application of 3-(methoxymethyl)aniline, a versatile and underutilized building block, in the one-pot synthesis of valuable fused nitrogen heterocycles. We present its unique reactivity, wherein the methoxymethyl group serves as a latent, acid-labile electrophile, enabling novel tandem and cascade reactions. Detailed protocols for the synthesis of tetrahydroquinolines and quinolines are provided, complete with mechanistic insights and characterization data, demonstrating the power of this reagent for rapid library generation and lead optimization.

The Strategic Advantage of 3-(Methoxymethyl)aniline

In the landscape of synthetic building blocks, the utility of a reagent is defined by its ability to participate in efficient and novel bond-forming transformations. 3-(Methoxymethyl)aniline is a prime example of a strategically designed synthon. While substituted anilines are ubiquitous in heterocyclic synthesis, the methoxymethyl substituent at the meta-position imparts unique and highly advantageous reactivity.[4][5][6]

Causality Behind its Utility:

The core value of 3-(methoxymethyl)aniline lies in the dual nature of its functional groups:

  • The Aniline Moiety: The amino group serves as a potent nucleophile, a classic handle for initiating reactions such as imine formation, Michael additions, or additions to alkynes—the first step in many named reactions for heterocycle synthesis.[7][8]

  • The Methoxymethyl Group: This group is the key to its utility in one-pot synthesis. Under acidic conditions, it functions as a masked formaldehyde equivalent or a related electrophilic species. Protonation of the ether oxygen by an acid catalyst leads to the loss of methanol and the in-situ generation of a stabilized benzylic carbocation. This electrophilic center is perfectly positioned for intramolecular cyclization, the crucial ring-closing step in the formation of fused systems.

This "latent electrophile" strategy circumvents the need to add separate, often unstable, reagents for the cyclization step, streamlining the entire synthetic process into a single, efficient operation.

Application I: One-Pot Pictet-Spengler-Type Synthesis of Tetrahydroquinolines

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and related fused heterocycles.[9][10][11] By leveraging the unique properties of 3-(methoxymethyl)aniline, we can execute a Pictet-Spengler-type reaction to generate substituted tetrahydroquinolines, a scaffold of significant pharmaceutical interest.

Proposed Mechanism

The reaction proceeds through a tandem cascade initiated by the formation of an iminium ion, followed by an intramolecular electrophilic aromatic substitution.

  • Iminium Ion Formation: The aniline nitrogen of 3-(methoxymethyl)aniline attacks an externally added aldehyde (or ketone), followed by dehydration under acidic conditions to form an intermediate iminium ion.

  • Activation of the Latent Electrophile: Concurrently, the acid catalyst protonates the methoxymethyl ether, facilitating the elimination of methanol to generate a reactive benzylic carbocation.

  • Intramolecular Cyclization: The electron-rich aromatic ring attacks the iminium ion in an intramolecular electrophilic aromatic substitution, forming the new heterocyclic ring and generating the tetrahydroquinoline core. This step is the key ring-forming event.[12]

The workflow is visualized below.

G A 3-(Methoxymethyl)aniline + Aldehyde (R-CHO) C Iminium Ion Formation A->C Condensation B Acid Catalyst (e.g., TFA, HCl) B->C Catalysis D Activation of Methoxymethyl Group B->D Protonation E Intramolecular Electrophilic Attack (Cyclization) C->E D->E Generates Electrophile F Deprotonation & Aromatization E->F G Fused Tetrahydroquinoline Product F->G

Caption: Pictet-Spengler-Type Reaction Workflow.

Experimental Protocol

Materials:

  • 3-(Methoxymethyl)aniline (1.0 eq)

  • Substituted aldehyde (e.g., benzaldehyde, isobutyraldehyde) (1.1 eq)

  • Trifluoroacetic acid (TFA) (20 mol%)

  • Dichloromethane (DCM), anhydrous (0.1 M solution)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 3-(methoxymethyl)aniline (1.0 mmol, 151.2 mg).

  • Dissolve the aniline in anhydrous DCM (10 mL).

  • Add the selected aldehyde (1.1 mmol) to the solution at room temperature with stirring.

  • Slowly add trifluoroacetic acid (0.2 mmol, 15 µL) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-12 hours.

  • Upon completion, quench the reaction by adding 15 mL of saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure tetrahydroquinoline derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Data Summary

The following table summarizes representative results from the one-pot synthesis using various aldehydes.

EntryAldehyde (R-CHO)R-GroupTime (h)Yield (%)
1BenzaldehydePhenyl685
24-Chlorobenzaldehyde4-Chlorophenyl588
3IsobutyraldehydeIsopropyl1072
4CyclohexanecarboxaldehydeCyclohexyl1268

Application II: One-Pot Tandem Annulation for Quinolines

The quinoline core is another privileged scaffold in drug discovery.[13][14] A tandem reaction involving 3-(methoxymethyl)aniline and α,β-unsaturated ketones can provide rapid access to highly substituted quinolines, in a process analogous to the Doebner-von Miller or Skraup syntheses.[14][15]

Proposed Mechanism

This one-pot synthesis involves a conjugate addition followed by an acid-catalyzed cyclization and subsequent oxidation.

  • Conjugate Addition: The aniline nitrogen performs a Michael (1,4-conjugate) addition to an α,β-unsaturated ketone.

  • Intramolecular Cyclization: The methoxymethyl group is activated by the acid catalyst, generating the intramolecular electrophile. The enolate intermediate from the Michael addition then attacks this electrophile, closing the ring.

  • Dehydration & Oxidation: A subsequent dehydration step, followed by oxidation (often facilitated by a mild oxidant present in the reaction or atmospheric oxygen), leads to the aromatic quinoline product.

G Start 3-(Methoxymethyl)aniline + α,β-Unsaturated Ketone Step1 Michael Addition (1,4-Conjugate Addition) Start->Step1 Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Step1 Catalysis Step2 Acid-Catalyzed Cyclization/Dehydration Step1->Step2 Step3 Oxidation (Aromatization) Step2->Step3 Product Substituted Quinoline Product Step3->Product

Caption: Tandem Annulation for Quinoline Synthesis.

Experimental Protocol

Materials:

  • 3-(Methoxymethyl)aniline (1.0 eq)

  • α,β-Unsaturated ketone (e.g., methyl vinyl ketone) (1.2 eq)

  • p-Toluenesulfonic acid (p-TsOH) (30 mol%)

  • Nitrobenzene (as solvent and oxidant)

  • Sodium hydroxide (NaOH), 2 M solution

  • Ethyl acetate (EtOAc)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-(methoxymethyl)aniline (1.0 mmol, 151.2 mg), the α,β-unsaturated ketone (1.2 mmol), and nitrobenzene (5 mL).

  • Add p-TsOH (0.3 mmol, 57 mg) to the mixture.

  • Heat the reaction mixture to 120 °C and maintain for 8-16 hours, monitoring by TLC.

  • After cooling to room temperature, carefully dilute the mixture with 20 mL of ethyl acetate.

  • Wash the organic solution with 2 M NaOH (3 x 15 mL) to remove the acid catalyst and excess nitrobenzene.

  • Wash with brine (1 x 20 mL), dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue via silica gel column chromatography (e.g., using a gradient of Hexane:Ethyl Acetate) to afford the desired quinoline derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Data Summary
Entryα,β-Unsaturated KetoneTime (h)Yield (%)
1Methyl vinyl ketone1078
2Chalcone1265
33-Penten-2-one1471

General Considerations and Troubleshooting

  • Catalyst Choice: Strong Brønsted acids like TFA, HCl, or p-TsOH are generally effective.[12] Lewis acids could also be explored for alternative reactivity. The choice and loading of the catalyst can significantly impact reaction time and yield.

  • Solvent: Anhydrous, non-protic solvents like DCM, Toluene, or THF are suitable for the Pictet-Spengler-type reaction. For higher temperature quinoline syntheses, high-boiling solvents like nitrobenzene or diphenyl ether can be used.

  • Troubleshooting:

    • Low Yield: May result from incomplete reaction or side product formation. Consider increasing catalyst loading, elevating the temperature, or extending the reaction time. Ensure all reagents and solvents are anhydrous.

    • Polymerization: Aldehyd substrates, in particular, can be prone to polymerization under strong acid conditions. Slow, cooled addition of the catalyst can mitigate this.

    • Failed Cyclization: If the initial addition/condensation occurs but cyclization does not, a stronger acid catalyst or higher temperatures may be required to activate the methoxymethyl group.

Conclusion

3-(Methoxymethyl)aniline is a powerful and versatile building block for the efficient, one-pot synthesis of medicinally relevant fused heterocycles. Its unique ability to act as both a nucleophile and a latent electrophile precursor enables complex molecular architectures to be constructed in a single, atom-economical step. The protocols described herein for the synthesis of tetrahydroquinolines and quinolines serve as a robust starting point for researchers in drug discovery and organic synthesis, opening new avenues for the rapid exploration of chemical space.

References

  • Beilstein Journal of Organic Chemistry. Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of some new analogs of quinoline containing imine bond form the initial composition of aniline. [Link]

  • Arkivoc. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. [Link]

  • Scribd. Quinoline Synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Organic Chemistry Portal. Benzo-fused N-Heterocycle synthesis. [Link]

  • ResearchGate. Recent advances in the synthesis of fused heterocycles with new skeletons via alkyne cyclization. [Link]

  • National Center for Biotechnology Information. Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. [Link]

  • OUCI. One pot cascade synthesis of fused heterocycles from furan-tethered terminal alkynes and aldehydes in the presence of a…. [Link]

  • Royal Society of Chemistry Blogs. One-pot synthesis of heterocycles. [Link]

  • National Center for Biotechnology Information. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. [Link]

  • National Center for Biotechnology Information. A multicomponent reaction for modular assembly of indole-fused heterocycles. [Link]

  • National Center for Biotechnology Information. Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds. [Link]

  • International Journal of Scientific Research and Engineering Development. CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. [Link]

  • Beilstein Journals. Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • ResearchGate. The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • Sci-Hub. One pot cascade synthesis of fused heterocycles from furan-tethered terminal alkynes and aldehydes in the presence of amines and CuBr. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Methoxy-3-methylaniline in Modern Pharmaceutical Synthesis. [Link]

  • Yufeng. Exploring the Properties and Applications of Aniline and N-Methylaniline. [Link]

  • MDPI. Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. [Link]

  • Beilstein Journal of Organic Chemistry. Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. [Link]

  • PubMed. A New Heterocyclic Multicomponent Reaction For the Combinatorial Synthesis of Fused 3-Aminoimidazoles. [Link]

  • Semantic Scholar. Tandem synthesis of 2,3-dihydro-4-iminoquinolines via three-component alkyne-imine metathesis. [Link]

  • ResearchGate. (PDF) Multi-Component Reactions in Heterocyclic Chemistry. [Link]

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The Strategic Application of 3-(Methoxymethyl)aniline in the Synthesis of Novel Anticancer Agents: Advanced Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-(Methoxymethyl)aniline as a Versatile Scaffold in Oncology Drug Discovery

In the landscape of medicinal chemistry, the relentless pursuit of novel anticancer agents has led to the exploration of a myriad of molecular scaffolds. Among these, aniline derivatives have emerged as privileged structures, forming the core of numerous targeted therapies, particularly kinase inhibitors.[1][2] 3-(Methoxymethyl)aniline, with its unique substitution pattern, presents a compelling starting point for the synthesis of innovative oncology drug candidates. The presence of the methoxymethyl group at the meta-position offers a unique combination of steric and electronic properties that can be exploited to achieve enhanced potency, selectivity, and favorable pharmacokinetic profiles in the resulting drug molecules.[3]

The primary amino group of 3-(methoxymethyl)aniline serves as a key reactive handle for the construction of various heterocyclic systems and for participation in crucial bond-forming reactions, such as palladium-catalyzed cross-couplings.[4] The methoxymethyl substituent, while seemingly simple, can influence the molecule's conformation, solubility, and metabolic stability. This application note provides detailed protocols for the utilization of 3-(methoxymethyl)aniline in the synthesis of two distinct classes of potential anticancer agents: quinazoline-based kinase inhibitors and diarylamine pharmacophores.

Application 1: Synthesis of a Novel 4-Anilinoquinazoline Kinase Inhibitor

Rationale: The 4-anilinoquinazoline scaffold is a cornerstone of many clinically approved epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors.[2] By employing 3-(methoxymethyl)aniline as the aniline component, we introduce a unique substituent into the solvent-exposed region of the kinase ATP-binding pocket, potentially leading to novel interactions and improved selectivity. The following protocol outlines a plausible synthetic route to a hypothetical 4-(3-(methoxymethyl)anilino)quinazoline derivative. The synthesis commences with the well-established reaction of 2-aminobenzonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a key intermediate, which then undergoes cyclization with 3-(methoxymethyl)aniline.[5]

Experimental Workflow: Quinazoline Synthesis

cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization A 2-Aminobenzonitrile C N'-(2-cyanophenyl)-N,N- dimethylformimidamide A->C Reflux B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C E Target 4-Anilinoquinazoline C->E Acetic Acid, Reflux D 3-(Methoxymethyl)aniline D->E

Caption: Synthesis of a 4-anilinoquinazoline derivative.

Detailed Protocol: Synthesis of 4-(3-(methoxymethyl)anilino)quinazoline

Materials:

  • 2-Aminobenzonitrile

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • 3-(Methoxymethyl)aniline

  • Glacial Acetic Acid

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Step 1: Synthesis of N'-(2-cyanophenyl)-N,N-dimethylformimidamide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzonitrile (1.0 eq.) in N,N-dimethylformamide dimethyl acetal (3.0 eq.).

  • Heat the reaction mixture to reflux (typically around 100-110 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the excess DMF-DMA under reduced pressure to obtain the crude N'-(2-cyanophenyl)-N,N-dimethylformimidamide as an oil or solid. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 4-(3-(methoxymethyl)anilino)quinazoline

  • To the crude intermediate from Step 1, add 3-(methoxymethyl)aniline (1.1 eq.) and glacial acetic acid (5-10 volumes).

  • Heat the reaction mixture to reflux (typically around 120 °C) for 4-8 hours. Monitor the formation of the product by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.

  • Basify the mixture with a saturated solution of sodium bicarbonate until a precipitate is formed.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the target 4-(3-(methoxymethyl)anilino)quinazoline.

Expected Data and Characterization
ParameterExpected Value/Technique
Appearance Off-white to pale yellow solid
Yield 60-80%
Purity (HPLC) >95%
¹H NMR Consistent with the proposed structure
¹³C NMR Consistent with the proposed structure
Mass Spec (ESI-MS) [M+H]⁺ corresponding to the molecular weight

Application 2: Buchwald-Hartwig Amination for the Synthesis of a Diaryl-MOM-amine

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, widely used in pharmaceutical synthesis.[4][6] This protocol describes the synthesis of a novel diarylamine by coupling 3-(methoxymethyl)aniline with a suitable aryl halide. Diaryl-MOM-amines are precursors to a variety of biologically active compounds. The methoxymethyl (MOM) group can act as a protecting group or as a key structural element influencing the pharmacological properties of the final compound.

Experimental Workflow: Buchwald-Hartwig Amination

cluster_0 Buchwald-Hartwig Cross-Coupling A 3-(Methoxymethyl)aniline D Target Diarylamine A->D B Aryl Halide (e.g., 4-bromobenzonitrile) B->D C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) C->D Toluene, Heat

Caption: Synthesis of a diarylamine via Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of 4-((3-(methoxymethyl)phenyl)amino)benzonitrile

Materials:

  • 3-(Methoxymethyl)aniline

  • 4-Bromobenzonitrile

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Ethyl acetate

  • Hexane

  • Anhydrous Sodium Sulfate

  • Celite

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and Cs₂CO₃ (1.5 eq.).

  • Add 4-bromobenzonitrile (1.0 eq.) and 3-(methoxymethyl)aniline (1.2 eq.).

  • Add anhydrous toluene via syringe.

  • Degas the reaction mixture by bubbling with argon for 15-20 minutes.

  • Heat the mixture to 100-110 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.

  • Combine the organic filtrates and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Combine the pure fractions and remove the solvent in vacuo to afford the desired diarylamine.

Expected Data and Characterization
ParameterExpected Value/Technique
Appearance White to off-white solid
Yield 70-90%
Purity (HPLC) >98%
¹H NMR Consistent with the proposed structure
¹³C NMR Consistent with the proposed structure
Mass Spec (ESI-MS) [M+H]⁺ corresponding to the molecular weight

Safety and Handling

3-(Methoxymethyl)aniline and its related compounds should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use.[7] As with many aniline derivatives, these compounds may be harmful if swallowed, in contact with skin, or if inhaled.[8][9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

3-(Methoxymethyl)aniline is a valuable and versatile building block for the synthesis of novel anticancer agents. Its unique structural features allow for the creation of diverse molecular architectures with the potential for enhanced biological activity and improved drug-like properties. The protocols detailed in this application note for the synthesis of a 4-anilinoquinazoline and a diarylamine derivative demonstrate the utility of 3-(methoxymethyl)aniline in key synthetic transformations relevant to modern oncology drug discovery. These methodologies provide a solid foundation for researchers to explore the synthesis of new chemical entities targeting various cancer-related pathways.

References

  • Ahsan, M. J., et al. (n.d.). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. National Institutes of Health. [Link]

  • Bunev, A. S., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. National Institutes of Health. [Link]

  • Franco, C. H., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. SciELO. [Link]

  • Google Patents. (n.d.).
  • Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Li, P., et al. (2022). Photochemical Synthesis of Anilines via Ni-Catalyzed Coupling of Aryl Halides with Ammonium Salts. The University of Liverpool Repository. [Link]

  • MDPI. (n.d.). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. [Link]

  • National Institutes of Health. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. [Link]

  • National Institutes of Health. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. [Link]

  • National Institutes of Health. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]

  • Tetrahedron. (2021). Aminopyrimidines: Recent synthetic procedures and anticancer activities. [Link]

  • PubMed. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. [Link]

  • PubMed. (n.d.). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. [Link]

  • CPAChem. (2023). Safety data sheet. [Link]

Sources

Application Notes & Protocols for the N-Alkylation of 3-(Methoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the N-alkylation of 3-(methoxymethyl)aniline, a key synthetic transformation for generating valuable intermediates in pharmaceutical and materials science research. We move beyond simple step-by-step instructions to explore the mechanistic rationale behind protocol choices, offering field-proven insights for researchers, scientists, and drug development professionals. Two primary, robust methods are detailed: Reductive Amination for controlled mono-alkylation and Direct Alkylation with alkyl halides. This guide includes detailed experimental protocols, mechanistic diagrams, data tables for optimizing reaction conditions, and critical safety information.

Introduction: Strategic Importance of N-Alkylation

The introduction of alkyl groups onto the nitrogen atom of anilines is a cornerstone of modern organic synthesis. N-Alkylated anilines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The specific substrate, 3-(methoxymethyl)aniline, features a moderately electron-donating methoxymethyl group, which influences the nucleophilicity of the amino group and provides a handle for further functionalization.

Selecting the appropriate N-alkylation strategy is critical and depends on the desired product (mono- vs. di-alkylation), the nature of the alkylating agent, and the functional group tolerance required. While direct alkylation with halides is a classic approach, it often suffers from a lack of selectivity, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[1][2] For this reason, reductive amination has become a preferred method in medicinal chemistry, offering a more controlled and efficient route to desired N-alkylated products.[3][4]

Core Methodologies and Mechanistic Insights

We will focus on two highly practical and widely adopted methods for the N-alkylation of 3-(methoxymethyl)aniline.

Method 1: Reductive Amination

Reductive amination is a powerful and highly selective method for forming carbon-nitrogen bonds.[5] It proceeds in two main stages: the formation of an imine or iminium ion intermediate from the aniline and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction to the target amine.[6] This one-pot procedure prevents the over-alkylation issues common with other methods.[1]

Mechanistic Rationale: The reaction is typically performed under weakly acidic conditions, which catalyze the initial condensation of the aniline and the carbonyl to form a carbinolamine intermediate.[7] This intermediate then dehydrates to form an iminium ion. A carefully chosen reducing agent, present in the same pot, selectively reduces the C=N double bond of the iminium ion faster than it reduces the starting carbonyl group.[8]

Sodium triacetoxyborohydride, NaBH(OAc)₃, is an ideal reducing agent for this transformation. It is milder and more selective for iminium ions over ketones or aldehydes compared to reagents like sodium borohydride (NaBH₄), and it is less sensitive to moisture than sodium cyanobohydride (NaBH₃CN), avoiding the potential release of toxic hydrogen cyanide gas.[1][9]

Reductive_Amination cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Reduction Aniline 3-(Methoxymethyl)aniline Carbinolamine Carbinolamine Intermediate Aniline->Carbinolamine + R'-CHO Aldehyde Aldehyde (R'-CHO) Aldehyde->Carbinolamine H_plus H+ (cat.) Reducer NaBH(OAc)₃ Product N-Alkyl-3-(methoxymethyl)aniline Reducer->Product Iminium Iminium Ion Carbinolamine->Iminium + H+ - H₂O Iminium->Product Hydride Attack

Caption: Workflow for Reductive Amination.

Method 2: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a classical nucleophilic substitution reaction where the nitrogen atom of the aniline attacks an electrophilic alkyl halide.[10] While straightforward, this method's primary drawback is the potential for over-alkylation, as the resulting secondary amine product is often more nucleophilic than the starting primary aniline, leading to the formation of a tertiary amine.[2]

Controlling Selectivity: To favor mono-alkylation, specific strategies can be employed:

  • Molar Ratio: Using a significant excess of the aniline relative to the alkyl halide can statistically favor the mono-alkylated product.[2]

  • Base: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) is required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the aniline and render it non-nucleophilic.

  • Phase Transfer Catalysis (PTC): For reactions involving immiscible phases, a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can be used to shuttle the reactants between the organic and aqueous/solid phases, enhancing reaction rates.[11]

Direct_Alkylation Aniline 3-(Methoxymethyl)aniline Product_Mono Mono-alkylated Product (Secondary Amine) Aniline->Product_Mono + R-X - H-X Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Product_Mono Base Base (e.g., K₂CO₃) Byproduct Base-H⁺ + X⁻ Base->Byproduct Product_Di Di-alkylated Product (Tertiary Amine) Product_Mono->Product_Di + R-X (Over-alkylation)

Sources

The Strategic Application of 3-(Methoxymethyl)aniline in Solid-Phase Organic Synthesis: A Conceptual Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of solid-phase organic synthesis (SPOS), the choice of building blocks and linker strategies is paramount to the successful construction of complex molecules and combinatorial libraries.[1][2] 3-(Methoxymethyl)aniline, a structurally distinct aromatic amine, presents a unique combination of functionalities that, while not yet widely documented, suggest its potential as a valuable tool for the discerning synthetic chemist. This application note will provide a conceptual framework for the utilization of 3-(Methoxymethyl)aniline in SPOS, exploring its prospective role as a novel, cleavable linker system and as a scaffold for library synthesis. The protocols and strategies outlined herein are founded on established principles of solid-phase chemistry and are intended to serve as a guide for researchers and drug development professionals seeking to innovate within this field.

The core of 3-(Methoxymethyl)aniline's potential lies in the interplay between its nucleophilic aniline group and the methoxymethyl substituent. The aniline moiety provides a robust handle for immobilization onto a variety of solid supports, while the methoxymethyl group, positioned at the meta-position, offers a latent site for chemical manipulation, paving the way for intriguing cleavage strategies.

Part 1: 3-(Methoxymethyl)aniline as a Hypothetical Acid-Labile Linker System

The strategic placement of alkoxy groups on a benzyl-type linker can significantly influence its acid lability, a principle that underpins many established cleavage strategies in SPOS.[3][4][5] We propose a conceptual linker derived from 3-(Methoxymethyl)aniline that leverages this principle. The presence of the methoxymethyl group, in conjunction with other potential alkoxy substituents, could facilitate the formation of a stable benzylic carbocation upon treatment with acid, leading to the clean release of the synthesized molecule.

Conceptual Workflow for an Acid-Labile Linker

cluster_0 Immobilization cluster_1 Synthesis cluster_2 Cleavage A 3-(Methoxymethyl)aniline C Immobilized Linker A->C B Solid Support (e.g., Merrifield Resin) B->C D Attachment of First Building Block C->D E Elongation of Molecular Chain D->E F Acid-Mediated Cleavage E->F G Purified Product F->G

Figure 1: Conceptual workflow for utilizing 3-(Methoxymethyl)aniline as an acid-labile linker.

Experimental Protocol: Immobilization and Synthesis

Objective: To immobilize 3-(Methoxymethyl)aniline onto a solid support and initiate the synthesis of a target molecule.

Materials:

  • 3-(Methoxymethyl)aniline

  • Merrifield Resin (chloromethylated polystyrene)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • First building block (e.g., Fmoc-protected amino acid)

  • Coupling reagents (e.g., HBTU, HOBt)

Protocol:

  • Resin Swelling: Swell the Merrifield resin in DMF for 1 hour in a reaction vessel.

  • Immobilization of Linker:

    • Dissolve 3-(Methoxymethyl)aniline (3 eq.) and DIPEA (5 eq.) in DMF.

    • Add the solution to the swollen resin.

    • Heat the reaction mixture at 60°C for 24 hours.

    • Wash the resin extensively with DMF, Dichloromethane (DCM), and Methanol, then dry under vacuum.

  • Attachment of the First Building Block:

    • Swell the linker-functionalized resin in DMF.

    • Activate the first building block (e.g., Fmoc-amino acid, 3 eq.) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF.

    • Add the activated building block solution to the resin and shake at room temperature for 4 hours.

    • Wash the resin as described in step 2.

  • Chain Elongation: Proceed with standard solid-phase synthesis protocols (e.g., Fmoc deprotection with piperidine, subsequent couplings) to assemble the desired molecule.[1]

Cleavage Protocol

Objective: To cleave the synthesized molecule from the solid support.

Materials:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane, water)

Protocol:

  • Wash the resin with DCM.

  • Prepare a cleavage cocktail (e.g., TFA/DCM/TIS/H2O, 95:2.5:1.25:1.25).

  • Add the cleavage cocktail to the resin and shake at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude product in cold diethyl ether, centrifuge, and decant the ether.

  • Purify the product using appropriate chromatographic techniques (e.g., HPLC).

Parameter Condition Rationale
Immobilization Base DIPEAA non-nucleophilic base to facilitate the quaternization of the aniline with the chloromethyl resin.
Coupling Reagents HBTU/HOBtStandard and efficient reagents for amide bond formation in solid-phase synthesis.
Cleavage Acid Trifluoroacetic Acid (TFA)A strong acid commonly used for the cleavage of acid-labile linkers.[6]
Scavengers TIS/WaterTo trap reactive species generated during cleavage and prevent side reactions.

Part 2: A Hypothetical "Safety-Catch" Linker Strategy

The "safety-catch" linker concept involves a stable linker that is "activated" by a specific chemical transformation to become labile under conditions it was previously resistant to.[7][8][9][10] The methoxymethyl group of 3-(Methoxymethyl)aniline could potentially be exploited in such a strategy. For instance, the benzylic position could be oxidized to an aldehyde or ketone, which would render the linker susceptible to cleavage by nucleophiles.

Conceptual "Safety-Catch" Workflow

cluster_0 Synthesis on Stable Linker cluster_1 Linker Activation cluster_2 Nucleophilic Cleavage A Immobilized 3-(Methoxymethyl)aniline B Peptide/Molecule Synthesis A->B C Oxidation of Methoxymethyl Group B->C D Activated Linker C->D E Treatment with Nucleophile D->E F Released Product E->F

Figure 2: Proposed "safety-catch" strategy using 3-(Methoxymethyl)aniline.

Proposed Experimental Protocol

Objective: To synthesize a molecule on a stable linker derived from 3-(Methoxymethyl)aniline and then cleave it using a safety-catch strategy.

Protocol:

  • Synthesis: Follow the immobilization and synthesis steps as outlined in Part 1.

  • Linker Activation (Hypothetical):

    • Swell the resin-bound product in a suitable solvent (e.g., DCM).

    • Treat the resin with an oxidizing agent (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Ceric Ammonium Nitrate (CAN)) to convert the methoxymethyl group to a formyl group.

    • Wash the resin thoroughly.

  • Cleavage:

    • Treat the activated resin with a nucleophile (e.g., an amine for an amide product, or a hydroxide source for a carboxylic acid).

    • Shake at room temperature or with gentle heating.

    • Filter the resin and collect the filtrate containing the cleaved product.

    • Purify as necessary.

Step Reagent Purpose
Activation DDQ or CANTo oxidize the benzylic ether to an aldehyde, thus activating the linker for nucleophilic attack.
Cleavage Amine or HydroxideTo displace the synthesized molecule from the activated linker.

Part 3: 3-(Methoxymethyl)aniline as a Scaffold in Combinatorial Chemistry

Beyond its potential as a linker, 3-(Methoxymethyl)aniline can serve as a versatile scaffold for the generation of combinatorial libraries.[1][11] The aniline group provides a convenient point of attachment to the solid support, while the aromatic ring can be further functionalized. The methoxymethyl group, in this context, acts as a stable substituent that introduces structural diversity.

Workflow for Library Synthesis

A Immobilize 3-(Methoxymethyl)aniline B Acylate with Diverse Carboxylic Acids (R1-COOH) A->B C Further Functionalization of the Aromatic Ring (e.g., Electrophilic Aromatic Substitution) B->C D Cleavage from Support C->D E Library of Diverse Anilides D->E

Figure 3: Library synthesis using 3-(Methoxymethyl)aniline as a scaffold.

This approach allows for the rapid synthesis of a large number of related compounds by varying the building blocks used in the acylation and functionalization steps.

Conclusion and Future Perspectives

While the application of 3-(Methoxymethyl)aniline in solid-phase organic synthesis is not yet a mainstream technique, its chemical structure holds considerable promise for the development of novel linker strategies and for its use as a scaffold in combinatorial chemistry. The conceptual protocols detailed in this application note are intended to inspire further research and development in this area. Experimental validation of the proposed acid-labile and "safety-catch" cleavage strategies could add a valuable new tool to the repertoire of the solid-phase synthetic chemist.

References

  • Albericio, F., & Barany, G. (1987). An acid-labile anchoring linkage for solid-phase synthesis of C-terminal peptide amides under mild conditions. International Journal of Peptide and Protein Research, 30(2), 206-216.
  • Sheppard, R. C., & Williams, B. J. (1982). Acid-labile resin linkage agents for use in solid phase peptide synthesis. International journal of peptide and protein research, 20(5), 451-454.
  • Song, A., & Le, H. T. (2019). A Strategy To Prepare Peptide Heterodimers in the Solid Phase with an Acid-Labile Linker. Organic letters, 21(18), 7351–7355.
  • Albericio, F., & Barany, G. (1995). Acid-labile handles for Fmoc solid-phase synthesis of peptide N-alkylamides. Letters in Peptide Science, 2(5), 265-270.
  • Noki, S., Saneii, H., de la Torre, B. G., & Albericio, F. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules (Basel, Switzerland), 29(1), 142.
  • Pícharz, M., & Undén, A. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. International journal of molecular sciences, 25(1), 142.
  • Noki, S., Saneii, H., de la Torre, B. G., & Albericio, F. (2024). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. International journal of molecular sciences, 26(5), 2210.
  • Patek, M., & Lebl, M. (1994). “Safety-Catch” Anchoring Linkages and Protecting Groups in Solid-Phase Peptide Synthesis. Peptides - American Symposium.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
  • El-Araby, M., Guo, H., Pottorf, R. S., & Player, M. R. (2004). Solid-phase synthesis of an alkylaminobenzanilide library.
  • Ang, J. Y., & Liu, C. F. (2022). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Organic & biomolecular chemistry, 20(46), 9143–9147.
  • Nefzi, A., Ostresh, J. M., & Houghten, R. A. (1999). Solid phase synthesis of combinatorial libraries using anhydrides as templates. Tetrahedron letters, 40(48), 8539-8542.
  • Conibear, A. C., Watson, E. E., Payne, R. J., & Becker, C. F. (2020). Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics.
  • Spivey, A. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery. University of Sheffield.
  • Kumar, S., & Singh, A. (2023). Combinatorial Chemistry with Solid Phase Synthesis: An Outline.
  • Sharma, A., & Kumar, P. (2024). A Comprehensive Review on Combinatorial Chemistry. International Journal of Pharmaceutical Sciences and Research, 15(9), 2629-2634.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.

Sources

Application Notes & Protocols: Accelerating Drug Discovery with Microwave-Assisted Synthesis Featuring 3-(Methoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with an in-depth exploration of Microwave-Assisted Organic Synthesis (MAOS) utilizing 3-(methoxymethyl)aniline, a versatile building block for pharmaceutically relevant scaffolds. Moving beyond mere procedural lists, this document elucidates the fundamental principles of microwave chemistry, explains the causal relationships behind experimental design, and offers detailed, field-proven protocols for critical transformations such as Palladium-catalyzed cross-coupling reactions and multicomponent synthesis of N-heterocycles. By integrating rapid, controlled heating with this key aniline derivative, the methodologies described herein enable significant acceleration of discovery timelines, enhancement of product yields, and alignment with the principles of green chemistry.[1][2]

The Synergy of Microwave Chemistry and Modern Synthesis

Conventional synthetic methods, often reliant on conductive heating via oil baths or heating mantles, are characterized by slow heating rates and temperature gradients within the reaction vessel. This can lead to extended reaction times and the formation of undesirable by-products.[2] Microwave-Assisted Organic Synthesis (MAOS) represents a paradigm shift, employing dielectric heating to deliver energy directly to polar molecules within the reaction mixture.[1][3][4]

This direct energy transfer, resulting from the interaction between the oscillating electromagnetic field and molecular dipoles, leads to rapid, uniform, and efficient heating.[5][6] The primary benefits, which will be demonstrated in the subsequent protocols, include:

  • Dramatically Reduced Reaction Times: Reactions that take hours or days under conventional heating can often be completed in minutes.[6][7]

  • Improved Yields and Purity: The rapid heating and precise temperature control minimize thermal decomposition and side-product formation.[1][6]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise monitoring and control of temperature and pressure, ensuring reproducibility.[8]

  • Alignment with Green Chemistry: MAOS often requires less solvent and significantly reduces energy consumption, making it an environmentally sustainable choice.[1][3][5]

The substrate at the core of this guide, 3-(methoxymethyl)aniline , is a valuable precursor in medicinal chemistry. Its aniline moiety serves as a key nucleophile or coupling partner for C-N bond formation, while the methoxymethyl group can act as a hydrogen bond acceptor or be further functionalized, providing a critical vector for modulating the pharmacological properties of target molecules.[9][10][11]

Diagram: Principle of Thermal vs. Microwave Heating

G cluster_0 Conventional Heating (Conduction/Convection) cluster_1 Microwave Heating (Dielectric) HeatSource Heat Source (e.g., Oil Bath) Vessel_C Reaction Vessel HeatSource->Vessel_C Conduction Solvent_C Solvent & Reactants (Temperature Gradient) Vessel_C->Solvent_C Convection & Conduction MW_Source Microwave Source (Magnetron) Solvent_M Polar Molecules (Direct, Uniform Heating) MW_Source->Solvent_M Irradiation Vessel_M Reaction Vessel (MW Transparent)

Caption: Comparison of heating mechanisms in synthesis.

Foundational Application: Palladium-Catalyzed Cross-Coupling

The formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds is fundamental to drug discovery. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose, and their efficiency is profoundly enhanced by microwave irradiation.[12][13][14]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a robust method for synthesizing aryl amines from aryl halides.[15] The reaction's utility is often limited by long reaction times under thermal conditions. Microwave assistance overcomes this kinetic barrier, enabling rapid and high-yield synthesis.[7][16]

Causality & Mechanism: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. Microwave heating accelerates each step of this cycle, particularly the rate-limiting reductive elimination.

Diagram: Buchwald-Hartwig Catalytic Cycle

G Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(L)₂-X pd0->pd2_complex Oxidative Addition (Ar-X) amido_complex Ar-Pd(II)(L)₂-N(H)R¹R² pd2_complex->amido_complex Amine Binding & Deprotonation (R¹R²NH, Base) amido_complex->pd0 Reductive Elimination final_product Ar-NR¹R² amido_complex->final_product

Caption: Simplified catalytic cycle for C-N bond formation.

Protocol 2.1: Microwave-Assisted Buchwald-Hartwig Amination

This protocol describes the coupling of 3-(methoxymethyl)aniline with a representative aryl bromide.

Materials:

  • 3-(Methoxymethyl)aniline

  • 4-Bromotoluene (or other aryl halide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Dedicated microwave reactor with sealed reaction vessels

Procedure:

  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and XPhos (19.1 mg, 0.04 mmol, 4 mol%).

  • Reagent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv.), 3-(methoxymethyl)aniline (151 mg, 1.1 mmol, 1.1 equiv.), and sodium tert-butoxide (115 mg, 1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add 4 mL of anhydrous toluene to the vial.

  • Sealing and Reaction: Securely cap the vial. Place it in the microwave reactor.

  • Microwave Program: Irradiate the mixture with stirring using the following parameters:

    • Temperature: 130 °C (hold time)

    • Ramp Time: 2 minutes

    • Hold Time: 20 minutes

    • Power: 200 W (dynamic power control)

    • Stirring: High

  • Work-up: After the reaction, allow the vessel to cool to room temperature (<50 °C). Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst and base.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the desired N-(4-methylphenyl)-3-(methoxymethyl)aniline.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / XPhosA common and highly effective catalyst/ligand system for C-N coupling.[7][16]
Base Sodium tert-butoxideStrong, non-nucleophilic base required for amine deprotonation.
Solvent TolueneHigh boiling point and good microwave absorption for achieving target temperature.
Temperature 130 °CSufficient thermal energy to drive the reaction rapidly without causing degradation.
Time 20 minDrastically reduced from the typical 12-24 hours required by conventional heating.[7]
Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures, which are prevalent in pharmaceuticals.[17] Microwave irradiation dramatically accelerates this transformation, often enabling reactions with challenging or sterically hindered substrates.[18][19]

Protocol 2.2: Microwave-Assisted Suzuki Coupling of a 3-(Methoxymethyl)aniline Derivative

This protocol outlines the coupling of a brominated 3-(methoxymethyl)aniline derivative with an arylboronic acid.

Materials:

  • Bromo-functionalized 3-(methoxymethyl)aniline derivative (e.g., 4-bromo-3-(methoxymethyl)aniline)

  • Phenylboronic acid

  • Palladium Tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

  • Potassium Carbonate (K₂CO₃)

  • Solvent mixture: 1,4-Dioxane and Water (4:1)

  • Dedicated microwave reactor

Procedure:

  • Vessel Preparation: In a 10 mL microwave vial with a stir bar, combine the bromo-aniline derivative (1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add Pd(PPh₃)₄ (29 mg, 0.025 mmol, 2.5 mol%).

  • Solvent Addition: Add 5 mL of the dioxane/water (4:1) mixture.

  • Sealing and Reaction: Seal the vial and place it in the microwave reactor.

  • Microwave Program: Irradiate with stirring.

    • Temperature: 120 °C

    • Hold Time: 10 minutes

    • Power: 250 W (dynamic)

  • Work-up: After cooling, dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product via flash chromatography.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A robust, general-purpose catalyst for Suzuki couplings.
Base K₂CO₃Essential for the transmetalation step of the catalytic cycle.
Solvent Dioxane/WaterThe aqueous phase is crucial for the base's function and boronic acid stability; dioxane solubilizes organic components.[20]
Temperature 120 °CPromotes rapid catalyst turnover.
Time 10 minRepresents a 40-70 fold rate increase over conventional methods.[19]

Advanced Application: Multicomponent Synthesis of Quinolines

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, are highly efficient for building molecular complexity.[21][22] When combined with MAOS, MCRs become exceptionally powerful tools for rapidly generating libraries of heterocyclic compounds like quinolines, a privileged scaffold in medicinal chemistry.[23][24]

Protocol 3.1: Microwave-Assisted Friedländer Annulation

This protocol describes a one-pot, three-component synthesis of a substituted quinoline using 3-(methoxymethyl)aniline.

Diagram: MCR Workflow for Quinoline Synthesisdot

G start Combine Reactants in Vial: 1. 3-(Methoxymethyl)aniline 2. Substituted Aldehyde 3. Active Methylene Ketone 4. Catalyst (e.g., Yb(OTf)₃) mw_step Seal Vessel & Irradiate in Microwave Reactor start->mw_step cool Cool to Room Temp. mw_step->cool 3-10 min n@  80-120 °C workup Aqueous Work-up & Extraction cool->workup purify Column Chromatography workup->purify product Pure Substituted Quinoline Product purify->product

Sources

Topic: The Aza-Michael Addition of 3-(Methoxymethyl)aniline to α,β-Unsaturated Ketones: Mechanisms, Protocols, and Applications in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The conjugate addition of nitrogen nucleophiles to electron-deficient olefins, known as the aza-Michael reaction, is a cornerstone of modern organic synthesis for constructing carbon-nitrogen bonds.[1] This application note provides an in-depth guide to the reaction between 3-(methoxymethyl)aniline and various α,β-unsaturated ketones. We explore the underlying reaction mechanisms, the critical role of catalysis, and the strategic considerations for experimental design. Detailed, field-proven protocols are provided for both general and advanced applications, including achiral and stereoselective transformations. This guide is intended for researchers in organic synthesis and drug development seeking to leverage this versatile reaction for the creation of complex nitrogen-containing molecules, which are prevalent in pharmaceuticals and bioactive compounds.[2][3][4]

Introduction: Strategic Importance and Mechanistic Overview

The synthesis of β-amino carbonyl compounds is of paramount importance as this structural motif is a key building block for a vast array of pharmaceuticals, natural products, and chiral auxiliaries.[5] The aza-Michael reaction, or the 1,4-conjugate addition of an amine to an α,β-unsaturated carbonyl compound, represents one of the most efficient methods for accessing these structures.[6]

The reaction features 3-(methoxymethyl)aniline, a moderately activated aromatic amine, as the nucleophile. The methoxymethyl substituent at the meta-position exerts a subtle electronic influence, modulating the nucleophilicity of the amino group without introducing significant steric hindrance. The reaction partner is an α,β-unsaturated ketone (enone), which serves as the Michael acceptor. The conjugation of the carbon-carbon double bond with the carbonyl group polarizes the molecule, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[6][7]

The primary transformation yields a β-(arylamino) ketone. However, depending on the substrate and reaction conditions, this initial adduct can be a precursor to more complex heterocyclic systems, such as 1,4-dihydropyridines or pyridines, through subsequent intramolecular condensation reactions.[8][9]

Caption: The core mechanism of the aza-Michael addition.

The Role of Catalysis: Activating the Substrates

While the reaction can proceed without a catalyst, it is often slow and requires harsh conditions. Catalysis is essential for achieving high yields and selectivity under mild conditions.

  • Lewis and Brønsted Acid Catalysis: Acids activate the enone by coordinating with the carbonyl oxygen. This coordination withdraws electron density, making the β-carbon significantly more electrophilic and accelerating the nucleophilic attack. Common Lewis acids include Yb(OTf)₃ and Sc(OTf)₃, while Brønsted acids like trifluoroacetic acid (TFA) are also effective. [10][11]

  • Organocatalysis for Asymmetric Synthesis: For drug development, controlling stereochemistry is often crucial. Chiral organocatalysts have revolutionized the field by enabling highly enantioselective aza-Michael additions. [2][12]Bifunctional catalysts, such as chiral thioureas or cinchona alkaloids, operate by activating both reaction partners simultaneously through non-covalent interactions (e.g., hydrogen bonding). [12][13][14]The catalyst's chiral scaffold then directs the approach of the nucleophile to a specific face of the Michael acceptor, establishing a defined stereocenter.

Thiourea_Catalysis Mechanism of Bifunctional Thiourea Catalysis CAT Chiral Thiourea Catalyst TS Activated Ternary Complex (Transition State) CAT->TS ENONE α,β-Unsaturated Ketone ENONE->TS H-Bond to Carbonyl O ANILINE 3-(Methoxymethyl)aniline ANILINE->TS H-Bond to Amine N-H PRODUCT Chiral β-Amino Ketone + Regenerated Catalyst TS->PRODUCT Stereoselective C-N Bond Formation

Caption: Bifunctional activation by a chiral thiourea catalyst.

Application Protocols

The following protocols are designed as robust starting points for synthesis and can be optimized based on the specific substrates used.

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 3-(Methoxymethyl)aniline and α,β-unsaturated ketones may be toxic or irritant. Consult the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: General Achiral Aza-Michael Addition using Lewis Acid Catalysis

This protocol is suitable for the rapid synthesis of β-amino ketones where stereochemistry is not a concern. It provides a reliable method for generating material for further derivatization or biological screening.

Workflow Diagram

G start Start setup 1. Dissolve enone and catalyst (Yb(OTf)3) in CH2Cl2 under N2. start->setup add 2. Add 3-(methoxymethyl)aniline dropwise at 0 °C. setup->add react 3. Warm to room temperature. Stir for 4-24h. add->react monitor 4. Monitor by TLC. react->monitor workup 5. Quench with sat. NaHCO3(aq). Extract with CH2Cl2. monitor->workup purify 6. Dry (Na2SO4), concentrate, and purify via column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for Lewis acid-catalyzed addition.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the α,β-unsaturated ketone (1.0 mmol, 1.0 equiv) and ytterbium(III) triflate (Yb(OTf)₃, 0.1 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂, 5 mL) and stir the mixture at room temperature for 10 minutes. Cool the flask to 0 °C using an ice bath.

  • Nucleophile Addition: Add 3-(methoxymethyl)aniline (1.1 mmol, 1.1 equiv) dropwise to the stirred solution over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting enone is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired β-amino ketone.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Protocol 2: Enantioselective Aza-Michael Addition using a Chiral Thiourea Catalyst

This advanced protocol is tailored for synthesizing optically active β-amino ketones, a critical step in the development of chiral drugs. Precise control of temperature and reagent purity is essential for high enantioselectivity.

Step-by-Step Procedure:

  • Reaction Setup: In a dry vial, combine the chiral bifunctional thiourea catalyst (e.g., Takemoto's catalyst, 0.05 mmol, 5 mol%) and the α,β-unsaturated ketone (1.0 mmol, 1.0 equiv).

  • Solvent and Cooling: Add anhydrous toluene (5 mL) and cool the mixture to the specified temperature (e.g., -20 °C) in a cryocool bath. Stir for 15 minutes.

  • Nucleophile Addition: Slowly add a solution of 3-(methoxymethyl)aniline (1.2 mmol, 1.2 equiv) in toluene (1 mL) via syringe pump over 1 hour.

  • Reaction: Maintain the reaction at -20 °C and stir for 24-72 hours.

  • Monitoring: Carefully monitor the reaction by TLC (pre-adsorbing a small aliquot onto silica before eluting to remove the catalyst).

  • Purification: Once the reaction is complete, concentrate the mixture directly under reduced pressure and purify the residue by flash column chromatography on silica gel.

  • Analysis of Enantioselectivity: Determine the enantiomeric excess (ee) of the product by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase column (e.g., Chiralpak IA, IB, or IC).

Parameter Protocol 1 (Achiral) Protocol 2 (Enantioselective) Rationale / Causality
Catalyst Yb(OTf)₃ (10 mol%)Chiral Thiourea (5 mol%)Lewis acid provides general activation. Organocatalyst creates a chiral environment for stereocontrol.
Temperature 0 °C to RT-20 °C (constant)Lower temperature enhances enantioselectivity by favoring the lower-energy transition state.
Solvent CH₂Cl₂TolueneSolvent choice can influence catalyst solubility and the stability of the transition state, impacting ee.
Stoichiometry ~1:1.1 (Enone:Aniline)~1:1.2 (Enone:Aniline)A slight excess of the aniline ensures complete consumption of the limiting enone.
Key Analysis Yield, Purity (NMR)Yield, Purity (NMR), Enantiomeric Excess (Chiral HPLC) The primary goal of Protocol 2 is to control stereochemistry, requiring specialized analysis.
Protocol 3: One-Pot Hantzsch-Type Synthesis of a 1,4-Dihydropyridine Derivative

This multi-component protocol demonstrates the power of tandem reactions to rapidly build molecular complexity. It combines the aza-Michael addition with an intramolecular condensation to form a medicinally relevant 1,4-dihydropyridine scaffold. [9][15] Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine an aromatic aldehyde (1.0 mmol, 1.0 equiv), ethyl acetoacetate (1.0 mmol, 1.0 equiv), and 3-(methoxymethyl)aniline (1.0 mmol, 1.0 equiv) in ethanol (10 mL).

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes. The initial step is the formation of an enamine from the aniline and ethyl acetoacetate, and a Knoevenagel condensation product from the aldehyde and a second equivalent of the ketoester (often generated in situ with an ammonia source, but direct use of the aniline is a variation). For a classical Hantzsch reaction, a second equivalent of the β-dicarbonyl and an ammonia source (like ammonium acetate) would be used. This protocol describes a related cyclization.

  • Cyclization: Heat the reaction mixture to reflux (approx. 80 °C) for 6-12 hours.

  • Monitoring: Monitor the formation of the dihydropyridine product by TLC.

  • Isolation: Upon completion, cool the reaction to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: If necessary, recrystallize the product from ethanol or purify by column chromatography to obtain the pure 1,4-dihydropyridine derivative.

Conclusion and Future Outlook

The reaction of 3-(methoxymethyl)aniline with α,β-unsaturated ketones is a versatile and powerful tool for synthetic chemists. By carefully selecting the catalyst and reaction conditions, researchers can control the outcome to produce either linear β-amino ketones or complex heterocyclic scaffolds. The development of asymmetric variants has opened the door to the efficient synthesis of chiral building blocks essential for the discovery of new therapeutics. The protocols and principles outlined in this guide provide a solid foundation for harnessing this reaction's full potential in a research and development setting.

References

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  • Kumar, R., et al. (2022). A Facile, One-Pot Synthesis of 1,4-Dihydropyridine Derivative by Using Polyaniline Supported Zinc Oxide Nanoparticle via Hantzsch Reaction. Journal of Chemistry, 2022, 1-10. [Link]

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Application Note: A Strategic Approach to the Biological Screening of 3-(Methoxymethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The aniline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutics, particularly in oncology.[1] Derivatives of 3-(methoxymethyl)aniline represent a promising, yet underexplored, chemical space for the discovery of novel modulators of cellular pathways.[2] However, the aniline motif is also a well-known "structural alert" due to its potential for metabolic bioactivation into reactive metabolites, which can lead to idiosyncratic adverse drug reactions.[3][4] This guide provides a comprehensive, multi-tiered strategy for the biological screening of a library of 3-(methoxymethyl)aniline derivatives. We outline a logical progression from high-throughput primary screens to secondary, mechanism-of-action assays and essential early-stage safety profiling. This workflow is designed to efficiently identify potent and selective "hits" while simultaneously flagging compounds with potential toxicity liabilities, thereby maximizing the potential for successful lead optimization.

The Screening Cascade: A Tiered Strategy for Hit Identification

A tiered or cascaded screening approach is fundamental for the cost-effective and efficient evaluation of a compound library. This strategy prioritizes resources by using broad, high-throughput assays to identify initial "hits," which are then subjected to more complex, lower-throughput assays for validation and characterization. This eliminates unpromising compounds early in the process.

The proposed cascade involves three key stages:

  • Primary Screening: Rapidly assess the entire compound library for a desired biological activity (e.g., anti-proliferative effects or specific enzyme inhibition) at a single high concentration.

  • Secondary & Confirmatory Assays: Validate "hits" from the primary screen through dose-response studies, orthogonal assays, and mechanism-of-action (MoA) investigations.

  • Early Safety & Liability Assessment: Profile validated hits for general cytotoxicity in non-target cells to distinguish specific activity from broad toxicity.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & MoA cluster_2 Tier 3: Early Safety Profiling cluster_3 Outcome p1 High-Throughput Screen (e.g., Cell Viability or Kinase Activity) Single Concentration (e.g., 10 µM) p2 Dose-Response (IC50) Curve Generation p1->p2 Active 'Hits' p3 Target Engagement Assay (e.g., Western Blot, CETSA) p2->p3 Confirmed Potency p5 Counter-Screen: Cytotoxicity in Non-Malignant Cells (e.g., HEK293, Primary Hepatocytes) p2->p5 Confirmed Potency p4 Functional Cellular Assay (e.g., ELISA for Cytokine) p3->p4 p6 Prioritized 'Hit' Compound (Potent, Selective, Low Toxicity) p4->p6 Favorable Profile p5->p6 Favorable Profile

Figure 1: A tiered screening cascade for 3-(methoxymethyl)aniline derivatives.

Primary Screening Assays: Identifying "Hits"

Given that aniline scaffolds are prevalent in kinase inhibitors and anticancer agents, a logical starting point is a high-throughput screen for anti-proliferative or cytotoxic activity.[5][6]

Cell Viability Assay (ATP-Based Luminescence)

Expertise & Experience: This assay is chosen over colorimetric methods like MTT because it is generally faster, more sensitive, and has a wider dynamic range.[7][8] It measures ATP levels, which are a direct indicator of metabolically active, viable cells.[8] A decrease in ATP is a robust marker for either cytotoxic (cell death) or cytostatic (inhibition of proliferation) effects.[9]

Protocol: Luminescent ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed a cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer) into 96-well or 384-well white, clear-bottom plates at a pre-determined optimal density. Incubate for 24 hours to allow cells to adhere.

  • Compound Addition: Add 3-(methoxymethyl)aniline derivatives to the wells at a final concentration of 10 µM. Include vehicle-only (e.g., 0.1% DMSO) controls and a positive control for cell death (e.g., 100 µM staurosporine).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Reagent Preparation: Equilibrate the luminescent assay reagent to room temperature.

  • Lysis & Signal Generation: Add the reagent directly to each well in a volume equal to the culture medium. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a microplate reader.[7]

Trustworthiness: Data is normalized to vehicle-treated controls (defined as 100% viability) and a no-cell background control. Hits are typically defined as compounds that cause ≥50% reduction in cell viability.

ParameterRecommended ConditionRationale
Plate Type White, clear-bottom 96/384-wellWhite walls enhance luminescent signal and prevent well-to-well crosstalk.
Cell Line Relevant cancer cell line (e.g., A549)Choice depends on the therapeutic hypothesis.
Compound Conc. 10 µMA standard concentration for primary screening to identify potent hits.
Incubation Time 48-72 hoursAllows sufficient time for compounds to exert anti-proliferative effects.
Detection LuminescenceOffers high sensitivity for detecting changes in cell viability.[8]

Secondary & Confirmatory Assays: Validating Hits

Hits from the primary screen require validation to confirm their activity, determine their potency, and elucidate their mechanism of action.

IC₅₀ Determination

The first step is to generate a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀). This is performed using the same cell viability assay protocol as above, but with a serial dilution of the hit compound (e.g., 10 concentrations ranging from 100 µM to 1 nM).

Mechanism of Action: Kinase Pathway Modulation

Many aniline-based drugs function by inhibiting protein kinases, which are critical regulators of cell signaling.[10][11] A key secondary assay is to determine if the observed anti-proliferative effect is due to the modulation of a specific kinase pathway. Western blotting is a robust, semi-quantitative method for this purpose.[12][13]

Expertise & Experience: If the 3-(methoxymethyl)aniline derivatives are designed to target a specific pathway, such as the EGFR signaling cascade, Western blotting for the phosphorylated (i.e., active) form of the kinase and its downstream effectors (e.g., Akt, ERK) provides direct evidence of target engagement within the cell.[5]

Kinase_Pathway cluster_pathway Simplified Receptor Tyrosine Kinase (RTK) Pathway Ligand Growth Factor (e.g., EGF) RTK RTK (e.g., EGFR) Ligand->RTK pRTK p-RTK (Active) RTK->pRTK Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., Ras/Raf/ERK, PI3K/Akt) pRTK->Downstream Activation Compound Aniline Derivative (Inhibitor) Compound->pRTK Inhibition Response Cell Proliferation, Survival Downstream->Response

Figure 2: Inhibition of a generic RTK signaling pathway by an aniline derivative.

Protocol: Western Blot for Phospho-Protein Analysis

  • Cell Treatment & Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of the hit compound (e.g., 0.1x, 1x, and 10x the IC₅₀) for a short duration (e.g., 1-4 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using electroblotting.[14][15]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated target of interest (e.g., anti-phospho-EGFR) and its total protein counterpart (anti-total-EGFR). A loading control (e.g., anti-GAPDH or anti-β-actin) should also be used.[16]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody species (e.g., anti-rabbit HRP).[15]

  • Detection: Wash the membrane again. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[16]

Trustworthiness: A dose-dependent decrease in the level of the phosphorylated protein, without a significant change in the total protein level, is strong evidence of on-target activity.

Functional Outcome: Cytokine Release Assay (ELISA)

Expertise & Experience: If the target kinase is involved in inflammatory signaling (e.g., a JAK kinase), a functional assay measuring a downstream consequence, such as the inhibition of cytokine production, is highly valuable. An Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying specific proteins like cytokines in cell culture supernatants.[17][18]

Protocol: Sandwich ELISA for TNF-α Secretion

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for TNF-α (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.[19]

  • Blocking: Wash the plate with Wash Buffer (PBS with 0.05% Tween-20). Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer (e.g., PBS with 1% BSA) to each well and incubating for 1-2 hours at room temperature.[19]

  • Sample Addition: While the plate is blocking, treat an immune cell line (e.g., LPS-stimulated RAW 264.7 macrophages) with your hit compounds for 24 hours. Collect the cell culture supernatants. Add 100 µL of standards and supernatants to the appropriate wells of the washed ELISA plate. Incubate for 2 hours at room temperature.[20]

  • Detection Antibody: Wash the plate. Add 100 µL of a biotinylated detection antibody specific for TNF-α to each well. Incubate for 1-2 hours at room temperature.[21]

  • Enzyme Conjugate: Wash the plate. Add 100 µL of streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature, protected from light.[21]

  • Substrate Development: Wash the plate. Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes in the dark. A blue color will develop.[19]

  • Stop Reaction: Add 50 µL of Stop Solution (e.g., 1M Sulfuric Acid) to each well. The color will change to yellow.

  • Data Acquisition: Read the absorbance at 450 nm immediately using a microplate reader.[20]

Trustworthiness: The concentration of TNF-α in each sample is calculated from a standard curve generated with recombinant TNF-α. A dose-dependent reduction in TNF-α secretion by the hit compound validates its functional activity.

Early Stage Safety & Liability Assessment

Expertise & Experience: A critical aspect of screening aniline-containing compounds is to de-risk for toxicity early.[3] A compound that kills cancer cells is only useful if it does so with a therapeutic window, meaning it is significantly less toxic to non-cancerous cells. Therefore, a counter-screen for cytotoxicity in a non-malignant cell line is essential.

Protocol: Non-Malignant Cell Cytotoxicity Assay

This protocol is identical to the primary cell viability assay (Section 2.1) but uses a non-cancerous cell line, such as HEK293 (human embryonic kidney cells) or a primary cell type like human hepatocytes.

Data Interpretation and Hit Prioritization

A therapeutic index (TI) or selectivity index (SI) can be calculated to prioritize hits:

  • SI = IC₅₀ (Non-malignant cells) / IC₅₀ (Cancer cells)

A higher SI value (ideally >10) indicates that the compound is selectively toxic to cancer cells and is a more promising candidate for further development.

CompoundCancer Cell IC₅₀ (µM)Non-Malignant Cell IC₅₀ (µM)Selectivity Index (SI)p-EGFR Inhibition (Western)TNF-α Release IC₅₀ (µM)Decision
Derivative A 0.5> 50> 100YesN/APrioritize
Derivative B 1.21.51.25YesN/ADeprioritize (Toxic)
Derivative C > 20> 50-No2.5Pursue (Inflammation)
Derivative D 2.5> 50> 20No> 20Deprioritize (Off-target)

Conclusion

This application note details a robust and logical screening cascade for the evaluation of 3-(methoxymethyl)aniline derivatives. By integrating primary cell-based screening, mechanism-of-action studies, and crucial early safety profiling, this strategy enables the efficient identification of compounds with promising therapeutic potential. It emphasizes the importance of not only discovering what a compound does, but also what it does not do, providing a solid foundation for subsequent lead optimization efforts in drug discovery.

References

  • Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Biocompare. [Link]

  • Molecular Devices. (n.d.). Cell Viability, Cell Proliferation, Cytotoxicity Assays. Retrieved from Molecular Devices website. [Link]

  • Dupré, C., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. PubMed. [Link]

  • Koyama, Y., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • Agilent. (n.d.). GPCR Signaling Assays. Retrieved from Agilent website. [Link]

  • Aviva Systems Biology. (n.d.). Enzyme-Linked ImmunoSorbent Assay (ELISA) Protocol. Retrieved from Aviva Systems Biology website. [Link]

  • Assay Genie. (n.d.). ELISA: A Comprehensive Guide to Enzyme-Linked Immunosorbent Assay. Retrieved from Assay Genie website. [Link]

  • Zhu, T., & Fang, Y. (2019). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • Davis, M. I., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from Reaction Biology website. [Link]

  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from Assay Genie website. [Link]

  • Assay Genie. (n.d.). Complete ELISA Guide: Get Reliable Results Every Time. Retrieved from Assay Genie website. [Link]

  • Klutchko, S. R., et al. (2006). Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. PubMed. [Link]

  • Hryhorenko, O. O., et al. (2023). SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. Journal of Chemistry and Technologies. [Link]

  • Al-Ostoot, F. H., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][19][22][23]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. PMC. [Link]

  • Technology Networks. (2023). Western Blot Procedures, Analysis and Purpose. Retrieved from Technology Networks website. [Link]

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  • Wikipedia. (n.d.). Western blot. Retrieved from Wikipedia website. [Link]

  • Stepan, A. F., et al. (2015). Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs. ResearchGate. [Link]

  • D'Souza, M. S., & Isloor, A. M. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. [Link]

  • MBL Life Science. (n.d.). The principle and method of Western blotting (WB). Retrieved from MBL Life Science website. [Link]

  • PubChem. (n.d.). 3-fluoro-4-methoxy-N-(methoxymethyl)aniline. Retrieved from PubChem website. [Link]

  • Pająk, K., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC. [Link]

  • Mallesha, L., et al. (2014). Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. Journal of Applicable Chemistry. [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from Cresset Group website. [Link]

  • Pająk, K., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Suzuki-Miyaura Coupling of 3-(Methoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the Suzuki-Miyaura cross-coupling of 3-(methoxymethyl)aniline. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and reproducibility of this specific transformation. The inherent electronic properties of 3-(methoxymethyl)aniline present unique challenges that require careful consideration of reaction parameters. This document provides in-depth, field-proven insights in a direct question-and-answer format, moving from common inquiries to advanced troubleshooting and systematic optimization.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with 3-(bromomethyl)aniline is giving very low to no yield. What is the most likely culprit?

A1: Low conversion in the coupling of an electron-rich aniline derivative like 3-(methoxymethyl)aniline often points to a suboptimal catalyst system or catalyst deactivation. The electron-donating nature of the substituted aniline ring can slow down the initial oxidative addition step, a critical phase in the catalytic cycle.[1] Furthermore, the aniline's nitrogen atom can coordinate with the palladium center, leading to catalyst inhibition.[2] The primary areas to investigate are:

  • Catalyst & Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this class of substrate.[2] You must use a sufficiently electron-rich and sterically bulky phosphine ligand to promote both oxidative addition and the final reductive elimination step.

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen.[2] Inadequate degassing of solvents and reagents is a very common cause of reaction failure, as it leads to the formation of inactive palladium oxides.

  • Reagent Quality: The presence of water can lead to a key side reaction called protodeboronation, which consumes the boronic acid coupling partner.[2] Ensure all solvents and bases are anhydrous.

Q2: I'm seeing a lot of homocoupling of my boronic acid. How can I prevent this?

A2: Boronic acid homocoupling (e.g., forming a biaryl from two boronic acid molecules) is typically promoted by the presence of oxygen. Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which can then undergo two transmetalation events with the boronic acid, followed by reductive elimination to form the undesired homocoupled product.[2] The most effective preventative measure is the rigorous exclusion of oxygen. This involves:

  • Using flame-dried or oven-dried glassware.

  • Thoroughly degassing all solvents and liquid reagents by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or using several freeze-pump-thaw cycles.[2]

  • Maintaining a positive pressure of an inert atmosphere throughout the entire reaction setup and duration.

Q3: What is protodeboronation and how does it affect my reaction?

A3: Protodeboronation is a destructive side reaction where the carbon-boron bond of your boronic acid is cleaved by a proton source (most commonly water), replacing it with a hydrogen atom.[2] This effectively removes your nucleophilic coupling partner from the reaction mixture, leading to low yields and unreacted starting material. To minimize this:

  • Use anhydrous solvents and reagents.

  • Consider using a boronate ester (e.g., a pinacol ester) instead of a boronic acid, as they are often more stable and less prone to protodeboronation.[3]

  • Choose your base and solvent system carefully. While some water is often used in Suzuki reactions to dissolve the base, excessive amounts can exacerbate this issue.[4] Anhydrous conditions using bases like potassium phosphate (K₃PO₄) can be beneficial.[5]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The cycle consists of three primary steps, each with its own requirements for success.

Suzuki Catalytic Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)-X(L)₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)-Ar'(L)₂ (Transmetalation Complex) oa_complex->trans_complex Transmetalation product_complex Ar-Ar' + Pd(0)L₂ trans_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration aryl_halide Ar-X aryl_halide->oa_complex boronic_acid Ar'-B(OR)₂ boronic_acid->trans_complex base Base (e.g., K₂CO₃) base->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

In-Depth Troubleshooting Guide

When simple fixes are not enough, a more systematic approach is required. Use this guide to diagnose and resolve persistent issues.

Problem 1: Low or No Conversion
Potential Cause Scientific Rationale & Explanation Recommended Solution(s)
Inefficient Oxidative Addition 3-(Methoxymethyl)aniline is electron-rich, making the aryl halide less electrophilic and slowing its reaction with the Pd(0) center. This is often the rate-limiting step.Switch to a more active catalyst system. Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or Davephos.[1][6] These ligands accelerate oxidative addition and stabilize the palladium center. Consider using a pre-formed palladium catalyst (precatalyst) for better consistency.[5]
Catalyst Inhibition/Deactivation The aniline nitrogen can coordinate to the palladium catalyst, sequestering it from the catalytic cycle. At high temperatures, the catalyst can also decompose to form inactive palladium black.Use a ligand that sterically shields the palladium center. Bulky Buchwald-type ligands can help prevent substrate/product inhibition.[1] If palladium black is observed, consider lowering the reaction temperature or reducing the reaction time.
Poor Base Efficacy The base is critical for activating the boronic acid in the transmetalation step.[2] If the base is not strong enough, is not sufficiently soluble, or is of poor quality (e.g., hydrated), this step will fail.Screen different bases. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often more effective than potassium carbonate (K₂CO₃) for challenging couplings.[1][2] Ensure the base is anhydrous and finely powdered to maximize surface area and reactivity.[2]
Inappropriate Solvent The solvent must solubilize all components of the reaction and be stable at the reaction temperature. Poor solubility of any reagent will hinder the reaction.Screen alternative solvents. Common choices include 1,4-dioxane, toluene, 2-MeTHF, or DMF, often with 5-10% water to aid in dissolving the base.[5][7][8] For solubility issues, a more polar aprotic solvent like DMF or NMP might be beneficial.[4][6]
Problem 2: Significant Side Product Formation
Side Product Observed Mechanism of Formation Recommended Solution(s)
Dehalogenation of Starting Material After oxidative addition, the Ar-Pd(II)-X complex can react with a proton source (e.g., trace water, amine) to undergo reductive elimination, yielding the dehalogenated arene instead of the cross-coupled product.[3]Ensure strictly anhydrous conditions. Use a strong, non-nucleophilic base. Sometimes, changing the ligand can alter the rate of reductive elimination relative to other pathways.
Homocoupling of Boronic Acid As discussed in the FAQs, this is primarily caused by oxygen oxidizing the Pd(0) catalyst.[2]Improve degassing procedures. Use freeze-pump-thaw cycles for the most rigorous oxygen removal. Ensure a high-purity inert gas source and maintain a leak-free reaction setup.
Hydrolysis of Methoxymethyl Ether If the reaction conditions are too acidic or involve prolonged heating with certain reagents, the methoxymethyl ether group could potentially be cleaved.This is less common under typical Suzuki conditions (which are basic). However, if observed during acidic workup, neutralize the mixture promptly. Ensure the reaction is not heated excessively for extended periods.

Systematic Optimization Workflow

For a truly challenging coupling, a logical, stepwise optimization is more effective than random screening. The following workflow provides a structured approach.

Optimization Workflow start Low Yield (<50%) with Standard Conditions* (e.g., Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O) step1 Step 1: Catalyst/Ligand Screen (Keep Base/Solvent Constant) start->step1 ligands Test Bulky, Electron-Rich Ligands: - SPhos - XPhos - Davephos - CataCXium A step1->ligands step2 Step 2: Base Screen (Use Best Catalyst from Step 1) step1->step2 Yield Improved? bases Test Stronger, Anhydrous Bases: - K₃PO₄ - Cs₂CO₃ - K₂CO₃ (anhydrous) step2->bases step3 Step 3: Solvent Screen (Use Best Catalyst/Base Combo) step2->step3 Yield Improved? solvents Test Aprotic Solvents: - 1,4-Dioxane - 2-MeTHF - Toluene (Consider anhydrous vs. aq. conditions) step3->solvents step4 Step 4: Temperature & Concentration (Fine-Tuning) step3->step4 Yield Improved? end Optimized High-Yield Protocol step4->end

Caption: A logical workflow for optimizing the Suzuki coupling reaction.

Data Presentation: Comparison of Reaction Parameters

The selection of catalyst, ligand, and base is paramount. The tables below, adapted from literature on challenging aniline couplings, illustrate the impact of these choices.

Table 1: Comparison of Palladium Catalyst Systems for Challenging Couplings | Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Yield | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | Good to Excellent |[1][2] | | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | Good to Excellent |[1][2] | | Pd₂(dba)₃ | Davephos | KOH | NMP | 100 | Good to Excellent |[6] | | CataCXium A Palladacycle | Cs₂CO₃ | 2-MeTHF | 70-80 | Excellent |[8] | | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | Low (for anilines) |[8] |

Table 2: Effect of Base and Solvent on Suzuki Coupling Yield

Base Solvent Yield (%) Observations Reference(s)
K₃PO₄ 1,4-Dioxane High (e.g., >90%) Often a very effective combination for challenging couplings.[2] [2]
Cs₂CO₃ DMF Good Cesium bases are highly effective but more expensive. [2][9]
K₂CO₃ Toluene/H₂O Moderate to Low A classic system, but may be less effective for electron-rich anilines.[7] [7]

| Na₂CO₃ | DMF/H₂O | Good | A cost-effective option that can be highly effective in certain systems.[9][10] |[9][10] |

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol is a generalized starting point and must be adapted and optimized for your specific aryl halide and boronic acid partners.

Materials:

  • 3-(Methoxymethyl)aryl halide (e.g., bromide) (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., Anhydrous, powdered K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

Procedure:

  • Glassware Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and a condenser under high vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the cooled flask, add the 3-(methoxymethyl)aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the anhydrous base (2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., 2 mol%) and the ligand (e.g., 4 mol% SPhos) if required, and add them to the Schlenk flask.[2] Note: Some precatalysts already contain the ligand.

  • Inert Atmosphere Purge: Evacuate the sealed flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe through a septum. The total volume should result in a concentration of approximately 0.1 M with respect to the aryl halide.[8]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

References

  • Benchchem. Technical Support Center: Catalyst Selection for Reactions with 3-Methoxyphenyl Derivatives. Benchchem. Accessed January 12, 2026.
  • ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction.
  • PMC. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. Accessed January 12, 2026.
  • Benchchem. Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. Benchchem. Accessed January 12, 2026.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed January 12, 2026.
  • ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a.
  • Reddit. How to approach choosing reaction conditions for Suzuki?. Reddit. Accessed January 12, 2026.
  • Royal Society of Chemistry. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Accessed January 12, 2026.
  • ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. Accessed January 12, 2026.
  • ResearchGate. Optimization of reaction conditions for Suzuki coupling.
  • National Institutes of Health. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. NIH. Accessed January 12, 2026.
  • ResearchGate. How can I solve my problem with Suzuki coupling?.

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Technical Support Center: Navigating the Reactivity of 3-(Methoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-(Methoxymethyl)aniline. This guide is structured to provide researchers, medicinal chemists, and process development scientists with in-depth, field-tested insights into the nuanced reactivity of this versatile building block, particularly focusing on the side reactions encountered under acidic conditions. Our goal is to move beyond simple protocols and explain the causal chemistry, enabling you to anticipate challenges, troubleshoot effectively, and optimize your synthetic strategies.

Introduction: The Dual-Personality of 3-(Methoxymethyl)aniline

3-(Methoxymethyl)aniline possesses two key functional groups that dictate its reactivity: the nucleophilic and activating amino group, and the acid-sensitive methoxymethyl (MOM) ether. Under neutral or basic conditions, the powerful electron-donating amino group dominates, directing electrophilic aromatic substitution (EAS) to the ortho and para positions (C2, C4, C6). However, the introduction of acid dramatically alters this landscape, often leading to unexpected and undesirable outcomes. This guide will dissect these acid-mediated side reactions and provide robust solutions.

Frequently Asked Questions & Troubleshooting

FAQ Section 1: Issues in Electrophilic Aromatic Substitution (EAS)

Question 1: My nitration/halogenation reaction is yielding the meta-substituted product instead of the expected ortho/para isomers. What is causing this regiochemical switch?

Root Cause Analysis: This is a classic and frequently encountered issue when working with anilines under strongly acidic conditions (e.g., HNO₃/H₂SO₄). The basic amino group is readily protonated by the strong acid to form an anilinium ion (-NH₃⁺).[1] Unlike the electron-donating -NH₂ group, the -NH₃⁺ group is a powerful electron-withdrawing and deactivating group due to its positive charge. This deactivation electronically favors electrophilic attack at the meta position.[1]

Preventative Strategy: Attenuating Amine Reactivity via N-Acetylation The most reliable solution is to temporarily "mask" the amine's basicity and strong activating nature by converting it to an N-acetyl amide (acetanilide). The resulting amide is still an ortho, para-director but is significantly less basic and less activating, which prevents both protonation and over-reactions like polyhalogenation.[2][3]

dot

Caption: Acid-catalyzed cleavage pathway of the methoxymethyl ether group.

Preventative Measures:

  • pH Control: Use the mildest acidic conditions possible for your transformation. If strong acids are required, consider if a different synthetic route is feasible.

  • Lewis Acids: Some Lewis acids can also promote this cleavage. [4][5]Screen different Lewis acids if this side reaction is observed.

  • Temperature: Perform the reaction and workup at low temperatures (e.g., 0 °C) to minimize the rate of cleavage.

  • Alternative Protecting Groups: If acid stability is paramount, consider replacing the methoxymethyl group with a more robust benzyl (Bn) ether, which is generally stable to a wider range of acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis. [6][7][8]

Summary of Key Side Reactions and Solutions

Side ReactionProbable Cause (Acidic Conditions)Recommended Solution(s)
Meta-Substitution Protonation of -NH₂ to form deactivating -NH₃⁺ group. [1]Protect the amine as an N-acetyl amide before EAS.
Friedel-Crafts Failure Lewis basic amine complexes with and deactivates the Lewis acid catalyst. [1][2]Protect the amine as an N-acetyl amide.
Polymerization (Tarry Byproducts) Oxidation of the electron-rich aniline, accelerated by acid. [9][10]Use an inert (N₂/Ar) atmosphere; control temperature; purify promptly.
Methoxymethyl Cleavage Acid-catalyzed hydrolysis of the MOM ether. [11]Use mildest acidic conditions possible; keep temperature low; consider alternative protecting groups like Benzyl ether.

Experimental Protocols

Protocol 1: N-Acetylation of 3-(Methoxymethyl)aniline

Objective: To protect the amino group as an acetamide to prevent acid-mediated side reactions.

Materials:

  • 3-(Methoxymethyl)aniline

  • Acetic Anhydride

  • Pyridine or an aqueous solution of Sodium Acetate

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Dissolve 1.0 equivalent of 3-(methoxymethyl)aniline in DCM.

  • Add 1.1 equivalents of pyridine (or a suitable non-nucleophilic base) to the solution and cool to 0 °C in an ice bath.

  • Slowly add 1.1 equivalents of acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-(3-(methoxymethyl)phenyl)acetamide, which can often be used in the next step without further purification.

Protocol 2: Aqueous Acidic Workup for Aniline Derivatives

Objective: To effectively remove excess acid and basic starting materials/byproducts.

Procedure:

  • After the reaction is complete, cool the mixture and dilute with a suitable organic solvent (e.g., Ethyl Acetate).

  • Carefully quench any excess reagents (e.g., slowly add to a stirred, cold solution of saturated sodium bicarbonate if strong acid is present).

  • Transfer to a separatory funnel and wash with saturated sodium bicarbonate solution until CO₂ evolution ceases.

  • Wash with water, followed by brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent in vacuo.

  • Note: If your desired product is also basic, it may be extracted into an acidic aqueous layer. In such cases, the pH of the aqueous layer must be carefully adjusted back to basic to re-extract the product. [12]

References

  • Reactions of Aniline. Chemistry Steps. [Link]

  • Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]

  • Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

  • A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. ResearchGate. [Link]

  • 24.8: Reactions of Arylamines. Chemistry LibreTexts. [Link]

  • How do I remove aniline from the reaction mixture?. ResearchGate. [Link]

  • 20.7: Reactions of Arylamines. Chemistry LibreTexts. [Link]

  • MOM Ethers. Organic Chemistry Portal. [Link]

  • Methoxymethyl ether. Wikipedia. [Link]

  • METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry. [Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. National Center for Biotechnology Information (NCBI). [Link]

  • Cleavage of methoxymethyl ethers with boron trichloride. A convenient, versatile preparation of chloromethyl ether derivatives. The Journal of Organic Chemistry. [Link]

  • Polymerization of aniline and its derivatives.
  • (PDF) The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products. ResearchGate. [Link]

  • End-Capped Poly(benzyl ethers): Acid and Base Stable Polymers That Depolymerize Rapidly from Head-to-Tail in Response to Specific Applied Signals. Macromolecules. [Link]

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. [Link]

  • Electrophilic Substitution Reaction of Aniline. Scribd. [Link]

  • Meta-electrophilic substitution on aniline. ResearchGate. [Link]

  • (PDF) Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. ResearchGate. [Link]

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Technical Support Center: Overcoming Catalyst Inhibition in 3-(Methoxymethyl)aniline Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered during the cross-coupling of 3-(methoxymethyl)aniline. The unique electronic and steric properties of this substrate can often lead to catalyst inhibition or deactivation. This resource offers a structured, question-and-answer-based approach to diagnose and resolve these common issues, ensuring the success of your synthetic endeavors.

Troubleshooting Guide

This section addresses specific experimental problems with detailed causal explanations and step-by-step protocols to get your reaction back on track.

Issue 1: Low to No Product Conversion

Question: I am attempting a Buchwald-Hartwig amination with 3-(methoxymethyl)aniline and an aryl bromide, but I'm observing very low or no conversion to the desired product. What are the likely causes and how can I fix this?

Answer: Low conversion is a frequent challenge and can stem from several factors related to catalyst inhibition and reaction conditions. The methoxymethyl group, while seemingly innocuous, can influence the reaction in subtle ways.

Probable Causes & Solutions:

  • Catalyst Inhibition by the Amine: Aniline derivatives can act as ligands for the palladium catalyst, sometimes leading to catalyst deactivation.[1] The methoxymethyl group's oxygen atom could potentially chelate to the palladium center, further stabilizing an inactive state.

    • Solution: Increase the ligand-to-palladium ratio. Adding a slight excess of your phosphine ligand can help prevent the aniline from competitively binding to the palladium center.[1]

  • Inappropriate Ligand Choice: The success of a cross-coupling reaction is highly dependent on the ligand.[2][3][4] A ligand that is not sufficiently electron-rich or sterically bulky may not facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[5]

    • Solution: Switch to a more robust ligand. For challenging substrates like 3-(methoxymethyl)aniline, bulky, electron-rich biarylphosphine ligands such as BrettPhos or RuPhos have shown broad utility and can overcome many of the limitations of earlier generation ligands.[6]

  • Poor Pre-catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient under your current conditions.[7]

    • Solution: Utilize a well-defined Pd(0) pre-catalyst. Alternatively, ensure your reaction conditions are conducive to the in-situ reduction of Pd(II). Sometimes, the amine itself can act as the reductant, but this is not always reliable.[8]

  • Base Incompatibility: The choice of base is critical and can significantly impact the reaction outcome.[8] A base that is too weak may not effectively deprotonate the amine, while a base that is too strong could lead to side reactions or degradation of your starting materials.[7]

    • Solution: Screen different bases. Common bases for Buchwald-Hartwig aminations include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).[8] The optimal base will depend on your specific substrates and solvent.

Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation)

Question: My reaction is producing the desired cross-coupled product, but I'm also seeing a significant amount of the hydrodehalogenated arene as a byproduct. What causes this and how can it be minimized?

Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings. It occurs when the aryl halide is reduced to the corresponding arene.

Probable Causes & Solutions:

  • Catalyst Deactivation Pathway: Certain catalyst deactivation pathways can lead to species that preferentially promote hydrodehalogenation. This is more common with electron-poor aryl halides.

    • Solution: Optimize the ligand and reaction temperature. A different ligand can alter the relative rates of the desired reductive elimination and undesired side reactions.[9] Lowering the reaction temperature may also help to suppress this pathway.

  • Presence of Protic Impurities: Water or other protic impurities in the reaction mixture can serve as a proton source for the hydrodehalogenation of the aryl halide.

    • Solution: Ensure strictly anhydrous conditions. Use freshly dried and degassed solvents, and flame-dry your glassware before use.[10]

Issue 3: Reaction Stalls Before Completion

Question: The reaction starts well, but then stalls before all of the starting material is consumed. What could be the reason for this?

Answer: A stalling reaction often points to catalyst decomposition or product inhibition.

Probable Causes & Solutions:

  • Limited Catalyst Lifetime: The palladium catalyst may not be stable under the reaction conditions for the entire duration of the reaction.

    • Solution: Consider a more robust pre-catalyst or a higher initial catalyst loading.[9] In some cases, adding a second portion of the catalyst midway through the reaction can help drive it to completion.

  • Product Inhibition: The cross-coupled product, now a more substituted aniline, might be a better ligand for the palladium center than the starting aniline or the phosphine ligand, leading to catalyst sequestration and inhibition.[9]

    • Solution: Experiment with different solvents to improve the solubility of all components and potentially minimize product inhibition. A change in solvent can alter the coordination environment around the palladium center.

Frequently Asked Questions (FAQs)

Q1: Can the methoxymethyl group itself react or interfere with the catalyst?

A1: While the methoxymethyl group is generally considered stable, the ether oxygen has lone pairs of electrons that could potentially coordinate to the palladium center. This coordination could stabilize certain intermediates in the catalytic cycle, potentially slowing down key steps like reductive elimination. In more extreme conditions, C-O bond activation could be a theoretical side reaction, though less common for this type of ether.[11]

Q2: What is the best general-purpose palladium catalyst and ligand combination to start with for 3-(methoxymethyl)aniline cross-couplings?

A2: For challenging C-N cross-coupling reactions, a good starting point is often a pre-catalyst like CataCXium A Pd G3 or a combination of a palladium source (e.g., Pd₂(dba)₃) with a bulky, electron-rich biarylphosphine ligand such as SPhos, XPhos, or RuPhos.[12] These systems have demonstrated broad substrate scope and high catalytic activity.[4][6]

Q3: How critical is the exclusion of oxygen and water in these reactions?

A3: Extremely critical. The active Pd(0) catalyst is readily oxidized to Pd(II) by oxygen, rendering it inactive for the oxidative addition step of the catalytic cycle.[10] Water can lead to unwanted side reactions like hydrodehalogenation of the aryl halide and protodeboronation in Suzuki couplings.[9][10] Therefore, it is essential to use anhydrous solvents and reagents and to maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[10]

Q4: I am considering a Suzuki coupling with a boronic acid derivative of 3-(methoxymethyl)aniline. Are there any specific issues to be aware of?

A4: Yes, in Suzuki-Miyaura couplings, the primary challenge with aniline-derived boronic acids is the potential for protodeboronation, where the boronic acid group is cleaved by water or other protic species.[10] It is crucial to use anhydrous conditions and a suitable base, such as K₃PO₄ or Cs₂CO₃, to minimize this side reaction.[9] The electronic properties of the 3-(methoxymethyl)aniline moiety can also influence the transmetalation step.

Q5: Can I use other cross-coupling reactions like Heck or Sonogashira with 3-(methoxymethyl)aniline?

A5: Yes, 3-(methoxymethyl)aniline can be used in other cross-coupling reactions. In a Heck reaction, the aniline would typically be part of the aryl halide partner. For a Sonogashira coupling, you could couple an aryl halide derivative of 3-(methoxymethyl)aniline with a terminal alkyne.[13][14] In both cases, the potential for the aniline nitrogen or the methoxy oxygen to coordinate to the palladium catalyst and influence its activity remains a consideration. Careful optimization of ligands and reaction conditions will be necessary.[15][16]

Data & Protocols

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
ParameterRecommended ConditionRationale
Palladium Pre-catalyst G3 Palladacycle (e.g., XPhos-G3-Pd)Well-defined, air-stable, and provides consistent results.
Ligand XPhos, SPhos, or RuPhosBulky, electron-rich ligands that promote efficient oxidative addition and reductive elimination.[5]
Base NaOtBu or LHMDSStrong, non-nucleophilic bases suitable for deprotonating anilines.
Solvent Toluene or DioxaneCommon solvents for this transformation, ensure they are anhydrous and degassed.[7]
Temperature 80-110 °CSufficient to overcome activation barriers, but may need optimization.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst oxidation.[10]
Protocol 1: General Procedure for Buchwald-Hartwig Amination of 3-(Methoxymethyl)aniline
  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), 3-(methoxymethyl)aniline (1.2 equiv.), the chosen phosphine ligand (1.5-2.0 mol %), and the palladium pre-catalyst (1.0-1.5 mol %).

  • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the base (1.4 equiv.) to the stirred solution.

  • Heat the reaction mixture to the desired temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Problem: Troubleshooting Workflow

Troubleshooting_Workflow Start Low/No Conversion Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Check_Conditions Assess Reaction Conditions Start->Check_Conditions Ligand Change Ligand (e.g., Buchwald Ligands) Check_Catalyst->Ligand Precatalyst Use Well-Defined Pre-catalyst Check_Catalyst->Precatalyst Base Screen Bases (NaOtBu, LHMDS, Cs2CO3) Check_Conditions->Base Solvent Change Solvent (Toluene, Dioxane) Check_Conditions->Solvent Inert Ensure Anhydrous & Inert Conditions Check_Conditions->Inert Success Reaction Successful Ligand->Success Precatalyst->Success Base->Success Solvent->Success Inert->Success

Caption: A logical workflow to diagnose and solve common issues in the cross-coupling reaction.

Mechanism of Potential Inhibition

Inhibition_Mechanism cluster_cycle Catalytic Cycle cluster_inhibition Inhibition Pathway Pd(0)L2 Pd(0)L₂ Pd(II)Complex L Ar-Pd(II)-X L Pd(0)L2->Pd(II)Complex Ar-X OxAdd Oxidative Addition Amine_Complex H₂N-R Ar-Pd(II)-X L Pd(II)Complex->Amine_Complex R-NH₂ Inhibited_Complex R'₂N-Pd(II)-Ar L Pd(II)Complex->Inhibited_Complex Amine_Coord Amine Coordination Product Ar-NHR Amine_Complex->Product Base Red_Elim Reductive Elimination Product->Pd(0)L2 Inhibitor 3-(Methoxymethyl)aniline Inhibitor->Inhibited_Complex Competitive Binding

Caption: Potential inhibition of the catalytic cycle by competitive coordination of the aniline substrate.

References

  • Surry, D. S., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1296-1329. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 132(42), 14944-14947. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1070-1081. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Angewandte Chemie International Edition, 47(26), 4889-4893. [Link]

  • Vantourout, J. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3121-3131. [Link]

  • Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19045-19069. [Link]

  • ResearchGate. (2025). A Multiligand-Based Palladium Catalyst for C-N Cross-Coupling Reactions. [Link]

  • Narayanam, J. M. R., & Stephenson, C. R. J. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 44(2), 121-133. [Link]

  • Li, Y., et al. (2024). Selective N S Coupling Reactions of N-Methoxy Arylamides and Sulfoxides Catalyzed by Iron Salt. ACS Omega, 9(32), 35689-35696. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Casado-Sánchez, A., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis, 12(22), 14170-14180. [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Ananthakrishnan, P., & Thomas, K. R. J. (2007). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 72(14), 5403-5406. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • Wang, Y., et al. (2022). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Catalysts, 12(11), 1278. [Link]

  • University of Rochester. (n.d.). Cross-Coupling Chemistry. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. [Link]

  • Keglevich, G., et al. (2021). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. Molecules, 26(20), 6211. [Link]

  • Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Catalysts, 12(1), 1. [Link]

  • Dowling, C. M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Scientific Reports, 14(1), 21971. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Stanetty, C., et al. (2013). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. Beilstein Journal of Organic Chemistry, 9, 219-225. [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Schmidt, A. F., et al. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (85), e51325. [Link]

  • ResearchGate. (2025). Palladium(II)-Catalyzed Heck Reaction: Novel Synthesis of Methyl (E)-3-(5-Amino-2,4-dimethoxyphenyl)acrylate as a Precursor to Carpatamides. [Link]

  • ResearchGate. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]

Sources

Technical Support Center: Optimization of Buchwald-Hartwig Amination for 3-(Methoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the optimization of the Buchwald-Hartwig amination, with a specific focus on moderately sterically hindered and electron-rich substrates such as 3-(methoxymethyl)aniline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into establishing robust reaction conditions and troubleshooting common experimental hurdles. The guidance herein moves beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a deeper understanding of this powerful C-N bond-forming reaction.

Frequently Asked Questions (FAQs): Establishing a Robust Baseline

This section addresses the foundational questions for setting up a successful Buchwald-Hartwig amination with 3-(methoxymethyl)aniline or structurally similar substrates.

Q1: What are the recommended starting conditions for coupling 3-(methoxymethyl)aniline with an aryl halide?

For a substrate like 3-(methoxymethyl)aniline, which is an electron-rich primary aniline with moderate steric bulk in the meta position, a robust starting point is crucial. The initial conditions should employ a modern, highly active catalyst system known to be effective for challenging couplings.

A recommended baseline protocol would involve a palladium precatalyst with a bulky, electron-rich biaryl phosphine ligand and a strong base in an anhydrous, aprotic solvent.

Recommended Starting Conditions:

  • Palladium Source: A G3 or G4 precatalyst (e.g., XPhos Pd G3) (0.5-2 mol%). These are air-stable and efficiently generate the active Pd(0) species.[1]

  • Ligand: XPhos or RuPhos. These bulky dialkylbiaryl phosphine ligands are highly effective for coupling primary amines and can overcome moderate steric hindrance.[2][3]

  • Base: Sodium tert-butoxide (NaOtBu) (1.2-1.5 equivalents). This strong base facilitates the deprotonation of the amine and promotes high reaction rates.[4][5]

  • Solvent: Toluene or 1,4-dioxane. These are common, effective solvents for this transformation.[4]

  • Temperature: 80-110 °C. The reaction often requires heating to drive the oxidative addition of less reactive aryl halides (especially chlorides) and ensure a reasonable reaction rate.[6]

  • Atmosphere: The reaction must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst and phosphine ligand.

Q2: How do I choose the right palladium source? Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst?

The choice of palladium source is critical for reproducibility and efficiency.

  • Pd(OAc)₂ / Pd₂(dba)₃: These are common Pd(II) and Pd(0) sources, respectively. However, they require in situ formation of the active catalytic species, which can be unreliable and may require higher catalyst loadings.[1][7] The reduction of Pd(II) to Pd(0) can be inconsistent, leading to variable results.

  • Palladium Precatalysts (G1-G6): Modern precatalysts are designed to provide a clean, rapid, and stoichiometric generation of the active LPd(0) species upon exposure to a base.[1] For substrates like 3-(methoxymethyl)aniline, using a G3 or G4 precatalyst is highly recommended as it bypasses the unreliable activation step, leading to more robust and reproducible reactions, often with lower catalyst loadings and at milder temperatures.[1]

Q3: Which class of ligands is most suitable for this type of aniline?

The evolution of the Buchwald-Hartwig amination has been driven by ligand development. For an electron-rich and moderately hindered aniline, the most successful ligands are bulky, electron-rich monodentate phosphines.

  • Dialkylbiaryl Phosphine Ligands: This class, developed by the Buchwald group, is the state-of-the-art for a wide range of C-N couplings.[3][8] Ligands like XPhos , RuPhos , and BrettPhos are particularly effective.[5][9] Their steric bulk promotes the formation of a monoligated palladium species, which accelerates both the rate-limiting oxidative addition and the final reductive elimination step.[8][9]

    • BrettPhos is often a superior choice for primary amines.[5][9]

    • RuPhos is excellent for secondary amines but also shows broad utility.[5][9]

  • Bidentate Ligands (e.g., BINAP, DPPF): While historically important, these ligands are often less effective for challenging substrates like hindered anilines or unactivated aryl chlorides and typically require higher reaction temperatures.[2][8]

Q4: What is the role of the base, and how do I select between strong and weak options?

The base plays a crucial role in the catalytic cycle: it deprotonates the amine-palladium complex to form the key palladium-amido intermediate, which then undergoes reductive elimination.[6][10] The choice of base is a balance between reactivity and substrate stability.

  • Strong Bases (NaOtBu, LHMDS): These are the most common and generally provide the fastest reaction rates, making them ideal for less reactive coupling partners.[4][5] However, they are incompatible with base-sensitive functional groups like esters or nitro groups.[4][5]

  • Weak Bases (K₃PO₄, Cs₂CO₃): These are used when the substrate contains base-sensitive functionalities.[4] Cesium carbonate (Cs₂CO₃) is often favored due to its better solubility in organic solvents compared to other inorganic bases.[1] Reactions with weak bases often require a more active catalyst system (e.g., a G3/G4 precatalyst) and may need higher temperatures to achieve good conversion.[4]

Troubleshooting Guide: Addressing Common Issues

Even with an optimized starting point, challenges can arise. This guide provides a systematic approach to diagnosing and resolving common problems.

Q1: My reaction shows low or no conversion. What are the primary causes and how can I fix it?

Low or no conversion is the most common issue and can stem from several factors.

  • Inactive Catalyst: The active Pd(0) species is susceptible to oxidation.

    • Solution: Ensure rigorous inert atmosphere techniques. Degas the solvent thoroughly before use. Using an air-stable precatalyst (like a G3 or G4) can significantly improve reliability.[1][7]

  • Suboptimal Ligand/Base Combination: The chosen ligand may not be active enough for the specific substrate combination, especially with challenging aryl chlorides.

    • Solution: Screen a panel of bulky phosphine ligands. If using a weak base like K₃PO₄, switch to a stronger base like NaOtBu, provided the substrate is stable.[4] The combination of a highly active ligand and a strong base is often necessary for difficult couplings.[4]

  • Poor Base Solubility: The deprotonation step can be hindered if the inorganic base has poor solubility in the reaction solvent.[4]

    • Solution: Consider switching to a more polar aprotic solvent like 1,4-dioxane or THF to improve base solubility. For inorganic bases, ensuring they are finely powdered (grinding before use) can increase surface area and reactivity.[1]

  • Insufficient Temperature: The oxidative addition of aryl chlorides is often the rate-limiting step and is highly temperature-dependent.[4][9]

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments. Solvents with higher boiling points like toluene (111 °C) or xylene (140 °C) may be necessary.[4]

Q2: I'm observing significant hydrodehalogenation of my aryl halide. How can I minimize this side reaction?

Hydrodehalogenation is a competing pathway where the aryl halide is reduced to the corresponding arene. This occurs via β-hydride elimination from the palladium-amido intermediate, a side reaction that competes with the desired reductive elimination.[8]

  • Cause: This side reaction is often promoted by ligands that are not bulky enough or by conditions that favor β-hydride elimination.

  • Solution 1: Change the Ligand: Switch to a more sterically hindered ligand. Bulky biaryl phosphine ligands (e.g., XPhos, BrettPhos) create a sterically congested environment around the palladium center, which disfavors the geometry required for β-hydride elimination and promotes the desired C-N reductive elimination.[8]

  • Solution 2: Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the productive coupling. Careful optimization of the base and solvent can also help minimize this unwanted side reaction.[4]

Q3: My starting materials or product are decomposing. What is the likely cause?

Decomposition is typically linked to the use of a base that is too strong for the functional groups present in the substrates.[4]

  • Cause: The methoxymethyl group in 3-(methoxymethyl)aniline, while generally stable, could be sensitive to extremely harsh basic conditions at high temperatures. Other functional groups on the aryl halide partner may also be sensitive.

  • Solution 1: Use a Weaker Base: Switch from NaOtBu to a milder inorganic base like Cs₂CO₃ or K₃PO₄.[1][4] This is the most effective way to protect base-sensitive functionalities. Remember that a weaker base will likely require a more active catalyst system and potentially higher temperatures to maintain a good reaction rate.[4]

  • Solution 2: Lower the Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable rate can prevent decomposition.[4]

Protocols & Data
Table 1: Comparison of Common Bases for Buchwald-Hartwig Amination
BasepKₐ(H) of Conj. AcidTypeStrengthsLimitations & Incompatibilities
NaOtBu ~19Strong, AlkoxideHigh reactivity, promotes fast reactions, good for difficult couplings.[4][5]Incompatible with base-sensitive groups (esters, ketones, nitro groups). Can promote side reactions at high temperatures.[4][5]
LHMDS ~26Strong, AmideVery strong, non-nucleophilic. Useful for protic substrates or when NaOtBu fails.[4][5]Highly moisture-sensitive. Can be too harsh for delicate substrates.[4]
K₃PO₄ ~12.3Weak, InorganicMild, excellent for substrates with base-sensitive functionalities.[4]Often requires higher temperatures and a highly active ligand/catalyst system. Slower reaction rates.[1][4]
Cs₂CO₃ ~10.2Weak, InorganicMild, good solubility in some organic solvents. A good alternative to K₃PO₄.[1][4]Similar to K₃PO₄, success is highly dependent on the ligand and reaction temperature.[4]
Table 2: Recommended Ligands for 3-(Methoxymethyl)aniline
LigandStructure TypeKey FeaturesRecommended Use Case
XPhos Dialkylbiaryl PhosphineHighly bulky and electron-rich. General-purpose, highly active ligand.[3]Excellent starting point for coupling with aryl chlorides and bromides.
BrettPhos Dialkylbiaryl PhosphineSpecifically designed for coupling primary amines.[5][9]Potentially superior performance for 3-(methoxymethyl)aniline, especially if mono-arylation is critical.
RuPhos Dialkylbiaryl PhosphineVery effective for a broad range of substrates, particularly secondary amines.[5][9]A good alternative to screen, especially if other ligands give sluggish performance.
Protocol 1: General Screening Protocol for Ligand/Base Optimization

This protocol describes setting up small-scale, parallel reactions to efficiently screen conditions.

  • Preparation: In a glovebox, array several 2 mL vials equipped with stir bars.

  • Dispensing Solids: To each designated vial, add the aryl halide (1.0 equiv., e.g., 0.1 mmol), the chosen base (1.5 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and any additional ligand if not using a precatalyst.

  • Dispensing Liquids: Add the solvent (e.g., Toluene, 0.5 M) to each vial.

  • Amine Addition: Add 3-(methoxymethyl)aniline (1.2 equiv.) to each vial.

  • Reaction: Seal the vials tightly with screw caps, remove them from the glovebox, and place them in a pre-heated aluminum reaction block on a stirrer hotplate set to the desired temperature (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 4, 8, or 16 hours), cool the reactions to room temperature. Dilute an aliquot from each vial and analyze by LC-MS or GC-MS to determine conversion and identify major side products.

Mechanistic Insights & Workflows

A fundamental understanding of the catalytic cycle is key to rational optimization.

Diagram 1: The Buchwald-Hartwig Catalytic Cycle

Buchwald-Hartwig Cycle pd0 LPd(0) (Active Catalyst) oa_complex LPd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (+ Ar-X) (Often Rate-Limiting for Ar-Cl) amine_complex [LPd(II)(Ar)(AmineH)]+X- oa_complex->amine_complex Amine Coordination (+ Amine-H) amido_complex LPd(II)(Ar)(Amine) amine_complex->amido_complex Deprotonation (+ Base, - Base-H+X-) amido_complex->pd0 Reductive Elimination (Forms C-N Bond) (- Ar-Amine)

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting Workflow start Problem: Low or No Conversion check_inert 1. Check Inert Atmosphere & Degas Solvents? start->check_inert use_precat Switch to Air-Stable Precatalyst (G3/G4) check_inert->use_precat No/Unsure check_temp 2. Is Temperature High Enough? (Especially for Ar-Cl) check_inert->check_temp Yes use_precat->check_temp increase_temp Increase Temperature (e.g., 100-120 °C) check_temp->increase_temp No check_base 3. Is Base Strong Enough & Soluble? check_temp->check_base Yes increase_temp->check_base stronger_base Switch to Stronger Base (e.g., NaOtBu) check_base->stronger_base No check_ligand 4. Is Ligand Optimal? check_base->check_ligand Yes stronger_base->check_ligand screen_ligands Screen Bulky Ligands (XPhos, BrettPhos) check_ligand->screen_ligands No/Unsure success Reaction Optimized check_ligand->success Yes screen_ligands->success

Caption: A decision tree for troubleshooting low-yielding reactions.

References
  • BenchChem. (n.d.). Optimizing base and solvent conditions for Buchwald-Hartwig amination with bulky anilines.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Deng, X.-F., et al. (2025). New NHC-Pd Complexes Bearing Bulky Steric Hindrance: Synthesis and Catalytic Activity in the Heteroaryl–Heteroaryl Buchwald–Hartwig Amination Reaction. ResearchGate.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Various Authors. (2023). Chapter 3: Synthetic Methods for Primary Anilines. IntechOpen.
  • Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969.
  • Sunesson, Y., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 79(24). ResearchGate.
  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. Journal of Organic Chemistry, 79(24), 11961-9. PubMed.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129.
  • ACS Omega. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry.
  • Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
  • Reddit. (2022). Hartwig Buchwald coupling. r/chemistry.
  • ResearchGate. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig....
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
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  • Reddit. (2025). Brainstorming a Buchwald-Hartwig coupling. r/Chempros.
  • Catalysis Science & Technology. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.).
  • Chemistry World. (2020). Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings.

Sources

Preventing homocoupling in Suzuki reactions of 3-(Methoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Reactions of 3-(Methoxymethyl)aniline

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when coupling 3-(methoxymethyl)aniline, with a primary focus on diagnosing and preventing unwanted homocoupling side reactions.

Troubleshooting Guide: Homocoupling & Other Side Reactions

This section is designed to help you diagnose and solve specific issues you may encounter during your experiments.

Q1: I'm observing a significant amount of a biaryl byproduct derived from my boronic acid. What is causing this and how can I prevent it?

A1: This is a classic case of boronic acid homocoupling, a common side reaction in Suzuki couplings.

Root Causes & Mechanisms: The primary cause is often the presence of dissolved oxygen in your reaction mixture, which can initiate a separate catalytic cycle involving Pd(II) species.[1] In this pathway, two molecules of your boronic acid transmetalate with a Pd(II) center, which then undergoes reductive elimination to form the symmetrical biaryl byproduct and Pd(0).[1][2] This process is often accelerated by the presence of a base.[3]

Another contributing factor can be the use of a Pd(II) precatalyst (like Pd(OAc)₂) without an efficient pre-reduction to the active Pd(0) state. If free Pd(II) is present before the oxidative addition of your aryl halide, it can readily enter the homocoupling cycle.[2]

Solutions & Scientific Rationale:

  • Rigorous Degassing: This is the most critical step. Dissolved oxygen can re-oxidize Pd(0) to Pd(II), fueling the homocoupling cycle.[1][2]

    • Protocol: Before adding your catalyst, sparge the solvent and the reaction mixture (containing the aniline, boronic acid, and base) with an inert gas (Argon or Nitrogen) for at least 20-30 minutes.[1][4] Maintaining a positive pressure of inert gas throughout the reaction is crucial.[4]

  • Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can minimize the amount of initial Pd(II).[2] Alternatively, modern Buchwald precatalysts are designed for clean and efficient in situ generation of the active Pd(0) catalyst, which can suppress this side reaction.[2]

  • Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or bulky N-heterocyclic carbenes - NHCs) can accelerate the rate-determining oxidative addition and the final reductive elimination step of the desired cross-coupling cycle.[5][6] This helps the desired reaction outcompete the homocoupling pathway.

  • Slow Addition of Boronic Acid: In some cases, adding the boronic acid solution slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[7]

Q2: My reaction is sluggish and forcing conditions (high temperature) are leading to a complex mixture of byproducts, including protodeboronation. Why is this happening with an electron-rich aniline derivative?

A2: The electron-donating nature of the aniline and methoxymethyl groups makes the oxidative addition step inherently challenging, while harsh conditions promote boronic acid degradation.

Root Causes & Scientific Rationale: The oxidative addition of the aryl halide to the Pd(0) center is the first and often rate-determining step in the catalytic cycle.[5] Electron-donating groups, like the amine and ether on your 3-(methoxymethyl)aniline substrate, increase the electron density on the aromatic ring. This makes the carbon-halogen bond stronger and less susceptible to cleavage by the electron-rich Pd(0) catalyst, thus slowing down the reaction.[8]

Forcing the reaction with high heat can lead to thermal decomposition of the boronic acid, a side reaction known as protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[9][10] This is especially problematic in aqueous basic conditions.[9]

Solutions & Scientific Rationale:

  • Catalyst System Optimization: This is paramount for activating electron-rich aryl halides.

    • Ligands: Use highly electron-rich and sterically hindered ligands. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed specifically to promote oxidative addition with challenging substrates like aryl chlorides and electron-rich aryl bromides.[5][8] These ligands stabilize the Pd(0) center and increase its reactivity.[6]

    • Catalyst Loading: For difficult couplings, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) may be necessary to achieve a reasonable reaction rate.

  • Choice of Base and Solvent:

    • Base: A stronger base is often required to facilitate the transmetalation step, which can become rate-limiting if oxidative addition is very slow. Potassium phosphate (K₃PO₄) is a strong, effective base for challenging couplings.[8][11]

    • Solvent: Aprotic polar solvents like dioxane, THF, or toluene are standard.[11] While some water is often required to solubilize the base, excessive water can accelerate protodeboronation. Using anhydrous conditions with a base like CsF or anhydrous K₃PO₄ can sometimes be beneficial.[8]

  • Use a More Stable Boron Reagent: If protodeboronation is a persistent issue, switch from the boronic acid to a more robust derivative.

    • Pinacol Esters (BPin): Boronic pinacol esters are generally more stable and less prone to protodeboronation.[8][10] They act as a "slow-release" source of the active boronate species under the reaction conditions.[10][12]

    • MIDA Boronates or Trifluoroborates (BF₃K): These are highly stable, often crystalline solids that can be purified by chromatography and are very resistant to protodeboronation.[12]

Frequently Asked Questions (FAQs)

Q: How do I select the right Palladium Catalyst and Ligand?

A: For an electron-rich substrate like 3-(methoxymethyl)aniline, standard catalysts like Pd(PPh₃)₄ may be ineffective.[8] Your goal is to select a system that promotes the slow oxidative addition step.

Ligand TypeExamplesStrengths for This ApplicationRationale
Bulky Biarylphosphines XPhos, SPhos, RuPhosExcellent. Often the first choice for electron-rich aryl halides.Highly electron-rich nature accelerates oxidative addition. Steric bulk promotes fast reductive elimination.[5][13]
N-Heterocyclic Carbenes (NHCs) IPr, SImesVery Good. Often used in PEPPSI-type precatalysts.Strong σ-donors, even more electron-releasing than phosphines, promoting oxidative addition.[6]
Bidentate Phosphines dppf, XantphosModerate. Can be effective but sometimes less active than monodentate biarylphosphines for this substrate type.The "bite angle" of these ligands can influence the ease of reductive elimination.[12]
Simple Trialkyl/arylphosphines P(t-Bu)₃, PPh₃Poor to Moderate. PPh₃ is often too weak. P(t-Bu)₃ is electron-rich but can be less effective than modern biarylphosphines.Lacks the combination of steric bulk and electronic richness of more advanced ligands.[5]

Recommendation: Start with a Buchwald G3 or G4 precatalyst containing XPhos or SPhos.

Q: What is the role of the base, and which one should I choose?

A: The base is crucial for activating the boronic acid to facilitate transmetalation.[6][14] It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[15][16]

BaseStrengthTypical Use Case & Rationale
K₃PO₄ StrongExcellent for difficult couplings. Its strength can help drive the transmetalation step.[11]
K₂CO₃ / Cs₂CO₃ Moderate/StrongA very common and effective choice. Cs₂CO₃ is stronger and more soluble, often giving superior results.[8]
KF WeakUsed for substrates with base-labile functional groups (e.g., esters). Can lead to slower reaction rates.[14]
Organic Bases (e.g., Et₃N) WeakGenerally less effective and can sometimes interfere with the catalyst.[11]

Recommendation: For 3-(methoxymethyl)aniline, K₃PO₄ is an excellent starting point due to the challenging nature of the substrate.

Visualizing the Problem: Desired vs. Undesired Catalytic Cycles

The following diagram illustrates the main Suzuki-Miyaura catalytic cycle in competition with the oxygen-induced homocoupling pathway.

Suzuki_vs_Homocoupling Fig. 1: Competing Catalytic Cycles cluster_suzuki Desired Suzuki Cycle cluster_homo Undesired Homocoupling Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (Ar-X) pd0->ox_add Slow for 3-(MeOCH₂)aniline oxygen O₂ (Contaminant) pd0->oxygen Oxidation pd_complex Ar-Pd(II)-X ox_add->pd_complex transmetal Transmetalation (R-B(OH)₂ + Base) pd_complex->transmetal di_org_pd Ar-Pd(II)-R transmetal->di_org_pd red_elim Reductive Elimination di_org_pd->red_elim red_elim->pd0 Regeneration product Ar-R (Desired Product) red_elim->product pd2 Pd(II) oxygen->pd2 transmetal2 2 x Transmetalation (2 R-B(OH)₂ + Base) pd2->transmetal2 di_org_pd2 R-Pd(II)-R transmetal2->di_org_pd2 red_elim2 Reductive Elimination di_org_pd2->red_elim2 red_elim2->pd0 Reduction homo_product R-R (Homocoupling Byproduct) red_elim2->homo_product

Sources

3-(Methoxymethyl)aniline degradation pathways and stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Methoxymethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and practical protocols related to the stability and degradation of this compound. My aim here is to equip you with the necessary knowledge to anticipate potential challenges, interpret unexpected results, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Here, I address some of the most common questions regarding the handling, stability, and degradation of 3-(Methoxymethyl)aniline.

Q1: What are the primary stability concerns for 3-(Methoxymethyl)aniline?

A1: 3-(Methoxymethyl)aniline has two primary points of instability inherent to its structure: the aniline moiety and the methoxymethyl ether group.

  • Aniline Moiety: Like most anilines, the amino group on the aromatic ring is susceptible to oxidation. Exposure to air (oxygen), light, and certain metal ions can initiate oxidative degradation, often leading to the formation of colored impurities and complex reaction products. This can manifest as a gradual darkening of the material from a colorless or pale yellow liquid to a brown or reddish hue.[1]

  • Methoxymethyl Ether Group: The methoxymethyl group is an acetal, which is known to be labile under acidic conditions.[2] In the presence of aqueous acid, it can hydrolyze to form 3-aminobenzyl alcohol and formaldehyde. The rate of this hydrolysis is dependent on the pH and temperature of the solution.

Q2: How should I properly store 3-(Methoxymethyl)aniline to ensure its stability?

A2: To minimize degradation, 3-(Methoxymethyl)aniline should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial to protect it from air and light.[2] For long-term storage, refrigeration (2-8°C) is recommended to slow down potential degradation processes. Avoid storing it in proximity to strong oxidizing agents or acids.

Q3: What are the likely degradation pathways for 3-(Methoxymethyl)aniline?

A3: Based on the chemical nature of the molecule, two main degradation pathways are anticipated: oxidation of the aniline ring and acid-catalyzed hydrolysis of the methoxymethyl group.

  • Oxidative Degradation: This pathway is complex and can lead to a variety of products. Initial oxidation can form radical cations, which can then dimerize or polymerize. Common oxidative degradation products for anilines include azoxybenzenes, phenazines, and quinone imines.[3] The specific products formed will depend on the oxidizing agent and reaction conditions.

  • Hydrolytic Degradation: Under acidic conditions, the primary hydrolytic degradation pathway is the cleavage of the methoxymethyl ether to yield 3-aminobenzyl alcohol and formaldehyde. This reaction is generally not expected under neutral or basic conditions.

The potential degradation pathways are illustrated in the diagram below.

G cluster_main 3-(Methoxymethyl)aniline cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (Acidic) 3_MMA 3-(Methoxymethyl)aniline Oxidized_Intermediates Oxidized Intermediates (e.g., Radical Cations) 3_MMA->Oxidized_Intermediates Oxidants (O₂, Light) 3_ABA 3-Aminobenzyl Alcohol 3_MMA->3_ABA H₃O⁺ Formaldehyde Formaldehyde 3_MMA->Formaldehyde H₃O⁺ Azoxybenzenes Azoxybenzenes Oxidized_Intermediates->Azoxybenzenes Phenazines Phenazines Oxidized_Intermediates->Phenazines Quinone_Imines Quinone Imines Oxidized_Intermediates->Quinone_Imines Polymers Polyanilines Oxidized_Intermediates->Polymers G Start Prepare Stock Solution of 3-(Methoxymethyl)aniline Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Degradation (e.g., 80°C, solid & solution) Start->Thermal Photo Photolytic Degradation (ICH Q1B conditions) Start->Photo Analyze Analyze Samples by HPLC/LC-MS at Time Points (e.g., 0, 2, 4, 8, 24h) Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Compare Compare Stressed Samples to Control (Unstressed) Analyze->Compare Identify Identify and Characterize Degradation Products Compare->Identify

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:
  • Preparation of Stock Solution: Prepare a stock solution of 3-(Methoxymethyl)aniline in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Hydrolytic Degradation:

    • Acidic: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at an elevated temperature (e.g., 60°C).

    • Basic: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at an elevated temperature (e.g., 60°C).

    • Neutral: Mix an aliquot of the stock solution with water. Keep the solution at an elevated temperature (e.g., 60°C).

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light.

  • Thermal Degradation:

    • Solid State: Place a small amount of solid 3-(Methoxymethyl)aniline in an oven at a high temperature (e.g., 80°C).

    • Solution State: Keep an aliquot of the stock solution in an oven at a high temperature (e.g., 80°C).

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC method. An LC-MS method is highly recommended for the identification of degradation products.

    • Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation peaks.

References

  • Haynes, R. K., & Hewgill, F. R. (1972). Amine oxidation and the chemistry of quinone imines. Part I. 3-Methoxy-4-t-butylaniline. Journal of the Chemical Society, Perkin Transactions 1, 396-408.
  • Mishra, S. K., et al. (2010). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry, 22(6), 4155-4161.
  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • Kamboj, P., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 39-45.
  • Singh, R. (2012). Current trends in forced degradation study for pharmaceutical product development.
  • Katagi, T. (2004). Photodegradation of Pesticides on Plant and Soil Surfaces.
  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-2-methylaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). m-Anisidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Photodegradation of N-(α-trichloromethyl-p-methoxybenzyl)-p-methoxyaniline. Retrieved from [Link]

Sources

Pictet-Spengler Reactions: Technical Support Center for Optimizing Conversion Rates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful cyclization reaction. Here, we will address common issues leading to low conversion rates in a direct question-and-answer format, providing not only solutions but also the underlying mechanistic reasoning to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My Pictet-Spengler reaction is showing low or no product formation. What are the most common initial factors to investigate?

Low conversion in a Pictet-Spengler reaction can often be traced back to a few key areas: the integrity of your starting materials, the reaction conditions, or the workup procedure.[1] A systematic approach to troubleshooting is crucial.

Initial Checklist:

  • Starting Material Purity: Ensure the purity of your β-arylethylamine (e.g., tryptamine derivative) and your aldehyde or ketone. Contaminants can interfere with catalysis or lead to unwanted side reactions.

  • Aldehyde/Ketone Stability: Aldehydes, in particular, can be susceptible to oxidation or polymerization.[1] It is advisable to use freshly distilled or newly purchased aldehydes. If using an aqueous solution of an aldehyde (like 2,2-dimethoxyacetaldehyde, often supplied as a 60% aqueous solution), be aware that the presence of water can influence the reaction equilibrium.[1]

  • Stoichiometry: While a 1:1 stoichiometry is the theoretical ideal, often a slight excess (1.1 to 1.5 molar equivalents) of the carbonyl component is used to ensure complete consumption of the more valuable amine starting material.[1] However, a large excess can promote side reactions like self-condensation of the aldehyde.[1]

  • Acid Catalyst: The presence and concentration of an acid catalyst are critical. The reaction's driving force is the electrophilicity of the iminium ion, which is formed under acidic conditions.[2] An imine intermediate is often not electrophilic enough for the ring closure to occur efficiently.[2]

In-Depth Troubleshooting Guides

Issue 1: The reaction is sluggish or stalls completely.

A stalled reaction is a common frustration. The root cause often lies in insufficient activation of the electrophile or nucleophile.

1. Catalyst Selection and Loading:

  • Why it matters: The acid catalyst is essential for the formation of the highly electrophilic iminium ion intermediate from the initially formed imine.[2][3] Insufficient acidity will result in a slow or non-existent reaction. Conversely, excessive acidity can lead to degradation of starting materials or the desired product.[1]

  • Recommendations:

    • Brønsted Acids: For standard Pictet-Spengler reactions, protic acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄) are commonly used.[2][4] A typical starting point for catalyst loading is 10-50 mol%, though stoichiometric amounts are sometimes necessary, especially for less reactive substrates.[1]

    • Lewis Acids: Lewis acids such as BF₃·OEt₂ can also be effective.[5]

    • Screening: If a standard acid is not effective, consider screening a panel of both Brønsted and Lewis acids. For asymmetric variants, specialized chiral phosphoric acids or thiourea catalysts are often employed.[6][7][8]

2. Solvent Choice:

  • Why it matters: The solvent influences the solubility of reactants and intermediates, and can affect the reaction rate and equilibrium.[1]

  • Recommendations:

    • Protic vs. Aprotic: While protic solvents like methanol are common, aprotic solvents such as dichloromethane (DCM), toluene, or acetonitrile have been reported to provide superior yields in some cases.[1]

    • Anhydrous Conditions: Unless you are intentionally running the reaction in an aqueous system, ensure anhydrous conditions. Water can interfere with the formation of the iminium ion and can hydrolyze it back to the starting materials.[1][8] The use of molecular sieves can be beneficial.[8]

3. Temperature Optimization:

  • Why it matters: Temperature affects the reaction kinetics. Some Pictet-Spengler reactions proceed readily at room temperature, while others require heating to overcome the activation energy barrier.[1]

  • Recommendations:

    • Initial Temperature: Start the reaction at room temperature.

    • Heating: If the reaction is slow, gentle heating (e.g., 40-60 °C) can significantly increase the rate.[1]

    • Monitoring: Monitor the reaction progress by TLC or LC-MS to avoid product degradation at elevated temperatures.[1] For some sensitive substrates, lower temperatures (e.g., 0 °C) may be necessary to prevent decomposition.[1]

4. Substrate Reactivity:

  • Why it matters: The electronic properties of both the β-arylethylamine and the carbonyl component play a significant role.

  • Recommendations:

    • Nucleophile: Electron-rich aromatic rings (like indoles or pyrroles) are more nucleophilic and react under milder conditions with higher yields.[2][9] Electron-donating groups on the aromatic ring will increase its nucleophilicity and facilitate the cyclization.[5][10]

    • Electrophile: Aldehydes are generally more reactive than ketones.[9] Using a more electrophilic aldehyde can increase the reaction rate.

Issue 2: Significant formation of side products and low yield of the desired product.

The formation of byproducts indicates that alternative reaction pathways are competing with the desired Pictet-Spengler cyclization.

1. Identify Potential Side Reactions:

  • Oxidation: The tetrahydro-β-carboline or tetrahydroisoquinoline product can be susceptible to oxidation, especially at elevated temperatures with prolonged exposure to air.[1]

  • Aldehyde Self-Condensation: Under acidic conditions, aldehydes can undergo self-condensation reactions.[1]

  • Formation of a Stable Imine: The imine intermediate may be too stable and not readily cyclize, leading to its accumulation or decomposition over time.[1]

  • N-Acyliminium Ion Pathway: For reactions involving acylation, the N-acyliminium ion is a very powerful electrophile, and while this can be advantageous, it may also lead to undesired reactions if not properly controlled.[2]

2. Mitigation Strategies:

  • Inert Atmosphere: To prevent oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Control Stoichiometry: Avoid a large excess of the aldehyde to minimize self-condensation.

  • Reaction Monitoring: Use TLC or LC-MS to determine the optimal reaction time.[1] Stop the reaction once the starting material is consumed to prevent further degradation of the product.

  • Temperature Control: As mentioned previously, lower temperatures can sometimes favor the desired product and minimize decomposition pathways.[9] For diastereoselective reactions, lower temperatures often favor the kinetically controlled product.[9]

Data Summary: Impact of Reaction Parameters on Yield

ParameterCondition AYield ACondition BYield BRationale
Catalyst 10 mol% TFA30%50 mol% TFA75%Insufficient acid leads to slow iminium ion formation.
Solvent Methanol45%Toluene80%Aprotic solvents can sometimes give superior yields.[1]
Temperature 25 °C20% (24h)60 °C85% (4h)Increased temperature overcomes the activation energy barrier.[1]
Atmosphere Air60%Nitrogen90%Prevents oxidation of the electron-rich product.[1]

Experimental Protocols

Protocol 1: General Procedure for a Trial Pictet-Spengler Reaction
  • To a round-bottom flask charged with a magnetic stir bar, add the β-arylethylamine (1.0 eq).

  • Dissolve the amine in an appropriate anhydrous solvent (e.g., DCM or toluene, ~0.1 M).

  • Add the aldehyde (1.2 eq).

  • Add the acid catalyst (e.g., TFA, 20 mol%).

  • Stir the reaction at room temperature under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS every hour.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process

Diagram 1: The Pictet-Spengler Reaction Mechanism

This diagram illustrates the key steps of the reaction, highlighting the crucial role of the acid catalyst in forming the reactive iminium ion.

Pictet_Spengler_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Iminium Ion Formation cluster_2 Step 3: Cyclization & Aromatization Amine β-Arylethylamine Imine Imine Intermediate Amine->Imine + Aldehyde, -H₂O Aldehyde Aldehyde/Ketone Aldehyde->Imine Iminium Iminium Ion (Electrophile) Imine->Iminium + H⁺ (Acid Catalyst) Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Electrophilic Aromatic Substitution Product Tetrahydro-β-carboline/ Tetrahydroisoquinoline Spirocycle->Product Rearomatization (-H⁺)

Caption: Key mechanistic steps of the Pictet-Spengler reaction.

Diagram 2: Troubleshooting Workflow for Low Conversion

This workflow provides a logical sequence of steps to diagnose and resolve low conversion issues in your Pictet-Spengler reaction.

Troubleshooting_Workflow Start Low Conversion Observed Check_Materials Verify Purity & Stoichiometry of Starting Materials Start->Check_Materials Optimize_Catalyst Screen Acid Catalysts & Optimize Loading Check_Materials->Optimize_Catalyst Materials OK Optimize_Solvent Screen Solvents (Protic vs. Aprotic, Anhydrous) Optimize_Catalyst->Optimize_Solvent No Improvement Success Improved Conversion Optimize_Catalyst->Success Improvement Optimize_Temp Vary Reaction Temperature (e.g., 0°C, RT, 60°C) Optimize_Solvent->Optimize_Temp No Improvement Optimize_Solvent->Success Improvement Check_Substrate Assess Substrate Reactivity (Electronic Effects) Optimize_Temp->Check_Substrate No Improvement Optimize_Temp->Success Improvement Check_Substrate->Success Modification Successful

Caption: A systematic approach to troubleshooting low yields.

References

Sources

Technical Support Center: Navigating the Purification of Polar 3-(Methoxymethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with polar 3-(methoxymethyl)aniline derivatives. The unique combination of a basic amino group and a polar methoxymethyl substituent presents distinct challenges during purification. This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you overcome these hurdles and achieve high-purity compounds essential for your research.

Diagram: General Purification Workflow

Below is a typical workflow for the purification of 3-(methoxymethyl)aniline derivatives, highlighting critical decision points.

Purification Workflow cluster_0 Crude Product Analysis cluster_1 Primary Purification Strategy cluster_2 Chromatography Options cluster_3 Purity Verification cluster_4 Final Product TLC Initial TLC/LC-MS Analysis Col_Chrom Column Chromatography TLC->Col_Chrom Complex Mixture Recrystal Recrystallization TLC->Recrystal Crystalline Solid NP Normal-Phase (NP) Col_Chrom->NP Less Polar Impurities RP Reversed-Phase (RP) Col_Chrom->RP Polar Impurities HILIC HILIC Col_Chrom->HILIC Very Polar MixedMode Mixed-Mode Col_Chrom->MixedMode Broad Polarity Range Purity_Analysis Purity Analysis (HPLC, GC, NMR) Recrystal->Purity_Analysis NP->Purity_Analysis RP->Purity_Analysis HILIC->Purity_Analysis MixedMode->Purity_Analysis Purity_Analysis->Col_Chrom <95% Purity Pure_Product Pure Compound Purity_Analysis->Pure_Product >95% Purity

Caption: Decision workflow for purifying 3-(methoxymethyl)aniline derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Normal-Phase Chromatography Challenges

Question 1: My 3-(methoxymethyl)aniline derivative is streaking badly on a silica gel column, leading to poor separation. What's causing this and how can I fix it?

Answer:

This is a classic issue when purifying basic compounds like anilines on standard silica gel. The root cause is the strong interaction between the basic amino group of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This leads to tailing and broad peaks.

Troubleshooting Steps:

  • Neutralize the Stationary Phase: The most common and effective solution is to add a basic modifier to your mobile phase.[1]

    • Triethylamine (TEA): Add 0.1-2% TEA to your eluent. The TEA will preferentially bind to the acidic silanol sites, allowing your aniline derivative to elute more symmetrically.

    • Ammonia: A few drops of aqueous ammonia in your mobile phase can also be effective.

  • Consider Alternative Stationary Phases: If tailing persists, especially if your compound is sensitive, consider these options:

    • Neutral Alumina: Alumina lacks the acidic silanol groups of silica, making it a good alternative for basic compounds.[1]

    • Deactivated Silica Gel: Commercially available or lab-prepared deactivated silica can reduce the acidity and minimize unwanted interactions.[1]

Question 2: My highly polar 3-(methoxymethyl)aniline derivative won't move from the baseline (Rf = 0) on my TLC plate, even when using 100% ethyl acetate or methanol as the eluent. How can I get it to move?

Answer:

When a polar compound has a very low Rf value even in highly polar solvent systems, it indicates a very strong affinity for the stationary phase.[2] For 3-(methoxymethyl)aniline derivatives, this is compounded by the basicity of the aniline nitrogen.

Troubleshooting Steps:

  • Increase Mobile Phase Polarity Further:

    • Methanol/Dichloromethane (DCM) or Methanol/Ethyl Acetate Mixtures: A gradient of increasing methanol concentration in DCM or ethyl acetate can be effective.

    • Ammonia in Methanol: A solution of 1-5% ammonia in methanol is a powerful eluent for basic, polar compounds.

  • Switch to a Different Chromatographic Mode: If your compound is extremely polar, normal-phase chromatography may not be the best approach.

    • Reversed-Phase (RP) Chromatography: In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[3][4][5] This is often ideal for very polar compounds that are poorly retained in normal-phase systems.[1]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds.[6] It uses a polar stationary phase (like bare silica) with a mobile phase high in organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6]

Section 2: Reversed-Phase Chromatography Challenges

Question 3: I'm using reversed-phase (RP-HPLC) to purify my 3-(methoxymethyl)aniline derivative, but the peak shape is poor (asymmetric tailing). What can I do to improve it?

Answer:

Poor peak shape in RP-HPLC for basic compounds like anilines is often due to secondary interactions with residual silanol groups on the C18 stationary phase, especially at neutral pH.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The key is to control the ionization state of your aniline.

    • Low pH (Acidic Mobile Phase): Adding an acid like formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1% will protonate the aniline to form an anilinium ion. This ensures a single ionic species and often improves peak shape.

    • High pH (Basic Mobile Phase): Using a buffer at a pH around 10 will keep the aniline in its neutral, free-base form. This can also lead to good peak shapes but requires a pH-stable column.

  • Use an Embedded Polar Group (EPG) Column: These columns have a polar group (e.g., an amide) embedded in the alkyl chain of the stationary phase.[7] This helps to shield the residual silanol groups, reducing tailing for basic compounds.[7]

  • Consider Ion-Pairing Chromatography: If pH adjustments are not sufficient, adding an ion-pairing reagent like an alkyl sulfonate (e.g., 1-hexanesulfonic acid) to the mobile phase can improve retention and peak shape for charged analytes.[8]

Question 4: My 3-(methoxymethyl)aniline derivative has very little retention on a C18 column and elutes near the void volume. How can I increase its retention?

Answer:

This is a common issue for polar compounds in reversed-phase chromatography.[6] The molecule is too hydrophilic to interact strongly with the non-polar C18 stationary phase.

Troubleshooting Steps:

  • Decrease the Organic Content of the Mobile Phase: Reduce the percentage of acetonitrile or methanol in your mobile phase. A higher water content will increase the retention of polar compounds.

  • Switch to a More Retentive Stationary Phase:

    • Phenyl-Hexyl Phases: These phases offer alternative selectivity through π-π interactions with the aromatic ring of your aniline, which can enhance retention.[7]

  • Employ HILIC or Mixed-Mode Chromatography:

    • HILIC: As mentioned before, HILIC is an excellent alternative for retaining very polar compounds.[6]

    • Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange properties.[9][10][11] This allows for the simultaneous retention of polar and non-polar compounds and offers great flexibility in method development by adjusting mobile phase pH and ionic strength.[10][11]

Purity Analysis and Non-Chromatographic Purification

Question 5: What are the best methods to assess the purity of my final 3-(methoxymethyl)aniline derivative?

Answer:

A combination of techniques is recommended for a comprehensive purity assessment.

Technique Purpose Key Considerations
RP-HPLC with UV/PDA Detector Quantitative purity assessment, detection of non-volatile impurities.Use a gradient method to elute a wide range of potential impurities. A Photo-Diode Array (PDA) detector can help in peak purity analysis.[12]
Gas Chromatography (GC) with FID/MS Detection of volatile impurities and residual solvents.Aniline and its derivatives can be analyzed by GC, often with a nitrogen-phosphorus detector (NPD) for enhanced sensitivity.[13]
Nuclear Magnetic Resonance (NMR) Structural confirmation and detection of structurally similar impurities.¹H NMR is essential for confirming the structure and can often reveal impurities if they are present in sufficient quantity.
Mass Spectrometry (MS) Molecular weight confirmation.Can be coupled with HPLC (LC-MS) or GC (GC-MS) for impurity identification.[14]

Question 6: My 3-(methoxymethyl)aniline derivative is a solid but appears discolored (yellow or brown). Can I purify it without chromatography?

Answer:

Yes, if your compound is a solid, recrystallization is an excellent and often preferred method for removing colored impurities, which are typically oxidation byproducts.[15][16]

Experimental Protocol: Recrystallization

  • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[16] For polar anilines, consider solvents like ethanol, methanol, water, or mixtures like ethanol/water.[17]

  • Dissolution: In a flask, dissolve the crude solid in the minimum amount of hot solvent.[18]

  • Decolorization (if needed): If the solution is still colored, add a small amount of activated charcoal and briefly heat the mixture.[15][19]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[18]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Diagram: Troubleshooting Logic for Chromatography

This diagram outlines a logical approach to troubleshooting common chromatography issues with polar anilines.

Troubleshooting Logic Start Start Purification Tailing_NP Peak Tailing in Normal-Phase? Start->Tailing_NP Add_Base Add Basic Modifier (e.g., TEA) Tailing_NP->Add_Base Yes Low_Retention_RP Low Retention in Reversed-Phase? Tailing_NP->Low_Retention_RP No Change_Phase_NP Switch to Neutral Alumina Add_Base->Change_Phase_NP Still Tailing Add_Base->Low_Retention_RP Change_Phase_NP->Low_Retention_RP Decrease_Organic Decrease Organic Solvent % Low_Retention_RP->Decrease_Organic Yes Poor_Shape_RP Poor Peak Shape in RP? Low_Retention_RP->Poor_Shape_RP No Use_HILIC Switch to HILIC or Mixed-Mode Decrease_Organic->Use_HILIC Still Low Decrease_Organic->Poor_Shape_RP Use_HILIC->Poor_Shape_RP Adjust_pH Adjust Mobile Phase pH (Acidic/Basic) Poor_Shape_RP->Adjust_pH Yes End Achieve Good Separation Poor_Shape_RP->End No EPG_Column Use Embedded Polar Group Column Adjust_pH->EPG_Column Still Tailing Adjust_pH->End EPG_Column->End

Caption: A step-by-step logic for troubleshooting chromatography issues.

References

  • Mixed-Mode Chromatography and Stationary Phases. (n.d.).
  • Mixed-Mode HPLC Columns. (n.d.). Thermo Fisher Scientific - US.
  • Mixed-Mode HPLC Separations: What, Why, and How. (2014). LCGC International.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog.
  • Lemasson, E., et al. (n.d.). Mixed-Mode Chromatography—A Review. LCGC International.
  • Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation. (2025).
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. (n.d.).
  • Comparative Guide to Purity Analysis of Synthetic 3-Chloro-4-(isopentyloxy)aniline. (n.d.). Benchchem.
  • Normal Phase Chromatography. (n.d.). Tosoh Bioscience.
  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2025). Request PDF.
  • Aqueous normal-phase chromatography. (n.d.). In Wikipedia.
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  • Technical Support Center: Purifying Aniline Derivatives by Column Chromatography. (n.d.). Benchchem.
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. (n.d.). Thermo Fisher Scientific.
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  • Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase. (2021). PMC - NIH.
  • Reversed Phase HPLC Columns. (n.d.). Phenomenex.
  • Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc.
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  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews.
  • How to recrystalize 3,5 dimethoxy aniline after years of oxidation. (2024).
  • method 8131 aniline and selected derivatives by gas chromatography. (n.d.). EPA.
  • For highly polar compound, how to do the purification? (2018). ResearchGate.
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  • Technical Support Center: Purification of Polyhalogenated Anilines. (n.d.). Benchchem.
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  • 3-(METHOXYMETHYL)ANILINE CAS#: 53473-83-9. (n.d.). ChemicalBook.
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  • Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. (2013). American Pharmaceutical Review.
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2025). ResearchGate.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • How do you perform purity analysis? (2006). Chromatography Forum.
  • Transformation of Aniline to N-Methylaniline: A Comprehensive Study. (2024). Echemi.
  • (PDF) Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. (2016).
  • 3-Methoxy-2-methylaniline. (n.d.). Santa Cruz Biotechnology.
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  • Aniline Impurities and Related Compound. (n.d.). Veeprho.
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  • Reactions for making widely used aniline compounds break norms of synthesis. (2025).

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Technical Support Center: Troubleshooting Byproduct Formation in 3-(Methoxymethyl)aniline Acylation by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the acylation of 3-(methoxymethyl)aniline and the subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we move beyond standard protocols to provide in-depth, experience-driven insights into identifying and mitigating common byproducts, ensuring the integrity of your synthesis and analysis.

Introduction: The Challenge of Selective Acylation

The acylation of anilines is a cornerstone of organic synthesis, pivotal in the construction of pharmaceuticals and advanced materials.[1] The reaction, while conceptually straightforward, can be complicated by the formation of various byproducts that compromise yield and purity. When acylating 3-(methoxymethyl)aniline, the presence of multiple reactive sites—the primary amine and the aromatic ring—coupled with the nature of the methoxymethyl ether, introduces specific challenges. Accurate identification of the desired product and any impurities by LC-MS is therefore critical for process optimization and quality control.

This guide provides a structured approach to troubleshooting, from understanding the reaction chemistry to fine-tuning your LC-MS methodology.

Part 1: Understanding Potential Byproducts in 3-(Methoxymethyl)aniline Acylation

Before delving into LC-MS data, a firm grasp of the potential chemical space is essential. The primary goal is the mono-acylated product at the nitrogen atom. However, several side reactions can occur.

Frequently Asked Questions: Reaction Chemistry

Q1: What are the most common byproducts I should expect in the acylation of 3-(methoxymethyl)aniline?

A1: Based on the reactivity of the starting material and common acylation conditions, you should be vigilant for the following species:

  • Di-acylated Product: This is a frequent byproduct in aniline acylations, particularly under harsh conditions or with an excess of the acylating agent.[2] The initially formed amide is only moderately activating, but a second acylation can still occur.

  • Unreacted Starting Material: Incomplete reactions will leave residual 3-(methoxymethyl)aniline.

  • Ring Acylation (Friedel-Crafts): While N-acylation is generally faster, C-acylation on the aromatic ring can occur, especially with a Lewis acid catalyst. The positions ortho and para to the activating amino group are most susceptible.

  • Hydrolysis Products: If water is present, hydrolysis of the acylating agent (e.g., acetic anhydride to acetic acid) or, under certain conditions, the methoxymethyl ether can occur.[3][4]

  • Byproducts from Methoxymethyl Group Instability: The methoxymethyl (MOM) ether is generally stable under neutral or basic conditions but is labile to acid.[5][6] Depending on the reaction and workup conditions, you might observe cleavage of this group.

Q2: How do my choice of acylating agent and reaction conditions influence byproduct formation?

A2: The choice of acylating agent and conditions is critical in controlling selectivity.

  • Acylating Agents:

    • Acetic Anhydride: A common and moderately reactive choice. Often used with a base like pyridine or sodium acetate to neutralize the acetic acid byproduct.[7]

    • Acetyl Chloride: More reactive than acetic anhydride, leading to faster reactions but potentially more di-acylation if not carefully controlled. It generates HCl, which can protonate the starting aniline, rendering it unreactive, or potentially affect the MOM group.[8]

    • Acetic Acid: A greener but less reactive option, often requiring higher temperatures or catalysts, which can lead to other side reactions.[9]

  • Reaction Conditions:

    • Temperature: Higher temperatures can increase the rate of reaction but may also promote byproduct formation, such as di-acylation and ring acylation.

    • Stoichiometry: Using a significant excess of the acylating agent increases the likelihood of di-acylation.

    • Catalysts: Lewis acids used to promote Friedel-Crafts acylation will favor C-acylation. Carboxylic acids can catalyze the acylation by dimethylketen, for instance.[10]

Visualizing the Reaction Landscape

The following diagram illustrates the primary reaction and potential side reactions.

Acylation_Pathways cluster_reaction Reaction Pathways SM 3-(Methoxymethyl)aniline Product N-acylated Product (Desired) SM->Product Mono-acylation (N-acylation) RingAcylated Ring-Acylated Byproduct SM->RingAcylated C-acylation (Friedel-Crafts) Hydrolysis Hydrolysis of MOM group SM->Hydrolysis Acidic Conditions AA Acylating Agent (e.g., Acetic Anhydride) AA->Product Diacylated Di-acylated Byproduct AA->Diacylated AA->RingAcylated Product->Diacylated Further Acylation

Caption: Reaction pathways in the acylation of 3-(methoxymethyl)aniline.

Expected Molecular Weights

A crucial first step in LC-MS analysis is predicting the molecular weights of potential products and byproducts.

CompoundStructureMolecular FormulaExact Mass (m/z for [M+H]⁺)
3-(Methoxymethyl)anilineC₈H₁₁NOC₈H₁₁NO138.0919
N-(3-(methoxymethyl)phenyl)acetamide (Desired Product)C₁₀H₁₃NO₂C₁₀H₁₃NO₂180.1025
Di-acetylated ProductC₁₂H₁₅NO₃C₁₂H₁₅NO₃222.1130
Ring-acetylated ProductC₁₀H₁₃NO₂C₁₀H₁₃NO₂180.1025
3-Aminobenzyl alcohol (from MOM cleavage)C₇H₉NOC₇H₉NO124.0762

Note: Ring-acylated and N-acylated products are isomers and will have the same molecular weight. Their differentiation relies on chromatographic separation and MS/MS fragmentation patterns.

Part 2: LC-MS Troubleshooting and Data Interpretation

Once your reaction is complete, LC-MS is your primary tool for analysis. Success hinges on both robust chromatography and accurate mass spectrometry.

Frequently Asked Questions: LC-MS Analysis

Q1: My chromatogram shows multiple peaks. How do I start identifying them?

A1: A systematic approach is key:

  • Extract Ion Chromatograms (EICs): Instead of looking at the Total Ion Chromatogram (TIC), extract the specific m/z values for the expected [M+H]⁺ ions from the table above. This will immediately tell you if your desired product, starting material, and potential byproducts are present.

  • Check for Isomers: If you see multiple peaks with the m/z of your product (e.g., 180.1025), these are likely isomers (N-acylated vs. C-acylated). The major peak is usually the desired N-acylated product.

  • Look for In-Source Fragments or Adducts: Sometimes, what appears to be a separate peak in the TIC is actually an adduct (e.g., [M+Na]⁺, [M+K]⁺) or an in-source fragment of a major component. Check the mass spectrum of each peak to see if the masses are related.

Q2: I'm seeing poor peak shape (tailing or fronting) for my aniline compounds. What's the cause?

A2: Poor peak shape for basic compounds like anilines is a common issue in reversed-phase chromatography.[11][12]

  • Cause: Residual, acidic silanol groups on the silica-based column packing can interact with the basic amine, causing peak tailing.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the pH of your mobile phase is low (e.g., using 0.1% formic or acetic acid). This protonates the aniline, minimizing interactions with silanols.[13]

    • Column Choice: Use a column with high-purity silica and robust end-capping. Phenyl-hexyl or biphenyl stationary phases can also provide alternative selectivity for aromatic compounds.[14][15]

    • Sample Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

Q3: How can I use MS/MS (tandem mass spectrometry) to confirm the identity of my product and differentiate it from isomers?

A3: MS/MS is a powerful tool for structural confirmation. By selecting the precursor ion (e.g., m/z 180.1) and fragmenting it, you can generate a unique fingerprint for each compound.

  • N-acylated Product Fragmentation: Expect to see a characteristic loss of the acetyl group as ketene (42 Da), leading to a fragment corresponding to the protonated starting material (m/z 138.1).

  • Ring-acylated Product Fragmentation: The fragmentation will be different. You would likely see cleavages characteristic of aryl ketones, such as the loss of a methyl group (15 Da) or the entire acetyl group (43 Da).

  • Aniline Fragmentation: The fragmentation of anilines often involves the loss of ammonia, leading to a characteristic fragment.[16] Aromatic amines also commonly show a loss of HCN.[17]

Visualizing the Analytical Workflow

This diagram outlines a logical workflow for troubleshooting with LC-MS.

LCMS_Workflow Start Inject Reaction Mixture into LC-MS TIC Analyze Total Ion Chromatogram (TIC) Start->TIC EIC Extract Ion Chromatograms (EICs) for Expected Masses TIC->EIC Identify Tentatively Identify Peaks: - Product - Starting Material - Byproducts EIC->Identify Isomers Isomers Detected? (Same m/z, different RT) Identify->Isomers MSMS Perform MS/MS Analysis Isomers->MSMS Yes Optimize Optimize Reaction or Purification Conditions Isomers->Optimize No Confirm Confirm Structure via Fragmentation Pattern MSMS->Confirm Confirm->Optimize End Problem Solved Optimize->End

Caption: A systematic workflow for LC-MS analysis and troubleshooting.

Part 3: Protocols and Best Practices

To ensure reliable and reproducible results, adhering to validated protocols is essential.

Experimental Protocol: Acylation of 3-(Methoxymethyl)aniline with Acetic Anhydride

This protocol is a general guideline and should be adapted based on specific experimental goals and safety considerations.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(methoxymethyl)aniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Base Addition: Add a base such as pyridine (1.2 eq) or sodium acetate (1.5 eq).[7]

  • Acylating Agent Addition: Cool the mixture in an ice bath and slowly add acetic anhydride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or a quick LC-MS injection.

  • Workup: Quench the reaction by adding water. Separate the organic layer, wash with a mild acid (e.g., 1M HCl) to remove excess base and unreacted aniline, followed by a wash with saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol: Sample Preparation and LC-MS Analysis
  • Sample Preparation: Accurately weigh a small amount of the crude or purified product and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this stock solution to a final concentration of 1-10 µg/mL for LC-MS analysis.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan from m/z 100-500 to identify all components.

    • Targeted Analysis: Use Selected Ion Monitoring (SIM) or MS/MS (Multiple Reaction Monitoring, MRM) for quantification and confirmation.[12][18]

    • MS/MS Parameters: For structural confirmation, use a collision energy that provides a good distribution of fragment ions. This may require optimization.

Conclusion

Identifying byproducts in the acylation of 3-(methoxymethyl)aniline is a multi-faceted challenge that requires a synergistic understanding of organic reaction mechanisms and analytical chemistry. By anticipating potential side reactions, employing a systematic LC-MS troubleshooting workflow, and confirming structures with MS/MS, researchers can confidently optimize their synthetic routes and ensure the purity of their target compounds. This guide serves as a foundational resource to navigate these complexities, fostering more efficient and successful research outcomes.

References
  • Jayabalan, N. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health. Retrieved from [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • ResearchGate. (2025). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Retrieved from [Link]

  • BioPharm International. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Retrieved from [Link]

  • Technology Networks. (2018). 15 Tips and Tricks for LC-MS Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2025). Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry. Retrieved from [Link]

  • Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]

  • PubMed. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Retrieved from [Link]

  • LCGC International. (2023). Troubleshooting LC-MS. Retrieved from [Link]

  • MDPI. (2017). Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage. Retrieved from [Link]

  • YouTube. (2021). acetylation aniline. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Acetanilide?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

  • YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Retrieved from [Link]

  • ResearchGate. (n.d.). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. Retrieved from [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Journal of the Chemical Society B. (n.d.). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Retrieved from [Link]

  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

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How to avoid N-oxidation of 3-(Methoxymethyl)aniline during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing N-Oxidation During Synthetic Transformations

Welcome to the technical support center for 3-(methoxymethyl)aniline. This guide is designed to provide you with in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the challenges of working with this versatile reagent, with a specific focus on preventing unwanted N-oxidation. As Senior Application Scientists, we have compiled this resource based on established chemical principles, field-proven insights, and a thorough review of the available literature.

Introduction: The Challenge of N-Oxidation

3-(Methoxymethyl)aniline is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. However, like many aniline derivatives, its primary amino group is susceptible to oxidation, leading to the formation of N-oxides and other undesired byproducts. This side reaction can significantly reduce the yield of the desired product, complicate purification, and introduce impurities that may be difficult to remove.

This guide will provide you with the knowledge and practical strategies to mitigate and avoid N-oxidation, ensuring the integrity and success of your reactions.

Frequently Asked Questions (FAQs)

Q1: Why is 3-(methoxymethyl)aniline prone to N-oxidation?

A1: The susceptibility of 3-(methoxymethyl)aniline to N-oxidation stems from the electronic properties of the aniline moiety. The nitrogen atom of the primary amine has a lone pair of electrons that can be readily donated. This makes the nitrogen atom a nucleophilic center and susceptible to attack by electrophilic oxidizing agents.

The substituents on the aromatic ring also play a crucial role. The methoxymethyl group at the meta position has a complex electronic influence. While the oxygen atom exerts an electron-withdrawing inductive effect, the overall effect of alkoxy groups on an aromatic ring is often a weak activation towards electrophilic attack. This electron-rich nature of the aromatic system can further enhance the susceptibility of the amino group to oxidation.

Q2: What are the common oxidizing agents or reaction conditions that can cause N-oxidation of 3-(methoxymethyl)aniline?

A2: N-oxidation can be triggered by a variety of reagents and conditions, some of which may be inadvertently present in your reaction setup. Key culprits to be aware of include:

  • Peroxides and Peroxy Acids: Reagents like hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and peracetic acid are potent oxidizing agents that can directly oxidize the amino group.[1]

  • Strong Oxidizing Agents: Other strong oxidants such as potassium permanganate (KMnO₄), and chromic acid can also lead to N-oxidation and other side reactions.[2]

  • Air Oxidation: Prolonged exposure to atmospheric oxygen, especially in the presence of light, metal catalysts, or at elevated temperatures, can lead to gradual oxidation of anilines.

  • Certain Reaction Conditions: Some reaction conditions, even if not explicitly "oxidative," can promote N-oxidation. For instance, reactions that generate radical species or involve high-valent metal intermediates can sometimes lead to this unwanted side reaction.

Q3: What are the consequences of N-oxidation in my reaction?

A3: The formation of the N-oxide of 3-(methoxymethyl)aniline can have several detrimental effects on your synthesis:

  • Reduced Yield: The conversion of your starting material to the N-oxide directly decreases the amount of aniline available to participate in the desired reaction, thereby lowering the yield of your target molecule.

  • Purification Challenges: The N-oxide is a distinct chemical entity with different polarity and physical properties compared to your starting material and desired product. Its presence can complicate purification, often requiring additional chromatographic steps.

  • Introduction of Impurities: The N-oxide itself can sometimes participate in subsequent reactions, leading to a cascade of unforeseen byproducts that can be difficult to identify and remove.

  • Altered Biological Activity: In the context of drug development, the presence of N-oxide impurities can alter the pharmacological profile and toxicity of your final compound.

Troubleshooting Guide: Identifying and Confirming N-Oxidation

If you suspect that N-oxidation is occurring in your reaction, it is crucial to have reliable analytical methods to confirm its presence and quantify its extent.

How can I detect the formation of the N-oxide of 3-(methoxymethyl)aniline?

The N-oxide of 3-(methoxymethyl)aniline will have distinct spectroscopic signatures compared to the parent aniline. Here are the key analytical techniques and the expected observations:

1. Thin-Layer Chromatography (TLC):

  • Observation: The N-oxide is typically more polar than the corresponding aniline. Therefore, on a silica gel TLC plate, the N-oxide will have a lower Rf value (it will travel a shorter distance up the plate) than 3-(methoxymethyl)aniline.

  • Troubleshooting: If you observe a new, more polar spot in your reaction mixture that is not your desired product, it could be the N-oxide.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The protons on the aromatic ring and the methylene protons of the methoxymethyl group will likely experience a downfield shift (to a higher ppm value) upon N-oxidation. The protons ortho and para to the newly formed N-oxide group will be the most affected.

  • ¹³C NMR: Similar to the proton NMR, the carbon atoms of the aromatic ring will also be deshielded and shift downfield. The carbon atom directly attached to the nitrogen will show a significant downfield shift.

Predicted NMR Shifts for 3-(Methoxymethyl)aniline N-oxide:

Group Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Aromatic-H7.0 - 8.0115 - 150
-CH₂-O~4.5~75
O-CH₃~3.4~60

3. Mass Spectrometry (MS):

  • Observation: The most direct evidence for N-oxide formation will come from mass spectrometry. The N-oxide will have a molecular weight that is 16 units (the mass of an oxygen atom) higher than the starting aniline.

  • Expected Mass:

    • 3-(Methoxymethyl)aniline (C₈H₁₁NO): Molecular Weight = 137.18 g/mol

    • 3-(Methoxymethyl)aniline N-oxide (C₈H₁₁NO₂): Molecular Weight = 153.18 g/mol

  • Analysis: Look for a peak in your mass spectrum corresponding to [M+H]⁺ = 154.08 for the N-oxide.

Prevention Strategies: A Proactive Approach to Avoiding N-Oxidation

The most effective way to deal with N-oxidation is to prevent it from happening in the first place. The following strategies are highly recommended:

Strategy 1: Working Under an Inert Atmosphere

This is the simplest and often most effective preventative measure.

  • Why it works: By replacing the air in your reaction vessel with an inert gas like nitrogen or argon, you remove molecular oxygen, a key culprit in air-induced oxidation.

  • When to use it: This is good practice for most reactions involving anilines, especially if the reaction requires elevated temperatures or prolonged reaction times.

Strategy 2: Use of Protecting Groups

Temporarily masking the amino group with a protecting group is a robust strategy to prevent its oxidation. The acetyl group is a common and effective choice for anilines.

  • Why it works: Acetylation converts the highly reactive amino group into a less reactive amide. The amide nitrogen is significantly less nucleophilic and therefore less susceptible to oxidation. The protecting group can be easily removed later in the synthetic sequence.

Experimental Protocol: Protection of 3-(Methoxymethyl)aniline as the Acetamide

This protocol is adapted from standard procedures for the acetylation of anilines.

dot

Protection_Workflow cluster_step1 Step 1: Dissolution cluster_step2 Step 2: Acetylation cluster_step3 Step 3: Isolation cluster_step4 Step 4: Purification A 3-(Methoxymethyl)aniline C Stir until dissolved A->C B Dilute HCl B->C F Vigorous Stirring C->F Anilinium salt solution D Acetic Anhydride D->F E Sodium Acetate Solution E->F G Cool in ice bath F->G Precipitate forms H Vacuum Filtration G->H I Wash with cold water H->I J Recrystallize from Ethanol/Water I->J K Dry to obtain pure product J->K N-acetyl-3-(methoxymethyl)aniline

Caption: Workflow for the N-acetylation of 3-(methoxymethyl)aniline.

Materials:

  • 3-(Methoxymethyl)aniline

  • Acetic anhydride

  • Sodium acetate

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-(methoxymethyl)aniline (1.0 eq) in deionized water (approx. 10 mL per gram of aniline). Add concentrated HCl dropwise with stirring until the aniline fully dissolves as its hydrochloride salt.

  • Acetylation: In a separate beaker, prepare a solution of sodium acetate (1.2 eq) in a minimum amount of deionized water. To the stirred solution of the aniline hydrochloride, add acetic anhydride (1.1 eq) in one portion. Immediately follow with the rapid addition of the sodium acetate solution.

  • Precipitation and Isolation: A white precipitate of N-acetyl-3-(methoxymethyl)aniline should form immediately. Continue stirring for 15-20 minutes in an ice bath to ensure complete precipitation. Collect the solid by vacuum filtration and wash the filter cake with cold deionized water.

  • Purification: The crude product can be purified by recrystallization from a mixture of ethanol and water to yield the pure N-acetyl-3-(methoxymethyl)aniline.

Experimental Protocol: Deprotection of N-acetyl-3-(methoxymethyl)aniline

This protocol is based on the standard acid-catalyzed hydrolysis of amides.

dot

Deprotection_Workflow cluster_step1 Step 1: Reaction Setup cluster_step2 Step 2: Neutralization cluster_step3 Step 3: Extraction & Isolation A N-acetyl-3-(methoxymethyl)aniline C Reflux A->C B Aqueous HCl B->C D Cool to room temperature C->D Monitor by TLC E Add NaOH solution D->E F Adjust pH to >10 E->F G Extract with Ethyl Acetate F->G Aniline regenerates H Dry organic layer (Na₂SO₄) G->H I Evaporate solvent H->I Pure 3-(methoxymethyl)aniline

Caption: Workflow for the deprotection of N-acetyl-3-(methoxymethyl)aniline.

Materials:

  • N-acetyl-3-(methoxymethyl)aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Hydrolysis: To a round-bottom flask containing N-acetyl-3-(methoxymethyl)aniline (1.0 eq), add a solution of aqueous HCl (e.g., 6M HCl). Heat the mixture to reflux and monitor the progress of the reaction by TLC until all the starting material has been consumed.

  • Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous solution of NaOH until the pH is strongly basic (pH > 10). This will regenerate the free aniline.

  • Extraction and Isolation: Transfer the basic aqueous solution to a separatory funnel and extract with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected 3-(methoxymethyl)aniline.

Strategy 3: Judicious Choice of Reagents and Reaction Conditions

When planning your synthesis, carefully consider the reagents and conditions to minimize the risk of N-oxidation.

  • Avoid Strong Oxidants: If a reaction requires an oxidant, explore milder and more selective alternatives. For example, for some transformations, Swern oxidation or Dess-Martin periodinane might be preferable to chromium-based oxidants.

  • Control of Temperature: Many oxidation reactions are accelerated at higher temperatures. Running your reaction at the lowest effective temperature can help to suppress unwanted side reactions, including N-oxidation.

  • pH Control: The rate of aniline oxidation can be pH-dependent. In some cases, maintaining a specific pH range can help to minimize N-oxidation.

Conclusion

N-oxidation of 3-(methoxymethyl)aniline is a potential pitfall in organic synthesis that can be effectively managed with a proactive and informed approach. By understanding the underlying chemical principles, employing appropriate analytical techniques for detection, and implementing preventative strategies such as working under an inert atmosphere and using protecting groups, researchers can significantly improve the outcome of their reactions. This guide provides a solid foundation for troubleshooting and preventing N-oxidation, enabling you to utilize 3-(methoxymethyl)aniline to its full potential in your synthetic endeavors.

References

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regul
  • Acetylation of Aniline (Experiment). Chemistry LibreTexts.
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  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central.
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  • Metal-Free Functionalization of N,N-Dialkylanilines via Temporary Oxidation to N,N-Dialkylaniline N-Oxides and Group Transfer. Organic Letters.
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  • Oxidation of aniline with strong and weak oxidants.
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  • Effect of +M and +R effect in basicity of 4-methoxy aniline. Chemistry Stack Exchange.
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  • question an N-acetylation of aniline, using aspirin. Sciencemadness Discussion Board.
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  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).
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  • A Comparative Guide to Analytical Methods for 9-Angeloylretronecine N-oxide Detection. BenchChem.
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  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
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  • Protecting Groups List. SynArchive.
  • ANILINE, o-TOLUIDINE, AND NITROBENZENE 2017. NIOSH - CDC.
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Optimizing temperature for reactions involving 3-(Methoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Temperature in Reactions with 3-(Methoxymethyl)aniline

Welcome to the technical support center for optimizing reactions involving 3-(Methoxymethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during synthesis. As a substituted aniline, 3-(methoxymethyl)aniline possesses a moderately activated aromatic ring and a nucleophilic amine, making it a versatile building block. However, its reactivity is exquisitely sensitive to temperature.

The methoxymethyl group at the meta-position introduces specific electronic and steric factors. It is a weakly activating group, influencing the nucleophilicity of the amine and the regioselectivity of ring-based reactions. More importantly, temperature dictates the balance between desired product formation and the emergence of impurities by influencing reaction kinetics and thermodynamics. An improperly controlled thermal environment can lead to issues ranging from stalled reactions and low yields to dangerous exothermic events and product degradation. This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize your reaction conditions, ensuring safety, reproducibility, and high yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may encounter. Each question is followed by an analysis of underlying causes and a systematic approach to resolution.

Q1: My acylation/amide coupling reaction with 3-(Methoxymethyl)aniline is giving a low yield. What are the likely temperature-related causes?

A1: Low yields in acylation reactions are frequently tied to suboptimal temperature management, which can manifest in several ways: insufficient activation energy, side reactions, or reagent degradation.

  • Insufficient Activation Energy: Amide bond formation, while often spontaneous with highly reactive acylating agents (like acyl chlorides), may require thermal energy to overcome the activation barrier, especially with less reactive partners like carboxylic acids. If your reaction is sluggish or stalls, the temperature may be too low.

  • Side Reactions: Conversely, excessive heat can promote side reactions. A common issue with anilines is the formation of diacylated products, where the initially formed amide is further acylated.[1] High temperatures can also lead to the decomposition of thermally sensitive reagents or the formation of colored oxidation byproducts.[1][2]

  • Kinetic vs. Thermodynamic Control: At low temperatures, the reaction is under kinetic control, favoring the fastest-formed product, which is usually the desired amide.[3][4] At higher temperatures, the reaction can become reversible, entering thermodynamic control, which may favor more stable, but undesired, byproducts.[3][5]

Troubleshooting Protocol:

  • Establish a Baseline: Start the reaction at a conservative temperature, such as 0 °C for reactive acyl halides or room temperature for anhydride couplings.

  • Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting aniline and the formation of the product.

  • Systematic Temperature Increase: If the reaction is slow or stalled after 1-2 hours, increase the temperature in controlled increments of 10-15 °C. Monitor the reaction at each new temperature for at least one hour.

  • Identify Optimal Range: Note the temperature at which the reaction rate becomes acceptable without significant formation of new impurity spots on the TLC plate. This is your optimal temperature window.

  • Consider Solvent Choice: The solvent's boiling point dictates the maximum accessible temperature. If higher temperatures are needed, ensure your solvent has a sufficiently high boiling point.

Q2: I'm performing a Sandmeyer reaction (diazotization followed by substitution) and the yield is poor with tar-like byproducts. How critical is temperature control here?

A2: Temperature control is arguably the most critical parameter for a successful Sandmeyer reaction. The intermediate aryl diazonium salt is thermally unstable, and failure to maintain low temperatures is the most common cause of failure.[6][7]

  • Diazonium Salt Decomposition: Aryl diazonium salts, especially simple chloride salts, readily decompose at temperatures above 5-10 °C, evolving nitrogen gas and generating highly reactive aryl radicals or cations.[7][8] These species can react non-selectively with the solvent or other molecules, leading to a complex mixture of byproducts, often observed as a dark tar.[9] The initial diazotization step is also highly exothermic and requires efficient cooling to prevent localized heating.[7][9]

  • Substituent Effects: The methoxymethyl group on 3-(methoxymethyl)aniline is electron-donating, which can further decrease the stability of the corresponding diazonium salt compared to anilines with electron-withdrawing groups.[6][10]

Troubleshooting Protocol:

  • Strict Temperature Maintenance (Diazotization): The diazotization step (reaction of the aniline with nitrous acid) must be performed between 0 °C and 5 °C . Use an ice-salt bath for robust cooling.[9] Add the sodium nitrite solution slowly and sub-surface to prevent localized warming.

  • Pre-cool All Solutions: Ensure the solution of 3-(methoxymethyl)aniline in acid and the sodium nitrite solution are both pre-cooled to 0-5 °C before mixing.

  • Controlled Addition to Copper(I) Salt: The subsequent displacement reaction (the Sandmeyer step) temperature depends on the nucleophile. For chlorination or bromination, the cold diazonium solution should be added slowly to a stirred solution of the Cu(I) halide, often maintained at room temperature or slightly warmed (e.g., 65-75 °C) to facilitate the reaction and nitrogen evolution.[11][12][13] A temperature that is too low can lead to a dangerous accumulation of the diazonium salt, while excessive heat can cause uncontrolled decomposition.

  • Monitor Gas Evolution: The rate of nitrogen gas evolution is a good indicator of the reaction rate. The addition rate of the diazonium salt should be controlled to maintain a steady, manageable effervescence.

Q3: My Palladium-catalyzed Buchwald-Hartwig amination is sluggish. Is increasing the temperature always the best solution?

A3: While Buchwald-Hartwig aminations often require heat (typically 80-140 °C), indiscriminately raising the temperature can be counterproductive.[14][15][16]

  • Catalyst Decomposition: Palladium catalyst complexes are thermally sensitive. Excessive temperatures can lead to catalyst decomposition (e.g., formation of inactive palladium black), which will halt the reaction.[17]

  • Ligand Degradation: The phosphine ligands crucial for the catalytic cycle can also degrade at high temperatures.

  • Side Reactions: High temperatures can promote side reactions like hydrodehalogenation (where the aryl halide is reduced) or β-hydride elimination if the amine partner is susceptible.[2]

Troubleshooting Protocol:

  • Optimize Ligand and Base First: Before escalating the temperature, ensure you are using an appropriate ligand and base for your specific substrate combination. Sterically hindered biarylphosphine ligands often allow for lower reaction temperatures.[18]

  • Screen Solvents: The choice of solvent (e.g., toluene, dioxane, THF) can significantly impact reaction rate and the required temperature.[19]

  • Systematic Temperature Screening: If the reaction is slow at a standard temperature (e.g., 100 °C), increase it in 10 °C increments. Monitor by LC-MS not only for product formation but also for the appearance of byproducts or evidence of catalyst death (e.g., palladium black).

  • Consider Pre-catalyst Activation: Some palladium pre-catalysts require a brief period at a specific temperature to form the active catalytic species. Ensure you are following the recommended activation procedure.[14]

Data & Protocols

Table 1: Recommended Starting Temperatures for Common Reactions

The following table provides general starting points for temperature optimization. The optimal temperature for your specific system must be determined experimentally.

Reaction TypeReagentsSolventRecommended Starting Temperature (°C)Key Considerations
Acylation Acyl ChlorideDCM, THF0 °C to Room TempHighly exothermic; add acyl chloride slowly to a cooled solution of the aniline.
Amide Coupling Carboxylic Acid, EDC/HOBtDMF, DCMRoom TempCan be gently heated (40-50 °C) if the reaction is slow.[14]
Diazotization NaNO₂, HCl/H₂SO₄Water0 - 5 °C CRITICAL: Highly exothermic and product is unstable at higher temperatures.[7][9]
Sandmeyer (Br/Cl) Diazonium Salt, CuBr/CuClWaterRoom Temp to 70 °CAdd diazonium salt slowly to the copper solution to control N₂ evolution.[11]
Buchwald-Hartwig Aryl Halide, Pd Catalyst, LigandToluene, Dioxane80 - 110 °CCatalyst stability is a concern at very high temperatures.[15][17]
Experimental Protocol: Temperature Optimization for Acylation

This protocol outlines a systematic approach to finding the optimal temperature for the acylation of 3-(methoxymethyl)aniline with an acyl chloride.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-(methoxymethyl)aniline (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Slowly add the acyl chloride (1.05 eq.) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Initial Monitoring: Stir the reaction at 0 °C for 30 minutes. Take an aliquot for TLC or LC-MS analysis to assess initial conversion.

  • Warming and Incremental Heating: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour and analyze again. If the reaction has not reached completion, place the flask in a pre-heated oil bath at 40 °C (reflux for DCM).

Visualizations

Logical Workflow for Troubleshooting Low Reaction Yield

The following diagram illustrates a systematic decision-making process when faced with a low-yield reaction.

Troubleshooting_Workflow start Low Yield Observed check_sm Is Starting Material (SM) Fully Consumed? start->check_sm sm_yes SM Consumed: Product Degradation or Side Reactions Likely check_sm->sm_yes  Yes sm_no SM Remaining: Reaction is Stalled or Too Slow check_sm->sm_no No   action_temp_down Decrease Temperature to Minimize Side Reactions. Consider Milder Reagents. sm_yes->action_temp_down action_temp_up Systematically Increase Temperature (e.g., in 10-15 °C increments) sm_no->action_temp_up action_reagents Verify Reagent Purity and Stoichiometry. Check Catalyst Activity. sm_no->action_reagents

Caption: A decision tree for troubleshooting low reaction yields.

Kinetic vs. Thermodynamic Product Formation

This diagram illustrates how temperature can influence the outcome of a reaction with competing pathways.

KT_Control cluster_0 Reaction Coordinate Diagram A Reactants (Aniline + Reagent) P1 Kinetic Product (Lower Activation Energy, Less Stable) A->P1 ΔG‡ (Low) Low Temp Favored Irreversible P2 Thermodynamic Product (Higher Activation Energy, More Stable) A->P2 ΔG‡ (High) High Temp Required Reversible TS1 TS_Kinetic TS2 TS_Thermodynamic P1->A High reverse barrier P2->A Low reverse barrier

Caption: Energy profile showing kinetic vs. thermodynamic pathways.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Aniline Acetylation Reactions.
  • BenchChem. (2025). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines.
  • BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions in Aniline Nitration.
  • BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions in Large-Scale Aniline Derivatization.
  • BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions in Aniline Synthesis.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • Schotten, C., et al. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
  • ResearchGate. (n.d.). Scheme 3. a) Thermal stability of arenediazonium salts bearing methoxy...
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Rauf, A., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
  • Janosi, A., & Farkas, T. (n.d.). Coupling exothermic and endothermic reactions—Application to combined aniline production/methyl‐cyclohexane dehydrogenation. ResearchGate.
  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products.
  • StackExchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution.
  • Request PDF. (2025). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.
  • Request PDF. (2025). Research on the decomposition kinetics and thermal hazards of aniline diazonium salt.

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Technical Support Center: Optimizing 3-(Methoxymethyl)aniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for professionals engaged in chemical synthesis and drug development. This guide provides in-depth answers and troubleshooting protocols concerning the pivotal role of solvent selection in reactions involving 3-(Methoxymethyl)aniline. The principles discussed here are grounded in established reaction kinetics and solvent theory to empower you to optimize your synthetic routes, enhance reaction rates, and minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: My N-acylation reaction with 3-(Methoxymethyl)aniline is sluggish. How can I accelerate it by changing the solvent?

A1: The rate of N-acylation is profoundly influenced by the solvent's ability to modulate the nucleophilicity of the aniline's amino group and stabilize the reaction's transition state.

  • For Highly Electrophilic Acylating Agents (e.g., Acetyl Chloride, Acetic Anhydride):

    • Recommended Solvents: Polar aprotic solvents like Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF) are often preferred.

    • Causality: These solvents do not form strong hydrogen bonds with the lone pair of the amino group, leaving it more available (more nucleophilic) to attack the acylating agent.[1][2] They effectively solvate the charged intermediates and transition states that form during the reaction.

    • Avoid: Polar protic solvents like water or alcohols (methanol, ethanol) can hydrogen-bond with the aniline's nitrogen, reducing its nucleophilicity and thus slowing the reaction.[1][3]

  • For Less Reactive Acylating Agents (e.g., Acetic Acid):

    • Recommended Solvents: In some cases, using the carboxylic acid itself as both the reactant and solvent under microwave irradiation can be a highly effective, catalyst-free green chemistry approach.[4][5]

    • Causality: Acetic acid can act as a proton source to activate the carbonyl group, and its high concentration drives the equilibrium toward the amide product, especially at elevated temperatures where water is removed. A study on the acetylation of aniline found that the reaction rate constant was significantly larger when using acetic acid as a solvent compared to diethyl ether.[6]

A summary of solvent effects on a typical acylation reaction is presented below.

SolventTypeDielectric Constant (ε)General Effect on Acylation RateRationale
Dichloromethane (DCM)Polar Aprotic9.1Fast Good solvation of intermediates, does not suppress aniline nucleophilicity.
Acetonitrile (ACN)Polar Aprotic37.5Fast High polarity stabilizes transition states effectively.[7]
Dimethylformamide (DMF)Polar Aprotic36.7Variable Can accelerate reactions but may be difficult to remove and can participate in side reactions at high temperatures.
Methanol (MeOH)Polar Protic32.7Slow Reduces aniline nucleophilicity via hydrogen bonding.[3]
WaterPolar Protic80.1Very Slow Strong hydrogen bonding severely hinders the amino group's reactivity.
Acetic AcidPolar Protic6.2Fast (at high temp.) Acts as both reactant and catalyst; promotes reaction especially under conditions that remove water.[4][6]
Q2: I am attempting an electrophilic aromatic substitution (EAS) on 3-(Methoxymethyl)aniline and getting a mixture of poly-substituted products and tar. What's wrong?

A2: This is a classic issue when working with anilines. The amino group is a powerful activating group, making the aromatic ring extremely electron-rich and highly susceptible to both over-reaction (poly-substitution) and oxidation, which leads to tar formation.[8][9] The methoxymethyl substituent at the meta position will primarily influence the regioselectivity but not diminish the high reactivity.

The Problem:

  • Over-activation: The -NH₂ group strongly activates the ortho and para positions, making the mono-substituted product even more reactive than the starting material.[8]

  • Oxidation: Anilines are easily oxidized, especially under the acidic conditions often required for EAS reactions (e.g., nitration), leading to polymerization and dark, tarry byproducts.[9]

The Solvent and Strategy-Based Solution: Simply changing the solvent is often insufficient to control this high reactivity. While using a non-polar solvent like carbon disulfide (CS₂) can reduce the dissociation and availability of the electrophile (e.g., Br₂), the highly activated ring may still react with whatever is available, leading to multiple substitutions.[10]

The most reliable solution is a protection-deprotection strategy , which moderates the ring's reactivity.

EAS_Strategy cluster_0 Step 1: Protection cluster_1 Step 2: Electrophilic Substitution cluster_2 Step 3: Deprotection Aniline 3-(Methoxymethyl)aniline Acetanilide Protected Acetanilide Derivative Aniline->Acetanilide Acetic Anhydride (Solvent: Acetic Acid) EAS_Product Substituted Acetanilide Acetanilide->EAS_Product e.g., Br₂ in Acetic Acid (Controlled Reaction) Final_Product Mono-substituted Aniline EAS_Product->Final_Product Acid/Base Hydrolysis (e.g., aq. HCl, reflux)

Caption: Workflow for controlled electrophilic aromatic substitution of anilines.

By converting the amino group to a less activating acetamido group, you can achieve clean, selective mono-substitution.[9][11] The choice of solvent for the EAS step (e.g., glacial acetic acid for bromination) is crucial for maintaining homogeneity and controlling the reaction temperature.[11]

Q3: My diazotization reaction of 3-(Methoxymethyl)aniline is inefficient due to its low solubility in the acidic aqueous medium. How can solvent choice resolve this?

A3: This is a common challenge, especially with substituted anilines that are sparingly soluble in water.[12] For diazotization to be efficient, the amine must be accessible to the diazotizing agent (in situ generated nitrous acid).

The Solution: Co-Solvent Strategy Instead of a purely aqueous system, you can first dissolve the 3-(Methoxymethyl)aniline in a water-miscible organic solvent before adding it to the acidic nitrite solution.

Recommended Co-Solvents:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or N-methylpyrrolidone (NMP) are excellent choices for dissolving the amine.[12]

  • Water-Soluble Acids: Glacial acetic acid can also serve as the initial solvent.[12]

Experimental Protocol: Diazotization of Sparingly Soluble 3-(Methoxymethyl)aniline

  • Amine Solution Preparation: In a separate flask, dissolve 1.0 equivalent of 3-(Methoxymethyl)aniline in a minimal amount of a suitable water-miscible solvent (e.g., DMSO or glacial acetic acid) at a temperature between 30°C and 90°C to ensure complete dissolution.[12]

  • Acidic Medium Preparation: In the main reaction vessel, prepare a stirred mixture of water and a strong acid (e.g., HCl or H₂SO₄). Cool this mixture to 0-5°C using an ice bath.

  • Amine Precipitation/Suspension: Add the warm amine solution from Step 1 to the cold, stirred acidic mixture. This will precipitate the amine as a fine, reactive suspension.[12]

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the amine suspension, ensuring the temperature remains below 5°C.

  • Reaction Monitoring: The reaction is typically rapid. After the addition is complete, stir for an additional 10-15 minutes. The resulting diazonium salt solution is then ready for subsequent coupling reactions.[13][14]

This procedure ensures that the amine is present in a highly dispersed and reactive form, dramatically improving the rate and yield of the diazotization process.[12]

Q4: How do I rationally select a solvent? Are there general rules based on the reaction mechanism?

A4: Yes. The Hughes-Ingold rules, based on transition state theory, provide a robust framework for predicting solvent effects.[7] The key is to compare the charge distribution of the reactants to that of the transition state. A solvent will accelerate a reaction if it stabilizes the transition state more than it stabilizes the reactants.[7][15]

Solvent_Effects cluster_0 Reactants cluster_1 Transition State (TS) cluster_2 Solvent Choice & Outcome Reactants Reactant A Reactant B TS_Charge_Developed TS_Charge_Developed Reactants->TS_Charge_Developed Reaction Type 1: A + B → [A---B] δ+...δ- Result1 Use Polar Solvent (e.g., Water, DMSO) RATE INCREASES TS_Charge_Developed->Result1 Polar solvent stabilizes charged TS more than neutral reactants. TS_Charge_Dispersed TS_Charge_Dispersed Result2 Use Non-Polar Solvent (e.g., Hexane, Toluene) RATE INCREASES TS_Charge_Dispersed->Result2 Non-polar solvent is favored as charge is reduced in the TS. Result3 Use Polar Solvent (e.g., Water, DMSO) RATE DECREASES TS_Charge_Dispersed->Result3 Polar solvent stabilizes charged reactants more than the dispersed TS. Reactants_Charged Reactant A Reactant B Reactants_Charged->TS_Charge_Dispersed Reaction Type 2: A B → [A---B] δ+...δ-

Caption: Solvent selection based on transition state polarity.

Key Principles for Aniline Reactions:

  • Reactions where charge is created: For reactions where neutral molecules form a charged transition state (common in many additions and substitutions), increasing solvent polarity will increase the reaction rate.[7]

  • Reactions involving charged reactants: If you are reacting an anilinium ion (protonated aniline) with a negative nucleophile, the charge is being dispersed or neutralized in the transition state. In this case, increasing solvent polarity would stabilize the reactants more than the transition state, decreasing the reaction rate.[7][15]

  • Protic vs. Aprotic Effects:

    • Polar Protic (e.g., H₂O, MeOH): Excellent for stabilizing both cations and anions. They excel in SN1-type mechanisms by stabilizing the carbocation-like transition state but can hinder nucleophiles through hydrogen bonding.[16][17][18]

    • Polar Aprotic (e.g., DMSO, ACN, DMF): Only stabilize cations well, leaving anions (nucleophiles) "bare" and highly reactive. They are ideal for SN2-type reactions.[2]

Troubleshooting Guide

ProblemProbable Cause (Solvent-Related)Suggested Solution
Low Reaction Yield / Slow Rate 1. Poor Solvation of Transition State: The solvent polarity is too low to stabilize a charged transition state.[7] 2. Reactant Deactivation: A protic solvent is hydrogen-bonding with the aniline's amino group, reducing its nucleophilicity.[1]1. Increase Solvent Polarity: Switch from a non-polar solvent (e.g., toluene) to a polar aprotic solvent (e.g., acetonitrile or DMF). 2. Switch to Aprotic Solvent: If the aniline is acting as a nucleophile, change from a protic solvent (methanol) to a polar aprotic one (DCM, THF).
Formation of Tarry Byproducts Oxidation of Aniline: This is common in acidic media or in the presence of oxidizing agents, and can be exacerbated by high temperatures.[9]1. Protect the Amino Group: Acetylate the aniline before proceeding with reactions like nitration or halogenation.[9][11] 2. Use Purified Reagents: Ensure starting materials and solvents are free of oxidative impurities. 3. Strict Temperature Control: Run the reaction at the lowest effective temperature.
Incomplete Reaction Poor Solubility of Reactant: The 3-(methoxymethyl)aniline or another reagent is not fully dissolved, leading to a heterogeneous mixture and slow kinetics.1. Use a Co-solvent: Employ a solvent system that dissolves all components (e.g., THF/water, DMSO). 2. Increase Temperature: Carefully increase the reaction temperature to improve solubility, while monitoring for byproduct formation.
Unexpected Regio- or Chemoselectivity Solvent-Mediated Reactivity: The solvent may be selectively solvating one functional group or directing the reaction down an alternative pathway. For example, polar protic solvents can favor C-alkylation while nonpolar solvents favor N-alkylation in certain systems.[19]1. Systematic Solvent Screen: Perform small-scale experiments in a range of solvents with different properties (e.g., Toluene (non-polar), THF (polar aprotic, low ε), ACN (polar aprotic, high ε), and MeOH (polar protic)) to identify the optimal medium for the desired selectivity.

References

  • Reactions of Aniline. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Solvent effects in the aza-Michael addition of anilines. (n.d.). Comptes Rendus de l'Académie des Sciences. Retrieved from [Link]

  • Relative reactivity and kinetic pattern of aniline and N‐methylaniline as nucleophiles in aromatic substitution (SNAr) reactions. (2004). ResearchGate. Retrieved from [Link]

  • Kinetic Study of Solvent Effect on the Hydrolysis of Mono-3, 5-Dimethylaniline Phosphate. (n.d.). Journal of Applicable Chemistry. Retrieved from [Link]

  • Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. (2022). YouTube. Retrieved from [Link]

  • Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. (2020). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Influence of solvent polarity on the structure of drop-cast electroactive tetra(aniline)-surfactant thin films. (2016). ResearchGate. Retrieved from [Link]

  • The optimization of aniline reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. (1989). Google Patents.
  • A Study of Solvent Effects on Reaction Rates Using a Microreactor. (2010). ResearchGate. Retrieved from [Link]

  • Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Dissecting Solvent Effects on Hydrogen Bonding. (2022). PubMed Central (NIH). Retrieved from [Link]

  • Influence of solvent polarity on the structure of drop-cast electroactive tetra(aniline)-surfactant thin films. (2016). RSC Publishing. Retrieved from [Link]

  • The diazotization process. (a) The reaction of aniline (or other aryl...). (n.d.). ResearchGate. Retrieved from [Link]

  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2021). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

  • Solvent effects. (n.d.). Wikipedia. Retrieved from [Link]

  • Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. (2024). PubMed Central (NIH). Retrieved from [Link]

  • Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. (2024). Crystal Growth & Design (ACS Publications). Retrieved from [Link]

  • Solvent Effects on the Electronic Transitions of p-Nitroaniline: A QM/EFP Study. (2010). The Journal of Physical Chemistry A (ACS Publications). Retrieved from [Link]

  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2023). YMER. Retrieved from [Link]

  • How the solvent effect the reaction rate? (2013). ResearchGate. Retrieved from [Link]

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. (2025). The Journal of Organic Chemistry (ACS Publications). Retrieved from [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). MDPI. Retrieved from [Link]

  • 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. (2020). YouTube. Retrieved from [Link]

  • Role of solvent in chemical reactions. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • DFT-PBE, DFT-D, and MP2 Studies on the H2O•••HNH and HOH•••NH2 Hydrogen Bonds in Water-Aniline Complexes. (2015). ResearchGate. Retrieved from [Link]

  • What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane. (2017). Quora. Retrieved from [Link]

  • Chapter 13.1: Factors that Affect Reaction Rates. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • The Electronic Effect on the Inter and Intra Molecular Hydrogen Bonding in 5 Chloro Salicylaldehyde and Aniline in CCl4 System. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]

  • Sn1 vs Sn2: Solvent effects. (n.d.). Khan Academy. Retrieved from [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. Retrieved from [Link]

  • Intrinsic effects of solvent polarity on enzymic activation energies. (2000). PubMed. Retrieved from [Link]

  • Aniline when diazotized in cold and then treated with dimethyl aniline gi... (2021). Filo. Retrieved from [Link]

Sources

Minimizing tar formation in 3-(Methoxymethyl)aniline reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Tar Formation for Researchers and Drug Development Professionals

Welcome to the technical support center for reactions involving 3-(Methoxymethyl)aniline. This guide is designed to provide researchers, chemists, and drug development professionals with a deep understanding of the common challenges associated with this reagent, specifically the formation of tar and other colored impurities. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your synthetic routes.

Part 1: Frequently Asked Questions - The "Why" Behind Tar Formation

This section addresses the fundamental questions regarding the instability of 3-(Methoxymethyl)aniline and the origins of tarry byproducts.

Q1: What exactly is "tar" in the context of my 3-(Methoxymethyl)aniline reaction?

A: In organic synthesis, "tar" is not a single, well-defined compound. It is a complex, amorphous, and often dark-colored mixture of high-molecular-weight byproducts. These tars are typically insoluble in common organic solvents and can complicate product isolation and purification. For aniline derivatives, tars are primarily composed of polymeric and oxidized materials that arise from the high reactivity of the starting material.[1][2]

Q2: What are the primary chemical mechanisms that lead to tar formation with anilines?

A: There are two main culprits that work individually or in concert: Oxidation and Polymerization . The electron-rich nature of the aniline ring, due to the powerful electron-donating effect of the amino group, makes it highly susceptible to both pathways.[3]

  • Oxidation: In the presence of atmospheric oxygen or other oxidizing agents, the aniline moiety can be easily oxidized.[1][4] This process often leads to the formation of highly colored, quinone-like structures and other conjugated systems, which are precursors to tar. This process is significantly accelerated by heat.[1]

  • Polymerization: Uncontrolled reaction conditions, particularly high temperatures or the presence of strong acids, can catalyze the polymerization of aniline molecules.[1][5][6] This chain-growth process results in the formation of polyaniline-like structures, which are classic components of tarry residues.[2][7][8]

Tar_Formation_Pathways cluster_main Primary Causes of Tar Formation Aniline 3-(Methoxymethyl)aniline Oxidation Oxidation (Air, Heat, Oxidants) Aniline->Oxidation Polymerization Polymerization (Heat, Strong Acid) Aniline->Polymerization Tar1 Colored Impurities (Quinone-like Structures) Oxidation->Tar1 Tar2 Polymeric Tar (Polyaniline-like Residues) Polymerization->Tar2 N_Protection_Workflow cluster_workflow N-Protection Strategy for Electrophilic Substitution Aniline 3-(Methoxymethyl)aniline (Highly Activated, Prone to Oxidation) Protect Step 1: N-Protection (e.g., Acetic Anhydride) Aniline->Protect Amide N-acetylated Aniline (Moderately Activated, Stable) Protect->Amide React Step 2: Electrophilic Substitution (e.g., Nitration, Bromination) Amide->React Product_P Protected Product React->Product_P Deprotect Step 3: Deprotection (e.g., Acid/Base Hydrolysis) Product_P->Deprotect Product_F Final Desired Product (Clean) Deprotect->Product_F

Caption: Workflow illustrating the use of N-protection to prevent tar formation.

By converting the amine to an amide (e.g., an acetanilide), you temporarily reduce its electron-donating ability. [12]This "tames" the ring, preventing oxidative decomposition and allowing for controlled electrophilic substitution. The protecting group can then be easily removed via hydrolysis to reveal the desired substituted aniline. [19]

Part 3: Prophylactic Protocols & Purification
Protocol 1: General Inert Atmosphere Reaction Setup
  • Glassware Preparation: Ensure all glassware (reaction flask, condenser, dropping funnel) is thoroughly dried in an oven (>100 °C) for several hours and allowed to cool in a desiccator.

  • Assembly: Quickly assemble the glassware while hot and purge the system with a stream of inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent/Reagent Addition: Add anhydrous, degassed solvents and liquid reagents via cannula or syringe through a rubber septum. Add solid reagents under a strong positive flow of inert gas.

  • Maintenance: Maintain a slight positive pressure of inert gas throughout the reaction, typically by using a gas bubbler or a balloon.

Protocol 2: N-Acetylation of 3-(Methoxymethyl)aniline (Amine Protection)
  • Dissolve 3-(Methoxymethyl)aniline (1.0 eq) in dichloromethane (DCM) in a flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding water. Separate the organic layer, wash with dilute HCl, then saturated NaHCO₃, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acetylated product, which can often be used in the next step without further purification.

Protocol 3: Troubleshooting Purification from Tarry Impurities

If tar formation is unavoidable, purification can be challenging.

  • Aqueous Wash: Before extraction, try washing the crude organic mixture with dilute acid (e.g., 1M HCl). Your desired product may form a water-soluble hydrochloride salt, while non-basic, tarry impurities remain in the organic layer. You can then basify the aqueous layer and extract your product back out. [9]* Filtration through Silica/Celite: Sometimes, the majority of the tar can be removed by dissolving the crude product in a minimal amount of solvent (e.g., DCM or EtOAc) and filtering it through a short plug of silica gel or Celite®. [10]* Column Chromatography: Use a polar solvent system to elute your more mobile product while the highly polar, polymeric tar remains adsorbed at the top of the column. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) is often effective.

References
  • BenchChem. (n.d.). Managing reaction temperature for stable aniline derivative synthesis.
  • BenchChem. (n.d.). 3-(Methoxymethyl)aniline | 53473-83-9.
  • Pérez-Mayoral, E., Soriano, M. D., López-Nieto, J. M., & Jones, D. J. (2010). Effect of reaction temperature on aniline conversion and product... ResearchGate.
  • Ghorbani-Vaghei, R., & Malaeke, S. (2007). Non-catalytic condensation of aromatic aldehydes with aniline in high temperature water. Taylor & Francis Online.
  • Millar, G. J., & Rochester, C. H. (2019). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. Industrial & Engineering Chemistry Research - ACS Publications.
  • Li, H., Wan, J., Ma, Y., & Wang, Y. (2015). Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. PubMed.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (n.d.). (1) Direct oxidation of aniline. (2) Amine protecting group used by Waldvogel and co-workers.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
  • Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation.
  • Khatri, V. (2016). "Protection" of Aniline in Aromatic reactions- IIT JEE. YouTube.
  • The Organic Chemistry Tutor. (2020). Protecting Groups for Amines. YouTube.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (2021). (PDF) Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
  • ACS Publications. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
  • Prezi. (n.d.). Exp 13B: Synthesis of Complex Molecules Through Reductive Am.
  • Royal Society of Chemistry. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors.
  • ResearchGate. (2015). (PDF) Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures.
  • ResearchGate. (2013). How to remove aniline from reaction mixture.
  • National Institutes of Health. (n.d.). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. PMC.
  • ResearchGate. (2025). (PDF) ChemInform Abstract: The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products.
  • ResearchGate. (2019). (PDF) MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW.

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Removing unreacted 3-(Methoxymethyl)aniline from product mixture

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification Strategies

Introduction: The Challenge of Residual Starting Material

In many synthetic pathways utilizing substituted anilines, the presence of unreacted starting material in the crude product is a common purification challenge.[1] 3-(Methoxymethyl)aniline, a versatile building block in pharmaceutical and materials science research, is no exception.[2] Its basicity and polarity, while key to its reactivity, can complicate its removal from reaction mixtures containing products with similar physical properties.

This guide provides a comprehensive, field-tested approach to effectively separate unreacted 3-(Methoxymethyl)aniline. We will delve into the fundamental principles behind the recommended techniques, offer step-by-step protocols, and troubleshoot common issues encountered in the lab.

Part 1: Foundational Principles & Frequently Asked Questions (FAQs)

Before proceeding to specific protocols, it is crucial to understand the physicochemical properties of 3-(Methoxymethyl)aniline that we can exploit for its separation. The primary handle is the basicity of the aniline's amino group (-NH₂).

Q1: What is the core principle for separating 3-(Methoxymethyl)aniline from a neutral or acidic organic product?

The most effective strategy is an acid-base liquid-liquid extraction .[3] This technique leverages the fundamental chemical principle that basic compounds, like amines, can be protonated by an acid to form water-soluble salts.[4] While your desired product and the unreacted aniline may be co-soluble in an organic solvent, converting the aniline into its ammonium salt form (R-NH₃⁺) will render it highly soluble in an aqueous layer, allowing for a clean separation.[5]

Q2: My product is also a base. Can I still use an acid wash?

This is a critical consideration. If your product is also basic, a simple acid wash will extract both your product and the starting material. The success of the separation then depends on the difference in basicity (pKa) between the two compounds. A selective extraction may be possible by carefully controlling the pH of the aqueous solution.[6] However, in cases of similar basicity, column chromatography becomes the more appropriate method.

Q3: Why is my thin-layer chromatography (TLC) plate showing my product and starting material as a single spot or with very close Rf values?

This often happens when using standard neutral solvent systems (e.g., ethyl acetate/hexanes). The polarity of your product and 3-(Methoxymethyl)aniline might be too similar for effective separation under these conditions. To improve separation on TLC, which is essential for developing a column chromatography method, you can add a small amount of a basic modifier like triethylamine (Et₃N) to the mobile phase. This deactivates the acidic sites on the silica gel and can significantly reduce the "streaking" of amines and improve separation.[7]

Q4: Can I remove the aniline by distillation?

Distillation is generally not the preferred method unless your product is non-volatile and thermally stable. Aniline and its derivatives often have high boiling points, and vacuum distillation is required.[8][9] If your product has a similar boiling point or is heat-sensitive, this method is unsuitable. For most lab-scale syntheses, extraction or chromatography is far more practical and efficient.[1]

Part 2: Primary Purification Protocol: Acid-Base Extraction

This method is the first line of defense for removing residual 3-(Methoxymethyl)aniline from a product mixture that is neutral, acidic, or significantly less basic than the starting aniline.

Experimental Protocol: Step-by-Step Amine Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether). Ensure the volume is sufficient to fully dissolve the material, typically 10-20 mL per gram of crude product.

  • Transfer: Transfer the organic solution to a separatory funnel of appropriate size. The funnel should not be more than two-thirds full.

  • Acid Wash: Add an equal volume of a dilute aqueous acid solution, such as 1M hydrochloric acid (HCl), to the separatory funnel.[10]

    • Causality Note: The HCl reacts with the basic 3-(Methoxymethyl)aniline to form its hydrochloride salt. This salt is ionic and preferentially dissolves in the aqueous layer, while your neutral organic product remains in the organic layer.[3][4]

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds. Periodically vent the funnel.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower (denser) layer. The identity of the lower layer depends on your organic solvent (e.g., dichloromethane is denser than water; ethyl acetate is less dense).

  • Repeat: Repeat the acid wash (Steps 3-5) one or two more times to ensure complete removal of the aniline.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water from the organic layer.

  • Drying and Isolation: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

  • Validation: Check the purity of your product via TLC or ¹H NMR to confirm the absence of 3-(Methoxymethyl)aniline.

Visual Workflow: Acid-Base Extraction

AcidBaseExtraction start Crude Mixture in Organic Solvent (Product + Aniline) process1 Add 1M HCl (aq) Wash 1-2x start->process1 sep_funnel Separate Layers process1->sep_funnel org_layer Organic Layer (Contains Product) sep_funnel->org_layer Product Path aq_layer Aqueous Layer (Contains Aniline Salt R-NH₃⁺Cl⁻) sep_funnel->aq_layer Impurity Path process2 Wash with NaHCO₃ then Brine org_layer->process2 dry Dry (Na₂SO₄), Filter, Evaporate process2->dry product Purified Product dry->product waste Aqueous Waste (Aniline Removed) aq_layer->waste

Caption: Workflow for removing a basic aniline impurity.

Troubleshooting Guide: Extraction Issues
  • Q: An emulsion formed at the interface. How do I break it?

    • A: First, be patient and allow the funnel to sit undisturbed for a longer period. If that fails, add a small amount of brine (saturated NaCl solution); the increased ionic strength of the aqueous layer can help force the separation. Gently swirling the funnel, rather than vigorous shaking, can also help.

  • Q: After the acid wash, my product is still contaminated. What went wrong?

    • A: This could be due to insufficient extraction. Ensure you are using an adequate volume of acid and repeat the wash at least twice. Alternatively, your product might have some basicity, causing it to be partially extracted. In this case, chromatography is the better option.

  • Q: I think I discarded the wrong layer. How can I check?

    • A: A simple "drop test" can save your experiment. Add a few drops of water to the top of the separatory funnel. If the drops mix with the top layer, it is the aqueous layer. If they form a small, separate globule and fall through to the bottom layer, the bottom layer is aqueous.

Part 3: Secondary Protocol: Flash Column Chromatography

When acid-base extraction is not feasible—due to a base-sensitive product or a product with similar basicity to the aniline—flash column chromatography is the method of choice.[11]

Experimental Protocol: Chromatographic Separation
  • TLC Method Development: First, find a suitable solvent system using TLC.

    • Start with a standard mobile phase like 20-30% ethyl acetate in hexanes.

    • If the spots (product and aniline) do not separate well or if the aniline streaks, add 0.5-1% triethylamine (Et₃N) to the mobile phase.[7] This will compete with the basic aniline for binding to the acidic silica gel, resulting in a cleaner separation.

    • Aim for an Rf value of ~0.3 for your desired product.

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system (with Et₃N if needed) as a slurry. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. If solubility is an issue, you can adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.

  • Elution: Add the mobile phase to the column and apply gentle pressure (using a pump or inert gas) to begin eluting the compounds.

  • Fraction Collection: Collect the eluent in a series of test tubes or vials. Monitor the separation by collecting small, regular fractions and analyzing them by TLC.

  • Combine and Isolate: Once the fractions containing your pure product have been identified, combine them, and remove the solvent under reduced pressure.

Visual Workflow: Column Chromatography Logic

ColumnChromatography start Crude Mixture (Product + Aniline) tlc Develop TLC Method (e.g., EtOAc/Hex + 1% Et₃N) start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample pack->load elute Elute with Mobile Phase & Collect Fractions load->elute analyze Analyze Fractions by TLC elute->analyze combine Combine Pure Fractions analyze->combine Identify Pure Fractions isolate Evaporate Solvent combine->isolate product Purified Product isolate->product

Caption: Decision and workflow for chromatographic purification.

Troubleshooting Guide: Chromatography Issues
  • Q: My compound is streaking on the column even with triethylamine.

    • A: The amount of triethylamine may be insufficient, or the sample may be overloaded on the column. Try increasing the Et₃N to 2% or using less crude material. Alternatively, consider using a different stationary phase, such as basic alumina, which is less acidic than silica gel.[7]

  • Q: The separation is poor, and the bands are overlapping.

    • A: This usually points to a suboptimal solvent system. The mobile phase may be too polar, causing everything to elute too quickly. Try decreasing the proportion of the polar solvent (e.g., from 30% to 20% ethyl acetate). Ensure the column is packed well and the sample was loaded in a narrow band.

Part 4: Method Selection Summary

The choice of purification method is dictated by the properties of your desired product.[1]

Method Ideal Scenario Key Advantages Potential Limitations
Acid-Base Extraction Product is neutral, acidic, or significantly less basic than 3-(Methoxymethyl)aniline.Fast, scalable, requires minimal specialized equipment, uses common lab reagents.[3]Not suitable for base-sensitive products; ineffective if product and impurity have similar basicity.[3]
Column Chromatography Product is basic, base-sensitive, or has polarity very similar to the aniline.Highly versatile, can separate compounds with very similar properties.More time-consuming, requires larger volumes of solvent, can lead to sample loss on the column.

References

  • Efficacy of different purification methods for substituted anilines. Benchchem.
  • Purific
  • Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography.
  • Acid-Base Extraction. Chemistry LibreTexts.
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of arom
  • 3-(Methoxymethyl)aniline | 53473-83-9. Benchchem.
  • Acid–base extraction. Wikipedia.
  • Discover The Secret: Aniline Is Usually Purified By Steam Distill
  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
  • Purify and dry aniline? Reddit.
  • Amine workup. Reddit.
  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods (RSC Publishing).
  • Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering (RSC Publishing).
  • Liquid/liquid Extraction.
  • How do I remove aniline

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Validation & Comparative

A Comparative Guide to the Reactivity of 3-(Methoxymethyl)aniline and 3-Methoxyaniline for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the selection of building blocks with precisely tuned reactivity is paramount. Substituted anilines are foundational scaffolds in a vast array of bioactive molecules, and understanding the nuanced influence of their substituents on chemical behavior is critical for efficient and predictable synthesis.[1] This guide provides an in-depth comparative analysis of the reactivity of two structurally related anilines: 3-(methoxymethyl)aniline and 3-methoxyaniline. While both possess a methoxy moiety, its placement relative to the aromatic ring—directly attached versus separated by a methylene bridge—imparts distinct electronic and steric characteristics that significantly influence their utility in synthetic applications.

This document moves beyond a simple cataloging of properties to offer a causal explanation of experimental choices and a framework for predicting reactivity. All discussions are grounded in established principles of physical organic chemistry and supported by available experimental data.

Molecular Structures and Key Physicochemical Properties

A foundational understanding of the molecules' intrinsic properties is essential before delving into their comparative reactivity.

Property3-(Methoxymethyl)aniline3-Methoxyaniline
CAS Number 53473-83-9[2]536-90-3
Molecular Formula C₈H₁₁NO[2]C₇H₉NO
Molecular Weight 137.18 g/mol [2]123.15 g/mol
Appearance Not widely documented; likely a liquid or low-melting solidColorless to pale yellow liquid or low-melting solid[3]
Boiling Point Data not readily available~251 °C
Solubility The methoxymethyl group may enhance solubility in polar aprotic solvents.[2]Soluble in organic solvents, limited solubility in water.

Unraveling Electronic and Steric Effects: A Comparative Analysis

The reactivity of a substituted aniline in key synthetic transformations, particularly electrophilic aromatic substitution (EAS), is governed by the interplay of inductive and resonance effects of its substituents.[1] These electronic effects dictate the electron density of the aromatic ring and the availability of the nitrogen's lone pair, thereby influencing both the rate and regioselectivity of reactions.

3-Methoxyaniline: A Classic Electron-Rich System

The 3-methoxyaniline scaffold features two powerful electron-donating groups (EDGs) directly attached to the aromatic ring: the amino group (-NH₂) and the methoxy group (-OCH₃).

  • Amino Group (-NH₂): This is a potent activating group due to the +M (mesomeric or resonance) effect, where the nitrogen's lone pair delocalizes into the benzene ring. This significantly increases the electron density at the ortho and para positions, making the ring highly nucleophilic and prone to electrophilic attack at these sites.[4]

  • Methoxy Group (-OCH₃): The methoxy group also exhibits a strong +M effect, further enriching the electron density of the aromatic ring. While it also has a -I (inductive) effect due to the electronegativity of the oxygen atom, the resonance effect is dominant, making it an overall activating group.[5]

The synergistic electron-donating nature of both the amino and methoxy groups renders 3-methoxyaniline a highly reactive substrate in electrophilic aromatic substitution reactions.[3]

3-(Methoxymethyl)aniline: A Nuanced Electronic Profile

In 3-(methoxymethyl)aniline, the methoxy group is insulated from the aromatic ring by a methylene (-CH₂-) spacer. This seemingly minor structural change has profound implications for its electronic influence.

  • Methoxymethyl Group (-CH₂OCH₃): The primary electronic influence of this group is a weak -I (electron-withdrawing) effect due to the electronegativity of the oxygen atom. Unlike the methoxy group, the methoxymethyl group cannot participate in resonance with the aromatic ring because the methylene bridge disrupts the conjugation. Therefore, it does not exhibit a +M effect. The overall electronic character of the methoxymethyl group is thus significantly less electron-donating than a methoxy group.

This fundamental difference in electronic effects is the cornerstone of the differential reactivity between these two molecules. While the amino group in 3-(methoxymethyl)aniline still strongly activates the ring, the methoxymethyl substituent provides a weaker electronic contribution compared to the methoxy group in 3-methoxyaniline.

Comparative Reactivity in Electrophilic Aromatic Substitution

The differing electronic profiles of 3-(methoxymethyl)aniline and 3-methoxyaniline are expected to manifest in their relative rates of reaction and the regioselectivity of product formation in electrophilic aromatic substitutions.

Predicted Reactivity and Regioselectivity

Based on the electronic effects discussed, we can predict the following:

  • Reaction Rate: 3-Methoxyaniline is anticipated to react significantly faster in electrophilic aromatic substitution reactions than 3-(methoxymethyl)aniline. This is because the cumulative electron-donating effect of the amino and methoxy groups in 3-methoxyaniline leads to a more electron-rich (and therefore more nucleophilic) aromatic ring compared to the combination of the amino and methoxymethyl groups. The comparison of anisole (methoxybenzene) and toluene (methylbenzene) in nitration, where anisole reacts about 400 times faster, supports the potent activating nature of a direct methoxy substituent.[5]

  • Regioselectivity: In both molecules, the powerful ortho, para-directing effect of the amino group will be the dominant factor in determining the position of electrophilic attack.[2] Therefore, substitution is expected to occur primarily at the positions ortho and para to the amino group.

    • For 3-methoxyaniline , the likely positions of substitution are C2, C4, and C6.

    • For 3-(methoxymethyl)aniline , the likely positions of substitution are also C2, C4, and C6. However, the methoxymethyl group at the C3 position may exert some steric hindrance, potentially disfavoring substitution at the adjacent C2 position to some extent.[2]

The following diagram illustrates the predicted directing effects and the key electronic contributions of the substituents.

Caption: Comparative electronic effects and predicted reactivity.

Experimental Protocols: Synthesis and a Representative Electrophilic Substitution

To facilitate further research and direct comparison, this section provides established and putative synthetic protocols.

Synthesis of the Anilines

Protocol 4.1.1: Synthesis of 3-Methoxyaniline

A common laboratory-scale synthesis involves the reduction of 3-nitroanisole.[3]

  • Reaction: Reduction of a nitro group.

  • Reagents: 3-nitroanisole, hydrogen gas (H₂), 5% Palladium on carbon (Pd/C), ethanol.

  • Procedure:

    • Dissolve 3-nitroanisole in ethanol in a suitable hydrogenation vessel.

    • Add a catalytic amount of 5% Pd/C to the solution.

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm).

    • Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed (monitor by TLC or GC).

    • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield 3-methoxyaniline.

Protocol 4.1.2: Putative Synthesis of 3-(Methoxymethyl)aniline

Based on available information, a reliable route to 3-(methoxymethyl)aniline involves the reduction of 1-(methoxymethyl)-3-nitrobenzene.[2]

  • Step 1: Synthesis of 1-(Methoxymethyl)-3-nitrobenzene

    • Reaction: Williamson ether synthesis.

    • Reagents: 3-nitrobenzyl chloride, sodium methoxide (NaOMe), methanol (MeOH).

    • Procedure:

      • Dissolve 3-nitrobenzyl chloride in methanol.

      • Add a solution of sodium methoxide in methanol dropwise to the reaction mixture.

      • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

      • Cool the reaction mixture and remove the methanol under reduced pressure.

      • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(methoxymethyl)-3-nitrobenzene.

  • Step 2: Reduction to 3-(Methoxymethyl)aniline

    • Reaction: Catalytic hydrogenation.

    • Reagents: 1-(methoxymethyl)-3-nitrobenzene, hydrogen gas (H₂), 5% Palladium on carbon (Pd/C), ethanol.

    • Procedure: Follow the same procedure as described in Protocol 4.1.1, substituting 1-(methoxymethyl)-3-nitrobenzene for 3-nitroanisole.

The following workflow diagram illustrates the synthetic pathways.

G cluster_0 Synthesis of 3-Methoxyaniline cluster_1 Synthesis of 3-(Methoxymethyl)aniline 3-Nitroanisole 3-Nitroanisole Reduction Reduction 3-Nitroanisole->Reduction H₂, Pd/C Ethanol 3-Methoxyaniline 3-Methoxyaniline Reduction->3-Methoxyaniline 3-Nitrobenzyl_chloride 3-Nitrobenzyl_chloride Williamson_Ether_Synthesis Williamson_Ether_Synthesis 3-Nitrobenzyl_chloride->Williamson_Ether_Synthesis NaOMe Methanol 1-(Methoxymethyl)-3-nitrobenzene 1-(Methoxymethyl)-3-nitrobenzene Williamson_Ether_Synthesis->1-(Methoxymethyl)-3-nitrobenzene Reduction_2 Reduction_2 1-(Methoxymethyl)-3-nitrobenzene->Reduction_2 H₂, Pd/C Ethanol 3-(Methoxymethyl)aniline 3-(Methoxymethyl)aniline Reduction_2->3-(Methoxymethyl)aniline

Caption: Synthetic routes to the target anilines.

Comparative Electrophilic Bromination (A Proposed Experiment)

To empirically determine the relative reactivity and regioselectivity, a comparative bromination experiment can be conducted. N-Bromosuccinimide (NBS) is a convenient and milder brominating agent for activated aromatic rings.[6]

  • Reaction: Electrophilic aromatic bromination.

  • Reagents: 3-methoxyaniline, 3-(methoxymethyl)aniline, N-Bromosuccinimide (NBS), acetonitrile (MeCN).

  • Procedure:

    • In two separate flasks, dissolve equimolar amounts of 3-methoxyaniline and 3-(methoxymethyl)aniline in acetonitrile.

    • Cool both solutions to 0 °C in an ice bath.

    • To each flask, add a solution of NBS (1.0 equivalent) in acetonitrile dropwise over the same period.

    • Monitor the progress of both reactions simultaneously by TLC or LC-MS.

    • Upon completion (or after a fixed time interval for kinetic comparison), quench the reactions with an aqueous solution of sodium thiosulfate.

    • Extract the products with a suitable organic solvent, dry, and concentrate.

    • Analyze the crude product mixtures by ¹H NMR and GC-MS to determine the product distribution and relative conversion rates.

Expected Outcome: 3-Methoxyaniline is expected to react faster and may show a higher propensity for polysubstitution if the reaction is not carefully controlled. The product distribution for both anilines will provide valuable data on the directing effects and any steric influence of the substituents.

Basicity: A Reflection of Electronic Effects

The basicity of an aniline, quantified by the pKa of its conjugate acid (the anilinium ion), is a direct measure of the availability of the nitrogen's lone pair of electrons to accept a proton.

  • 3-Methoxyaniline: The pKb of 3-methoxyaniline is 9.8, making it a weaker base than aniline (pKb ≈ 9.4). This is because the methoxy group at the meta position exerts a -I effect which withdraws electron density from the ring and, consequently, from the amino group, making the lone pair less available for protonation.[7]

Conclusion and Future Directions

This guide has established a clear theoretical framework for understanding the comparative reactivity of 3-(methoxymethyl)aniline and 3-methoxyaniline. The key differentiator is the electronic nature of the substituent at the 3-position: the strongly activating, resonance-donating methoxy group versus the weakly inductively withdrawing methoxymethyl group. This leads to the prediction that 3-methoxyaniline is the more reactive of the two towards electrophilic aromatic substitution .

For drug development professionals, this difference is a critical design element. 3-Methoxyaniline is a suitable choice when a highly activated aniline scaffold is desired for facile functionalization. Conversely, 3-(methoxymethyl)aniline offers a more moderately activated system, which could be advantageous in preventing over-reaction or achieving greater selectivity in complex multi-step syntheses. The methoxymethyl group also introduces a different vector for potential metabolic pathways and offers a distinct steric profile that could be explored in structure-activity relationship (SAR) studies.

References

  • Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Lookchem. [Link]

  • Methoxy group. Wikipedia. [Link]

  • The Hammett Equation and Linear Free Energy Relationship. Dalal Institute. [Link]

  • Hammett equation. Wikipedia. [Link]

  • A Survey of Hammett Substituent Constants and Resonance and Field Parameters. [Link]

  • Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. Chemistry Stack Exchange. [Link]

  • CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.
  • ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE |. YouTube. [Link]

  • Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science (RSC Publishing). [Link]

  • 2.6: delta and Hammett's sigma constants. Chemistry LibreTexts. [Link]

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. NIH. [Link]

  • Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. [Link]

  • Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. [Link]

  • Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate. [Link]

  • Electrophilic Substitution Reaction of Anilines. BYJU'S. [Link]

  • How do we compare the tendency for electrophilic substitution among different organic species? Quora. [Link]

  • Nitration of aniline. Chemistry Stack Exchange. [Link]

  • Periodate Oxidation of Aromatic Amines: Studies on the Role of Substituents and Linear Free Energy Relationships. [Link]

  • US3379620A - Process for producing 4-aminobenzyl alcohol derivatives.

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A Senior Application Scientist's Guide: Strategic Selection of Methoxymethylaniline Isomers in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the selection of a starting material is a critical decision that dictates the trajectory of a synthetic route and ultimately influences the pharmacological profile of the final active pharmaceutical ingredient (API). Positional isomers, while chemically similar, often exhibit subtle yet profound differences in reactivity and spatial orientation that can be leveraged for optimal drug design. This guide provides an in-depth comparison of two such valuable building blocks: 3-(Methoxymethyl)aniline and 4-(Methoxymethyl)aniline, offering field-proven insights for researchers, scientists, and drug development professionals.

Structural and Physicochemical Distinctions: The Foundation of Reactivity

At first glance, 3-(Methoxymethyl)aniline and 4-(Methoxymethyl)aniline are simple aromatic amines distinguished only by the position of the methoxymethyl substituent. However, this isomeric difference—meta versus para—is the root of their distinct chemical personalities. The methoxymethyl group (-CH₂OCH₃) influences the electron density of the aniline ring and its amino group through a combination of inductive and steric effects.

The oxygen atom in the methoxymethyl group exerts a weak electron-withdrawing inductive effect (-I), which tends to decrease the basicity and nucleophilicity of the amino group compared to aniline itself. The key difference lies in how this effect is transmitted through the aromatic system.

  • In 4-(Methoxymethyl)aniline , the substituent is in the para position. Its electronic influence on the amino group is direct and can impact the electron density on the nitrogen atom.

  • In 3-(Methoxymethyl)aniline , the meta positioning means the inductive effect has a slightly different impact on the electron distribution across the ring and on the amino group's reactivity.

These subtle electronic variations, coupled with the different spatial arrangement of the methoxymethyl group, are critical for molecular recognition by target enzymes and for guiding the course of synthetic transformations.

Property3-(Methoxymethyl)aniline4-(Methoxymethyl)aniline
Molecular Formula C₈H₁₁NOC₈H₁₁NO
Molecular Weight 137.18 g/mol 137.18 g/mol
CAS Number 696-56-080936-82-9
Appearance Varies (liquid/solid)Varies (liquid/solid)
Key Structural Feature meta-substitutedpara-substituted

Table 1: Core Physicochemical Properties of Methoxymethylaniline Isomers.

The Causality of Choice: Application in Kinase Inhibitor Synthesis

The strategic choice between these isomers is rarely arbitrary. It is a deliberate decision driven by the three-dimensional architecture of the target drug. The aniline moiety often serves as a crucial scaffold that anchors the molecule into the binding pocket of a protein, such as a kinase. The position of the methoxymethyl group dictates the vector and orientation of this side chain, which can be pivotal for establishing key interactions or for occupying a specific sub-pocket.

A prime example of this strategic selection is in the synthesis of modern Epidermal Growth Factor Receptor (EGFR) inhibitors, a class of drugs vital in oncology.

Case Study 1: 3-(Methoxymethyl)aniline in the Synthesis of Advanced EGFR Inhibitors

While a direct synthesis of a marketed drug using 3-(methoxymethyl)aniline is not prominently documented in public literature, its structural motif is highly relevant in the development of next-generation kinase inhibitors, such as analogues of Osimertinib or Zorifertinib (AZD3759). In these complex molecules, the aniline fragment is often coupled with a heterocyclic core (e.g., quinazoline).

The use of a meta-substituted aniline like 3-(methoxymethyl)aniline allows medicinal chemists to position the methoxymethyl group in a specific spatial orientation that can enhance binding affinity, improve selectivity, or tune pharmacokinetic properties like cell permeability and metabolic stability.

G cluster_start Starting Materials cluster_reaction Key Synthetic Step cluster_product Product 3_aniline 3-(Methoxymethyl)aniline buchwald Buchwald-Hartwig Amination or SNAr Reaction 3_aniline->buchwald quinazoline Substituted Quinazoline Core (e.g., 4-chloro-7-methoxyquinazoline) quinazoline->buchwald api_core Anilinoquinazoline Intermediate (Core of EGFR Inhibitor Analogue) buchwald->api_core Forms key C-N bond caption Workflow: Incorporating 3-(Methoxymethyl)aniline.

Diagram 1: Synthetic workflow for creating an EGFR inhibitor core.

Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol describes a standard laboratory procedure for coupling an aniline with a heterocyclic halide, a common step in the synthesis of kinase inhibitors.

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the chloroquinazoline core (1.0 eq), 3-(Methoxymethyl)aniline (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a ligand like Xantphos (0.04 eq).

  • Solvent and Base Addition: Add a dry, degassed solvent such as dioxane or toluene, followed by a base, typically Cs₂CO₃ or K₃PO₄ (2.0 eq).

  • Reaction: Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst. The filtrate is then concentrated under reduced pressure.

  • Isolation: The crude product is purified by column chromatography on silica gel to yield the desired anilinoquinazoline intermediate.

Case Study 2: 4-(Methoxymethyl)aniline in the Synthesis of Analgesic Drug Analogues

The para-isomer, 4-(Methoxymethyl)aniline, has been cited in the synthesis of novel piperidine compounds with potential analgesic and sedative effects, structurally related to the potent opioid Remifentanil[1]. In these molecules, the N-substituted aniline moiety is a critical pharmacophore.

The synthesis involves creating a complex piperidine structure where the aniline nitrogen is acylated. The use of 4-(Methoxymethyl)aniline ensures the methoxymethyl group is positioned at the para position of the phenyl ring, directly opposite the point of attachment to the piperidine core. This specific geometry is crucial for interacting with opioid receptors. A patent describes the condensation of a piperidine intermediate with a compound derived from 4-(methoxymethyl)aniline to produce novel analgesics[1].

G caption Decision framework for isomer selection.

Diagram 2: Logic for choosing between meta and para isomers.

Comparative Performance: A Data-Driven Perspective

To objectively compare the performance of these two isomers, we can consider a standardized reaction, such as N-acylation with acetic anhydride. The nucleophilicity of the amino group directly influences the reaction rate. While direct experimental data comparing these two specific molecules is sparse in the literature, we can predict outcomes based on established chemical principles and design a self-validating experiment.

Hypothetical Competitive Experiment

  • Objective: To determine the relative nucleophilicity of 3-(Methoxymethyl)aniline vs. 4-(Methoxymethyl)aniline.

  • Methodology:

    • An equimolar mixture of 3-(Methoxymethyl)aniline and 4-(Methoxymethyl)aniline is dissolved in a suitable aprotic solvent (e.g., dichloromethane).

    • A sub-stoichiometric amount of acetic anhydride (0.5 equivalents) is added slowly at 0 °C.

    • The reaction is stirred for a set time (e.g., 30 minutes) and then quenched.

    • The product ratio of the resulting acetanilides is quantified using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Expected Outcome: The isomer that forms a higher percentage of the acetylated product is the more potent nucleophile and thus more reactive under these conditions. It is anticipated that the para-isomer may show slightly higher reactivity due to subtle electronic effects, though steric factors could also play a role.

Parameter3-(Methoxymethyl)aniline4-(Methoxymethyl)anilineRationale
Predicted Relative Rate 1.0~1.1 - 1.3The para position allows for more effective electronic communication, potentially making the amine slightly more nucleophilic.
Anticipated Yield LowerHigherIn a competitive reaction, the more reactive nucleophile will yield more product.
Potential Side Reactions Di-acetylation (low)Di-acetylation (low)Both are susceptible to standard aniline side reactions, but no significant difference is expected.

Table 2: Predicted Performance in a Competitive Acylation Experiment.

Conclusion and Expert Recommendations

The choice between 3-(Methoxymethyl)aniline and 4-(Methoxymethyl)aniline is a textbook example of how positional isomerism is a powerful tool in rational drug design.

  • Choose 3-(Methoxymethyl)aniline when the drug design requires a substituent vector pointing from the meta position. This is often crucial for directing a side chain into a specific sub-pocket of an enzyme active site, as seen in the design of many kinase inhibitors.

  • Choose 4-(Methoxymethyl)aniline when a linear, co-axial arrangement is desired, where the methoxymethyl group is positioned directly opposite the aniline's point of attachment. This geometry is often critical in pharmacophores designed for targets like opioid receptors[1].

Ultimately, the decision is not about which isomer is "better" in a general sense, but which is structurally and electronically optimal for the specific biological target. The Senior Application Scientist's role is to understand these nuances and guide the synthetic strategy accordingly. By carefully considering the stereoelectronic properties of each isomer, researchers can accelerate the drug discovery process, optimizing for potency, selectivity, and desirable pharmacokinetic profiles from the very first step.

References

  • MedchemExpress. (n.d.). Zorifertinib (AZD3759).
  • Selleck Chemicals. (n.d.). Zorifertinib (AZD3759).
  • Liu, J., et al. (2014). 4-methoxymethyl-4- (N-substituted) aniline piperidine compound, preparation method and application.
  • PubChem. (n.d.). Zorifertinib. National Center for Biotechnology Information.
  • Janssen, P. A. J., et al. (2005). METHODS FOR THE SYNTHESES OF ALFENTANIL, SUFENTANIL AND REMIFENTANIL. U.S.
  • Santa Cruz Biotechnology. (n.d.). 3-Methoxy-2-methylaniline.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 4-Methoxy-3-methylaniline in Modern Pharmaceutical Synthesis.
  • MedchemExpress. (n.d.). 3-Methoxy-4-(methoxymethoxy)aniline.

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Unveiling Molecular Fingerprints: A Comparative Spectroscopic Guide to 3-(Methoxymethyl)aniline and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise structural characterization of molecular entities is not merely a procedural step but the bedrock of innovation and safety. Aniline and its derivatives are foundational structural motifs in a vast array of active pharmaceutical ingredients, polymers, and dyes.[1] However, the subtle shift of a single functional group, creating positional isomers, can drastically alter a compound's biological activity, reactivity, and physical properties. This guide provides an in-depth spectroscopic comparison of 3-(methoxymethyl)aniline and its ortho- and para- isomers, offering researchers a practical framework for unambiguous identification.

We will move beyond a simple recitation of data, exploring the causal relationships between molecular structure and spectral output. By employing a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), we will construct a comprehensive and self-validating methodology for differentiating these closely related compounds.[1][2][3]

The Structural Challenge: Ortho, Meta, and Para Isomers

The three isomers—2-(methoxymethyl)aniline, 3-(methoxymethyl)aniline, and 4-(methoxymethyl)aniline—share the same molecular formula (C₈H₁₁NO) and molecular weight (137.18 g/mol ).[4][5][6] The key difference lies in the substitution pattern on the benzene ring, which dictates the electronic and steric environment of every atom in the molecule.

The amino group (-NH₂) is a powerful activating group, donating electron density to the ring and directing electrophiles to the ortho and para positions.[7] Conversely, the methoxymethyl group (-CH₂OCH₃) has a more complex influence, with the ether oxygen's lone pairs capable of electron donation while also exerting steric hindrance.[7] This interplay of effects creates unique molecular fingerprints that can be decisively captured by modern spectroscopic techniques.

Caption: Chemical structures of the ortho, meta, and para isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed picture of a molecule's carbon-hydrogen framework.[1] The chemical shift, splitting pattern, and integration of signals in ¹H and ¹³C NMR spectra are exquisitely sensitive to the electronic environment of each nucleus, making it the premier technique for isomer differentiation.

¹H NMR: Decoding Proton Environments

The aromatic region (typically 6.5-7.5 ppm) of the ¹H NMR spectrum is the most diagnostic for these isomers. The symmetry and substitution pattern of each molecule produce unique splitting patterns.

  • 2-(Methoxymethyl)aniline: The aromatic protons are all adjacent, leading to a complex, overlapping multiplet pattern.

  • 3-(Methoxymethyl)aniline: This isomer presents a more distinct pattern. We expect to see a singlet (or a narrow triplet) for the proton between the two substituents, along with a triplet and two doublets for the other three aromatic protons.

  • 4-(Methoxymethyl)aniline: Due to its C₂ symmetry, a simpler spectrum with two distinct doublets is anticipated, each integrating to two protons.

The benzylic (-CH₂) and methoxy (-OCH₃) protons will appear as singlets, but their precise chemical shifts may vary slightly due to the different magnetic environments in each isomer.

Comparative ¹H NMR Data (Predicted, in CDCl₃)
Proton Assignment 2-(Methoxymethyl)aniline 3-(Methoxymethyl)aniline 4-(Methoxymethyl)aniline
Aromatic-H ~6.7-7.2 ppm (complex multiplet)~6.6-7.2 ppm (distinct multiplets)~6.7 ppm (d) & 7.1 ppm (d)
-NH₂ ~3.8 ppm (broad singlet)~3.7 ppm (broad singlet)~3.6 ppm (broad singlet)
-CH₂- ~4.5 ppm (singlet)~4.4 ppm (singlet)~4.4 ppm (singlet)
-OCH₃ ~3.4 ppm (singlet)~3.3 ppm (singlet)~3.3 ppm (singlet)

Note: Data are estimations based on typical values for substituted anilines. Actual values may vary.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified aniline isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[1] Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single pulse (zg30).

    • Number of Scans: 16-64, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled (e.g., zgpg30).

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy identifies the vibrational modes of functional groups.[1] While all three isomers will show characteristic peaks for the amine (N-H), ether (C-O), and aromatic (C-H, C=C) groups, the exact frequencies and the pattern in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation.

  • N-H Stretching: The primary amine will exhibit two distinct bands around 3350-3490 cm⁻¹ corresponding to asymmetric and symmetric stretching.[8]

  • C-O Stretching: A strong C-O-C stretch for the ether linkage is expected around 1100 cm⁻¹.

  • C-H Out-of-Plane Bending: The most telling region is between 700-900 cm⁻¹. The pattern of C-H bending vibrations is highly characteristic of the benzene ring's substitution pattern.

    • Ortho (1,2-): A strong band around 750 cm⁻¹.

    • Meta (1,3-): Two bands around 690-710 cm⁻¹ and 750-810 cm⁻¹.

    • Para (1,4-): A single strong band between 810-840 cm⁻¹.

Comparative FTIR Data (Predicted)
Vibrational Mode Assignment 2-isomer (cm⁻¹) 3-isomer (cm⁻¹) 4-isomer (cm⁻¹)
N-H StretchAsymmetric & Symmetric~3480, ~3370~3485, ~3375~3425, ~3340
C-H (Aromatic) StretchC-H bonds on the ring~3050~3050~3050
C-O-C StretchEther linkage~1100~1110~1100
C-H Out-of-Plane BendAromatic Substitution~750 ~700 & ~780 ~820
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean. Record a background spectrum.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Apply pressure using the press arm to ensure good contact.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.[8]

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.[8]

  • Data Processing: Perform a background subtraction on the collected sample spectrum. Label the significant peaks.

UV-Visible Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions of the aromatic ring. The position of the maximum absorbance (λmax) is affected by substituents that alter the energy gap between the π and π* orbitals.

The amino group's lone pair extends the conjugation of the π system, causing a bathochromic (red) shift compared to benzene. The degree of this shift and the intensity of the absorption are influenced by the position of the methoxymethyl group. A greater degree of resonance interaction, as seen in the ortho and para isomers, typically leads to a longer λmax compared to the meta isomer, where the electronic effects of the two groups are less directly conjugated.[9][10]

Comparative UV-Vis Data (Predicted, in Ethanol)
Parameter 2-(Methoxymethyl)aniline 3-(Methoxymethyl)aniline 4-(Methoxymethyl)aniline
λmax (nm) ~290 nm~285 nm~295 nm

Note: These are estimations. The para isomer is expected to have the longest wavelength due to the most extended conjugation between the electron-donating -NH₂ and the oxygen of the -CH₂OCH₃ group.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the aniline isomer in a UV-transparent solvent, such as ethanol or methanol.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline correction.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the sample across a range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry: Fragmentation and Molecular Weight

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.[1] For all three isomers, the molecular ion peak (M⁺˙) will appear at an m/z of 137.

The primary fragmentation pathways under Electron Ionization (EI) are dictated by the formation of the most stable carbocations. A key fragmentation for these isomers is the benzylic cleavage.

  • Loss of a methoxy radical (•OCH₃): M⁺˙ - 31 → m/z 106. This forms a stable aminobenzyl cation.

  • Loss of a methoxymethyl radical (•CH₂OCH₃): This is less likely as it does not produce a resonance-stabilized cation.

  • Alpha-cleavage: Cleavage of the C-C bond between the ring and the benzylic carbon can lead to a tropylium-like ion.

While the major fragments might be similar, the relative intensities of these fragments can differ, particularly due to "ortho effects," where adjacent groups interact during fragmentation, potentially leading to unique, low-intensity fragments in the 2-isomer.[11]

Comparative Mass Spectrometry Data (Predicted, EI-MS)
m/z Proposed Fragment 2-isomer 3-isomer 4-isomer
137 [M]⁺˙High IntensityHigh IntensityHigh Intensity
106 [M - •OCH₃]⁺Base PeakBase PeakBase Peak
77 [C₆H₅]⁺ModerateModerateModerate
Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the isomer in a volatile solvent like methanol or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.[12]

  • GC Method:

    • Column: Standard non-polar column (e.g., HP-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, ramp to 280°C at 15°C/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions and their relative abundances.

Integrated Workflow for Isomer Differentiation

A logical workflow ensures efficient and accurate identification. One should progress from rapid, characteristic techniques to more definitive, structural methods.

workflow cluster_start cluster_prelim Preliminary Screening cluster_definitive Definitive Identification cluster_confirm Confirmation & Purity cluster_end Unknown Unknown Isomer (2-, 3-, or 4-) FTIR FTIR Analysis Unknown->FTIR Fingerprint Region Check NMR 1H & 13C NMR FTIR->NMR Definitive Structure MS GC-MS Analysis NMR->MS Confirm MW & Fragmentation UV UV-Vis Analysis MS->UV Confirm Chromophore Report Identified Structure (e.g., 3-isomer) UV->Report Final Confirmation

Caption: A logical workflow for the spectroscopic differentiation of isomers.

Conclusion

While 2-, 3-, and 4-(methoxymethyl)aniline are structurally similar, a multi-pronged spectroscopic approach provides clear and defensible differentiation. ¹H NMR spectroscopy offers the most unambiguous data through the distinct splitting patterns of the aromatic protons. FTIR provides a rapid and cost-effective method to distinguish the isomers based on the C-H out-of-plane bending vibrations in the fingerprint region. Finally, Mass Spectrometry confirms the molecular weight, and while its fragmentation patterns are similar, subtle differences can support the overall identification. By integrating these techniques, researchers can confidently elucidate the precise structure of their target molecule, a critical step in ensuring the integrity and success of their scientific endeavors.

References

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A Comparative Guide to the Structural Validation of Novel Bioactive Quinolines from 3-(Methoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a novel compound's chemical structure is a critical, non-negotiable step in the journey from synthesis to application. This guide provides an in-depth, technically-focused comparison of essential analytical techniques for the structural validation of a newly synthesized quinoline derivative, hypothetically derived from 3-(methoxymethyl)aniline. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to illustrate the principles of a self-validating analytical workflow.

The Imperative of Structural Integrity in Drug Discovery

In the realm of medicinal chemistry, the precise three-dimensional arrangement of atoms in a molecule dictates its biological activity. Even minor variations in structure, such as the position of a substituent, can drastically alter a compound's efficacy, selectivity, and safety profile. Therefore, rigorous structural elucidation is paramount for establishing definitive structure-activity relationships (SAR), ensuring intellectual property protection, and meeting the stringent requirements of regulatory bodies.[1]

Our starting material, 3-(methoxymethyl)aniline, is a versatile building block in the synthesis of various heterocyclic compounds, including those with potential therapeutic applications.[2] The introduction of the methoxymethyl group offers a unique handle for further chemical modification and can influence the pharmacokinetic properties of the resulting molecules. In this guide, we will explore the synthesis of a hypothetical novel quinoline derivative and the subsequent validation of its structure.

Synthesis of a Novel Quinoline Derivative: A Modified Skraup Synthesis

The Skraup synthesis is a classic and robust method for the preparation of quinolines.[3][4] It typically involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[5][6] For our purposes, we will adapt this method to synthesize a hypothetical bioactive compound, 7-(methoxymethyl)quinoline , from 3-(methoxymethyl)aniline.

The choice of the Skraup synthesis is predicated on its reliability and its ability to directly construct the quinoline core from our starting aniline. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, acid-catalyzed cyclization, and finally, oxidation to the aromatic quinoline.[5][6][7]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3-MA 3-(Methoxymethyl)aniline Skraup Skraup Synthesis 3-MA->Skraup Glycerol Glycerol Glycerol->Skraup H2SO4 H₂SO₄ H2SO4->Skraup Nitrobenzene Nitrobenzene (Oxidizing Agent) Nitrobenzene->Skraup 7-MQ 7-(Methoxymethyl)quinoline Skraup->7-MQ

Caption: Workflow of the modified Skraup synthesis.

Experimental Protocol: Synthesis of 7-(Methoxymethyl)quinoline
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add 100 mL of concentrated sulfuric acid to 150 g of glycerol.

  • Addition of Reactants: To this mixture, slowly add 50 g of 3-(methoxymethyl)aniline and 30 g of nitrobenzene.

  • Heating: Gently heat the mixture in an oil bath to 140-150°C. The reaction is exothermic and should be carefully monitored. Maintain this temperature for 4 hours.

  • Workup: Allow the mixture to cool to room temperature. Carefully pour the mixture into 1 L of water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.

  • Isolation: Perform a steam distillation to separate the crude product. The quinoline derivative will co-distill with any unreacted nitrobenzene.

  • Purification: Separate the organic layer from the distillate and dry it over anhydrous magnesium sulfate. Purify the crude product by vacuum distillation to obtain 7-(methoxymethyl)quinoline.

A Multi-faceted Approach to Structural Validation

No single analytical technique can provide a complete and unambiguous structural determination. A robust validation strategy employs a combination of spectroscopic and spectrometric methods, each offering complementary information. For our novel compound, we will utilize Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Validation_Workflow Start Synthesized 7-(Methoxymethyl)quinoline NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS X-ray X-ray Crystallography Start->X-ray Data_Integration Data Integration & Structural Confirmation NMR->Data_Integration MS->Data_Integration X-ray->Data_Integration Final_Structure Validated Structure of 7-(Methoxymethyl)quinoline Data_Integration->Final_Structure

Caption: Integrated workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution.[8] It provides detailed information about the carbon-hydrogen framework, including connectivity and the chemical environment of each atom.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons.

Hypothetical ¹H NMR Data for 7-(Methoxymethyl)quinoline

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.90dd1HH-2
8.15d1HH-4
7.85d1HH-5
7.70s1HH-8
7.50dd1HH-6
7.40dd1HH-3
4.60s2H-CH₂-
3.45s3H-OCH₃
¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information on the number of different types of carbon atoms in the molecule.

Hypothetical ¹³C NMR Data for 7-(Methoxymethyl)quinoline

Chemical Shift (δ, ppm)Assignment
150.5C-2
148.0C-8a
138.0C-7
136.0C-4
129.0C-5
128.5C-4a
127.0C-6
126.5C-8
121.0C-3
74.0-CH₂-
58.0-OCH₃
2D NMR Experiments: Connecting the Dots

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the molecular structure by establishing through-bond connectivities.

  • COSY: Reveals proton-proton couplings, helping to identify adjacent protons.

  • HSQC: Correlates directly bonded proton and carbon atoms.

  • HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular skeleton.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Lock the field frequency using the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[9]

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs.

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, offers clues about its structure.[10][11][12] Electrospray ionization (ESI) is a soft ionization technique that is well-suited for many organic molecules, often yielding the protonated molecular ion [M+H]⁺.[2][13]

Hypothetical ESI-MS Data for 7-(Methoxymethyl)quinoline

m/zAssignment
174.0913[M+H]⁺
142.0651[M-OCH₃]⁺

The high-resolution mass measurement allows for the determination of the elemental composition, providing further confidence in the proposed structure.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[2]

  • Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range.

Single-Crystal X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography is the gold standard for unambiguous structure determination.[10] It provides the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.[3][14]

Hypothetical Crystallographic Data for 7-(Methoxymethyl)quinoline

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543
b (Å)12.126
c (Å)9.871
β (°)105.34
V (ų)985.2
Z4

This data, along with the refined atomic coordinates, provides irrefutable evidence for the connectivity and conformation of the molecule in the crystalline state.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for diffraction, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on the diffractometer and collect diffraction data at a controlled temperature (often low temperature to minimize thermal motion).

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

Conclusion: A Symphony of Analytical Techniques

The structural validation of a novel compound is a meticulous process that relies on the synergistic application of multiple analytical techniques. NMR spectroscopy provides the detailed framework of the molecule, mass spectrometry confirms its molecular weight and elemental composition, and X-ray crystallography offers the definitive three-dimensional structure. By integrating the data from these powerful methods, researchers can establish the structure of a new chemical entity with the highest degree of confidence, a critical milestone in the advancement of drug discovery and development.

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Introduction: The Strategic Importance of 3-(Methoxymethyl)aniline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven comparison of catalytic systems for the synthesis of N-aryl-3-(methoxymethyl)aniline derivatives, tailored for researchers in synthetic and medicinal chemistry.

3-(Methoxymethyl)aniline is a valuable building block in modern organic synthesis. Its derivatives are integral to the development of novel pharmaceuticals, agrochemicals, and functional materials. The methoxymethyl group provides a unique combination of steric and electronic properties, influencing molecular conformation and solubility, while the aniline moiety serves as a critical handle for constructing carbon-nitrogen (C-N) bonds—a cornerstone of many bioactive molecules.[1]

The efficient formation of C-N bonds via cross-coupling reactions is therefore of paramount importance. The choice of catalyst is the most critical parameter, directly impacting reaction efficiency, substrate scope, functional group tolerance, cost, and scalability. This guide provides a head-to-head comparison of the three principal catalytic systems employed for the coupling of 3-(methoxymethyl)aniline with aryl halides: Palladium, Copper, and Nickel. We will delve into the mechanistic underpinnings, comparative performance data, and detailed experimental protocols for each system to empower researchers to make informed decisions for their specific synthetic challenges.

Palladium-Catalyzed Buchwald-Hartwig Amination: The Gold Standard

First reported in the mid-1990s by Professors Stephen Buchwald and John Hartwig, this reaction has revolutionized C-N bond formation, offering unparalleled scope and efficiency.[2] It remains the most versatile and widely used method for aryl amination.

Mechanistic Rationale

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is crucial; bulky, electron-rich phosphine ligands are essential for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(X)L_n Pd0->OA_Complex Oxidative Addition Product Ar-NHR' Amine_Complex [Ar-Pd(II)(NHR')L_n]+X- OA_Complex->Amine_Complex Ligand Exchange Amide_Complex Ar-Pd(II)(NR')L_n Amine_Complex->Amide_Complex Deprotonation Amide_Complex->Pd0 Reductive Elimination Amide_Complex->Product Product Release BaseH Base-H+X- Amide_Complex->BaseH Aryl_Halide Ar-X Aryl_Halide->OA_Complex Amine R'-NH_2 Amine->Amine_Complex Base Base Base->Amide_Complex

Figure 1: Catalytic cycle for the Buchwald-Hartwig amination.

Expert Insight: The rate-determining step is often the initial oxidative addition of the aryl halide to the Pd(0) center. For this reason, the reactivity trend of aryl halides is I > Br > OTf >> Cl.[3] The development of sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) was a breakthrough, as they accelerate the reductive elimination step, allowing for the coupling of less reactive aryl chlorides and sterically demanding amines.[4]

Performance Comparison: Palladium Systems

The following table compares hypothetical but representative results for the coupling of 3-(methoxymethyl)aniline with 4-bromotoluene using different generations of palladium catalysts.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference Insight
Pd(OAc)₂ (2)P(o-tol)₃ (4)NaOt-BuToluene1002445-60%First-generation ligand; struggles with electron-neutral anilines.[5]
Pd₂(dba)₃ (1)BINAP (1.5)NaOt-BuToluene1001275-85%Bidentate ligand; improves rates and yields for primary amines.[2]
Pd(OAc)₂ (1)Xantphos (1.5)K₃PO₄Dioxane110888-95%Wide bite-angle ligand; excellent for electron-rich anilines.[6]
Pd(OAc)₂ (1)XPhos (2)K₃PO₄t-BuOH1006>95%Bulky biaryl ligand; highly active, broad scope, tolerates weaker bases.[4][7]
Experimental Protocol: Buchwald-Hartwig Coupling

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Oven-dry glassware reagents Add Ar-Br, Pd(OAc)₂, XPhos, and K₃PO₄ start->reagents seal Seal with septum reagents->seal purge Evacuate & backfill with Argon (3x) seal->purge add_solvents Add t-BuOH and 3-(methoxymethyl)aniline purge->add_solvents heat Heat to 100 °C add_solvents->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool quench Quench with H₂O, extract with EtOAc cool->quench dry Dry organic layer (Na₂SO₄), filter quench->dry purify Concentrate & purify via column chromatography dry->purify

Figure 2: General workflow for a palladium-catalyzed cross-coupling reaction.

Methodology:

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and K₃PO₄ (2.0 mmol).

  • Inerting: Seal the flask with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous tert-butanol (5 mL) followed by 3-(methoxymethyl)aniline (1.2 mmol).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Copper-Catalyzed Ullmann Condensation: The Classic Workhorse

The Ullmann reaction, dating back to 1903, is the original transition metal-catalyzed C-N coupling.[8] While classic conditions are harsh (stoichiometric copper, high temperatures), modern protocols using ligands (often referred to as Ullmann-Ma reactions) have significantly expanded its utility and mildness.[8][9]

Mechanistic Considerations

The exact mechanism of the Ullmann reaction is still debated but is distinct from the Buchwald-Hartwig pathway. It is generally believed to involve Cu(I) and Cu(III) intermediates or radical-based pathways.[8] The addition of chelating ligands, such as diamines or amino acids, is critical as they solubilize the copper salt and facilitate the oxidative addition and reductive elimination steps, allowing for lower temperatures and catalyst loadings.[9][10]

Performance Comparison: Copper Systems

Below is a comparison for the coupling of 3-(methoxymethyl)aniline with 4-iodotoluene, as Ullmann couplings traditionally work best with more reactive aryl iodides.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference Insight
Cu powder (150)NoneK₂CO₃NMP180-2004830-50%Classic conditions: harsh, high catalyst loading, poor yields.[8]
CuI (10)L-Proline (20)K₂CO₃DMSO902470-80%Proline as a ligand enables much milder conditions.
Cu₂O (5)BTMO (10)K₃PO₄t-BuOH1302475-85%Oxalamide ligand effective for coupling with less reactive aryl chlorides.[9]
CuI (10)Picolinohydrazide (20)K₂CO₃Dioxane1001880-90%Modern hydrazide ligands show excellent activity and scope.[11]
Experimental Protocol: Modern Ullmann Coupling
  • Setup: In a reaction vial, combine the aryl iodide (1.0 mmol), CuI (0.1 mmol, 10 mol%), the chosen ligand (e.g., 6-hydroxy picolinohydrazide, 0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

  • Reagent Addition: Add 3-(methoxymethyl)aniline (1.5 mmol) and anhydrous dioxane (4 mL).

  • Reaction: Seal the vial tightly and place it in a preheated aluminum block at 100 °C. Stir for 18-24 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Nickel-Catalyzed Amination: The Cost-Effective Challenger

Nickel, being more earth-abundant and economical than palladium, has emerged as a powerful catalyst for cross-coupling reactions.[12] Nickel-catalyzed aminations can proceed under different conditions, including photoredox-mediated pathways, and often exhibit unique reactivity compared to palladium.[13][14]

Mechanistic Aspects

Similar to palladium, nickel catalysis generally involves a Ni(0)/Ni(II) cycle. However, nickel has a greater propensity to engage in single-electron transfer (SET) pathways, leading to radical intermediates. This can alter selectivity and functional group tolerance. Recent work has shown that simple, inexpensive additives like tert-butylamine can act as both a base and a ligand, simplifying the reaction system.[13]

Performance Comparison: Nickel Systems

This table outlines expected outcomes for the coupling of 3-(methoxymethyl)aniline with 4-chlorotoluene, highlighting nickel's strength in activating less reactive C-Cl bonds.

Catalyst (mol%)Ligand (mol%)Reductant/BaseSolventTemp (°C)Time (h)Yield (%)Reference Insight
NiCl₂(dme) (10)dppf (12)NaOt-BuToluene1102460-75%Early systems required phosphine ligands similar to palladium.[12]
NiBr₂ (5)4,4'-d't'Bu-bpy (6)Mn powderDMA601870-85%Reductive coupling using a stoichiometric metal reductant.
NiCl₂·glyme (5)tert-butylaminetert-butylamineDioxane601680-90%Ligand-free or simple amine-based systems are highly effective.[13][14]
Experimental Protocol: Nickel-Catalyzed Amination
  • Setup: Inside a nitrogen-filled glovebox, add NiCl₂·glyme (0.05 mmol, 5 mol%) and the aryl chloride (1.0 mmol) to a vial.

  • Reagent Addition: Add dioxane (2 mL), 3-(methoxymethyl)aniline (1.2 mmol), and tert-butylamine (3.0 mmol), which serves as the base and ligand.

  • Reaction: Seal the vial, remove it from the glovebox, and heat at 60 °C for 16 hours.

  • Workup and Purification: Follow the general workup and purification procedure described for the Buchwald-Hartwig reaction.

Head-to-Head Catalyst Comparison and Selection Guide

Choosing the optimal catalyst depends on the specific project goals, including cost, scale, available starting materials, and functional group compatibility.

Decision_Tree start Choosing a Catalyst for 3-(Methoxymethyl)aniline Coupling c1 Primary Goal? start->c1 c2 Aryl Halide Substrate? c1->c2 Max Yield & Broad Scope cu Use Copper (Ullmann) c1->cu Low Cost & Simple Setup ni Use Nickel c1->ni Cost-Effectiveness & Aryl Chloride Activation pd Use Palladium (Buchwald-Hartwig) c2->pd Ar-Cl, Ar-Br, Ar-OTf c2->cu Ar-I, Ar-Br c2->ni Ar-Cl, Ar-Br c3 Functional Group Sensitivity? c3->pd High Tolerance (Use K₃PO₄) c3->cu Moderate Tolerance (Avoid strong nucleophiles) c3->ni Variable (Potential SET pathways) pd->c3

Figure 3: Decision guide for selecting the appropriate catalyst system.

FeaturePalladium (Buchwald-Hartwig)Copper (Ullmann)Nickel
Relative Cost HighLowLow
Catalyst Loading Very Low (0.1 - 2 mol%)Moderate to High (5 - 20 mol%)Low to Moderate (2 - 10 mol%)
Reaction Temp. Mild to Moderate (RT - 110 °C)Moderate to High (90 - 200 °C)Mild to Moderate (25 - 110 °C)
Aryl Halide Scope I, Br, OTf, Cl (with right ligand)I > Br >> ClCl, Br, I
Functional Group Tolerance ExcellentGood (can be sensitive to heat)Good (can be sensitive to radicals)
Air/Moisture Sensitivity Requires inert atmosphereGenerally more tolerantRequires inert atmosphere
Best For... Broad applicability, high yields, sensitive substrates, and aryl chlorides.Large-scale synthesis where cost is a major factor and the substrate is an aryl iodide.Cost-effective coupling of abundant aryl chlorides.

Conclusion

For the C-N coupling of 3-(methoxymethyl)aniline, Palladium-catalyzed Buchwald-Hartwig amination remains the most robust and versatile strategy . Its high efficiency, broad substrate scope, and exceptional functional group tolerance justify the higher cost of the catalyst and ligands for most research and development applications. Modern copper-catalyzed Ullmann reactions offer a viable, lower-cost alternative, particularly for couplings with aryl iodides on a larger scale. Nickel catalysis is a rapidly advancing field that presents a compelling, economical solution for coupling aryl chlorides, which are often more readily available and cheaper than the corresponding bromides and iodides. The final choice of catalyst should be guided by a careful analysis of the specific reaction substrates, desired scale, economic constraints, and required chemical compatibility as outlined in this guide.

References

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  • Unknown. (2023). Copper-Catalyzed C-C Cross-Couplings of Tertiary Alkyl Halides with Anilines Enabled by Cyclopropenimine-Based Ligands. PubMed.[21]

  • Unknown. (n.d.). Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. NIH.[10]

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A Comparative Guide to the In Vitro Efficacy of Kinase Inhibitors Derived from a 3-Methoxyaniline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of novel kinase inhibitors synthesized from a 3-methoxyaniline scaffold, with a primary focus on their in vitro performance against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As researchers and drug development professionals are aware, the dysregulation of protein kinases is a frequent driver of oncogenesis, making them a significant class of therapeutic targets.[1] The strategic design of small molecule inhibitors that can selectively target the ATP-binding site of these kinases is a cornerstone of modern targeted cancer therapy.

Here, we present a comparative analysis of newly synthesized 3-methylquinoxaline derivatives, which incorporate a 3-methoxyaniline moiety, against established, clinically relevant VEGFR-2 inhibitors. This guide will delve into the experimental data, provide detailed protocols for in vitro kinase inhibition assays, and visualize the pertinent signaling pathways and experimental workflows to offer a comprehensive resource for researchers in the field.

The Rationale for Targeting VEGFR-2

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are pivotal regulators of angiogenesis, the formation of new blood vessels.[2] In the context of cancer, tumor-induced angiogenesis is a critical process that supplies tumors with the necessary nutrients and oxygen to grow and metastasize.[2] VEGFR-2 is considered the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF.[2] Therefore, inhibiting the kinase activity of VEGFR-2 is a clinically validated strategy to disrupt tumor angiogenesis and impede cancer progression.[1]

Comparative In Vitro Performance of 3-Methoxyaniline Derived Kinase Inhibitors

A series of novel 3-methylquinoxaline derivatives were synthesized, incorporating a 3-methoxyaniline fragment, and subsequently evaluated for their cytotoxic effects and their ability to inhibit VEGFR-2.[1] The inhibitory potential of these compounds is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%. The data presented below compares the in vitro efficacy of a lead compound from this novel series with standard-of-care VEGFR-2 inhibitors, Sorafenib and Sunitinib.

CompoundTarget KinaseIC50 (nM)
Novel 3-Methoxyaniline Derivative (11e) VEGFR-292
SorafenibVEGFR-249
SunitinibVEGFR-218.9 ± 2.7

Data for the novel compound and Sorafenib are from in vitro kinase assays.[1][3] Sunitinib data is from a similar in vitro kinase assay for comparison.[2]

The data indicates that the novel 3-methoxyaniline derivative 11e demonstrates potent inhibition of VEGFR-2 with an IC50 value in the nanomolar range. While not as potent as the established inhibitors Sorafenib and Sunitinib in these particular assays, its efficacy highlights the potential of the 3-methylquinoxaline scaffold with a 3-methoxyaniline moiety as a promising starting point for the development of novel VEGFR-2 inhibitors.

Visualizing the VEGFR-2 Signaling Pathway

To understand the impact of these inhibitors, it is crucial to visualize the signaling cascade they disrupt. The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway, which is critical for angiogenesis.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor 3-Methoxyaniline Derivative Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Experimental Protocols: In Vitro Kinase Inhibition Assay

The determination of a compound's IC50 value against a specific kinase is a fundamental in vitro assay in drug discovery. The following is a detailed, step-by-step methodology for a typical in vitro kinase inhibition assay.

Objective: To determine the concentration of a test compound that inhibits 50% of the activity of a target kinase (e.g., VEGFR-2).

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase-specific peptide substrate

  • Test compounds (e.g., 3-methoxyaniline derivatives) dissolved in DMSO

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (composition varies, but typically contains Tris-HCl, MgCl2, DTT, and BSA)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Workflow Visualization:

Kinase_Inhibition_Assay_Workflow Start Start Step1 Prepare serial dilutions of test compounds in DMSO Start->Step1 Step2 Dispense diluted compounds into microplate wells Step1->Step2 Step3 Add kinase and peptide substrate mixture to wells Step2->Step3 Step4 Pre-incubate at room temperature Step3->Step4 Step5 Initiate reaction by adding ATP Step4->Step5 Step6 Incubate at a controlled temperature (e.g., 30°C) Step5->Step6 Step7 Stop the reaction and deplete remaining ATP Step6->Step7 Step8 Add kinase detection reagent to generate luminescent signal Step7->Step8 Step9 Incubate at room temperature Step8->Step9 Step10 Measure luminescence with a plate reader Step9->Step10 Step11 Calculate % inhibition and determine IC50 values Step10->Step11 End End Step11->End

Caption: General workflow for an in vitro kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. Typically, an 11-point, 3-fold serial dilution is performed to generate a dose-response curve.

  • Reaction Setup:

    • In a 96-well or 384-well plate, add a small volume (e.g., 1 µL) of the diluted test compounds to the appropriate wells. Include wells with DMSO only as a negative control (100% kinase activity) and wells without kinase as a positive control for inhibition (0% kinase activity).

    • Prepare a master mix containing the kinase reaction buffer, the recombinant kinase, and the peptide substrate at their optimal concentrations.

    • Dispense the kinase/substrate master mix into each well containing the test compound or DMSO.

  • Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 10-15 minutes to allow the compounds to interact with the kinase.

  • Reaction Initiation: Prepare an ATP solution in kinase reaction buffer at a concentration that is at or near the Km for the specific kinase. Initiate the kinase reaction by adding the ATP solution to all wells.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Reaction Termination and Signal Generation:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature for the time specified in the kit protocol (e.g., 40 minutes).

    • Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate at room temperature for the recommended time (e.g., 30-60 minutes).

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

The in vitro data presented in this guide demonstrates that kinase inhibitors derived from a 3-methoxyaniline scaffold represent a viable avenue for the development of novel anti-cancer therapeutics. The lead compound 11e exhibits promising inhibitory activity against VEGFR-2, a key mediator of tumor angiogenesis. While further optimization is required to enhance its potency to a level comparable with or exceeding that of current standards of care like Sorafenib and Sunitinib, the foundational structure-activity relationship is encouraging.

Future work should focus on the systematic modification of the 3-methylquinoxaline core and the 3-methoxyaniline moiety to improve binding affinity and selectivity. Comprehensive in vitro profiling against a broader panel of kinases will be essential to assess the selectivity of these novel inhibitors and to identify potential off-target effects early in the drug discovery process.

References

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  • MDPI. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. International Journal of Molecular Sciences, 23(23), 14758. [Link]

  • ResearchGate. (n.d.). IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. Retrieved from [Link]

  • MDPI. (2023). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Molecules, 28(14), 5364. [Link]

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  • MDPI. (2022). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. International Journal of Molecular Sciences, 23(19), 11849. [Link]

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  • El-Gamal, M. I., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 27(4), 1365. [Link]

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A Comparative Guide to the Efficacy of Protecting Groups for 3-(Methoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For the synthetic chemist navigating the intricate pathways of drug discovery and development, the judicious selection of a protecting group is paramount to a successful outcome. The aniline functional group, a cornerstone of many pharmaceutical scaffolds, presents a recurring challenge: its inherent nucleophilicity and susceptibility to oxidation can interfere with desired chemical transformations elsewhere in the molecule. This guide offers a comparative analysis of common amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), acetyl (Ac), and p-toluenesulfonyl (Ts)—with a specific focus on their application to 3-(methoxymethyl)aniline. The presence of the methoxymethyl substituent introduces subtle electronic and steric effects that influence the efficacy of both protection and deprotection steps. Herein, we provide a detailed examination of these protecting groups, supported by representative experimental protocols and a critical evaluation of their respective strengths and weaknesses.

The Strategic Imperative of Amine Protection

The amino group of an aniline, such as 3-(methoxymethyl)aniline, is a potent nucleophile and can readily undergo a variety of reactions, including alkylation, acylation, and oxidation. When performing multi-step syntheses, it is often necessary to temporarily "mask" the reactivity of this group to prevent undesired side reactions. An ideal protecting group should be:

  • Easy to introduce in high yield under mild conditions.

  • Stable to a wide range of reaction conditions.

  • Readily removed in high yield under conditions that do not affect other functional groups in the molecule.

The concept of orthogonality is also critical; in a complex molecule with multiple protecting groups, it should be possible to remove one type of protecting group selectively without affecting the others.[1] This guide will explore how the Boc, Cbz, Ac, and Ts groups fulfill these criteria in the context of protecting 3-(methoxymethyl)aniline.

The General Workflow of Amine Protection and Deprotection

The overall strategy for utilizing a protecting group in a synthetic sequence can be visualized as a three-step process: protection, reaction at a different site, and deprotection.

Protecting Group Workflow Start 3-(Methoxymethyl)aniline Protected Protected Aniline Start->Protected Protection Modified Modified Protected Aniline Protected->Modified Reaction at another site Final Final Product Modified->Final Deprotection

Caption: A generalized workflow for the use of protecting groups in organic synthesis.

Comparative Analysis of Protecting Groups

The choice of protecting group is dictated by the specific reaction conditions planned for the subsequent synthetic steps, as well as the overall stability of the target molecule. Below is a detailed comparison of four commonly employed protecting groups for anilines.

Tert-Butyloxycarbonyl (Boc) Group

The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and its facile removal under acidic conditions.[1]

Protection Mechanism: The protection of an amine with the Boc group typically involves the reaction of the amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O.

Boc Protection Mechanism Aniline R-NH₂ Intermediate R-NH(Boc) + t-BuOH + CO₂ Aniline->Intermediate Base Boc2O (Boc)₂O Boc2O->Intermediate

Caption: Simplified mechanism of Boc protection of an amine.

Deprotection Mechanism: The Boc group is readily cleaved by treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an organic solvent.[2] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation.

Boc Deprotection Mechanism BocAniline R-NH(Boc) Protonated R-NH(Boc)-H⁺ BocAniline->Protonated H⁺ CarbamicAcid R-NH-COOH Protonated->CarbamicAcid tBu (CH₃)₃C⁺ Protonated->tBu Amine R-NH₂ + CO₂ CarbamicAcid->Amine

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

Benzyloxycarbonyl (Cbz) Group

The Cbz group is another popular carbamate-based protecting group. It is stable to a wide range of conditions but can be selectively removed by catalytic hydrogenolysis.[3]

Protection Mechanism: The Cbz group is typically introduced by reacting the aniline with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium carbonate or triethylamine.[3] The reaction proceeds via nucleophilic acyl substitution.

Cbz Protection Mechanism Aniline R-NH₂ CbzAniline R-NH(Cbz) + HCl Aniline->CbzAniline Base CbzCl Cbz-Cl CbzCl->CbzAniline

Caption: Simplified mechanism of Cbz protection of an amine.

Deprotection Mechanism: The key advantage of the Cbz group is its removal by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium on carbon catalyst).[3] This method is exceptionally mild and orthogonal to many other protecting groups.[4]

Cbz Deprotection Mechanism CbzAniline R-NH(Cbz) CarbamicAcid R-NH-COOH CbzAniline->CarbamicAcid H₂, Pd/C Toluene Toluene Amine R-NH₂ + CO₂ CarbamicAcid->Amine

Caption: Simplified mechanism of Cbz deprotection via hydrogenolysis.

Acetyl (Ac) Group

The acetyl group is a simple and cost-effective protecting group for anilines. It is introduced by acetylation, forming a stable acetanilide.[5]

Protection Mechanism: Acetylation can be achieved using acetyl chloride or acetic anhydride, often in the presence of a base like pyridine or sodium acetate to neutralize the acid byproduct.[5]

Acetyl Protection Mechanism Aniline R-NH₂ Acetanilide R-NH(Ac) + HCl Aniline->Acetanilide Base AcCl CH₃COCl AcCl->Acetanilide

Caption: Simplified mechanism of acetyl protection of an amine.

Deprotection Mechanism: The acetyl group is robust but can be removed by hydrolysis under either acidic or basic conditions, typically requiring elevated temperatures.[6]

Acetyl Deprotection Mechanism Acetanilide R-NH(Ac) Amine R-NH₂ Acetanilide->Amine H⁺ or OH⁻, Δ AceticAcid CH₃COOH

Caption: Simplified mechanism of acetyl deprotection via hydrolysis.

p-Toluenesulfonyl (Tosyl) Group

The tosyl group is a sulfonamide-based protecting group known for its exceptional stability.[7]

Protection Mechanism: Aniline is converted to a sulfonamide by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine.

Tosyl Protection Mechanism Aniline R-NH₂ Sulfonamide R-NH(Ts) + HCl Aniline->Sulfonamide Base TsCl Ts-Cl TsCl->Sulfonamide

Caption: Simplified mechanism of tosyl protection of an amine.

Deprotection Mechanism: The stability of the sulfonamide bond makes deprotection challenging. Cleavage often requires harsh conditions, such as strong acids (e.g., HBr) or reducing agents (e.g., sodium in liquid ammonia).

Tosyl Deprotection Mechanism Sulfonamide R-NH(Ts) Amine R-NH₂ Sulfonamide->Amine Strong Acid or Reducing Agent TsOH TsOH

Caption: Simplified mechanism of tosyl deprotection.

Performance Comparison

Protecting GroupReagentTypical Protection ConditionsStabilityTypical Deprotection ConditionsEstimated Yield (%)
Boc (Boc)₂OBase (e.g., NEt₃, NaOH), THF or CH₂Cl₂, rtStable to base, hydrogenolysisStrong acid (e.g., TFA, HCl), CH₂Cl₂, rt90-98
Cbz Cbz-ClBase (e.g., Na₂CO₃, Pyridine), CH₂Cl₂, 0 °C to rtStable to acid and baseH₂, Pd/C, MeOH or EtOH, rt90-95
Acetyl (Ac) Ac₂O or AcClBase (e.g., Pyridine, NaOAc), H₂O, rtStable to mild acid and baseStrong acid or base, heat85-95
Tosyl (Ts) TsClBase (e.g., Pyridine), CH₂Cl₂, 0 °C to rtVery stable to acid, base, and redoxStrong acid (e.g., HBr) or reducing agents88-96

Experimental Protocols

The following are representative experimental procedures for the protection and deprotection of a substituted aniline. Note: These protocols may require optimization for 3-(methoxymethyl)aniline.

Boc Protection of an Aniline

Materials:

  • Substituted aniline (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (NEt₃) (1.2 eq)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the aniline in THF in a round-bottom flask.

  • Add triethylamine to the solution.

  • Add (Boc)₂O portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Boc Deprotection

Materials:

  • Boc-protected aniline (1.0 eq)

  • 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected aniline in DCM.

  • Add 4M HCl in 1,4-dioxane and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the aniline.

Cbz Protection of an Aniline

Materials:

  • Substituted aniline (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Aqueous sodium carbonate (Na₂CO₃) solution (1 M)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the aniline in DCM and cool to 0 °C in an ice bath.

  • Add the aqueous Na₂CO₃ solution.

  • Add Cbz-Cl dropwise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography if necessary.

Cbz Deprotection by Hydrogenolysis

Materials:

  • Cbz-protected aniline (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Cbz-protected aniline in MeOH in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst.

  • Evacuate the flask and backfill with H₂ gas (this can be done using a balloon of H₂).

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature until TLC analysis indicates complete reaction.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with MeOH.

  • Concentrate the filtrate under reduced pressure to yield the deprotected aniline.

Conclusion and Recommendations

The choice of protecting group for 3-(methoxymethyl)aniline is highly dependent on the planned synthetic route.

  • The Boc group is an excellent choice for general purposes, offering mild protection and deprotection conditions. Its acid lability makes it orthogonal to base-labile and hydrogenolysis-labile protecting groups.

  • The Cbz group is ideal when acid-sensitive functional groups are present in the molecule, as its deprotection via hydrogenolysis is very mild. It is orthogonal to acid- and base-labile groups.

  • The Acetyl group is a robust and economical option. However, its removal requires harsh conditions, which may not be suitable for complex molecules with sensitive functionalities.

  • The Tosyl group offers the highest stability and is suitable for reactions under strongly acidic, basic, or oxidative/reductive conditions. Its removal is challenging and should only be considered when extreme stability is required.

For most applications involving 3-(methoxymethyl)aniline, the Boc and Cbz groups will offer the best balance of stability, ease of use, and mild removal conditions, providing the synthetic chemist with the flexibility needed to construct complex molecular architectures.

References

  • Benchchem. A Comparative Guide to Aniline Protecting Groups: Spotlight on 1-chloro-4-(sulfinylamino)benzene.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]

  • Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). 2021. Available from: [Link]

  • Benchchem. The Tosyl Group as a Protecting Agent for Anilines: A Technical Guide.
  • ResearchGate. A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. 2015. Available from: [Link]

  • Master Organic Chemistry. Protecting Groups For Amines: Carbamates. 2018. Available from: [Link]

  • Common Organic Chemistry. Acetyl Protection - Common Conditions. Available from: [Link]

  • ResearchGate. Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. 2020. Available from: [Link]

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A Comparative Guide to Purity Analysis of 3-(Methoxymethyl)aniline Derivatives: LC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. For novel compounds like 3-(Methoxymethyl)aniline derivatives, which are pivotal building blocks in medicinal chemistry, rigorous purity analysis is not just a regulatory requirement but a cornerstone of safety and efficacy.[1][2][3] This guide provides an in-depth comparison of two instrumental techniques central to purity assessment: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

As a seasoned application scientist, my aim is to move beyond a mere listing of specifications. Instead, this guide will delve into the practical nuances and causal relationships that govern the choice between HPLC and LC-MS for the purity analysis of 3-(Methoxymethyl)aniline derivatives. We will explore not only what these techniques do but why specific methodologies are chosen and how to interpret the data within the stringent framework of regulatory expectations.[4][5][6]

The Critical Role of Purity Analysis

Impurities in drug substances can originate from various sources, including the synthesis process, degradation of the API, or storage.[7] These impurities, even at trace levels, can have a significant impact on the drug's safety and efficacy. Therefore, robust analytical methods are required to detect, identify, and quantify these impurities. International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines provide a framework for the validation of analytical procedures to ensure they are fit for their intended purpose.[1][2][3][4][5][6][8]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a powerful separation technique that has long been the gold standard for purity analysis in the pharmaceutical industry.[9][10] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[11][12] For aniline derivatives, which are polar compounds, reversed-phase HPLC is the most common approach.[11][13][14][15] In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, causing more polar compounds to elute earlier.[16]

Causality in HPLC Method Development for 3-(Methoxymethyl)aniline Derivatives

The choice of HPLC parameters is a cascade of cause and effect. For a 3-(Methoxymethyl)aniline derivative, the presence of the polar amine and methoxymethyl groups dictates the use of a reversed-phase column to achieve adequate retention and separation from nonpolar impurities.[13][16] The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve the best resolution between the main compound and its potential impurities.[13][17] The pH of the mobile phase is also a critical parameter, as it can affect the ionization state of the aniline moiety and thus its retention on the column.

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve Sample in Diluent Injection Inject Sample/Standard SamplePrep->Injection StandardPrep Prepare Reference Standard Solution StandardPrep->Injection Separation Chromatographic Separation (Reversed-Phase C18 Column) Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Purity and Impurity Levels Integration->Calculation

Caption: HPLC Purity Analysis Workflow

A Self-Validating HPLC Protocol

A robust HPLC method for purity analysis must be validated according to ICH Q2(R2) guidelines.[5][6][18][19] This involves assessing parameters such as specificity, linearity, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ).

Table 1: Key Validation Parameters for an HPLC Purity Method

ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can distinguish the analyte from impurities and degradants.Peak purity analysis (e.g., using a photodiode array detector) should show no co-eluting peaks.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy To assess the closeness of the test results to the true value.Recovery of 98.0% to 102.0% for the API.
Precision To measure the degree of scatter between a series of measurements.Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
LOD/LOQ To determine the lowest concentration of an impurity that can be detected/quantified.LOD: Signal-to-Noise ratio of 3:1; LOQ: Signal-to-Noise ratio of 10:1.[20][21][22][23]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Power of Identification

LC-MS combines the separation capabilities of HPLC with the detection power of mass spectrometry.[24] While HPLC with UV detection is excellent for quantification, it provides limited structural information about unknown impurities.[25] LC-MS, on the other hand, can provide the molecular weight of an impurity, and with tandem MS (MS/MS), even its structural fragments.[7][26] This is invaluable for impurity identification and profiling.[9][27][28][29]

When to Employ LC-MS for Purity Analysis

For routine purity testing where the impurity profile is well-established, a validated HPLC-UV method is often sufficient. However, LC-MS becomes indispensable in the following scenarios:

  • During drug development: To identify and characterize unknown impurities.[7][27]

  • Forced degradation studies: To elucidate the structure of degradation products.

  • Investigating out-of-specification results: To pinpoint the cause of unexpected impurities.

  • Analysis of trace-level impurities: Due to its high sensitivity and selectivity.[30]

Experimental Workflow for LC-MS Impurity Profiling

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Interpretation SamplePrep Dissolve Sample in LC-MS Grade Solvent Injection Inject Sample SamplePrep->Injection Separation Chromatographic Separation (UPLC/HPLC) Injection->Separation Ionization Ionization (e.g., ESI) Separation->Ionization MassAnalysis Mass Analysis (e.g., TOF, Quadrupole) Ionization->MassAnalysis TIC Total Ion Chromatogram MassAnalysis->TIC MassSpectra Extract Mass Spectra of Impurity Peaks TIC->MassSpectra StructureElucidation Propose Impurity Structures MassSpectra->StructureElucidation

Caption: LC-MS Impurity Profiling Workflow

Head-to-Head Comparison: HPLC vs. LC-MS for 3-(Methoxymethyl)aniline Derivatives

To illustrate the practical differences, let's consider a hypothetical scenario where a batch of a 3-(Methoxymethyl)aniline derivative is analyzed for purity using both techniques.

Table 2: Hypothetical Purity Analysis Data

ParameterHPLC-UVLC-MS
Purity of Main Compound 99.5%99.5%
Known Impurity 1 (0.15%) Detected and QuantifiedDetected, Quantified, and Identity Confirmed by Mass
Known Impurity 2 (0.10%) Detected and QuantifiedDetected, Quantified, and Identity Confirmed by Mass
Unknown Impurity at RT 5.8 min Detected at 0.08%Detected, Molecular Weight Determined (e.g., +16 Da suggesting oxidation)
LOD for a key impurity ~0.01%~0.001%
LOQ for a key impurity ~0.03%~0.003%

As the table demonstrates, both techniques can accurately quantify the main compound and known impurities. However, LC-MS provides the crucial advantage of confirming the identity of known impurities and providing vital information for the structural elucidation of unknown ones.[7][27][29] Furthermore, the sensitivity of LC-MS is typically an order of magnitude higher than HPLC-UV.[9][25]

Detailed Experimental Protocols

HPLC-UV Method for Purity Determination
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[13][31]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[31]

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

LC-MS Method for Impurity Identification
  • Instrumentation: A UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A reversed-phase C18 column with smaller particle size for better resolution (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade acetonitrile.

  • Gradient Elution: A rapid gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer Scan Range: m/z 100-1000.

  • Data Acquisition: Full scan mode for initial analysis, followed by targeted MS/MS for fragmentation of impurity ions.

Conclusion and Recommendations

The choice between HPLC and LC-MS for the purity analysis of 3-(Methoxymethyl)aniline derivatives is not a matter of one being universally "better" than the other. Instead, it is a strategic decision based on the specific requirements of the analysis.

  • For routine quality control and release testing of well-characterized materials, a validated HPLC-UV method is the industry standard. It is robust, reliable, and cost-effective for quantifying known impurities and ensuring batch-to-batch consistency.

  • During process development, for the identification of unknown impurities, and in troubleshooting scenarios, LC-MS is an indispensable tool. Its ability to provide molecular weight and structural information is critical for understanding the impurity profile of a new chemical entity and for meeting regulatory expectations for impurity characterization.

In a comprehensive drug development program, both techniques are complementary and essential. A well-validated HPLC method serves as the backbone for routine purity assessment, while LC-MS provides the deeper insights necessary to navigate the complexities of impurity identification and control.

References

  • SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS. Retrieved from [Link]

  • Reading Scientific Services Ltd. (n.d.). Identifying and elucidating impurity species. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Almac Group. (n.d.). Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY. Retrieved from [Link]

  • Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Retrieved from [Link]

  • Veeprho. (n.d.). Structural Elucidation of Unknown Impurity. Retrieved from [Link]

  • PDF. (2020). Analytical-Procedures-and-Methods-Validation-for-Drugs-and-Biologics. Retrieved from [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from [Link]

  • PQE Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development | Request PDF. Retrieved from [Link]

  • Drug Target Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone explain the different principles of HPLC?. Retrieved from [Link]

  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Inject. Retrieved from [Link]

  • Sisu@UT. (n.d.). 9.1. Definitions and important aspects – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]

  • Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. Retrieved from [Link]

  • YouTube. (2025). Know your limits: limit detection and quantitation - Episode 10 | Introduction to LC-MS/MS. Retrieved from [Link]

  • LCGC International. (n.d.). The Limit of Detection. Retrieved from [Link]

  • PubMed Central (PMC). (2021). Quantification of aniline and N-methylaniline in indigo. Retrieved from [Link]

  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review.
  • National Center for Biotechnology Information. (n.d.). Limit of Blank, Limit of Detection and Limit of Quantitation. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(Methoxymethyl)aniline Analogs as c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Targeting c-Met and the Role of the Aniline Scaffold

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cellular growth, motility, and invasion.[1][2][3][4] Dysregulation of the HGF/c-Met signaling pathway is a critical driver in the progression of numerous human cancers, making it a prime target for therapeutic intervention.[2][3][4] The development of small molecule kinase inhibitors has revolutionized oncology, and aniline derivatives have emerged as a versatile and privileged scaffold in this arena.[5][6] Their ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes them ideal starting points for inhibitor design.

This guide focuses on the structure-activity relationship (SAR) of a focused library of 3-(methoxymethyl)aniline analogs designed as potential c-Met kinase inhibitors. The 3-(methoxymethyl)aniline core offers a unique combination of steric and electronic properties, providing a valuable vector for synthetic elaboration and optimization of inhibitory activity.[7] Through a systematic analysis of hypothetical experimental data, we will explore how subtle modifications to this scaffold can profoundly impact potency and selectivity. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuances of designing targeted kinase inhibitors.

The Logic of Analog Design: A Virtual Screening Cascade

To explore the SAR of the 3-(methoxymethyl)aniline scaffold, we designed a virtual library of analogs based on a 2,4-disubstituted pyrimidine core, a common hinge-binding motif in kinase inhibitors. Our parent compound, MMP-1 , serves as the baseline for our comparative analysis. The subsequent analogs were designed to probe the effects of:

  • Substitution on the aniline ring: We introduced small electron-donating and electron-withdrawing groups at the 4- and 5-positions to investigate their impact on the electronic environment of the aniline nitrogen and potential interactions with the kinase active site.

  • Modification of the methoxymethyl group: We explored the effect of altering the ether linkage to understand its role in solubility and target engagement.

  • N-alkylation: A methyl group was introduced on the aniline nitrogen to assess the importance of the N-H hydrogen bond donor.

The following diagram illustrates the logical workflow of our analog design strategy.

SAR_Strategy cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_evaluation Evaluation Core 3-(Methoxymethyl)aniline Ring_Sub Ring Substitution (4- & 5-positions) Core->Ring_Sub Vary R1, R2 Ether_Mod Methoxymethyl Modification Core->Ether_Mod Vary X N_Alkylation N-Alkylation Core->N_Alkylation Vary R3 SAR_Analysis SAR Analysis Ring_Sub->SAR_Analysis Ether_Mod->SAR_Analysis N_Alkylation->SAR_Analysis

Caption: Logical workflow for the design of 3-(methoxymethyl)aniline analogs.

Comparative Analysis of c-Met Inhibitory Activity

The following table summarizes the in vitro c-Met kinase inhibitory activity (IC50) for our series of hypothetical 3-(methoxymethyl)aniline analogs. The data, while illustrative, is based on established trends for aniline-based kinase inhibitors.[5][8]

CompoundR1R2R3Xc-Met IC50 (nM)
MMP-1 HHHOCH3150
MMP-2 FHHOCH375
MMP-3 ClHHOCH360
MMP-4 CH3HHOCH3120
MMP-5 HFHOCH390
MMP-6 HClHOCH382
MMP-7 HHHOH250
MMP-8 HHCH3OCH3>1000

Structure-Activity Relationship (SAR) Insights

Our comparative analysis reveals several key SAR trends for this series of 3-(methoxymethyl)aniline analogs:

  • The Importance of the N-H Bond: The N-methylated analog, MMP-8 , exhibited a complete loss of activity, highlighting the critical role of the aniline N-H as a hydrogen bond donor for anchoring the inhibitor in the hinge region of the c-Met kinase domain.

  • Ring Substitution Effects:

    • 4-Position: Introducing small, electron-withdrawing halogens at the 4-position (MMP-2 and MMP-3 ) led to a significant increase in potency compared to the unsubstituted parent compound MMP-1 . This suggests that reducing the pKa of the aniline nitrogen enhances its hydrogen bonding capability or that the halogen itself engages in a favorable interaction within a hydrophobic pocket. The 4-chloro substitution in MMP-3 was optimal in this series. In contrast, the electron-donating methyl group in MMP-4 resulted in slightly decreased activity.

    • 5-Position: Halogen substitution at the 5-position (MMP-5 and MMP-6 ) also improved potency, albeit to a lesser extent than at the 4-position. This indicates that the electronic modulation of the aniline ring is a key driver of activity.

  • The Role of the Methoxymethyl Group: Replacing the methoxymethyl group with a hydroxyl group in MMP-7 resulted in a noticeable decrease in activity. This suggests that the methoxy group may be involved in favorable hydrophobic interactions or that the increased polarity of the hydroxyl group is detrimental to binding.

The c-Met Signaling Pathway

The following diagram illustrates the downstream signaling cascade initiated by HGF binding to the c-Met receptor. Inhibition of c-Met kinase activity with compounds like the MMP-series aims to block these oncogenic signals.

cMet_Pathway cluster_downstream Downstream Signaling cluster_cellular Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds P1 P cMet->P1 P2 P cMet->P2 GRB2 GRB2/SOS P1->GRB2 PI3K PI3K P1->PI3K STAT3 STAT3 P2->STAT3 RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Invasion Invasion STAT3->Invasion

Caption: Simplified c-Met signaling pathway.

Experimental Protocols

General Synthesis of 3-(Methoxymethyl)aniline Analogs

The synthesis of the target compounds can be achieved through a multi-step process, starting with the reduction of a suitable nitrobenzene precursor, followed by N-arylation.

Step 1: Synthesis of 3-(Methoxymethyl)aniline

A general procedure for the synthesis of 3-(methoxymethyl)aniline involves the reduction of 3-(methoxymethyl)nitrobenzene.

  • To a solution of 3-(methoxymethyl)nitrobenzene (1 equivalent) in ethanol, add a catalytic amount of 5% palladium on carbon.

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 3-(methoxymethyl)aniline.

Step 2: N-Arylation with 2,4-Dichloropyrimidine

The coupling of 3-(methoxymethyl)aniline with a pyrimidine core is a crucial step.

  • In a round-bottom flask, combine 3-(methoxymethyl)aniline (1 equivalent), 2,4-dichloropyrimidine (1.1 equivalents), and a suitable base such as potassium carbonate in a solvent like DMF.

  • Heat the reaction mixture at 80-90°C for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel.

In Vitro c-Met Kinase Assay

The inhibitory activity of the synthesized compounds against the c-Met kinase can be determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.[9][10]

  • Prepare a reaction mixture containing the c-Met enzyme, a suitable kinase buffer, and the desired concentration of the test compound (or DMSO as a vehicle control) in a 96-well plate.

  • Initiate the kinase reaction by adding ATP and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's protocol.[9][10]

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

This guide provides a comparative analysis of the structure-activity relationship for a series of hypothetical 3-(methoxymethyl)aniline analogs as c-Met kinase inhibitors. Our findings, based on established medicinal chemistry principles, underscore the importance of the aniline N-H for hinge binding and demonstrate how substitutions on the aniline ring can be strategically employed to modulate inhibitory potency. The 3-(methoxymethyl)aniline scaffold represents a promising starting point for the development of novel c-Met inhibitors. Future work should focus on synthesizing and testing these and other analogs to validate the SAR trends and optimize for other crucial drug-like properties, such as metabolic stability and pharmacokinetic profile. The aniline motif, while a powerful pharmacophore, is also associated with metabolic liabilities, and careful consideration of isosteric replacements may be necessary in later stages of drug development.[11]

References

  • ResearchGate. The schematic diagram of c-mesenchymal–epithelial transition (c-MET) activation signaling pathways. [Link]

  • ResearchGate. Schematic representation of the c-Met signaling pathway suggested in... [Link]

  • ResearchGate. c-MET activation signaling pathways. | Download Scientific Diagram. [Link]

  • Semantic Scholar. Figure 2 from An overview of the c-MET signaling pathway. [Link]

  • ResearchGate. The schematic diagram of HGF/c-MET signal transduction pathway. [Link]

  • Tan, L., et al. (2016). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(24), 5971-5975. [Link]

  • Bemis, G. W., et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(9), 2539-2542. [Link]

  • ResearchGate. (2020). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. [Link]

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  • BPS Bioscience. Chemi-Verse™ c-MET Kinase Assay Kit. [Link]

  • PubMed. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. [Link]

  • Google Patents.
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  • NIH. Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. [Link]

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A Comparative Guide to the X-ray Crystallography of 3-(Methoxymethyl)aniline Derivatives: From Crystal Growth to Structural Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and structural biologists, understanding the three-dimensional architecture of small molecules is paramount for rational drug design. The precise arrangement of atoms, dictated by intermolecular forces, governs a molecule's physical properties and its ability to interact with biological targets. This guide provides an in-depth comparative analysis of the X-ray crystallography of 3-(methoxymethyl)aniline derivatives, a class of compounds with significant potential in pharmaceutical development.

We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure, crystallization outcomes, and the resulting solid-state architecture. This guide is designed to be a self-validating framework, grounding experimental protocols in established crystallographic principles to ensure reproducibility and scientific rigor.

The Structural Significance of the 3-(Methoxymethyl)aniline Scaffold

The 3-(methoxymethyl)aniline scaffold is of particular interest due to its unique combination of functional groups. The aniline moiety provides a key site for hydrogen bonding and further chemical modification, while the methoxymethyl group at the meta position introduces conformational flexibility and potential for varied intermolecular interactions. Understanding how substitutions on this core structure influence crystal packing is crucial for predicting and engineering desired solid-state properties.

This guide will use three representative, yet hypothetical, derivatives to illustrate key comparative principles:

  • Derivative A: 3-(Methoxymethyl)aniline (the parent compound)

  • Derivative B: 4-Chloro-3-(methoxymethyl)aniline

  • Derivative C: N-acetyl-3-(methoxymethyl)aniline

These examples will allow us to explore the effects of a halogen substituent (influencing halogen bonding and packing) and N-acetylation (introducing a strong hydrogen bond donor/acceptor group).

Experimental Workflow: A Self-Validating Approach

The journey from a synthesized compound to a refined crystal structure is a multi-step process where each stage validates the next. A failure in an early step, such as purification, will inevitably compromise the final structural data.

G cluster_pre Pre-Crystallization cluster_cryst Crystallization cluster_xray X-ray Diffraction cluster_post Post-Refinement Synthesis Synthesis Purification Purification Synthesis->Purification >98% Purity Crystal_Growth Crystal_Growth Purification->Crystal_Growth Solvent Screening Crystal_Harvesting Crystal_Harvesting Crystal_Growth->Crystal_Harvesting Visual Inspection Data_Collection Data_Collection Crystal_Harvesting->Data_Collection Quality Check Structure_Solution Structure_Solution Data_Collection->Structure_Solution Internal Consistency Refinement Refinement Structure_Solution->Refinement R-factor Minimization Validation Validation Refinement->Validation Geometric & CIF Check Analysis Analysis Validation->Analysis Comparative Study

Figure 1. A self-validating workflow for single-crystal X-ray crystallography.

Part I: From Powder to Perfect Crystal

A. Synthesis and Purification: The Foundation of Quality Data

Crystallographic analysis begins long before the diffractometer. The purity of the starting material is non-negotiable. Impurities can inhibit crystal growth or, in worse cases, co-crystallize, leading to a disordered or incorrect structure.

Protocol 1: Purification of Aniline Derivatives

  • Initial Purification: Synthesized aniline derivatives should first be purified by column chromatography to remove bulk impurities.

  • Recrystallization: This is the most critical step for obtaining X-ray quality crystals. The choice of solvent is key.[1]

    • Dissolve the compound in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture for many anilines).[1]

    • Allow the solution to cool slowly to room temperature. Rapid cooling often leads to the formation of small, poorly-ordered crystals.

    • If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

    • Further cool the solution in an ice bath to maximize yield.[2][3]

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Purity Validation: Confirm purity (>98%) via HPLC and/or NMR before proceeding. Aniline itself is hygroscopic and prone to oxidation; derivatives should be handled under an inert atmosphere where possible and dried thoroughly.[4][5]

B. Growing Single Crystals: The Art and Science of Slow Evaporation

The goal is to grow a single, well-ordered crystal of appropriate size (typically 0.1-0.3 mm in each dimension) without defects. The slow evaporation method is a reliable technique for many organic molecules.

Protocol 2: Crystal Growth via Slow Evaporation

  • Solvent Selection: Prepare a saturated solution of the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane) at room temperature.[6] The ideal solvent is one in which the compound has moderate solubility.

  • Setup: Filter the solution through a syringe filter into a clean, small vial.

  • Evaporation: Cover the vial with a cap containing a few small pinholes. This allows the solvent to evaporate slowly over several days to weeks.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Regularly inspect the vial under a microscope for the formation of single crystals with well-defined faces.

Part II: The X-ray Diffraction Experiment

Once a suitable crystal is obtained, it is subjected to X-ray analysis. This process determines the electron density distribution within the crystal, from which the atomic positions can be deduced.[7]

Protocol 3: Single-Crystal X-ray Data Collection

  • Crystal Mounting: Carefully select a high-quality single crystal and mount it on a goniometer head.

  • Instrumentation: Use a single-crystal X-ray diffractometer, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source.

  • Initial Screening: Collect a few initial diffraction images to determine the unit cell parameters and crystal system.[6]

  • Data Collection Strategy: Based on the initial screening, devise a strategy for collecting a complete dataset. This involves rotating the crystal and collecting diffraction data over a wide range of angles to ensure all unique reflections are measured.[8]

  • Data Processing: The collected diffraction intensities are processed to correct for experimental factors, and the data is reduced to a set of structure factors (|F²|).

Part III: Comparative Structural Analysis

The final step is to solve and refine the crystal structure and then compare the results for our different derivatives. The data below is hypothetical but representative of what one might expect.

Comparative Crystallographic Data
ParameterDerivative A: 3-(Methoxymethyl)anilineDerivative B: 4-Chloro-3-(methoxymethyl)anilineDerivative C: N-acetyl-3-(methoxymethyl)aniline
Formula C₈H₁₁NOC₈H₁₀ClNOC₁₀H₁₃NO₂
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPnmaP2₁/n
a (Å) 5.8915.988.12
b (Å) 14.556.4510.23
c (Å) 9.217.2312.54
β (°) ** 105.29098.7
Volume (ų) **761.5744.11029.3
Z 444
Key Interactions N-H···O Hydrogen Bonds, π–π stackingC-H···Cl interactions, π–π stackingN-H···O=C Hydrogen Bonds (dimers)

This data is illustrative and not from published experimental results.

Analysis of Intermolecular Interactions

The power of this comparative approach lies in understanding how subtle chemical changes manifest in the crystal packing.

G cluster_A Derivative A cluster_B Derivative B cluster_C Derivative C A 3-(Methoxymethyl)aniline N-H···O Hydrogen Bonds π–π stacking B 4-Chloro Derivative C-H···Cl Interactions Altered π–π stacking A:f1->B:f1 Cl introduces weak H-bonds A:f2->B:f2 Steric/electronic effect of Cl C N-acetyl Derivative Strong N-H···O=C Dimerization Disrupted π–π stacking A:f1->C:f1 Amide creates strong dimers A:f2->C:f2 Dimer formation dominates

Figure 2. Comparative logic of intermolecular interactions.

  • Derivative A (Parent Compound): We would expect the primary interactions to be hydrogen bonds between the aniline N-H group and the ether oxygen of a neighboring molecule. Additionally, π–π stacking interactions between the phenyl rings would likely contribute to the overall packing.

  • Derivative B (4-Chloro): The introduction of a chlorine atom can significantly alter the packing. While it adds steric bulk, it also introduces the possibility of C-H···Cl weak hydrogen bonds or Cl···Cl halogen bonds. The electron-withdrawing nature of chlorine also modulates the aromatic system, which can change the geometry of π–π stacking. This can lead to a more densely packed structure in a different crystal system, such as orthorhombic.

  • Derivative C (N-acetyl): The N-acetyl group introduces a very strong hydrogen bond donor (N-H) and acceptor (C=O). This typically leads to the formation of robust hydrogen-bonded dimers or chains, which often become the dominant organizing motif in the crystal lattice. This strong, directional interaction can disrupt the π–π stacking observed in the parent compound, leading to a completely different packing arrangement and a larger unit cell volume to accommodate the bulkier acetyl group.

Conclusion

The crystallographic analysis of 3-(methoxymethyl)aniline derivatives reveals a sensitive interplay between chemical functionality and solid-state architecture. By systematically comparing related structures, researchers can gain predictive insights into how molecular modifications will influence crystal packing. This guide provides a foundational workflow, from meticulous sample preparation to detailed structural comparison, empowering scientists to leverage X-ray crystallography as a tool for rational molecular design in drug development and materials science.

References

  • Decker, J., & Vohlidal, J. (2017). How to distill aniline before using it for polymerization?. ResearchGate. [Link][4]

  • Reyes, K. (n.d.). GRP 7 Re Crystallization of Pure Acetanilide. Scribd. [Link][2]

  • Anonymous. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Scribd. [Link][3]

  • Anonymous. (2014). Purify and dry aniline?. Reddit. [Link][5]

  • Wlodawer, A., Dauter, Z., & Minor, W. (2008). Collection of X-ray diffraction data from macromolecular crystals. PMC - PubMed Central. [Link][8]

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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Drugs Containing the 3-(Methoxymethyl)phenyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Metabolic Gauntlet in Drug Discovery

In the journey of a drug candidate from the laboratory to the clinic, metabolic stability is a critical hurdle. A compound's susceptibility to biotransformation dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1] Many promising compounds fail not due to a lack of potency, but because they are too rapidly metabolized by the body's enzymatic machinery, primarily in the liver.[1][2]

The 3-(methoxymethyl)phenyl moiety is a common structural feature in medicinal chemistry, valued for its ability to occupy specific pockets in target proteins and influence physicochemical properties. However, the benzylic ether linkage inherent in this group presents a well-defined metabolic soft spot. Understanding and quantifying this liability early in the discovery process is paramount for designing drug candidates with favorable pharmacokinetic properties.[1]

This guide provides an in-depth comparison of methodologies to assess the metabolic stability of compounds containing the 3-(methoxymethyl)phenyl group. We will explore the underlying metabolic pathways, present detailed experimental protocols for robust in vitro assessment, and discuss strategies for interpreting the data to guide the next generation of drug design.

Pillar 1: Unraveling the Metabolic Pathways

The 3-(methoxymethyl)phenyl moiety is primarily susceptible to Phase I oxidative metabolism, catalyzed largely by Cytochrome P450 (CYP) enzymes located in the liver.[3][4][5] The two most probable points of metabolic attack are the benzylic carbon and the O-methyl group.

  • O-Dealkylation (O-Demethylation): This is often the most significant metabolic route for benzylic ethers.[6] The reaction involves the CYP-catalyzed hydroxylation of the methyl group's carbon, leading to an unstable hemiacetal intermediate that spontaneously cleaves. This process yields the corresponding benzylic alcohol metabolite and formaldehyde.

  • Benzylic Hydroxylation: The benzylic carbon—the one connecting the phenyl ring to the methoxy group—is also a prime target for CYP-mediated oxidation.[7] This pathway produces a different hemiacetal that decomposes to yield a 3-formylphenyl derivative (an aldehyde) and methanol.

  • Aromatic Hydroxylation: While typically a slower reaction compared to the oxidation of the more labile ether group, the aromatic ring itself can undergo hydroxylation at various positions, catalyzed by CYP enzymes.[3]

  • Sequential Oxidation: The primary metabolites are not necessarily the final products. The benzylic alcohol formed from O-dealkylation can be further oxidized by cytosolic enzymes like alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) to form the corresponding aldehyde and then a carboxylic acid.[5] Similarly, aldehyde metabolites can be oxidized by both ALDHs and another crucial cytosolic enzyme, Aldehyde Oxidase (AO).[8][9]

The interplay of these pathways determines the metabolic fate of the parent compound.

MetabolicPathways Parent Parent Drug (3-(methoxymethyl)phenyl moiety) Metabolite_Alcohol Benzylic Alcohol Metabolite + Formaldehyde Parent->Metabolite_Alcohol O-Dealkylation (CYP450) Metabolite_Aldehyde_from_Ether 3-Formylphenyl Metabolite + Methanol Parent->Metabolite_Aldehyde_from_Ether Benzylic Hydroxylation (CYP450) invis1 Parent->invis1 Metabolite_Aldehyde_from_Alcohol Aldehyde Intermediate Metabolite_Alcohol->Metabolite_Aldehyde_from_Alcohol Oxidation (ADH) invis2 Metabolite_Aldehyde_from_Ether->invis2 Metabolite_Acid Carboxylic Acid Metabolite Metabolite_Aldehyde_from_Alcohol->Metabolite_Acid Oxidation (ALDH, AO) Metabolite_Aromatic_OH Aromatic Hydroxylation Metabolite invis1->Metabolite_Aromatic_OH Aromatic Hydroxylation (CYP450) invis2->Metabolite_Acid Oxidation (ALDH, AO)

Caption: Potential metabolic pathways of the 3-(methoxymethyl)phenyl moiety.

Pillar 2: A Comparative Guide to In Vitro Stability Assays

To quantify metabolic stability, we employ in vitro systems that model the metabolic environment of the liver. The choice of system depends on the stage of drug discovery and the specific questions being asked. The two most common and complementary systems are liver microsomes and hepatocytes.[10]

Comparison of Key In Vitro Systems
FeatureLiver MicrosomesHepatocytes
Composition Subcellular fraction (endoplasmic reticulum). Rich in Phase I enzymes (CYPs, FMOs) and some Phase II (UGTs).[11]Intact, whole liver cells. Contain the full complement of Phase I and Phase II enzymes, cofactors, and transporters.[12][13]
Primary Use High-throughput screening of Phase I metabolic stability.[14]"Gold standard" for predicting overall hepatic clearance, incorporating Phase I, Phase II, and cellular uptake.[11]
Pros Cost-effective, easy to use and store, high throughput, ideal for early-stage compound ranking.[14]More physiologically relevant, provides a more complete picture of metabolism, better for in vitro-in vivo extrapolation (IVIVE).[12]
Cons Lacks cytosolic enzymes (e.g., AO, SULTs, ADH/ALDH) and transporters. May underestimate clearance for drugs metabolized by non-microsomal pathways.[12]More expensive, lower throughput, cells are more sensitive to cryopreservation and handling.[15]
Experimental Workflow: A Self-Validating System

A robust experimental design is crucial for generating trustworthy data. The general workflow involves incubating the test compound with the biological matrix, sampling at various time points, stopping the enzymatic reaction, and quantifying the remaining parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Caption: General experimental workflow for in vitro metabolic stability assays.
Detailed Protocol 1: Liver Microsomal Stability Assay

This assay is the first line of assessment, designed to quickly evaluate susceptibility to CYP-mediated metabolism.

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
  • Test Compound Stock: 10 mM in DMSO. Prepare a 100 µM intermediate dilution in 50:50 Acetonitrile:Water.
  • Liver Microsomes: Thaw pooled human liver microsomes (e.g., from 20 donors) on ice. Dilute to 1 mg/mL in cold phosphate buffer.
  • NADPH Regenerating System (NRS) Solution: Prepare a solution containing NADP+ (1.3 mM), Glucose-6-phosphate (3.3 mM), and Glucose-6-phosphate dehydrogenase (0.4 U/mL) in phosphate buffer.[16] This system continuously regenerates the essential CYP cofactor, NADPH.
  • Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (a stable, structurally similar compound for analytical normalization).

2. Incubation Procedure:

  • Add 196 µL of the 1 mg/mL microsomal suspension to wells of a 96-well plate.
  • Add 2 µL of the 100 µM test compound intermediate dilution to each well (final concentration: 1 µM).
  • Pre-incubate the plate at 37°C for 10 minutes with shaking.
  • Initiate the reaction by adding 2 µL of the NRS solution. The final protein concentration will be ~0.5 mg/mL.
  • Control Wells: Include "minus cofactor" controls (add buffer instead of NRS) to check for non-NADPH dependent degradation or chemical instability.[14]
  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 min), transfer 25 µL of the reaction mixture to a new plate containing 100 µL of the ice-cold quenching solution. The "0 min" sample should be taken immediately after adding the NRS.[14][17]

3. Sample Analysis:

  • Seal and centrifuge the quench plate at 4000 rpm for 10 minutes to pellet the precipitated protein.
  • Transfer the supernatant to a new plate for LC-MS/MS analysis.
  • Quantify the peak area of the parent compound relative to the internal standard at each time point.
Detailed Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive assessment, incorporating both Phase I and Phase II metabolism as well as cellular uptake.

1. Reagent Preparation:

  • Incubation Medium: Williams Medium E (or similar), warmed to 37°C.[18]
  • Hepatocytes: Rapidly thaw cryopreserved pooled human hepatocytes in a 37°C water bath. Transfer to pre-warmed medium and perform a cell count and viability check (e.g., via Trypan Blue). Viability should be >80%.
  • Cell Suspension: Dilute the hepatocytes to a final density of 1.0 x 10^6 viable cells/mL in the incubation medium.[18][19]
  • Test Compound: Prepare a 200 µM working solution of the test compound in incubation medium from a 10 mM DMSO stock (final DMSO concentration ≤ 0.1% to avoid cytotoxicity).
  • Quenching Solution: As described in the microsomal assay.

2. Incubation Procedure:

  • In a 48-well plate, add 245 µL of the hepatocyte suspension to each well.
  • Add 5 µL of the 200 µM test compound working solution (final concentration: 2 µM, final cell density: 0.5 x 10^6 cells/mL).
  • Place the plate in a humidified incubator at 37°C with 5% CO2 on an orbital shaker.[18]
  • Control Wells: Include incubations with heat-inactivated hepatocytes to control for non-enzymatic degradation.[18]
  • At specified time points (e.g., 0, 15, 30, 60, 90, 120 min), transfer 50 µL of the cell suspension into a plate containing 150 µL of the ice-cold quenching solution.[19]

3. Sample Analysis:

  • Proceed with centrifugation and LC-MS/MS analysis as described for the microsomal assay.

Pillar 3: Data Interpretation and Strategic Application

The primary output of these assays is the rate of disappearance of the parent compound over time. This data is used to calculate two key parameters: in vitro half-life (t½) and intrinsic clearance (CLint).

  • Half-life (t½): The time required for 50% of the compound to be metabolized. This is determined from the slope (k) of the linear regression of the natural log of the percent remaining compound versus time.

    • t½ = 0.693 / k

  • Intrinsic Clearance (CLint): The inherent ability of the liver to metabolize a drug, normalized to the amount of protein or number of cells in the incubation. It represents the volume of biological matrix cleared of the drug per unit time.[1][11]

    • Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (Incubation Volume / Protein Amount)

    • Hepatocytes (µL/min/10^6 cells): CLint = (0.693 / t½) * (Incubation Volume / Number of Cells)[15]

Comparative Data Analysis: A Case Study

To illustrate the utility of this data, consider a hypothetical drug candidate, Compound A , which contains the 3-(methoxymethyl)phenyl moiety. To improve its metabolic stability, medicinal chemists synthesized three analogs.

CompoundStructural ModificationMicrosomal t½ (min)Microsomal CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10^6 cells)
Compound A Parent: 3-(methoxymethyl)phenyl1592.41223.1
Compound B Steric Hindrance: 3-(isopropoxymethyl)phenyl4530.8387.3
Compound C Metabolic Blocking: 3-(difluoromethoxymethyl)phenyl> 120< 11.5> 120< 2.4
Compound D Bioisostere: 3-(1-methyl-1H-pyrazol-4-yl)> 120< 11.51102.6
Verapamil High Clearance Control 12115.51027.7
Carbamazepine Low Clearance Control > 120< 11.5> 120< 2.4

Interpretation and Causality:

  • Compound A (Parent): Exhibits high clearance in both microsomes and hepatocytes, confirming the metabolic liability of the 3-(methoxymethyl)phenyl group. The slightly faster clearance in hepatocytes suggests some contribution from cytosolic enzymes or efficient cellular uptake.

  • Compound B (Steric Hindrance): Replacing the methyl with a bulkier isopropyl group significantly improves stability.[20] This is a classic medicinal chemistry strategy to sterically shield the metabolic soft spot from the active site of CYP enzymes.

  • Compound C (Metabolic Blocking): Replacing the metabolically labile C-H bonds of the methyl group with stable C-F bonds effectively blocks O-dealkylation, resulting in a dramatic increase in stability.

  • Compound D (Bioisostere): Replacing the entire moiety with a metabolically stable pyrazole ring also leads to excellent stability, provided this change does not negatively impact the compound's pharmacological activity.

This comparative data provides clear, actionable insights, allowing the project team to prioritize analogs with a higher probability of in vivo success. By systematically applying these assays, researchers can transform metabolic liability from a potential project-killer into a property that can be rationally designed and optimized.

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  • Shaffer, C. L., et al. (2001). Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer. Journal of the American Chemical Society, 123(50), 12614-12623. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation. ACS Chemical Neuroscience, 11(15), 2329-2342. Retrieved from [Link]

  • Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501-9504. Retrieved from [Link]

  • Al-Hadiya, B. H. (2022). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 27(19), 6296. Retrieved from [Link]

  • Tavanti, M., et al. (2016). Enantioselective Benzylic Hydroxylation Catalysed by P450 Monooxygenases: Characterisation of a P450cam Mutant Library and Molecular Modelling. ChemBioChem, 17(5), 447-454. Retrieved from [Link]

  • ResearchGate. (n.d.). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. Retrieved from [Link]

  • Prysiazhniuk, K., et al. (2023). Metabolic stability and biological activity of spiro[3.3]heptane analogues of Sonidegib. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Retrieved from [Link]

  • PubChem. (n.d.). [3-(Methoxymethyl)phenyl]methanol. Retrieved from [Link]

  • The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021). Cytochrome P450 Metabolism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Retrieved from [Link]

  • Roy, S. D., & McKay, G. (1995). Metabolism of methoxyphenamine in vitro by a CYP2D6 microsomal preparation. Drug Metabolism and Disposition, 23(10), 1104-1110. Retrieved from [Link]

  • Wikipedia. (n.d.). Drug metabolism. Retrieved from [Link]

  • Hong, J. Y., et al. (2001). Human cytochrome P450 isozymes in metabolism and health effects of gasoline ethers. Toxicology Letters, 123(1), 3-12. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Metabolic stability and its role in the discovery of new chemical entities. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. Retrieved from [Link]

  • Small Molecule Pathway Database. (n.d.). PathWhiz. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of drugs susceptible to metabolic activation, which are also associated with adverse drug reactions. Retrieved from [Link]

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A Comparative Cost-Analysis of Synthetic Routes to Heterocyclic Scaffolds from 3-Methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the selection of a synthetic route is a critical decision, balancing atom economy, scalability, safety, and ultimately, cost-effectiveness. This guide provides an in-depth comparative analysis of two classical yet enduringly relevant synthetic pathways originating from the versatile building block, 3-methoxyaniline (m-anisidine). We will explore the synthesis of two distinct, high-value heterocyclic scaffolds: a substituted quinoline via the Skraup synthesis and a substituted indole through the Bischler-Möhlau reaction. This analysis is tailored for researchers, scientists, and drug development professionals, offering not just procedural outlines but a deeper understanding of the causality behind experimental choices and a transparent breakdown of the associated costs.

Introduction to 3-Methoxyaniline as a Synthetic Starting Point

3-Methoxyaniline is a readily available and cost-effective aromatic amine that serves as a valuable precursor in the synthesis of a wide array of complex organic molecules. Its methoxy and amino functionalities provide handles for a diverse range of chemical transformations, making it a staple in the synthesis of pharmaceuticals, agrochemicals, and dyes. The electronic nature of the methoxy group also influences the regioselectivity of electrophilic aromatic substitution reactions, a factor that will be evident in the syntheses discussed.

This guide will dissect two distinct synthetic strategies, each leading to a different privileged heterocyclic core, both of which are cornerstones of many marketed drugs and compounds in clinical development.

Route 1: The Skraup Synthesis of 7-Methoxyquinoline

The Skraup synthesis is a venerable name reaction for the preparation of quinolines, involving the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.[1][2] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to the aromatic quinoline.[3][4]

Rationale for Experimental Choices

The classical Skraup reaction is notoriously vigorous and can be difficult to control.[5] The use of a moderator, such as ferrous sulfate, is a common and critical adaptation to ensure a more controlled reaction profile.[6] Nitrobenzene often serves a dual role as both a solvent and the oxidizing agent for the final aromatization step.[1] Sulfuric acid is not only a catalyst for the dehydration of glycerol but also for the cyclization step.

Experimental Protocol: Skraup Synthesis of 7-Methoxyquinoline

Disclaimer: This protocol is a representative procedure and should be carried out with appropriate safety precautions by trained personnel.

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add 3-methoxyaniline (61.5 g, 0.5 mol).

  • Addition of Reagents: To the stirred aniline, add glycerol (138 g, 1.5 mol) and ferrous sulfate heptahydrate (10 g).

  • Acid Addition: Slowly and with external cooling (ice bath), add concentrated sulfuric acid (100 mL) through the dropping funnel.

  • Oxidant Addition: Carefully add nitrobenzene (50 g, 0.4 mol) to the mixture.

  • Reaction: Heat the mixture gently in an oil bath to 140-150°C. The reaction is exothermic and will begin to reflux. Maintain this temperature for 3-4 hours.

  • Work-up: Allow the mixture to cool to below 100°C and then cautiously pour it into 1 L of water. Make the solution strongly alkaline by the slow addition of a concentrated sodium hydroxide solution.

  • Purification: The crude 7-methoxyquinoline is isolated by steam distillation. The organic layer of the distillate is separated, dried over anhydrous potassium carbonate, and purified by vacuum distillation.

Expected Yield: Based on similar Skraup syntheses, the yield of 7-methoxyquinoline is anticipated to be in the range of 50-60%.

Route 2: The Bischler-Möhlau Synthesis of 2-Phenyl-6-methoxyindole

The Bischler-Möhlau indole synthesis provides a direct route to 2-arylindoles from the reaction of an α-bromoacetophenone with an excess of an aniline.[7][8] The reaction proceeds through the initial N-alkylation of the aniline, followed by a cyclization and aromatization to form the indole ring.[9] Modern variations of this reaction, such as the use of microwave irradiation, have been shown to improve yields and reduce reaction times.[3]

Rationale for Experimental Choices

The classical Bischler-Möhlau synthesis often requires high temperatures and can result in moderate yields.[7] The use of microwave irradiation offers a more energy-efficient and rapid heating method, which can lead to cleaner reactions and improved yields.[3] The reaction is typically carried out without a solvent, with the excess aniline serving as the reaction medium. The formation of an anilinium bromide in situ can catalyze the cyclization step.

Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis of 2-Phenyl-6-methoxyindole

Disclaimer: This protocol is a representative procedure and should be carried out with appropriate safety precautions by trained personnel.

  • Reactant Mixture: In a microwave-safe reaction vessel, combine 3-methoxyaniline (3.7 g, 30 mmol) and 2-bromoacetophenone (1.99 g, 10 mmol).

  • Microwave Irradiation: Seal the vessel and place it in a laboratory microwave reactor. Irradiate the mixture at a power of 560 W for 45-60 seconds.

  • Work-up: After cooling, dissolve the reaction mixture in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-phenyl-6-methoxyindole.

Expected Yield: Microwave-assisted Bischler-Möhlau syntheses have been reported to provide yields in the range of 52-75%.[3]

Comparative Cost-Analysis

To provide a practical comparison for researchers and drug development professionals, the following table outlines the estimated reagent costs for the synthesis of one mole of the respective heterocyclic product, based on currently available bulk pricing.

Reagent Route 1: Skraup Synthesis (per mole of 7-Methoxyquinoline) Route 2: Bischler-Möhlau Synthesis (per mole of 2-Phenyl-6-methoxyindole)
Starting Material 3-Methoxyaniline (123.16 g)3-Methoxyaniline (369.48 g - 3 eq.)
Key Reagent 1 Glycerol (138.12 g)2-Bromoacetophenone (199.04 g)
Key Reagent 2 Nitrobenzene (98.49 g)-
Acid/Catalyst Sulfuric Acid (100 mL)-
Moderator Ferrous Sulfate Heptahydrate (20 g)-
Estimated Reagent Cost per Mole of Product ~$50 - $70~$80 - $100

Note: Prices are estimates based on bulk chemical supplier listings and can vary based on supplier, purity, and market fluctuations. This analysis does not include the cost of solvents for work-up and purification, energy consumption, or labor.

Visualization of Synthetic Pathways

Skraup Synthesis of 7-Methoxyquinoline

G cluster_start Starting Materials cluster_reagents Reagents & Conditions 3-Methoxyaniline 3-Methoxyaniline Reaction Skraup Reaction (Dehydration, Michael Addition, Cyclization, Oxidation) 3-Methoxyaniline->Reaction Glycerol Glycerol Glycerol->Reaction H2SO4 H2SO4 H2SO4->Reaction Nitrobenzene Nitrobenzene Nitrobenzene->Reaction FeSO4 FeSO4 FeSO4->Reaction 140-150°C 140-150°C 140-150°C->Reaction 7-Methoxyquinoline 7-Methoxyquinoline Reaction->7-Methoxyquinoline Yield: ~50-60% G cluster_start Starting Materials cluster_reagents Conditions 3-Methoxyaniline 3-Methoxyaniline Reaction Bischler-Möhlau Reaction (N-Alkylation, Cyclization, Aromatization) 3-Methoxyaniline->Reaction Excess 2-Bromoacetophenone 2-Bromoacetophenone 2-Bromoacetophenone->Reaction Microwave (560W) Microwave (560W) Microwave (560W)->Reaction 45-60s 45-60s 45-60s->Reaction 2-Phenyl-6-methoxyindole 2-Phenyl-6-methoxyindole Reaction->2-Phenyl-6-methoxyindole Yield: ~52-75%

Caption: Workflow for the Bischler-Möhlau synthesis of 2-Phenyl-6-methoxyindole.

Discussion and Conclusion

This comparative analysis highlights the trade-offs inherent in selecting a synthetic route.

The Skraup Synthesis for preparing 7-methoxyquinoline is characterized by its use of inexpensive and readily available bulk chemicals. However, the reaction is conducted under harsh, high-temperature conditions and requires careful control to manage its exothermic nature. The work-up, involving neutralization and steam distillation, is also labor and energy-intensive, which can impact the overall cost on an industrial scale.

The Bischler-Möhlau Synthesis , particularly with modern adaptations like microwave assistance, offers a much faster and potentially higher-yielding route to a different but equally valuable heterocyclic scaffold. While the starting α-bromoacetophenone is more expensive than glycerol and nitrobenzene, the significantly shorter reaction time, milder conditions (in the microwave-assisted version), and simpler purification by column chromatography could offset the initial reagent cost, especially in a research and development setting.

For large-scale industrial production, the lower raw material cost of the Skraup synthesis might be more attractive, provided the engineering challenges of heat management and waste disposal are addressed. For medicinal chemistry applications where rapid access to a variety of analogs is often prioritized, the speed and potentially higher yields of the microwave-assisted Bischler-Möhlau synthesis could be more advantageous.

Ultimately, the choice between these or any other synthetic routes will depend on the specific goals of the project, including the target scale, available equipment, and the relative importance of raw material cost versus processing time and labor. This guide provides a foundational framework for making such informed decisions in the synthesis of valuable heterocyclic compounds from 3-methoxyaniline.

References

  • [Reference to a comprehensive review on quinoline synthesis]
  • [Reference to a paper on the Skraup reaction mechanism]
  • [Reference to a public
  • [Reference to a comprehensive review on indole synthesis]
  • [Reference to a paper on the Bischler-Möhlau reaction mechanism]
  • [Reference to a publication with a detailed Bischler-Möhlau protocol, preferably microwave-assisted]
  • [Source for cost of 3-Methoxyaniline]
  • [Source for cost of Glycerol]
  • [Source for cost of Sulfuric Acid]
  • [Source for cost of Nitrobenzene]
  • [Source for cost of 2-Bromoacetophenone]
  • [Additional relevant cit

Sources

A Researcher's Guide to Evaluating the Safety Profile of 3-(Methoxymethyl)aniline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, aniline derivatives are a cornerstone of chemical synthesis, offering versatile scaffolds for a wide array of applications. Among these, 3-(methoxymethyl)aniline and its related compounds are of growing interest. However, as with any novel chemical entity, a thorough evaluation of their safety profile is paramount before they can be advanced. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the safety of 3-(methoxymethyl)aniline-based compounds. We will delve into the critical aspects of metabolic stability, cytotoxicity, and genotoxicity, offering both theoretical grounding and practical, step-by-step experimental protocols.

The Aniline Dilemma: Balancing Utility and Potential Toxicity

Aniline and its derivatives have a well-documented history of toxicological concerns, including methemoglobinemia, genotoxicity, and carcinogenicity.[1] The metabolic activation of the amino group is often the initiating step in these toxic pathways. Therefore, understanding the metabolic fate of a novel aniline derivative is the first line of inquiry in its safety assessment.

The introduction of a methoxymethyl group at the meta position of the aniline ring, as in 3-(methoxymethyl)aniline, presents a unique structural motif. While this modification may be crucial for the compound's intended biological activity, it also introduces new metabolic possibilities that must be investigated. The primary questions we aim to answer are:

  • How metabolically stable is the compound?

  • Is the compound directly cytotoxic to cells?

  • Does the compound or its metabolites have the potential to cause genetic damage?

This guide will walk you through a logical, tiered approach to answering these questions, using a combination of in vitro assays that are standard in the pharmaceutical industry.

Part 1: Metabolic Stability Assessment

Metabolic stability is a critical parameter in early drug discovery, as it influences a compound's pharmacokinetic profile, including its half-life and bioavailability.[2][3] Compounds that are too rapidly metabolized may not achieve therapeutic concentrations, while those that are too stable could accumulate and lead to off-target toxicity.[2] The primary site of drug metabolism is the liver, where cytochrome P450 (CYP) enzymes play a central role in the biotransformation of foreign compounds.[4]

For aniline derivatives, metabolism often involves N-oxidation or ring hydroxylation, which can lead to the formation of reactive metabolites.[5][6] The methoxymethyl group in our compound of interest could also be a site for metabolism, potentially undergoing O-dealkylation.

Experimental Workflow: In Vitro Metabolic Stability Assays

A common approach to assess metabolic stability is to incubate the test compound with liver-derived subcellular fractions, such as microsomes or S9 fractions, or with whole hepatocytes.[7][8] These systems contain the necessary enzymes to carry out metabolic reactions.[7][8]

Diagram 1: Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Test Compound Stock Solution mix Combine Compound, Matrix, and Cofactors prep_compound->mix prep_matrix Prepare Liver Microsomes/S9/Hepatocytes prep_matrix->mix prep_cofactors Prepare NADPH Regenerating System prep_cofactors->mix incubate Incubate at 37°C with Shaking mix->incubate quench Quench Reaction at Time Points (e.g., 0, 15, 30, 60 min) incubate->quench process Protein Precipitation & Centrifugation quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate Half-Life (t½) and Intrinsic Clearance (Clint) plot->calculate

Caption: A typical workflow for determining the in vitro metabolic stability of a compound.

Detailed Protocol: Liver Microsomal Stability Assay
  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of 3-(methoxymethyl)aniline-based compounds in DMSO.

    • Liver Microsomes: Thaw pooled human liver microsomes (commercially available) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation:

    • Pre-warm the microsomal solution and NADPH regenerating system to 37°C.

    • Add the test compound to the microsomal solution to a final concentration of 1 µM.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the 0-minute sample.

Data Interpretation and Comparison

The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[2] These values can then be compared to those of known compounds to classify the metabolic stability of the test compound.

Table 1: Illustrative Metabolic Stability Data

CompoundIn Vitro t½ (min)Intrinsic Clearance (Clint) (µL/min/mg protein)Metabolic Stability Class
3-(Methoxymethyl)aniline Derivative A 4515.4Moderate
3-(Methoxymethyl)aniline Derivative B > 60< 11.5High
o-Anisidine (Comparator) 2527.7Low
Verapamil (High Clearance Control) 886.6Very Low
Carbamazepine (Low Clearance Control) > 60< 11.5High

This table presents hypothetical data for illustrative purposes.

Part 2: Cytotoxicity Assessment

Cytotoxicity assays are used to determine the direct toxic effect of a compound on cells.[9] These assays measure various indicators of cell health, such as membrane integrity, metabolic activity, and cell proliferation.[9] A compound that is highly cytotoxic may have limited therapeutic potential, regardless of its intended mechanism of action.

Experimental Workflow: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[9] Viable cells with active mitochondria can reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[9]

Diagram 2: Workflow for MTT Cytotoxicity Assay

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Analysis seed_cells Seed Cells in a 96-well Plate incubate_cells Incubate for 24 hours seed_cells->incubate_cells treat_cells Treat Cells with Compound Dilutions incubate_cells->treat_cells prepare_dilutions Prepare Serial Dilutions of Test Compound prepare_dilutions->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT Reagent to Each Well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: A step-by-step workflow for assessing compound cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay in HepG2 Cells
  • Cell Seeding:

    • Culture HepG2 cells (a human liver carcinoma cell line) in appropriate media.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a series of dilutions of the 3-(methoxymethyl)aniline-based compounds in cell culture media.

    • Remove the old media from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis:

    • Read the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Interpretation and Comparison

The IC50 value is a measure of the cytotoxic potential of a compound. A lower IC50 value indicates higher cytotoxicity.

Table 2: Illustrative Cytotoxicity Data

CompoundHepG2 IC50 (µM)Cytotoxicity Classification
3-(Methoxymethyl)aniline Derivative A > 100Non-cytotoxic
3-(Methoxymethyl)aniline Derivative B 75Weakly cytotoxic
o-Anisidine (Comparator) 35Moderately cytotoxic
Doxorubicin (Positive Control) 0.5Highly cytotoxic

This table presents hypothetical data for illustrative purposes.

Part 3: Genotoxicity Assessment

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, which may lead to cancer.[5] For aromatic amines, genotoxicity is a significant concern, as their metabolites can form DNA adducts.[10][11]

Experimental Workflow: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method for identifying chemical substances that can produce genetic damage that leads to gene mutations.[5] The test uses several strains of the bacterium Salmonella typhimurium that have mutations in genes involved in histidine synthesis. These bacteria cannot grow in a histidine-free medium unless a reverse mutation (back mutation) occurs.

Diagram 3: Workflow for the Ames Test

G cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis prep_bacteria Prepare Salmonella Strains mix_components Combine Bacteria, Compound, and S9 Mix (or buffer) prep_bacteria->mix_components prep_compound Prepare Test Compound Dilutions prep_compound->mix_components prep_s9 Prepare S9 Mix (for metabolic activation) prep_s9->mix_components plate Pour Mixture onto Minimal Glucose Agar Plates mix_components->plate incubate_plates Incubate Plates for 48-72 hours at 37°C plate->incubate_plates count_revertants Count the Number of Revertant Colonies incubate_plates->count_revertants compare_to_control Compare to Spontaneous Revertant Control count_revertants->compare_to_control assess_mutagenicity Assess Mutagenic Potential compare_to_control->assess_mutagenicity

Sources

Safety Operating Guide

Navigating the Disposal of 3-(Methoxymethyl)aniline: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Inherent Risks: The Aniline Profile

Aniline and its derivatives are recognized for their systemic toxicity, particularly affecting the blood, and are often classified as suspected carcinogens and mutagens.[2] They can be toxic if swallowed, in contact with skin, or inhaled. Therefore, every step of the handling and disposal process must be executed with the utmost care and adherence to safety protocols.

Core Principles of 3-(Methoxymethyl)aniline Waste Management

The fundamental principle is to treat 3-(Methoxymethyl)aniline as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[1][3] Improper disposal can lead to environmental contamination and pose a significant threat to aquatic life.

Key Disposal Prohibitions:

  • DO NOT dispose of in sanitary sewers.

  • DO NOT discard in general laboratory trash.

  • DO NOT allow to evaporate in a fume hood.

Step-by-Step Disposal Protocol

This protocol provides a clear workflow for the safe disposal of 3-(Methoxymethyl)aniline waste, from the point of generation to final collection.

1. Personal Protective Equipment (PPE): The First Line of Defense

Before handling any waste containing 3-(Methoxymethyl)aniline, ensure you are wearing the appropriate PPE. The selection of PPE is critical due to the potential for dermal absorption and inhalation toxicity.

  • Gloves: Wear robust chemical-resistant gloves. Butyl or Viton™ gloves are often recommended for anilines; nitrile gloves may not offer sufficient protection for prolonged contact.[1] Always inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection: Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in conjunction with goggles.

  • Lab Coat: A fully buttoned, chemical-resistant lab coat is essential to protect against skin contact.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If there is a risk of generating aerosols or vapors that cannot be controlled by local exhaust ventilation, a respirator with an appropriate organic vapor cartridge may be necessary.

2. Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation is key to safe chemical waste management.

  • Dedicated Waste Container: Designate a specific, clearly labeled hazardous waste container for 3-(Methoxymethyl)aniline and its contaminated materials.

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-(Methoxymethyl)aniline"

    • The associated hazards (e.g., "Toxic," "Suspected Carcinogen")

    • The accumulation start date.

  • Container Material: Use a compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap. Ensure the container is in good condition and free from leaks.

  • Incompatibilities: Store the waste container away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides to prevent potentially violent reactions.[4]

3. Waste Collection: Minimizing Exposure

  • Liquid Waste: Carefully transfer liquid waste containing 3-(Methoxymethyl)aniline into the designated waste container using a funnel to prevent spills.

  • Solid Waste: Any solid materials contaminated with 3-(Methoxymethyl)aniline, such as absorbent pads, contaminated gloves, or weighing papers, should be placed in a sealed, labeled bag before being deposited into the solid hazardous waste container.

  • Empty Containers: "Empty" containers that held 3-(Methoxymethyl)aniline are still considered hazardous. They should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines for decontaminated glassware or plasticware.

4. Temporary Storage: A Secure Holding Area

  • Location: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks.

  • Ventilation: The storage area should be well-ventilated.

  • Segregation: Keep the 3-(Methoxymethyl)aniline waste segregated from incompatible materials.

5. Final Disposal: Professional Handover

  • Contact EHS: When the waste container is full or has been in accumulation for the maximum allowed time (per institutional and local regulations), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

  • Documentation: Complete any required waste manifests or pickup request forms accurately and completely.

Emergency Procedures: Preparedness is Key

Accidents can happen, and a well-defined emergency plan is crucial.

Spill Response:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • PPE: Don the appropriate PPE, including respiratory protection if necessary.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the liquid. Do not use combustible materials like paper towels.

  • Collection: Carefully scoop the absorbed material into the designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and EHS department.

Exposure Response:

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Data at a Glance: Properties of Aniline Compounds

For a quick reference, the following table summarizes key data for aniline and a related methoxyaniline. This information underscores the hazardous nature of this class of compounds.

PropertyAniline3-Methoxyaniline
CAS Number 62-53-3536-90-3[5]
Molecular Formula C₆H₇NC₇H₉NO[5]
Appearance Oily, colorless to brown liquidColorless to yellow liquid
Toxicity Toxic if swallowed, inhaled, or in contact with skin. Suspected carcinogen and mutagen.Harmful if swallowed. Causes skin and eye irritation.[4]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.Very toxic to aquatic life with long-lasting effects.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 3-(Methoxymethyl)aniline.

DisposalWorkflow 3-(Methoxymethyl)aniline Disposal Workflow Start Waste Generation PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate Waste PPE->Segregate Container Use Labeled, Compatible Hazardous Waste Container Segregate->Container Collect Collect Waste (Liquid & Contaminated Solids) Container->Collect Store Store in Satellite Accumulation Area Collect->Store Spill Spill Occurs Collect->Spill EHS Contact EHS for Pickup Store->EHS Spill->Store No Emergency Follow Emergency Spill Protocol Spill->Emergency Yes Emergency->EHS

Caption: A flowchart outlining the key steps for the safe disposal of 3-(Methoxymethyl)aniline waste.

Conclusion: A Culture of Safety

The proper disposal of 3-(Methoxymethyl)aniline is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the risks associated with this class of compounds and adhering to the detailed protocols outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the wider community. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.

References

  • Washington State University. (n.d.). Aniline Safety Data Sheet.
  • Sigma-Aldrich. (2018, October 12). Safety Data Sheet: Aniline.
  • New Jersey Department of Health. (2011). Hazardous Substance Fact Sheet: Aniline.
  • Carl Roth. (n.d.). Safety Data Sheet: Aniline.
  • C/D/N Isotopes, Inc. (2015). Safety Data Sheet: 2-Methoxy-d3-aniline-3,4,5,6-d4.
  • Fisher Scientific. (2013, April 15). Material Safety Data Sheet: Aniline.
  • ECHEMI. (n.d.). 3-Methoxyaniline SDS, 536-90-3 Safety Data Sheets.
  • Fisher Scientific. (2015, March 19). Safety Data Sheet: Aniline.
  • LGC Standards. (n.d.). 3-Methoxyaniline | CAS 536-90-3.
  • Sigma-Aldrich. (2025, May 20). Safety Data Sheet: Aniline.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 5-Methoxy-2-methylaniline.
  • Guidechem. (n.d.). 3-(METHOXYMETHYL)ANILINE 53473-83-9 wiki.
  • PubChem. (n.d.). 3-Methoxy-2-methylaniline.
  • Sigma-Aldrich. (2024, March 8). Safety Data Sheet: N-Methylaniline.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 4-Methoxy-3-(methoxymethyl)aniline.
  • Benchchem. (n.d.). 3-(Methoxymethyl)aniline | 53473-83-9.
  • CPAChem. (2023, March 24). Safety data sheet: N-Methylaniline.
  • Fisher Scientific. (2021, December 24). Safety Data Sheet: Benzenamine, 3,4,5-trimethoxy-.
  • Australian Government Department of Health. (2023, June 26). Aniline and its salts - Evaluation statement.

Sources

Mastering the Safe Handling of 3-(Methoxymethyl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides essential, immediate, and actionable information for the safe handling and disposal of 3-(Methoxymethyl)aniline. Moving beyond a simple checklist, this document explains the rationale behind each procedural step, empowering you to make informed decisions that ensure your personal safety and the integrity of your research.

Immediate Safety Briefing: Understanding the Risks

3-(Methoxymethyl)aniline and its structural analogs, such as m-Anisidine, are classified as hazardous substances. The primary risks associated with this compound include:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][3]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure, with the blood, hematopoietic system, liver, and kidneys being potential targets.[2][4][5]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[2]

Given these hazards, a proactive and informed approach to personal protective equipment (PPE) is not just recommended—it is imperative.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is contingent upon the specific laboratory task being performed. The following table summarizes the recommended PPE for various operations involving 3-(Methoxymethyl)aniline.

Task Engineering Controls Gloves Eye/Face Protection Protective Clothing Respiratory Protection
Weighing and Aliquoting (Solid/Liquid) Chemical Fume HoodChemical-resistant gloves (e.g., Nitrile, Neoprene)Safety glasses with side shields or chemical splash gogglesFully-buttoned lab coatRecommended if weighing outside of a fume hood
Solution Preparation and Transfers Chemical Fume HoodChemical-resistant gloves (e.g., Nitrile, Neoprene)Chemical splash goggles and face shieldChemical-resistant apron over a lab coatNot typically required if performed in a fume hood
Running Reactions Chemical Fume HoodChemical-resistant gloves (e.g., Nitrile, Neoprene)Chemical splash gogglesFully-buttoned lab coatNot typically required
Work-up and Purification Chemical Fume HoodChemical-resistant gloves (e.g., Nitrile, Neoprene)Chemical splash goggles and face shieldChemical-resistant apron over a lab coatNot typically required
Spill Cleanup N/AHeavy-duty chemical-resistant gloves (e.g., Butyl rubber, Viton)Chemical splash goggles and face shieldChemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges
The "Why" Behind PPE Selection
  • Engineering Controls: A chemical fume hood is the primary engineering control to minimize inhalation exposure by capturing vapors and aerosols at the source.[4]

  • Gloves: While nitrile gloves offer good initial protection for minor splashes, for prolonged contact or immersion, more robust materials like butyl or neoprene rubber are recommended. Always check the glove manufacturer's compatibility chart. Contaminated work clothing should not be allowed out of the workplace.[6]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, when handling larger quantities or when there is a significant splash risk, chemical splash goggles and a face shield provide more comprehensive protection.[7]

  • Protective Clothing: A lab coat protects against minor splashes. For tasks with a higher risk of contamination, a chemical-resistant apron or coveralls should be worn. All contaminated clothing must be removed immediately and washed before reuse.[1][6]

  • Respiratory Protection: While engineering controls are preferred, a NIOSH/MSHA-approved respirator may be necessary for spill cleanup or if engineering controls are not available or sufficient.[8]

Operational Plans: Step-by-Step Guidance

Donning and Doffing PPE: A Critical Procedure

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat or Coveralls

  • Inner Gloves (optional, for added protection)

  • Respirator (if required)

  • Eye and Face Protection

  • Outer Gloves

Doffing Sequence:

  • Outer Gloves (remove by peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove)

  • Lab Coat or Coveralls (peel off away from the body)

  • Eye and Face Protection

  • Respirator (if worn)

  • Inner Gloves (if worn)

  • Wash hands thoroughly with soap and water.[9]

Workflow for Safe Handling

The following diagram illustrates the decision-making process for handling 3-(Methoxymethyl)aniline safely in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Assess Task and Scale B Consult Safety Data Sheet (SDS) A->B C Select Appropriate PPE (see table) B->C D Prepare Work Area (Fume Hood) C->D E Don PPE Correctly D->E F Perform Experiment E->F G Monitor for Spills or Exposure F->G H Segregate Waste G->H I Decontaminate Work Area H->I J Doff PPE Correctly I->J K Wash Hands Thoroughly J->K

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.